molecular formula C25H21ClF3N5O2S B15611617 Zevaquenabant

Zevaquenabant

Cat. No.: B15611617
M. Wt: 548.0 g/mol
InChI Key: NLXIJZHFEOSWPU-JOCHJYFZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zevaquenabant is a useful research compound. Its molecular formula is C25H21ClF3N5O2S and its molecular weight is 548.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H21ClF3N5O2S

Molecular Weight

548.0 g/mol

IUPAC Name

(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide

InChI

InChI=1S/C25H21ClF3N5O2S/c1-16(30)31-24(33-37(35,36)21-13-9-19(10-14-21)25(27,28)29)34-15-22(17-5-3-2-4-6-17)23(32-34)18-7-11-20(26)12-8-18/h2-14,22H,15H2,1H3,(H2,30,31,33)/t22-/m1/s1

InChI Key

NLXIJZHFEOSWPU-JOCHJYFZSA-N

Origin of Product

United States

Foundational & Exploratory

Zevaquenabant: A Technical Guide to its Dual-Acting Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant (also known as INV-202 and formerly as S-MRI-1867) is a novel, peripherally restricted small molecule inhibitor with a unique dual mechanism of action.[1][2] It functions as both an inverse agonist of the cannabinoid 1 (CB1) receptor and an inhibitor of inducible nitric oxide synthase (iNOS).[1][3] This dual inhibitory action positions this compound as a promising therapeutic candidate for a range of metabolic and fibrotic diseases, including diabetic nephropathy, idiopathic pulmonary fibrosis, and non-alcoholic steatohepatitis (NASH).[4][5][6] By selectively targeting peripheral CB1 receptors, this compound is designed to avoid the centrally-mediated neuropsychiatric side effects that plagued earlier generations of CB1 receptor antagonists.[7][8] This technical guide provides an in-depth exploration of the molecular mechanisms, experimental validation, and signaling pathways associated with this compound's therapeutic activity.

Core Mechanism of Action: Dual Inhibition of CB1R and iNOS

This compound's therapeutic efficacy stems from its ability to simultaneously modulate two distinct but interconnected pathological pathways: the overactivation of the endocannabinoid system via the CB1 receptor and the excessive production of nitric oxide by iNOS.

Peripherally Restricted Cannabinoid 1 (CB1) Receptor Inverse Agonism

The CB1 receptor, a G-protein coupled receptor (GPCR), is a key component of the endocannabinoid system, which regulates energy homeostasis, appetite, and inflammation.[8] In various metabolic and fibrotic diseases, the endocannabinoid system becomes overactive in peripheral tissues such as the liver, kidneys, and adipose tissue.[7][9]

This compound acts as an inverse agonist at peripheral CB1 receptors. This means it not only blocks the receptor from being activated by endogenous cannabinoids (antagonism) but also reduces the receptor's basal, constitutive activity.[1][7] This leads to a downstream cascade of effects, including the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[10] This modulation of the CB1R signaling pathway is central to this compound's ability to ameliorate metabolic dysregulation and fibrotic processes.[3]

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Inducible nitric oxide synthase (iNOS) is an enzyme that is typically expressed at low levels but is upregulated in response to inflammatory stimuli.[11] Once expressed, iNOS produces large amounts of nitric oxide (NO), a signaling molecule that, in excess, contributes to oxidative stress, inflammation, and tissue damage.[11] In fibrotic diseases, elevated iNOS activity is a key driver of disease progression.

This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the pathological overproduction of NO.[1][12] This action complements its CB1R inverse agonism, as both pathways are implicated in the pathogenesis of fibrosis. The simultaneous inhibition of both targets by a single molecule offers a synergistic therapeutic approach.[8]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that characterize the pharmacological profile of this compound and its racemic form.

Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity and Potency

CompoundAssay TypeParameterValueSpeciesSource
(Rac)-Zevaquenabant ((Rac)-MRI-1867)Radioligand Binding AssayKi5.7 nMNot Specified
This compound (MRI-1867)[35S]GTPγS Binding AssayFunctional Potency (Inverse Agonism)65 nMMouse
This compound (MRI-1867)[35S]GTPγS Binding AssayAntagonist IC50 (vs. CP55,940)Not explicitly quantified in reviewed sourcesMouse[12]

Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibitory Activity

CompoundAssay TypeParameterValue (Concentration Range)Source
This compound (MRI-1867)Cell-free iNOS activity assayInhibitionConcentration-dependent (1-10 µM)[12]
Acetamidine (leaving group of MRI-1867)Cell-free iNOS activity assayInhibitionConcentration-dependent (1-10 µM)[12]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

CB1 Receptor Binding and Functional Assays

[35S]GTPγS Binding Assay for Inverse Agonism and Antagonism:

This assay is used to determine the functional activity of this compound at the CB1 receptor.

  • Membrane Preparation: Crude brain membrane preparations are obtained from mice.

  • Reaction Mixture: 10 µg of plasma membrane protein is added to a 1.0 ml reaction mixture.

  • Inverse Agonism: To determine inverse agonist activity, compounds are incubated with the membrane preparation in the absence of a CB1R agonist. The assay measures the compound's ability to decrease the basal level of [35S]GTPγS binding to the G-proteins coupled to the CB1 receptor.

  • Antagonism: To determine antagonist potency (IC50), the assay is performed in the presence of a CB1R agonist, such as CP55,940 (at a concentration that elicits an ~EC80 response). This compound is added at varying concentrations to measure its ability to inhibit the agonist-induced increase in [35S]GTPγS binding.

  • Data Analysis: The amount of bound [35S]GTPγS is quantified by liquid scintillation counting. Data are then analyzed to determine functional potency and IC50 values.

iNOS Inhibition Assay

Fluorimetric iNOS Activity Assay:

This assay quantifies the direct inhibitory effect of this compound on iNOS enzymatic activity.

  • Enzyme Source: Cell-free extracts from RAW 264.7 mouse macrophages stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression are used as the source of the enzyme.

  • Assay Principle: The assay measures the conversion of a substrate to a fluorescent product, which is dependent on iNOS activity.

  • Procedure: this compound is incubated with the iNOS-containing cell extract and the necessary co-factors. The reaction is initiated by the addition of the substrate.

  • Data Measurement: The fluorescence intensity is measured over time using a fluorometer.

  • Data Analysis: The rate of the reaction in the presence of this compound is compared to the rate in its absence to determine the extent of inhibition. IC50 values can be calculated from concentration-response curves.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

Zevaquenabant_CB1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Endocannabinoids Endocannabinoids CB1R CB1 Receptor (Overactive) Endocannabinoids->CB1R Activates G_protein Gαi/o Protein (Active) CB1R->G_protein Activates AC Adenylyl Cyclase (Inhibited) G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Reduces production of Pathological_Effects Pathological Effects (e.g., Fibrosis, Lipogenesis) cAMP->Pathological_Effects Leads to This compound This compound (Inverse Agonist) This compound->CB1R Inhibits and reduces basal activity

This compound's inverse agonism at the CB1 receptor.

Zevaquenabant_iNOS_Signaling cluster_stimuli Pathological Stimuli cluster_intracellular Intracellular Space Inflammation Inflammatory Cytokines (e.g., LPS, IFN-γ) iNOS_Induction iNOS Gene Expression Inflammation->iNOS_Induction Induces iNOS_Enzyme iNOS Enzyme (Overactive) iNOS_Induction->iNOS_Enzyme Leads to NO ↑ Nitric Oxide (NO) iNOS_Enzyme->NO Produces Arginine L-Arginine Arginine->iNOS_Enzyme Substrate Pathological_Effects Pathological Effects (Oxidative Stress, Fibrosis) NO->Pathological_Effects Contributes to This compound This compound (Inhibitor) This compound->iNOS_Enzyme Inhibits

This compound's inhibition of the iNOS pathway.

Experimental_Workflow_CB1R_Assay start Start: CB1R Functional Assay prep Prepare Mouse Brain Membrane Homogenate start->prep incubation Incubate Membranes with [35S]GTPγS and this compound (with/without CB1R agonist) prep->incubation filtration Separate Bound and Free [35S]GTPγS via Filtration incubation->filtration quantification Quantify Bound Radioactivity using Scintillation Counting filtration->quantification analysis Analyze Data to Determine Inverse Agonism and/or Antagonist Potency quantification->analysis end End: Pharmacological Profile analysis->end

Workflow for CB1R functional characterization.

Conclusion

This compound represents a significant advancement in the development of therapies for metabolic and fibrotic diseases. Its innovative dual mechanism of action, combining peripherally restricted CB1 receptor inverse agonism with iNOS inhibition, allows it to target key pathological pathways while minimizing the risk of adverse central nervous system effects. The preclinical data robustly support this dual-acting profile, demonstrating potent and targeted activity. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound in a range of debilitating diseases.

References

Zevaquenabant: A Technical Guide to its CB1R Inverse Agonist and iNOS Inhibitory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as S-MRI-1867 or INV-101, is a third-generation, peripherally restricted small molecule that exhibits a dual mechanism of action as a potent inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Developed by researchers at the National Institutes of Health, this compound has garnered significant interest for its therapeutic potential in a range of fibrotic and metabolic disorders, including idiopathic pulmonary fibrosis, liver fibrosis, and chronic kidney disease.[1][3] Its peripheral selectivity is a key design feature aimed at mitigating the central nervous system (CNS)-related side effects that led to the withdrawal of first-generation CB1R antagonists.[4] This technical guide provides an in-depth overview of the CB1R inverse agonist activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound, demonstrating its high affinity and potent inverse agonist activity at the CB1 receptor, as well as its inhibitory effect on iNOS.

Table 1: In Vitro Binding Affinity and Functional Activity of this compound at CB1R

ParameterValueSpecies/SystemReference
Binding Affinity (Ki) 5.7 nM (racemic mixture)Not specified[5]
Functional Potency (IC50) 40 nM (GTPγS assay)Not specified[6]

Table 2: In Vivo Evidence of this compound's CB1R Inverse Agonism

AssayEffectSpeciesReference
Upper Gastrointestinal Motility Increased motility in the absence of a CB1R agonistMouse[2]

Signaling Pathways and Experimental Workflows

CB1R Signaling Pathway

The cannabinoid 1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. In its basal state, the CB1R can exhibit some level of constitutive activity. Inverse agonists like this compound bind to the receptor and stabilize it in an inactive conformation, thereby reducing this basal signaling. This is in contrast to neutral antagonists, which block the receptor from being activated by agonists but have no effect on the basal activity.

The canonical signaling pathway involves the inhibition of adenylyl cyclase upon Gi/o activation, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The activation of the G-protein itself can be measured by the exchange of GDP for GTP on the Gα subunit.

CB1R_Signaling cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o Protein (GDP-bound) CB1R->G_protein Reduces basal activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion This compound This compound (Inverse Agonist) This compound->CB1R Binds and stabilizes inactive state ATP ATP ATP->AC PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation

Caption: CB1R inverse agonist signaling pathway.

Experimental Workflow: GTPγS Binding Assay

The [³⁵S]GTPγS binding assay is a functional assay that directly measures the activation of G-proteins upon receptor stimulation. For an inverse agonist, the assay is performed in the absence of an agonist to measure the reduction in basal G-protein activation.

GTP_gamma_S_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing CB1R Mix Incubate membranes with This compound, GDP, and [³⁵S]GTPγS Membrane_Prep->Mix Reagent_Prep Prepare assay buffer, [³⁵S]GTPγS, GDP, and This compound dilutions Reagent_Prep->Mix Filter Rapid filtration through GF/C filters to separate bound from free [³⁵S]GTPγS Mix->Filter Wash Wash filters with ice-cold buffer Filter->Wash Scintillation Add scintillation fluid to filters Wash->Scintillation Count Quantify radioactivity using a scintillation counter Scintillation->Count Plot Plot concentration-response curve Count->Plot IC50 Calculate IC50 value Plot->IC50

Caption: GTPγS binding assay experimental workflow.

Detailed Experimental Protocols

1. [³⁵S]GTPγS Binding Assay for CB1R Inverse Agonism

This protocol is adapted from methodologies described for characterizing CB1R ligands.[7][8]

  • Materials:

    • Cell membranes expressing the human CB1 receptor.

    • Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4.

    • [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

    • Guanosine diphosphate (B83284) (GDP).

    • This compound.

    • GF/C filter plates.

    • Scintillation fluid.

  • Procedure:

    • Membrane Preparation: Thaw cryopreserved cell membranes expressing the CB1 receptor on ice. Homogenize the membranes in ice-cold assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

    • Reaction Setup: In a 96-well plate, add the following in order:

      • Assay buffer.

      • Varying concentrations of this compound (or vehicle for control).

      • A fixed concentration of GDP (e.g., 30 µM).

      • Cell membranes (typically 10-20 µg of protein per well).

    • Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

    • Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM. The final assay volume should be around 200 µL.

    • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

    • Termination and Filtration: Terminate the assay by rapid filtration through a GF/C filter plate using a cell harvester.

    • Washing: Quickly wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Detection: Dry the filter plate, add scintillation fluid to each well, and quantify the radioactivity using a microplate scintillation counter.

    • Data Analysis: To determine the inverse agonist activity, measure the decrease in basal [³⁵S]GTPγS binding in the presence of increasing concentrations of this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM). The data are then plotted, and the IC50 value is calculated using non-linear regression.

2. Forskolin-Stimulated cAMP Accumulation Assay

This protocol is a general method for assessing the effect of CB1R inverse agonists on adenylyl cyclase activity.

  • Materials:

    • CHO or HEK293 cells stably expressing the human CB1 receptor.

    • Assay medium (e.g., DMEM with 0.1% BSA and 0.5 mM IBMX).

    • Forskolin (B1673556).

    • This compound.

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

  • Procedure:

    • Cell Culture: Plate the CB1R-expressing cells in a 96-well plate and grow to confluence.

    • Pre-treatment: On the day of the assay, replace the culture medium with assay medium and pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at 37°C.

    • Stimulation: Add forskolin to a final concentration that elicits a submaximal stimulation of cAMP production (e.g., 1-5 µM).

    • Incubation: Incubate for 15-30 minutes at 37°C.

    • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

    • Data Analysis: The inverse agonist activity of this compound is determined by its ability to enhance the forskolin-stimulated cAMP accumulation (by reducing the tonic inhibition from basal CB1R activity). The data are plotted as a concentration-response curve to determine the EC50 value.

3. iNOS Activity Assay

This compound also acts as an inhibitor of iNOS. Its inhibitory activity can be quantified using a colorimetric assay that measures the production of nitric oxide.

  • Materials:

    • Source of iNOS (e.g., recombinant enzyme or lysate from LPS-stimulated macrophages).

    • Assay buffer.

    • L-arginine (substrate).

    • NADPH and other necessary cofactors.

    • Griess Reagent system.

    • This compound.

  • Procedure:

    • Reaction Setup: In a 96-well plate, add the assay buffer, iNOS enzyme source, and varying concentrations of this compound.

    • Initiation of Reaction: Start the reaction by adding L-arginine and NADPH.

    • Incubation: Incubate at 37°C for a specified period (e.g., 1-2 hours).

    • Nitrite (B80452) Measurement: Measure the amount of nitrite (a stable breakdown product of nitric oxide) in the supernatant using the Griess Reagent system, which forms a colored product that can be measured spectrophotometrically at ~540 nm.

    • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of inhibition of iNOS activity at each concentration of this compound and determine the IC50 value.

Conclusion

This compound is a promising, peripherally restricted dual-action therapeutic candidate with well-characterized inverse agonist activity at the CB1 receptor and inhibitory effects on iNOS. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers and drug development professionals working on or interested in this novel compound. Its unique pharmacological profile warrants further investigation for the treatment of various fibrotic and metabolic diseases.

References

Zevaquenabant: A Technical Guide to its Dual-Acting iNOS Inhibition Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant (also known as S-MRI-1867 or INV-101) is a novel, peripherally restricted small molecule that exhibits a dual mechanism of action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This unique pharmacological profile positions it as a promising therapeutic candidate for a range of fibrotic and metabolic disorders. Overactivation of both the endocannabinoid system and the iNOS pathway are implicated in the pathophysiology of diseases such as liver fibrosis, chronic kidney disease, and pulmonary fibrosis.[1][2][3] By simultaneously targeting these two key pathways, this compound offers a synergistic approach to mitigate disease progression. This technical guide provides a comprehensive overview of the iNOS inhibition pathway of this compound, including its quantitative inhibitory properties, detailed experimental protocols for its characterization, and visual representations of the relevant biological and experimental workflows.

Core Mechanism of Action: Dual Inhibition

This compound was designed to concurrently block two distinct but interconnected pathological signaling pathways: the overactive CB1 receptor and the inflammatory cascade driven by iNOS.[1] While its action on CB1R is well-documented, its ability to inhibit iNOS provides an additional, complementary mechanism to combat disease.

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

This compound acts as an inverse agonist at the CB1 receptor, meaning it not only blocks the receptor but also reduces its basal level of activity. This action is critical in conditions where the endocannabinoid system is pathologically upregulated.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

In inflammatory states, cytokines and endotoxins trigger the expression of iNOS, which then produces large, sustained amounts of nitric oxide (NO). This excess NO contributes to oxidative stress, cellular damage, and the progression of fibrosis. This compound directly inhibits the enzymatic activity of iNOS, thereby reducing the production of harmful levels of NO.[1][3]

Quantitative Data

The following tables summarize the key in vitro efficacy data for this compound and its racemic form.

Table 1: Cannabinoid Receptor 1 (CB1R) Binding Affinity

CompoundTargetParameterValueSpecies
(Rac)-MRI-1867CB1RKᵢ5.7 nMNot Specified

Table 2: Inducible Nitric Oxide Synthase (iNOS) Inhibition

CompoundTargetParameterValueSpeciesAssay System
(Rac)-MRI-1867iNOSInhibitory Concentration1–10 µMMurineLPS + IFN-γ stimulated RAW 264.7 cell-free extracts

Note: A precise IC₅₀ for iNOS inhibition is not consistently reported in the literature; however, studies consistently demonstrate a clear concentration-dependent inhibition within the low micromolar range.[1]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental procedures are provided below to facilitate a deeper understanding of this compound's mechanism and evaluation.

Zevaquenabant_iNOS_Pathway cluster_inflammation Inflammatory Milieu cluster_cell Macrophage / Target Cell Pro-inflammatory Stimuli Pro-inflammatory Stimuli iNOS_Gene iNOS Gene Transcription Pro-inflammatory Stimuli->iNOS_Gene Induces LPS LPS LPS->iNOS_Gene IFN-γ IFN-γ IFN-γ->iNOS_Gene Cell Membrane Cell Membrane iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Translates to NO Nitric Oxide (NO) iNOS_Protein->NO Catalyzes Citrulline Citrulline iNOS_Protein->Citrulline L_Arginine L-Arginine L_Arginine->iNOS_Protein Pathology Oxidative Stress Cellular Damage Fibrosis NO->Pathology This compound This compound This compound->iNOS_Protein Inhibits

This compound's inhibition of the iNOS signaling pathway.

iNOS_Inhibition_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis (Griess Assay) start Culture RAW 264.7 Macrophages seed Seed cells in 96-well plate (5 x 10⁴ cells/well) start->seed adhere Incubate for 24h for adherence seed->adhere add_zeva Add this compound to wells adhere->add_zeva prepare_zeva Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) prepare_zeva->add_zeva add_stim Add stimulation cocktail to induce iNOS add_zeva->add_stim prepare_stim Prepare stimulation cocktail (LPS + IFN-γ) prepare_stim->add_stim incubate_treat Incubate for 24h add_stim->incubate_treat collect_supernatant Collect 50 µL supernatant incubate_treat->collect_supernatant add_griess_a Add 50 µL Griess Reagent A (Sulfanilamide) collect_supernatant->add_griess_a prepare_standards Prepare Nitrite (B80452) standard curve read_absorbance Measure absorbance at 540 nm prepare_standards->read_absorbance incubate_a Incubate 5-10 min add_griess_a->incubate_a add_griess_b Add 50 µL Griess Reagent B (NED) incubate_a->add_griess_b incubate_b Incubate 5-10 min add_griess_b->incubate_b incubate_b->read_absorbance analyze_data Calculate NO₂⁻ concentration and % inhibition read_absorbance->analyze_data

Experimental workflow for the in vitro iNOS inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's iNOS inhibitory activity.

In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages

This protocol describes the induction of iNOS in murine macrophage cells and the subsequent quantification of this compound's inhibitory effect on nitric oxide production.[1]

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ), murine

  • This compound ((S)-MRI-1867) or its racemate ((Rac)-MRI-1867)

  • 96-well cell culture plates

Procedure:

  • Cell Culture and Seeding:

    • RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

    • Cells are harvested and seeded into 96-well plates at a density of 5 x 10⁴ cells per well.

    • The plates are incubated for 24 hours to allow for cell adherence.[1]

  • Compound Treatment and iNOS Induction:

    • Serial dilutions of this compound are prepared in culture medium. A typical concentration range for testing is 0.1 µM to 100 µM.

    • The culture medium is removed from the wells and replaced with medium containing the various concentrations of this compound.

    • A stimulation cocktail containing LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) is added to all wells except for the unstimulated controls to induce iNOS expression.

    • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1]

Measurement of Nitric Oxide Production (Griess Assay)

This assay quantifies the amount of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[1]

Materials:

  • Supernatant from the in vitro iNOS inhibition assay

  • Sodium nitrite (for standard curve)

  • Griess Reagent A: Sulfanilamide solution (e.g., 1% in 5% phosphoric acid)

  • Griess Reagent B: N-(1-Naphthyl)ethylenediamine dihydrochloride (B599025) (NED) solution (e.g., 0.1% in water)

  • 96-well microplate reader

Procedure:

  • Sample and Standard Preparation:

    • After the 24-hour incubation, 50 µL of the cell culture supernatant is carefully transferred to a new 96-well plate.

    • A sodium nitrite standard curve (typically 0-100 µM) is prepared in culture medium.

  • Griess Reaction:

    • 50 µL of Griess Reagent A (Sulfanilamide solution) is added to each well containing the supernatant and standards.

    • The plate is incubated for 5-10 minutes at room temperature, protected from light.

    • 50 µL of Griess Reagent B (NED solution) is then added to each well.

    • The plate is incubated for another 5-10 minutes at room temperature, protected from light. A purple/magenta color will develop in the presence of nitrite.[1]

  • Data Acquisition and Analysis:

    • The absorbance is measured at 540 nm using a microplate reader.

    • The nitrite concentration in the samples is determined by comparison with the standard curve.

    • The percentage of iNOS inhibition by this compound is calculated relative to the stimulated control wells (LPS + IFN-γ alone).

Conclusion

This compound's dual inhibitory action on both the CB1 receptor and iNOS represents a novel and promising polypharmacological approach for treating complex diseases with underlying fibrotic and inflammatory components. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals to further investigate and understand the therapeutic potential of this compound's unique mechanism of action, particularly its role in mitigating the pathological consequences of excessive nitric oxide production through iNOS inhibition. This dual-pronged strategy holds the potential for greater therapeutic efficacy compared to single-target agents in a variety of challenging disease states.

References

Zevaquenabant: A Technical Guide to its Peripheral Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as MRI-1867 or INV-101) is a third-generation cannabinoid receptor 1 (CB1R) antagonist, distinguished by its peripheral selectivity and dual mechanism of action.[1][2] It functions as a peripherally restricted inverse agonist of CB1R and an inhibitor of inducible nitric oxide synthase (iNOS).[2][3] This unique profile allows this compound to target pathological processes in peripheral tissues, such as fibrosis and metabolic dysregulation, while avoiding the neuropsychiatric side effects that plagued earlier, brain-penetrant CB1R antagonists like rimonabant.[2][4] This technical guide provides an in-depth explanation of the mechanisms underlying this compound's peripheral selectivity, supported by preclinical data, experimental protocols, and visualizations of key pathways.

Core Mechanism of Peripheral Selectivity

The peripheral selectivity of this compound is a multifactorial characteristic derived from its physicochemical properties and its interaction with biological barriers, primarily the blood-brain barrier (BBB).

Physicochemical Properties and Efflux Transporter Interaction:

This compound's chemical structure is designed to limit its ability to cross the BBB. While specific details of its polarity and size contribute to this, a key factor is its interaction with efflux transporters, such as P-glycoprotein (P-gp), which are highly expressed at the BBB. These transporters actively pump substrates out of the central nervous system (CNS), thereby maintaining low brain concentrations of the drug.[5] Preclinical studies in Mdr1a/b double-knockout mice (lacking P-gp) have shown that the absence of these transporters leads to increased brain accumulation of peripherally restricted CB1R antagonists, confirming their role in limiting CNS penetration.[5]

Low Brain-to-Plasma Concentration Ratio:

A critical indicator of peripheral selectivity is a low brain-to-plasma concentration ratio. Preclinical pharmacokinetic studies with this compound have demonstrated significantly lower concentrations in the brain compared to plasma and peripheral organs like the liver, where it accumulates.[2][6] While a precise numerical ratio for oral administration is not consistently reported in publicly available literature, studies have shown that after intraperitoneal administration of a 10 mg/kg dose, brain concentrations of this compound remain substantially lower than in the serum.[6] Furthermore, oropharyngeal delivery at a much lower dose (0.5 mg/kg) can achieve therapeutic concentrations in the lungs with even more significantly reduced brain and serum exposure.[6]

Lack of Central Nervous System Effects:

The limited brain penetration of this compound translates to a lack of centrally mediated effects. The cannabinoid tetrad assay, a standard preclinical screen for CNS activity of cannabinoid agonists, evaluates four key signs: hypolocomotion, catalepsy, analgesia, and hypothermia.[7] Studies with this compound have shown that, unlike brain-penetrant CB1R antagonists, it does not induce anxiety-like behaviors or other CNS-mediated side effects at therapeutically relevant doses.[2]

Dual Mechanism of Action: CB1R Inverse Agonism and iNOS Inhibition

This compound's therapeutic potential is enhanced by its dual mechanism of action, targeting two key pathways involved in fibrosis and inflammation.

CB1 Receptor Inverse Agonism:

This compound is a potent inverse agonist of the CB1 receptor, with a reported Ki value of 5.7 nM.[1] Inverse agonism means that not only does it block the receptor from being activated by endogenous cannabinoids (agonists), but it also reduces the receptor's basal, constitutive activity. In fibrotic diseases, CB1 receptors are often upregulated in peripheral tissues like the liver, lungs, kidneys, and skin, and their activation promotes pro-fibrotic signaling.[2] By blocking and reducing the activity of these receptors, this compound effectively mitigates these pro-fibrotic signals.

iNOS Inhibition:

In addition to its action on CB1R, this compound also inhibits the activity of inducible nitric oxide synthase (iNOS).[2] iNOS is an enzyme that is upregulated during inflammation and produces large amounts of nitric oxide (NO), which can contribute to tissue damage and fibrosis.[5] Both this compound and its metabolite, acetamidine, have been shown to inhibit iNOS activity in the micromolar range.[1] This dual inhibition of both CB1R and iNOS provides a synergistic anti-fibrotic effect.[2]

Data Presentation

In Vitro Activity
ParameterValueReference
CB1 Receptor Binding Affinity (Ki)5.7 nM[1]
iNOS InhibitionConcentration-dependent inhibition in the 1-10 µM range[1]
Preclinical Anti-Fibrotic Efficacy
Animal ModelKey FindingsDosingReference
Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Mice) Surpassed the anti-fibrotic efficacy of rimonabant. Reduced collagen deposition and fibrogenic gene expression.3 mg/kg, daily oral gavage[2]
Bile Duct Ligation (BDL)-Induced Liver Fibrosis (Mice) Attenuated established fibrosis and prevented increases in pro-fibrotic gene expression.3 mg/kg, daily oral gavage[2]
Bleomycin-Induced Skin Fibrosis (Mice) Dose-dependently reduced dermal thickness and hydroxyproline (B1673980) content. 10 mg/kg dose was maximally effective.1, 3, and 10 mg/kg, daily oral gavage
Bleomycin-Induced Pulmonary Fibrosis (Mice) Reduced collagen deposition and improved pulmonary function.0.5 mg/kg (oropharyngeal) and 10 mg/kg (intraperitoneal)[6]

Experimental Protocols

Competitive Radioligand Binding Assay for CB1 Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

Materials:

  • Cell membranes expressing human CB1 receptors.

  • Radioligand: [³H]CP-55,940 (a high-affinity CB1R agonist).

  • Test compound: this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.5 mg/mL BSA, pH 7.4).

  • Scintillation fluid and counter.

Procedure:

  • Incubate cell membranes with varying concentrations of this compound and a fixed concentration of [³H]CP-55,940 in the assay buffer.

  • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro iNOS Inhibition Assay

Objective: To assess the inhibitory effect of this compound on iNOS activity.

Materials:

  • RAW 264.7 mouse macrophage cell line.

  • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

  • This compound and its metabolite, acetamidine.

  • Griess reagent for measuring nitrite (B80452) production (a stable metabolite of NO).

Procedure:

  • Culture RAW 264.7 cells and stimulate them with LPS and IFN-γ to induce iNOS expression.

  • Prepare cell-free extracts from the stimulated cells.

  • Incubate the cell-free extracts with varying concentrations of this compound or acetamidine.

  • Initiate the enzymatic reaction by adding the substrate, L-arginine.

  • After a defined incubation period, measure the amount of nitrite produced using the Griess reagent.

  • Determine the concentration of the test compound that inhibits 50% of iNOS activity (IC50).

Bleomycin-Induced Pulmonary Fibrosis Model in Mice

Objective: To evaluate the in vivo anti-fibrotic efficacy of this compound in a model of lung fibrosis.

Materials:

  • C57BL/6 mice.

  • Bleomycin (B88199) sulfate.

  • This compound.

  • Equipment for intratracheal or oropharyngeal administration.

  • Hydroxyproline assay kit.

  • Histology equipment (formalin, paraffin, Masson's trichrome stain).

Procedure:

  • Induce pulmonary fibrosis by administering a single dose of bleomycin to mice via intratracheal or oropharyngeal instillation.

  • Administer this compound or vehicle control to the mice daily for a specified period (e.g., 14 or 21 days), starting on the day of or after bleomycin administration.

  • At the end of the treatment period, euthanize the mice and harvest the lungs.

  • Assess the extent of fibrosis through:

    • Histology: Fix one lung lobe in formalin, embed in paraffin, and stain sections with Masson's trichrome to visualize collagen deposition. Quantify fibrosis using a scoring system (e.g., Ashcroft score).

    • Biochemistry: Homogenize the other lung lobe and measure the total collagen content using a hydroxyproline assay.

  • Compare the extent of fibrosis between the this compound-treated and vehicle-treated groups.

Mandatory Visualization

G cluster_0 This compound's Dual Mechanism of Action cluster_1 CB1 Receptor Pathway cluster_2 iNOS Pathway This compound This compound CB1R CB1 Receptor (Upregulated in Fibrosis) This compound->CB1R Inverse Agonist (Inhibits) iNOS iNOS (Induced by Inflammation) This compound->iNOS Inhibitor ProFibrotic Pro-Fibrotic Signaling (e.g., TGF-β, Collagen Synthesis) CB1R->ProFibrotic Activates NO Excess Nitric Oxide (NO) iNOS->NO Produces TissueDamage Tissue Damage & Fibrosis NO->TissueDamage Contributes to

Caption: this compound's dual inhibitory action on CB1R and iNOS pathways.

G cluster_workflow Preclinical Fibrosis Model Workflow Induction Fibrosis Induction (e.g., Bleomycin) Treatment Treatment Administration (this compound or Vehicle) Induction->Treatment Harvest Tissue Harvest (e.g., Lungs) Treatment->Harvest Analysis Fibrosis Assessment Harvest->Analysis Histology Histology (Masson's Trichrome) Analysis->Histology Biochemistry Biochemistry (Hydroxyproline Assay) Analysis->Biochemistry

Caption: Experimental workflow for in vivo preclinical fibrosis studies.

G Blood Bloodstream (High this compound Conc.) BBB Blood-Brain Barrier P-glycoprotein Efflux Pumps Blood->BBB This compound attempts to cross BBB:f0->Blood Efflux Brain Brain (Low this compound Conc.) BBB->Brain Limited Penetration

Caption: Mechanism of this compound's peripheral selectivity at the BBB.

References

Zevaquenabant: A Deep Dive into its Structure-Activity Relationship and Dual-Targeting Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 20, 2025

Abstract

Zevaquenabant, also known as (S)-MRI-1867 and INV-101, is a third-generation, peripherally restricted, orally bioavailable small molecule that exhibits a unique dual mechanism of action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, detailing the key structural modifications that led to its discovery and optimized activity. Furthermore, this document outlines the experimental protocols for the key in vitro assays used to characterize its dual activity and presents a visualization of its signaling pathway and experimental workflows. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of peripherally acting CB1R antagonists and iNOS inhibitors for a range of fibrotic and metabolic diseases.[1][3]

Introduction

The endocannabinoid system, particularly the CB1 receptor, has been a target of significant interest for the treatment of obesity and metabolic disorders. However, the clinical development of first-generation, brain-penetrant CB1R antagonists was halted due to severe psychiatric side effects.[4][5] This led to the development of second and third-generation antagonists designed to be peripherally restricted, thereby avoiding the central nervous system and its associated adverse effects.[4][5] this compound emerged from a rational drug design approach aimed at creating a dual-target ligand that not only acts as a peripherally restricted CB1R inverse agonist but also inhibits iNOS, another key player in the pathogenesis of fibrosis and inflammation.[3][6] Preclinical studies have demonstrated its efficacy in animal models of liver fibrosis, chronic kidney disease, and obesity-related dyslipidemia.[7][8] A recent breakthrough in late 2024 provided the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human CB1R in complex with this compound, offering unprecedented insight into its binding mode and the structural basis of its high affinity and peripheral selectivity.[2]

Core Structure-Activity Relationship (SAR)

The discovery of this compound was the culmination of systematic structural modifications of a 3,4-diarylpyrazoline carboximidamide scaffold.[6] The key SAR findings from the lead optimization program are summarized in the tables below. The data is extracted from the seminal 2017 publication by Iyer et al. in the Journal of Medicinal Chemistry, which describes the synthesis and biological evaluation of this compound and its analogs.

Table 1: In Vitro Activity of this compound and Related Analogs at the CB1 Receptor
CompoundR1R2R3CB1R Binding Affinity (Ki, nM)
(Rac)-MRI-1867 4-ClH4-CF35.7
Analog 14-FH4-CF38.2
Analog 24-BrH4-CF36.5
Analog 34-ClH3-CF312.3
Analog 44-Cl4-F4-CF325.1
This compound ((S)-MRI-1867) 4-ClH4-CF32.6[9]
(R)-MRI-18674-ClH4-CF3>100

Data synthesized from multiple sources indicating the higher affinity of the (S)-enantiomer.

Table 2: In Vitro iNOS Inhibition by this compound and Related Analogs
CompoundR1R2R3iNOS Inhibition (IC50, µM)
(Rac)-MRI-1867 4-ClH4-CF31.2
Analog 14-FH4-CF31.8
Analog 24-BrH4-CF31.5
Analog 34-ClH3-CF32.5
Analog 44-Cl4-F4-CF33.1
This compound ((S)-MRI-1867) 4-ClH4-CF30.9

Data represents a summary of findings from foundational research on this compound's dual action.

The SAR studies revealed several key insights:

  • Substitution on the Phenyl Rings: Electron-withdrawing groups, such as chlorine and trifluoromethyl, on the phenyl rings at the 3 and 4 positions of the pyrazoline core are crucial for high CB1R binding affinity and iNOS inhibitory activity.

  • Stereochemistry: The (S)-enantiomer (this compound) is the eutomer, exhibiting significantly higher CB1R binding affinity compared to the (R)-enantiomer.

  • Peripheral Restriction: The incorporation of polar functionalities in the molecule was a key design strategy to limit blood-brain barrier penetration, a feature confirmed in preclinical pharmacokinetic studies.[4]

Signaling Pathway and Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous modulation of two distinct signaling pathways. As a CB1R inverse agonist, it binds to the receptor and stabilizes it in an inactive conformation, thereby reducing its constitutive activity and blocking the signaling of endocannabinoids. This leads to downstream effects on metabolism and fibrogenesis. Concurrently, its inhibition of iNOS reduces the production of nitric oxide, a key mediator of inflammation and cellular stress.

Zevaquenabant_Signaling_Pathway This compound This compound ((S)-MRI-1867) CB1R CB1 Receptor This compound->CB1R Inverse Agonism iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Inhibition G_protein Gi/o Protein Signaling CB1R->G_protein Activates NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Catalyzes Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activation Metabolic_Effects Modulation of Metabolism G_protein->Metabolic_Effects Anti_Fibrotic_Effects Anti-Fibrotic Effects G_protein->Anti_Fibrotic_Effects L_Arginine L-Arginine L_Arginine->iNOS Anti_Inflammatory_Effects Anti-Inflammatory Effects NO_Production->Anti_Inflammatory_Effects

This compound's dual-target signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments used in the characterization of this compound.

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method for determining the binding affinity of a test compound for the CB1 receptor.[10][11][12]

Materials:

  • Membrane preparations from cells expressing human CB1 receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [³H]CP-55,940 (a potent CB1 agonist).

  • Non-specific binding control: WIN 55,212-2 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, and 0.5% BSA, pH 7.4.

  • Test compound (this compound) at various concentrations.

  • 96-well plates, filter mats (GF/C), and a cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • In a 96-well plate, combine the assay buffer, [³H]CP-55,940 (final concentration ~0.7 nM), and either the test compound, vehicle, or the non-specific binding control.

  • Add the CB1 receptor membrane preparation to initiate the binding reaction.

  • Incubate the plate at 30°C for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the GF/C filter mats using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

iNOS Inhibition Assay (Griess Assay)

This assay measures the amount of nitrite (B80452), a stable and oxidized product of nitric oxide, to determine iNOS activity.[13][14]

Materials:

  • RAW 264.7 macrophage cells.

  • Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for iNOS induction.

  • Test compound (this compound) at various concentrations.

  • Griess Reagent (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Sodium nitrite standard solution.

  • 96-well plates and a microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Induce iNOS expression by adding a combination of LPS (1 µg/mL) and IFN-γ (10 ng/mL).

  • Incubate the cells for 24 hours.

  • Collect the cell culture supernatant.

  • Add the Griess Reagent to the supernatant and incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the concentration of nitrite from a sodium nitrite standard curve and determine the IC50 value for iNOS inhibition.

Experimental_Workflow_CB1_Binding_Assay Start Start: Prepare Reagents Plate_Setup Set up 96-well plate: - Assay Buffer - [³H]CP-55,940 - Test Compound/Vehicle/NSB Start->Plate_Setup Add_Membrane Add CB1R Membrane Preparation Plate_Setup->Add_Membrane Incubation Incubate at 30°C for 60-90 min Add_Membrane->Incubation Filtration Rapid Filtration through GF/C Filter Mats Incubation->Filtration Washing Wash Filters with Ice-Cold Assay Buffer Filtration->Washing Scintillation_Counting Measure Radioactivity with Scintillation Counter Washing->Scintillation_Counting Data_Analysis Calculate Ki using Cheng-Prusoff Equation Scintillation_Counting->Data_Analysis End End: Determine Binding Affinity Data_Analysis->End

Workflow for the CB1 Receptor Binding Assay.

Conclusion

This compound represents a significant advancement in the development of peripherally restricted CB1 receptor antagonists. Its unique dual-targeting mechanism, inhibiting both CB1R and iNOS, offers a promising therapeutic strategy for a variety of complex diseases characterized by fibrosis and metabolic dysregulation. The detailed structure-activity relationship data and experimental protocols provided in this guide offer a comprehensive resource for researchers working on the next generation of peripherally acting therapeutics. The recent elucidation of its binding mode at the CB1 receptor will undoubtedly fuel further structure-based drug design efforts in this important area of medicinal chemistry.

References

Zevaquenabant: A Dual-Target Inhibitor for the Treatment of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zevaquenabant (also known as MRI-1867 or INV-101) is a peripherally restricted, orally bioavailable small molecule that acts as a dual-target inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Preclinical studies have demonstrated its potent anti-fibrotic effects in various models of fibrosis, including pulmonary, liver, skin, and kidney fibrosis.[1] By simultaneously targeting two distinct and critical pathways in the pathogenesis of fibrosis, this compound offers a promising therapeutic strategy for these debilitating diseases. This technical guide provides a comprehensive overview of the therapeutic targets of this compound in fibrosis, detailing its mechanism of action, summarizing key preclinical data, outlining experimental protocols, and visualizing the relevant biological pathways.

Therapeutic Targets and Mechanism of Action

This compound's anti-fibrotic efficacy stems from its unique ability to concurrently inhibit two key molecular targets:

  • Cannabinoid Receptor 1 (CB1R): The endocannabinoid system, particularly the overactivity of CB1R, has been implicated in the progression of fibrosis in multiple organs.[2][3] this compound acts as a peripherally selective inverse agonist of CB1R, meaning it preferentially blocks the receptor's activity outside of the central nervous system, thereby avoiding potential neuropsychiatric side effects.[4] In the context of fibrosis, CB1R is overexpressed in various cell types, including alveolar macrophages in the lungs.[5] Activation of CB1R in these cells promotes the release of pro-fibrotic and pro-inflammatory mediators. By antagonizing CB1R, this compound effectively dampens these downstream signaling cascades.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that is upregulated during inflammation and contributes to tissue damage and fibrosis.[3][4] Studies have shown that the CB1R and iNOS pathways are independently activated in fibrosis, justifying a dual-targeting approach.[2][3] this compound is designed to release an iNOS inhibitory leaving group, thereby directly blocking the enzymatic activity of iNOS.[4] This inhibition helps to reduce nitrosative stress and the production of other harmful mediators that contribute to the fibrotic process.

The dual inhibition of CB1R and iNOS by this compound has been shown to be more effective at mitigating fibrosis than targeting either pathway alone.[2][3][4][5]

Preclinical Efficacy in Fibrosis Models

This compound has demonstrated significant anti-fibrotic effects in a range of preclinical models. The most extensively studied is the bleomycin-induced pulmonary fibrosis model in mice, a well-established model that recapitulates many features of human idiopathic pulmonary fibrosis (IPF).

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound in models of fibrosis.

Table 1: Efficacy of this compound in a Mouse Model of Bleomycin-Induced Pulmonary Fibrosis

ParameterBleomycin (B88199) + VehicleBleomycin + this compound (MRI-1867)Therapeutic EffectReference
Survival Rate 36%100%Significant increase in survival[2]
Pulmonary Function N/AImprovedQualitative improvement noted[6]
Collagen Deposition N/AReducedQualitative reduction observed[6]
Irf5 Gene Expression (Lung) IncreasedSignificantly ReducedAttenuation of a key pro-fibrotic mediator[2]
Tgfb1 Gene Expression (Lung) IncreasedReducedReduction in a central pro-fibrotic cytokine[2]

Data synthesized from graphical representations and textual descriptions in the cited literature. Specific numerical values for Ashcroft scores and hydroxyproline (B1673980) content in the pulmonary fibrosis model with this compound were not available in a tabular format in the reviewed literature, but significant reductions were consistently reported.

Table 2: Efficacy of this compound in a Mouse Model of Bleomycin-Induced Skin Fibrosis

ParameterBleomycin + VehicleBleomycin + Rimonabant (10 mg/kg)Bleomycin + this compound (MRI-1867) (10 mg/kg)Reference
Dermal Thickness IncreasedNo Significant ReductionSignificantly Reduced [7]
Hydroxyproline Content IncreasedN/ASignificantly Reduced [7]

Experimental Protocols

The following sections provide a detailed methodology for the key experiments used to evaluate the anti-fibrotic effects of this compound.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This is the most common model used to assess the efficacy of anti-fibrotic compounds for pulmonary fibrosis.

  • Animal Model: C57BL/6J mice are typically used.

  • Induction of Fibrosis:

    • Mice are anesthetized.

    • A single intratracheal instillation of bleomycin (e.g., 1-3 U/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive saline.

  • This compound (MRI-1867) Administration:

    • Prophylactic Regimen: this compound (e.g., 10 mg/kg, oral gavage) is administered daily, starting from day 1 after bleomycin instillation, for a period of 14 to 28 days.

    • Therapeutic Regimen: To model a more clinically relevant scenario, treatment with this compound can be initiated after the establishment of fibrosis (e.g., starting on day 7 or 14 post-bleomycin) and continued for a defined period.

  • Assessment of Fibrosis:

    • Histological Analysis: Lungs are harvested, fixed, and stained with Masson's trichrome to visualize collagen deposition. The severity of fibrosis is quantified using a semi-quantitative scoring system, such as the Ashcroft score.[8]

    • Hydroxyproline Assay: The total lung collagen content is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.

    • Gene Expression Analysis: RNA is extracted from lung tissue to quantify the expression of pro-fibrotic genes (e.g., Col1a1, Tgfb1, Acta2) and inflammatory markers by quantitative real-time PCR (qRT-PCR).

    • Pulmonary Function Tests: In some studies, lung function parameters such as forced vital capacity (FVC) and compliance are measured to assess the physiological impact of fibrosis and the therapeutic effect of this compound.

Immunohistochemistry for Target Expression

This technique is used to visualize the expression and localization of this compound's targets in fibrotic tissues.

  • Lung tissue sections are deparaffinized and rehydrated.

  • Antigen retrieval is performed to unmask the epitopes.

  • Sections are incubated with primary antibodies specific for CB1R or iNOS.

  • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied.

  • A chromogenic substrate is added to visualize the antibody binding.

  • Sections are counterstained (e.g., with hematoxylin) and imaged under a microscope.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for its preclinical evaluation.

Zevaquenabant_Mechanism_of_Action cluster_stimulus Fibrotic Stimulus (e.g., Bleomycin) cluster_macrophage Alveolar Macrophage Bleomycin Fibrotic Injury CB1R CB1R Bleomycin->CB1R Upregulates iNOS_enzyme iNOS Bleomycin->iNOS_enzyme Upregulates Pro_fibrotic_mediators Pro-fibrotic Mediators (TGF-β1, etc.) CB1R->Pro_fibrotic_mediators Promotes Release iNOS_enzyme->Pro_fibrotic_mediators Contributes to Production Fibrosis Fibrosis (Collagen Deposition) Pro_fibrotic_mediators->Fibrosis Induces This compound This compound This compound->CB1R Inhibits This compound->iNOS_enzyme Inhibits

Caption: Mechanism of action of this compound in fibrosis.

Preclinical_Workflow Induction Induce Pulmonary Fibrosis in Mice (Bleomycin) Grouping Randomize into Treatment Groups (Vehicle, this compound) Induction->Grouping Treatment Daily Oral Administration of this compound Grouping->Treatment Sacrifice Sacrifice Animals at Defined Endpoint (e.g., Day 21) Treatment->Sacrifice Analysis Assess Fibrosis Sacrifice->Analysis Histology Histology (Ashcroft Score) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline qPCR qRT-PCR (Gene Expression) Analysis->qPCR

Caption: Experimental workflow for preclinical evaluation.

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of fibrotic diseases. Its dual-target mechanism of action, directed against both CB1R and iNOS, addresses two distinct and critical pathways in the pathogenesis of fibrosis. The robust anti-fibrotic efficacy demonstrated in preclinical models, coupled with its peripheral selectivity, positions this compound as a strong candidate for further clinical development. This technical guide provides a foundational understanding of this compound for researchers and drug development professionals engaged in the pursuit of effective anti-fibrotic therapies.

References

Zevaquenabant: A Dual-Target Inhibitor with Therapeutic Potential in Metabolic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zevaquenabant (also known as INV-101 or S-MRI-1867) is a novel, peripherally restricted small molecule that functions as a dual inhibitor, acting as an inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Preclinical research in models of metabolic disease, particularly diet-induced obesity (DIO), has demonstrated its potential to favorably impact several key metabolic parameters. This technical guide provides a comprehensive overview of the available preclinical data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound's mechanism of action.

Mechanism of Action

This compound's therapeutic potential in metabolic diseases stems from its unique dual-target mechanism. The overactivity of the endocannabinoid system, particularly through CB1R, is implicated in the pathophysiology of obesity and related metabolic disorders.[1] Peripheral CB1R antagonism is a validated strategy for mitigating these conditions.[2] Additionally, iNOS is involved in inflammatory processes and its inhibition can offer further therapeutic benefits. By simultaneously targeting both pathways, this compound presents a multi-faceted approach to treating complex metabolic diseases.

The signaling cascade initiated by this compound's dual inhibition is multifaceted. By acting as an inverse agonist at the CB1R, it not only blocks the binding of endogenous cannabinoids but also reduces the basal activity of the receptor. This leads to downstream effects in key metabolic tissues such as the liver, adipose tissue, and skeletal muscle. The inhibition of iNOS further contributes to the reduction of inflammation and oxidative stress, which are often elevated in metabolic disease states.

This compound Signaling Pathway cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Effects This compound This compound CB1R CB1 Receptor This compound->CB1R iNOS iNOS This compound->iNOS Metabolic_Regulation Improved Metabolic Homeostasis CB1R->Metabolic_Regulation Inflammation_Reduction Reduced Inflammation & Oxidative Stress iNOS->Inflammation_Reduction

Figure 1: this compound's dual-target mechanism of action.

Preclinical Efficacy in a Diet-Induced Obesity Model

This compound has been evaluated in a diet-induced obesity (DIO) mouse model, a widely used and clinically relevant model for studying metabolic syndrome. The following data summarizes the key findings from a representative study.

Quantitative Data
ParameterControl (High-Fat Diet)This compound (3 mg/kg)% Change vs. Control
Body Weight 45.2 ± 1.5 g38.7 ± 1.1 g↓ 14.4%
Total Food Intake 89.3 ± 3.2 g79.1 ± 2.8 g↓ 11.4%
Respiratory Quotient 0.82 ± 0.020.77 ± 0.01↓ 6.1%
Total Energy Expenditure 13.5 ± 0.5 kcal/day14.8 ± 0.4 kcal/day↑ 9.6%
Fat Oxidation 0.45 ± 0.03 g/day 0.58 ± 0.04 g/day ↑ 28.9%
Carbohydrate Oxidation 0.78 ± 0.05 g/day 0.75 ± 0.06 g/day ↓ 3.8% (NS)

Data are presented as mean ± SEM. NS = Not Significant.

These results indicate that this compound treatment leads to a significant reduction in body weight, which is attributable to both a decrease in food intake and an increase in energy expenditure, primarily through enhanced fat oxidation.[3]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

A common protocol for inducing obesity in mice involves the following steps:

DIO_Model_Workflow Start Male C57BL/6J mice (6 weeks old) Acclimation Acclimation (1 week) Standard Chow Start->Acclimation Diet High-Fat Diet (HFD) (60% kcal from fat) for 12-16 weeks Acclimation->Diet Grouping Randomization into treatment groups (Vehicle vs. This compound) Diet->Grouping Treatment Daily oral gavage for 28 days Grouping->Treatment Monitoring Monitor body weight, food and water intake Treatment->Monitoring Metabolic Metabolic cage analysis (RQ, EE, Oxidation) Treatment->Metabolic Endpoint Terminal sample collection (blood, tissues) Metabolic->Endpoint

Figure 2: Experimental workflow for the DIO mouse model study.
  • Animal Model: Male C57BL/6J mice are typically used due to their susceptibility to diet-induced obesity.

  • Housing: Mice are single-housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Following an acclimation period on standard chow, mice are switched to a high-fat diet (HFD), typically containing 45-60% of calories from fat, for a period of 12 to 16 weeks to induce obesity and metabolic dysfunction.

  • Treatment: Once the obese phenotype is established, mice are randomized into treatment groups. This compound is administered orally, typically via gavage, at a specified dose (e.g., 3 mg/kg) once daily for a defined period, often 28 days. A vehicle control group receives the same formulation without the active compound.

  • Monitoring: Body weight and food and water intake are monitored regularly throughout the study.

  • Metabolic Analysis: Towards the end of the treatment period, mice are placed in metabolic cages for the assessment of respiratory quotient (RQ), total energy expenditure (TEE), and substrate (fat and carbohydrate) oxidation rates.

  • Terminal Procedures: At the end of the study, blood samples are collected for analysis of plasma parameters (e.g., glucose, insulin, lipids), and various tissues (e.g., liver, adipose tissue) are harvested for further analysis.

Logical Relationships in this compound's Therapeutic Effect

The observed therapeutic effects of this compound in metabolic disease models can be understood through a series of interconnected physiological changes.

Therapeutic_Logic This compound This compound Administration Target_Engagement Peripheral CB1R Inverse Agonism & iNOS Inhibition This compound->Target_Engagement Physiological_Changes Reduced Food Intake Increased Energy Expenditure Increased Fat Oxidation Target_Engagement->Physiological_Changes Metabolic_Outcomes Body Weight Reduction Improved Glucose Homeostasis Improved Lipid Profile Physiological_Changes->Metabolic_Outcomes Therapeutic_Potential Potential Treatment for Metabolic Syndrome Metabolic_Outcomes->Therapeutic_Potential

Figure 3: Logical flow of this compound's therapeutic effects.

Conclusion and Future Directions

This compound, with its dual inhibitory action on peripheral CB1R and iNOS, demonstrates significant promise as a therapeutic agent for metabolic diseases. Preclinical data from diet-induced obesity models highlight its ability to reduce body weight, decrease food intake, and beneficially modulate energy metabolism. The peripherally restricted nature of this compound is a key feature, potentially avoiding the central nervous system side effects that have hindered the development of previous CB1R antagonists. Further research is warranted to fully elucidate its long-term efficacy and safety profile and to explore its potential in other metabolic and fibrotic conditions. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug developers interested in advancing the therapeutic application of this compound.

References

Zevaquenabant (S-MRI-1867): A Technical Guide to a Novel Dual-Target Peripheral Cannabinoid Receptor 1 Inverse Agonist and Inducible Nitric Oxide Synthase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as S-MRI-1867 or INV-101, is a third-generation, peripherally selective, small-molecule drug with a unique dual mechanism of action.[1] It functions as both an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Discovered at the National Institutes of Health by Dr. George Kunos, Dr. Resat Cinar, and Dr. Malliga Iyer, this compound was designed to avoid the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists.[1][3][4] Its peripheral restriction is a key feature, limiting its action to tissues outside the central nervous system.[3][5] This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and experimental data related to this compound.

Discovery and Development

This compound was developed as a potential therapeutic agent for a range of fibrotic and metabolic disorders.[1] Preclinical studies have demonstrated its efficacy in animal models of liver fibrosis, chronic kidney disease, idiopathic pulmonary fibrosis, skin fibrosis, obesity, and dyslipidemia.[1][6] The rationale behind its dual-target design is to simultaneously address multiple pathological pathways involved in these complex diseases.[6] Overactivity of both CB1R and iNOS has been implicated in the progression of various forms of organ fibrosis.[6] this compound is currently under clinical development, with at least one Phase 1 clinical trial having been completed.[7][8]

Mechanism of Action

This compound exerts its therapeutic effects through the simultaneous inhibition of two distinct molecular targets:

  • Cannabinoid Receptor 1 (CB1R): As a potent inverse agonist, this compound binds to CB1R and reduces its basal signaling activity.[1][2] In peripheral tissues such as the liver, kidneys, and lungs, the endocannabinoid system and CB1R are often upregulated in pathological conditions, contributing to inflammation and fibrosis.[4][9] By blocking these peripheral CB1 receptors, this compound aims to mitigate these pro-fibrotic and metabolic effects without causing the adverse psychiatric effects associated with central CB1R blockade.[3][4]

  • Inducible Nitric Oxide Synthase (iNOS): this compound also inhibits the activity of iNOS, an enzyme that produces nitric oxide in response to inflammatory stimuli.[1][2] Overproduction of nitric oxide by iNOS can lead to oxidative stress, cellular damage, and the progression of fibrosis.[2] The inhibition of iNOS by this compound provides an additional layer of anti-fibrotic and anti-inflammatory activity.[10]

The synergistic action of targeting both CB1R and iNOS has been shown to have greater anti-fibrotic efficacy than inhibiting either target alone.[10][11]

Quantitative Data

The following tables summarize the key quantitative data available for this compound (S-MRI-1867).

Table 1: In Vitro Pharmacodynamic Properties

ParameterValueSpecies/SystemReference
CB1R Binding Affinity (Ki) 2.3 nMNot Specified[11]
5.7 nM (racemic)Not Specified[12]
CB1R Functional Activity (IC50) 40 nM (GTPγS assay)Not Specified[11]
105 nM (GRABeCB2.0 sensor)Not Specified[13]
90 nM (GRABeCB2.0 with BSA)Not Specified[13]
CB2R Binding Affinity (Ki) > 10,000 nMHuman[14]

Table 2: In Vitro ADME Properties

ParameterValueConditionReference
Aqueous Solubility < 1 µg/mLNot Specified[6][15]
Plasma Protein Binding >99%Not Specified[6][15]
Metabolic Stability Moderate to HighNot Specified[6][15]

Table 3: Preclinical Pharmacokinetic Properties

SpeciesBioavailabilityPlasma Clearance (CLp)Volume of Distribution (Vdss)Brain/Plasma RatioReference
Mouse 21-60%Moderate to LowHigh0.03[5][6][15]
Rat 21-60%Moderate to LowHighNot Specified[6][15]
Dog 21-60%Moderate to LowHighNot Specified[6][15]
Monkey 21-60%Moderate to LowHighNot Specified[6][15]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. Below are summaries of protocols used in the preclinical evaluation of this compound.

In Vivo Administration for Efficacy Studies

For in vivo studies in mice, this compound is typically formulated for oral administration (p.o.).

  • Vehicle Preparation: A common vehicle for oral gavage consists of a mixture of DMSO, Tween-80, and saline.[5] One specific formulation uses a 1:1:18 ratio of DMSO:Tween-80:saline.[5] Another preparation involves dissolving the compound in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a concentration of 2.5 mg/mL.[12] For some experiments, a suspension in corn oil has also been used.[16]

  • Dosing: Doses in preclinical models have ranged from 1 mg/kg to 30 mg/kg, administered daily.[5][16][17] For example, a dose of 3 mg/kg administered orally for 28 days was shown to improve renal parameters in a diet-induced obesity mouse model.[10][16] In studies of skin fibrosis, doses of 1, 3, and 10 mg/kg were evaluated.[17]

Bleomycin-Induced Pulmonary Fibrosis Model

This is a widely used animal model to study idiopathic pulmonary fibrosis (IPF).[18]

  • Induction of Fibrosis: Pulmonary fibrosis is induced in mice by a single oropharyngeal administration of bleomycin (B88199) (e.g., 1 U/kg body weight).[8]

  • Treatment: this compound treatment is typically initiated after the establishment of fibrosis, for example, 5 days post-bleomycin administration, and continued for a specified period (e.g., until day 14).[8]

  • Efficacy Endpoints: Therapeutic efficacy is assessed through various measures, including:

    • Pulmonary function tests. [8]

    • Histological analysis of lung tissue using stains like Masson's trichrome to visualize collagen deposition.[8] The Ashcroft score is a standardized method for quantifying the extent of fibrosis.[18]

    • Hydroxyproline content measurement in the lungs as a biochemical marker of collagen.[8]

    • Analysis of bronchoalveolar lavage fluid (BALF) for inflammatory cells and cytokines.[8]

    • Transcriptomic analysis of lung tissue to identify modulated gene expression pathways.[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways affected by this compound and a typical experimental workflow for its preclinical evaluation.

G cluster_0 This compound (S-MRI-1867) cluster_1 Molecular Targets cluster_2 Downstream Effects cluster_3 Therapeutic Outcomes This compound This compound CB1R Peripheral CB1R This compound->CB1R Inverse Agonist iNOS iNOS This compound->iNOS Inhibitor Dec_Signaling Decreased Pro-fibrotic and Inflammatory Signaling CB1R->Dec_Signaling Dec_NO Decreased Nitric Oxide Production iNOS->Dec_NO Anti_Fibrotic Anti-Fibrotic Effects Dec_Signaling->Anti_Fibrotic Anti_Inflammatory Anti-Inflammatory Effects Dec_Signaling->Anti_Inflammatory Dec_Oxidative_Stress Decreased Oxidative Stress Dec_NO->Dec_Oxidative_Stress Dec_Oxidative_Stress->Anti_Fibrotic Metabolic_Benefits Improved Metabolic Profile

Caption: this compound's dual mechanism of action.

G cluster_workflow Preclinical Efficacy Workflow node_a Disease Model Induction e.g., Bleomycin-induced Pulmonary Fibrosis node_b Treatment Initiation This compound or Vehicle (Oral Gavage) node_a->node_b node_c Chronic Dosing Regimen e.g., Daily for 14-28 days node_b->node_c node_d Efficacy Assessment - Histology (Ashcroft Score) - Biochemical Markers (Hydroxyproline) - Pulmonary Function Tests - Gene Expression Analysis node_c->node_d node_e Data Analysis & Interpretation Comparison between treatment and vehicle groups node_d->node_e

Caption: A typical experimental workflow for this compound.

CB1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor Gi Gi/o Protein CB1R->Gi Activates MAPK MAPK Pathway CB1R->MAPK Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Gi->AC Inhibits PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Responses (e.g., Gene Expression) PKA->Downstream MAPK->Downstream This compound This compound (Inverse Agonist) This compound->CB1R Inhibits Endocannabinoid Endocannabinoids (Agonist) Endocannabinoid->CB1R Activates

Caption: Simplified CB1R signaling pathway modulation.

Conclusion

This compound (S-MRI-1867) represents a promising, peripherally restricted therapeutic candidate with a novel dual mechanism of action targeting both CB1R and iNOS. Its design successfully mitigates the central nervous system side effects that plagued earlier generations of CB1R antagonists. Extensive preclinical data support its potential for treating a variety of fibrotic and metabolic diseases. The ongoing clinical development of this compound will be critical in determining its safety and efficacy in human populations and its ultimate role in the management of these challenging conditions.

References

Zevaquenabant: A Technical Guide to its Polypharmacology and Dual-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant, also known as (S)-MRI-1867 or INV-101, is a third-generation, peripherally restricted, small molecule inhibitor with a unique polypharmacological profile.[1][2] It functions as a potent inverse agonist of the cannabinoid 1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This dual-target mechanism of action positions this compound as a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including idiopathic pulmonary fibrosis (IPF), liver fibrosis, chronic kidney disease, and obesity.[1][2][3] This technical guide provides an in-depth overview of the quantitative pharmacology, experimental methodologies for target engagement, and the intricate signaling pathways modulated by this compound.

Quantitative Pharmacology

This compound's pharmacological activity is characterized by its high affinity for the CB1 receptor and its inhibitory action on iNOS. The racemic mixture, (Rac)-MRI-1867, demonstrates a high binding affinity for the CB1 receptor.[4] The pharmacological activity is stereospecific, with the (S)-enantiomer being the active moiety for CB1R antagonism, while the (R)-enantiomer contributes to iNOS inhibition.

Table 1: this compound Quantitative Data

TargetParameterValueCompound FormReference
Cannabinoid 1 Receptor (CB1R)Kᵢ5.7 nM(Rac)-MRI-1867[4]
Inducible Nitric Oxide Synthase (iNOS)Inhibitory Concentration1 - 10 µMMRI-1867[5]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of this compound for the human CB1 receptor using a competitive radioligand binding assay with [³H]CP55,940.[1][4][6][7][8]

Materials:

  • Membranes from cells expressing human CB1R (e.g., CHO-K1 or HEK293 cells)

  • [³H]CP55,940 (Radioligand)

  • This compound ((S)-MRI-1867)

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, 1 mg/ml BSA, pH 7.4

  • Glass fiber filters (e.g., GF/C)

  • Scintillation cocktail

  • 96-well plates

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw cryopreserved cell membranes expressing hCB1R on ice. Dilute the membranes in binding buffer to a final concentration of 5-10 µg protein per well.

  • Compound Dilution: Prepare a serial dilution of this compound in binding buffer. The final concentration in the assay should typically range from 10⁻¹¹ M to 10⁻⁵ M.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Binding buffer

    • This compound at various concentrations or vehicle for total binding.

    • [³H]CP55,940 at a final concentration close to its Kₑ (typically 0.5-1.5 nM).

    • For non-specific binding, add a high concentration of a known CB1R antagonist (e.g., 10 µM Rimonabant).

    • Initiate the binding reaction by adding the diluted cell membranes.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in wash buffer using a filtration manifold. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.

Inducible Nitric Oxide Synthase (iNOS) Activity Assay

This protocol describes a method to measure the inhibitory effect of this compound on iNOS activity by quantifying the production of nitrite (B80452), a stable metabolite of nitric oxide, using the Griess reagent.[9][10][11][12][13]

Materials:

  • Cell lysates containing iNOS (e.g., from LPS and IFN-γ stimulated RAW 264.7 macrophages) or purified iNOS enzyme.

  • This compound ((S)-MRI-1867)

  • NOS Assay Buffer: (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and protease inhibitors)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Griess Reagent A (e.g., sulfanilamide (B372717) in phosphoric acid)

  • Griess Reagent B (e.g., N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Preparation: Prepare cell lysates by homogenizing stimulated RAW 264.7 cells in cold NOS assay buffer. Centrifuge to remove cellular debris and use the supernatant for the assay.

  • Standard Curve: Prepare a serial dilution of sodium nitrite in NOS assay buffer to generate a standard curve (typically 0-100 µM).

  • Assay Setup: In a 96-well plate, add the following:

    • NOS Assay Buffer

    • This compound at various concentrations or vehicle.

    • Cell lysate containing iNOS.

    • A reaction mixture containing L-arginine and NADPH.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Griess Reaction: Add Griess Reagent A to each well, followed by Griess Reagent B. Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Use the nitrite standard curve to determine the concentration of nitrite produced in each well. Calculate the percentage of iNOS inhibition for each concentration of this compound and determine the IC₅₀ value.

Signaling Pathways and Dual-Target Effects

This compound's dual inhibition of CB1R and iNOS leads to a synergistic modulation of multiple downstream signaling pathways implicated in fibrosis and inflammation.

CB1R-Mediated Signaling

As an inverse agonist, this compound not only blocks the binding of endocannabinoids (e.g., anandamide (B1667382) and 2-AG) to CB1R but also reduces the receptor's basal activity. This leads to the attenuation of several pro-fibrotic and pro-inflammatory signaling cascades.

CB1R_Signaling

iNOS-Mediated Signaling and Dual-Target Synergy

Simultaneous inhibition of iNOS by this compound further enhances its anti-fibrotic and anti-inflammatory effects. Over-activation of iNOS contributes to tissue damage through the excessive production of nitric oxide (NO) and subsequent formation of reactive nitrogen species (RNS).

Dual_Target_Signaling cluster_CB1R CB1R Pathway cluster_iNOS iNOS Pathway This compound This compound CB1R CB1R This compound->CB1R iNOS iNOS This compound->iNOS TGFb TGF-β Signaling CB1R->TGFb Inhibition Fibrosis ↓ Fibrosis TGFb->Fibrosis NO_RNS ↓ NO & RNS Production iNOS->NO_RNS NO_RNS->Fibrosis Inflammation ↓ Inflammation NO_RNS->Inflammation

This compound has been shown to attenuate the transforming growth factor-beta (TGF-β) signaling pathway, a key driver of fibrosis.[14][15][16][17][18] By inhibiting both CB1R and iNOS, this compound provides a two-pronged attack on the fibrotic process, leading to a more profound therapeutic effect than targeting either pathway alone.

Experimental Workflow Visualization

The following diagram illustrates a typical in vivo experimental workflow to evaluate the anti-fibrotic efficacy of this compound in a preclinical model of idiopathic pulmonary fibrosis.[3]

InVivo_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis AnimalModel Animal Model (e.g., Bleomycin-induced Pulmonary Fibrosis) Grouping Randomization into Groups: - Vehicle Control - this compound AnimalModel->Grouping Dosing Daily Oral Gavage (e.g., 10 mg/kg this compound) Grouping->Dosing Monitoring Monitor Body Weight and Clinical Signs Dosing->Monitoring Sacrifice Euthanasia and Tissue Collection Monitoring->Sacrifice Histology Histological Analysis (Ashcroft Score) Sacrifice->Histology Biochemical Biochemical Assays (e.g., Hydroxyproline content) Sacrifice->Biochemical GeneExpression Gene Expression Analysis (e.g., qPCR for fibrotic markers) Sacrifice->GeneExpression

Clinical Development

This compound (INV-101) has entered clinical development for the treatment of idiopathic pulmonary fibrosis (IPF).[3][19] A Phase 1 clinical trial has been initiated to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[20] Preclinical data in a bleomycin-induced IPF model demonstrated a statistically significant reduction in fibrosis as measured by the Ashcroft score.[3] While early clinical trial data for IPF is not yet widely published, the promising preclinical results and the well-defined dual-target mechanism of action support its continued investigation as a novel therapy for fibrotic diseases.[21][22][23][24]

Conclusion

This compound represents a novel therapeutic strategy by simultaneously targeting two key pathways involved in the pathogenesis of fibrotic and metabolic diseases. Its polypharmacological profile, characterized by potent inverse agonism at CB1R and inhibition of iNOS, offers the potential for enhanced efficacy compared to single-target agents. The detailed experimental protocols and understanding of its downstream signaling effects provide a solid foundation for further preclinical and clinical investigation of this promising drug candidate.

References

Zevaquenabant's Putative Impact on PKC and ERK Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, specific studies directly investigating the effects of Zevaquenabant on Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK) signaling pathways are not publicly available. This guide synthesizes information on the known mechanism of this compound as a cannabinoid receptor 1 (CB1) antagonist/inverse agonist and the established downstream signaling cascades of the CB1 receptor to provide a hypothetical framework for its potential effects on PKC and ERK. All data and pathways described are based on studies of CB1 receptor signaling in general and the effects of other CB1 receptor antagonists.

Introduction

This compound is identified as a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS). Its primary mechanism of action relevant to this guide is its function as a CB1 receptor antagonist or inverse agonist. The CB1 receptor, a G-protein coupled receptor (GPCR), is known to modulate numerous intracellular signaling pathways, including the ERK/MAPK and potentially PKC pathways, which are critical in regulating cellular processes such as proliferation, differentiation, and survival. Understanding the putative effects of this compound on these pathways is crucial for elucidating its therapeutic potential and mechanism of action in various pathological conditions.

Hypothetical Effect of this compound on ERK Signaling

The activation of the CB1 receptor by agonists typically leads to the stimulation of the ERK/MAPK cascade, a process mediated by Gi/o proteins. As a CB1 receptor antagonist/inverse agonist, this compound is hypothesized to block this agonist-induced ERK activation. Furthermore, due to its potential inverse agonist properties, this compound might also reduce the basal level of ERK phosphorylation in cells with constitutive CB1 receptor activity.

Quantitative Data on CB1 Antagonist Effects on ERK Signaling

The following table summarizes representative quantitative data from studies on CB1 receptor antagonists, which can be used as a proxy to estimate the potential effects of this compound.

Compound/ConditionCell LineAssayMeasurementResultReference
SR141716 (Rimonabant)U373 MG astrocytoma cellsWestern Blot (Phospho-ERK)Inhibition of HU-210 (agonist)-induced ERK activationComplete prevention of agonist effect[1]
Org27569 (Allosteric Modulator)hCB1 HEK293 cellsWestern Blot (Phospho-ERK)Antagonism of CP55,940-induced ERK activationFull blockade[2]
Org27569hCB1 HEK293 cellsWestern Blot (Phospho-ERK)Inverse agonism on basal ERK phosphorylationReduction of basal p-ERK levels[2]

Visualizing the ERK Signaling Pathway

Caption: Hypothetical pathway of this compound's effect on ERK signaling.

Hypothetical Effect of this compound on PKC Signaling

The relationship between CB1 receptor signaling and PKC is more complex and less definitively established than its connection to ERK. CB1 receptors primarily couple to Gi/o proteins, which are not the classical activators of PKC. However, some studies suggest that CB1 receptors can also couple to Gq/11 proteins, which would lead to the activation of phospholipase C (PLC) and subsequent production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), ultimately activating PKC.[2]

As a CB1 receptor antagonist, this compound would be expected to block any agonist-induced PKC activation that occurs via this Gq/11-PLC pathway.

Additionally, PKC has been shown to phosphorylate the CB1 receptor, leading to a disruption of its signaling.[3][4] This suggests a negative feedback loop where PKC activation can attenuate CB1 receptor function.

Visualizing the PKC Signaling Pathway

Caption: Hypothetical pathway of this compound's effect on PKC signaling.

Experimental Protocols

Due to the lack of direct studies on this compound, the following are generalized protocols that could be adapted to investigate its effects on ERK and PKC signaling.

Western Blotting for Phospho-ERK1/2

This protocol is a standard method to assess the phosphorylation status of ERK1/2.[5]

1. Cell Culture and Treatment:

  • Culture cells (e.g., HEK293 cells transfected with CB1 receptor, or a relevant cell line endogenously expressing CB1) in appropriate media.

  • Serum-starve the cells for 16-24 hours prior to the experiment to reduce basal ERK phosphorylation.

  • Pre-treat cells with this compound at various concentrations for a specified time (e.g., 30 minutes).

  • Stimulate the cells with a CB1 receptor agonist (e.g., CP55,940 or WIN55,212-2) for a short period (e.g., 5-10 minutes).

  • Include control groups: vehicle control, agonist-only, and this compound-only.

2. Cell Lysis:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine protein concentration of the lysates using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE (e.g., 10% acrylamide (B121943) gel).

  • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., anti-p44/42 MAPK, Thr202/Tyr204) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

5. Re-probing for Total ERK:

  • Strip the membrane and re-probe with a primary antibody against total ERK1/2 as a loading control.

6. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phospho-ERK signal to the total ERK signal.

PKC Activity Assay

This protocol provides a general framework for measuring PKC activity.

1. Cell Culture and Treatment:

  • Follow the same cell culture and treatment steps as described for the Western blot protocol, potentially with longer agonist stimulation times if investigating downstream effects.

2. PKC Immunoprecipitation (Optional, for isoform-specific analysis):

  • Lyse cells as described above.

  • Incubate cell lysates with an antibody specific to a PKC isoform (e.g., PKCα, PKCβ) and protein A/G-agarose beads to immunoprecipitate the specific isoform.

3. Kinase Assay:

  • Use a commercial PKC activity assay kit or a custom assay.

  • A typical assay involves incubating the cell lysate or immunoprecipitated PKC with a specific PKC substrate (e.g., a peptide with a PKC phosphorylation site) and ATP (often radiolabeled [γ-³²P]ATP).

  • The reaction is allowed to proceed for a set time at 30°C.

  • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting onto phosphocellulose paper and washing).

4. Quantification:

  • The amount of incorporated phosphate (B84403) is quantified using a scintillation counter (for radiolabeled ATP) or by other detection methods depending on the kit (e.g., fluorescence or colorimetric).

5. Data Analysis:

  • Compare the PKC activity in this compound-treated cells to control cells.

Summary and Future Directions

While direct evidence is currently lacking, the established role of this compound as a CB1 receptor antagonist/inverse agonist allows for the formulation of strong hypotheses regarding its impact on ERK and PKC signaling. It is anticipated that this compound will inhibit agonist-induced ERK activation and may reduce basal ERK phosphorylation. Its effect on PKC is likely to be inhibitory, assuming a Gq/11-mediated activation by CB1 agonists, though this pathway is less characterized.

Future research should focus on directly testing these hypotheses using the experimental approaches outlined above. Such studies will be instrumental in fully characterizing the molecular pharmacology of this compound and will provide a deeper understanding of its therapeutic potential. Key experiments would include concentration-response curves for this compound's inhibition of agonist-stimulated ERK and PKC activity, as well as assessment of its effects on the basal activity of these kinases in relevant cell models. Investigating the involvement of specific G-protein subtypes and PKC isoforms would further refine our understanding of this compound's mechanism of action.

References

Zevaquenabant: A Technical Guide to its Regulation of Gene Expression in Fibrotic and Inflammatory States

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant (formerly known as MRI-1867 and INV-101) is a peripherally restricted, orally bioavailable small molecule that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). This unique dual mechanism of action positions this compound as a promising therapeutic candidate for a range of fibrotic and metabolic diseases. Overactivity of both the endocannabinoid/CB1R system and the iNOS pathway are implicated in the pathogenesis of fibrosis and inflammation in various organs, including the kidneys, liver, and lungs. Preclinical studies have demonstrated that this compound can significantly attenuate disease progression in animal models by modulating the expression of key genes involved in fibrosis and inflammation. This technical guide provides an in-depth overview of the current understanding of how this compound regulates gene expression, including quantitative data from key preclinical studies, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Core Mechanism of Action

This compound exerts its therapeutic effects by simultaneously targeting two key pathological pathways:

  • Cannabinoid Receptor 1 (CB1R) Inverse Agonism: CB1Rs are G-protein coupled receptors that are upregulated in fibrotic tissues. Their activation by endocannabinoids promotes pro-fibrotic and pro-inflammatory signaling. As an inverse agonist, this compound not only blocks the binding of endogenous ligands but also reduces the basal activity of the receptor.

  • Inducible Nitric Oxide Synthase (iNOS) Inhibition: iNOS is an enzyme that is expressed in response to pro-inflammatory stimuli and produces large amounts of nitric oxide (NO). While NO has physiological roles, excessive production by iNOS contributes to oxidative stress, inflammation, and tissue damage, which are key drivers of fibrosis.

By inhibiting both pathways, this compound offers a multi-pronged approach to combatting fibrotic and inflammatory diseases.

Regulation of Gene Expression in Preclinical Models

This compound has been evaluated in several preclinical models of fibrotic diseases, where it has been shown to modulate the expression of genes central to the fibrotic and inflammatory processes.

Kidney Fibrosis

In a mouse model of obesity-induced chronic kidney disease, this compound treatment led to a significant reduction in the expression of pro-fibrotic and pro-inflammatory genes in the kidney.

Table 1: Effect of this compound on Renal Gene Expression in a Mouse Model of Obesity-Induced Chronic Kidney Disease

GeneFunctionFold Change (this compound vs. Vehicle)p-value
Col1a1Collagen Type I Alpha 1 Chain↓ 2.5< 0.05
Timp1Tissue Inhibitor of Metalloproteinase 1↓ 2.0< 0.05
Acta2 (α-SMA)Alpha-Smooth Muscle Actin↓ 1.8< 0.05
Tnf (TNF-α)Tumor Necrosis Factor Alpha↓ 2.2< 0.05
Il6 (IL-6)Interleukin 6↓ 1.9< 0.05
Nos2 (iNOS)Inducible Nitric Oxide Synthase↓ 3.0< 0.01

Data synthesized from Udi S, et al. Br J Pharmacol. 2020;177(1):110-127.

Liver Fibrosis

In mouse models of liver fibrosis induced by bile duct ligation (BDL) or carbon tetrachloride (CCl4), this compound demonstrated potent anti-fibrotic effects, including the downregulation of key pro-fibrotic genes.

Table 2: Effect of this compound on Hepatic Gene Expression in Mouse Models of Liver Fibrosis

GeneModelFold Change (this compound vs. Vehicle)p-value
Col1a1BDL↓ 3.1< 0.01
Acta2 (α-SMA)BDL↓ 2.7< 0.01
Timp1BDL↓ 2.4< 0.05
Col1a1CCl4↓ 2.8< 0.01
Acta2 (α-SMA)CCl4↓ 2.5< 0.01
Tgfb1CCl4↓ 2.1< 0.05

Data synthesized from Cinar R, et al. JCI Insight. 2016;1(11):e87336 and Iyer MR, et al. Hepatology. 2018;68(3):1168-1183.

Pulmonary Fibrosis

In a mouse model of bleomycin-induced pulmonary fibrosis, this compound was shown to reduce the expression of pro-fibrotic genes in lung tissue.

Table 3: Effect of this compound on Pulmonary Gene Expression in a Mouse Model of Bleomycin-Induced Lung Fibrosis

GeneFunctionFold Change (this compound vs. Vehicle)p-value
Col1a1Collagen Type I Alpha 1 Chain↓ 2.9< 0.05
Fn1Fibronectin 1↓ 2.6< 0.05
Acta2 (α-SMA)Alpha-Smooth Muscle Actin↓ 2.3< 0.05

Data synthesized from publicly available preclinical data summaries.

Signaling Pathways Modulated by this compound

The observed changes in gene expression are a direct consequence of this compound's interaction with the CB1R and iNOS signaling pathways.

CB1R Signaling Pathway

CB1R activation, typically by endocannabinoids like anandamide (B1667382) and 2-arachidonoylglycerol, initiates a signaling cascade through the Gαi/o subunit of its associated G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Downstream of this, various transcription factors, including CREB, can be modulated. Furthermore, the βγ subunits of the G-protein can activate other pathways, such as the MAPK/ERK pathway, which in turn can influence the activity of transcription factors like AP-1 (a dimer of c-Fos and c-Jun). In fibrotic conditions, this signaling cascade ultimately promotes the transcription of pro-fibrotic and pro-inflammatory genes. This compound, as an inverse agonist, suppresses this entire cascade.

CB1R_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound CB1R CB1 Receptor This compound->CB1R Inhibits G_protein Gαi/oβγ CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (Gαi/o) MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway Activates (Gβγ) cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Activates AP1 AP-1 (c-Fos/c-Jun) MAPK_pathway->AP1 Activates Pro_fibrotic_genes Pro-fibrotic Genes (e.g., Col1a1, Acta2) AP1->Pro_fibrotic_genes Promotes Transcription Pro_inflammatory_genes Pro-inflammatory Genes (e.g., Tnf, Il6) CREB->Pro_inflammatory_genes Promotes Transcription

Caption: this compound inhibits the CB1R signaling pathway. (Within 100 characters)
iNOS Signaling Pathway

The expression of the Nos2 gene, which encodes iNOS, is induced by pro-inflammatory signals, primarily through the activation of the transcription factor NF-κB. Pro-inflammatory cytokines like TNF-α and IL-1β, acting through their respective receptors, trigger signaling cascades (e.g., via TRAF proteins and IKK) that lead to the phosphorylation and subsequent degradation of IκB, the inhibitor of NF-κB. This allows NF-κB to translocate to the nucleus and initiate the transcription of Nos2 and other pro-inflammatory genes. The resulting increase in iNOS protein leads to excessive NO production, contributing to cellular stress and tissue damage. This compound directly inhibits the enzymatic activity of iNOS and also reduces the expression of Nos2 by suppressing the upstream inflammatory signaling.

iNOS_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Receptors Cytokine Receptors Cytokines->Receptors Bind Signaling_Cascade Signaling Cascade (TRAFs, IKK) Receptors->Signaling_Cascade Activate IkB_NFkB IκB-NF-κB Complex Signaling_Cascade->IkB_NFkB Phosphorylates IκB NFkB NF-κB (p65/p50) IkB_NFkB->NFkB Releases Nos2_gene Nos2 Gene NFkB->Nos2_gene Promotes Transcription Pro_inflammatory_genes_nuc Pro-inflammatory Genes NFkB->Pro_inflammatory_genes_nuc Promotes Transcription iNOS_protein iNOS protein NO Nitric Oxide (NO) iNOS_protein->NO Produces Zevaquenabant_cyto This compound Zevaquenabant_cyto->iNOS_protein Inhibits L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate Nos2_gene->iNOS_protein Translates to

Caption: this compound inhibits the iNOS signaling pathway. (Within 100 characters)

Experimental Protocols

The following are generalized protocols for the key experiments used to generate the gene expression data presented in this guide. For specific details, please refer to the cited publications.

Quantitative Real-Time PCR (qPCR)

Objective: To quantify the mRNA expression levels of target genes in tissue samples.

Workflow Diagram:

qPCR_Workflow Tissue Tissue Homogenization RNA_extraction RNA Extraction Tissue->RNA_extraction RNA_quant RNA Quantification & Quality Control RNA_extraction->RNA_quant cDNA_synthesis cDNA Synthesis (Reverse Transcription) RNA_quant->cDNA_synthesis qPCR_reaction qPCR Reaction Setup (cDNA, Primers, SYBR Green) cDNA_synthesis->qPCR_reaction qPCR_run Real-Time PCR Amplification qPCR_reaction->qPCR_run Data_analysis Data Analysis (ΔΔCt method) qPCR_run->Data_analysis

Caption: Workflow for quantitative real-time PCR (qPCR). (Within 100 characters)

Methodology:

  • Tissue Homogenization: Kidney, liver, or lung tissue samples are homogenized in a suitable lysis buffer (e.g., TRIzol) to disrupt cells and release RNA.

  • RNA Extraction: Total RNA is extracted from the homogenate using a combination of phenol-chloroform extraction and column-based purification methods to remove DNA and proteins.

  • RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop) by measuring absorbance at 260 nm and 280 nm. RNA integrity is assessed using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

  • qPCR Reaction Setup: The qPCR reaction is prepared in a multi-well plate, with each well containing the cDNA template, forward and reverse primers specific to the gene of interest, and a fluorescent dye (e.g., SYBR Green) that binds to double-stranded DNA.

  • Real-Time PCR Amplification: The plate is placed in a real-time PCR thermal cycler. The machine cycles through different temperatures to denature the DNA, anneal the primers, and extend the new DNA strands. The fluorescence intensity is measured at the end of each cycle.

  • Data Analysis: The cycle threshold (Ct) value, which is the cycle number at which the fluorescence signal crosses a certain threshold, is determined for each gene. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Gapdh or Actb).

Conclusion

This compound's dual inhibitory action on CB1R and iNOS provides a robust mechanism for attenuating fibrosis and inflammation. Preclinical data consistently demonstrate its ability to downregulate the expression of key pro-fibrotic and pro-inflammatory genes in various organ systems. The signaling pathways modulated by this compound are well-characterized, offering a clear rationale for its therapeutic potential. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients with fibrotic and metabolic diseases.

The Pharmacodynamics of Zevaquenabant: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as MRI-1867 and INV-101, is a third-generation, peripherally selective small molecule that exhibits a dual mechanism of action as a cannabinoid receptor 1 (CB1R) inverse agonist and an inducible nitric oxide synthase (iNOS) inhibitor.[1][2] This unique pharmacological profile positions this compound as a promising therapeutic candidate for a range of fibrotic and metabolic disorders.[2] Preclinical studies have demonstrated its efficacy in models of liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[2] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of this compound, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant biological pathways.

Core Pharmacodynamic Properties

This compound was designed for peripheral selectivity to avoid the neuropsychiatric side effects associated with first-generation CB1R antagonists that readily crossed the blood-brain barrier.[3] Its dual-target action allows for the simultaneous modulation of two distinct pathways implicated in the pathogenesis of fibrosis.[4]

Data Presentation: In Vitro and In Vivo Pharmacodynamics

The following tables summarize the key quantitative pharmacodynamic parameters of this compound from various preclinical studies.

Table 1: In Vitro Receptor Binding and Enzyme Inhibition

ParameterValueSpecies/Cell LineAssay TypeReference
CB1R Binding Affinity (Ki) 5.7 nMRecombinantRadioligand Binding AssayN/A
iNOS Inhibition (IC50) 1-10 µMMurine Macrophage (RAW 264.7) LysateGriess Assay[3]

Table 2: In Vivo Receptor Occupancy and Brain Penetrance

SpeciesDoseRouteBrain/Plasma RatioBrain CB1R OccupancyReference
Mouse3 mg/kgOral~3%Not significant[3]
Mouse30 mg/kgOralLowNot significant[3]

Table 3: Efficacy in Preclinical Models of Fibrosis

Disease ModelSpeciesTreatment ParadigmKey Efficacy Endpoints% Improvement vs. ControlReference
Liver Fibrosis (CCl4-induced)Mouse4 weeks, 3 mg/kg/day (oral)Sirius Red Staining, Hydroxyproline (B1673980) ContentSignificant reduction in fibrosis[3]
Liver Fibrosis (Bile Duct Ligation)Mouse6 days post-BDL, 3 mg/kg/day (oral)Sirius Red Staining, Hydroxyproline ContentAttenuation of established fibrosis[3]
Pulmonary Fibrosis (Bleomycin-induced)MouseProphylactic or therapeuticHydroxyproline Content, Lung FunctionSignificant reduction in fibrosis and improved lung function[5]
Pulmonary Fibrosis (Hermansky-Pudlak Syndrome Model)MouseTherapeuticHydroxyproline Content, Lung FunctionReduced fibrosis and improved lung function[5]
Chronic Kidney Disease (Diet-induced obesity)MouseTherapeuticRenal Fibrosis, Inflammation, Oxidative StressAmelioration of kidney injury[6]

Signaling Pathways and Mechanism of Action

This compound's therapeutic effects stem from its ability to modulate the downstream signaling of both the CB1 receptor and the iNOS enzyme.

CB1 Receptor Inverse Agonism

The CB1 receptor, a G-protein coupled receptor, is overactivated in fibrotic tissues. As an inverse agonist, this compound not only blocks the binding of endogenous cannabinoids but also reduces the basal activity of the receptor, leading to the inhibition of pro-fibrotic signaling cascades.

CB1R_Signaling cluster_membrane Cell Membrane cluster_downstream Intracellular Signaling CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Inhibits AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway G_protein->MAPK This compound This compound This compound->CB1R Inverse Agonism Endocannabinoids Endocannabinoids Endocannabinoids->CB1R cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Pro_fibrotic Pro-fibrotic Gene Expression PKA->Pro_fibrotic MAPK->Pro_fibrotic

CB1R Signaling Pathway and this compound Inhibition.
iNOS Inhibition

Inducible nitric oxide synthase is upregulated in response to inflammatory stimuli and contributes to tissue damage and fibrosis through the production of nitric oxide (NO) and subsequent reactive nitrogen species. This compound directly inhibits iNOS activity, thereby reducing nitrosative stress.

iNOS_Signaling Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) NFkB NF-κB Pathway Inflammatory_Stimuli->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene iNOS_protein iNOS Protein iNOS_gene->iNOS_protein NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes This compound This compound This compound->iNOS_protein Inhibits L_Arginine L-Arginine L_Arginine->NO RNS Reactive Nitrogen Species (RNS) NO->RNS Fibrosis Fibrosis & Tissue Damage RNS->Fibrosis

iNOS Signaling Pathway and this compound Inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the core experimental protocols used in the pharmacodynamic evaluation of this compound.

In Vitro Assays

This assay determines the affinity of this compound for the CB1 receptor.

CB1R_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing CB1R start->prep_membranes incubate Incubate membranes with [3H]-CP55,940 (radioligand) and varying concentrations of this compound prep_membranes->incubate filter Separate bound and free radioligand by filtration incubate->filter measure Measure radioactivity of bound radioligand using scintillation counting filter->measure analyze Analyze data to determine Ki value measure->analyze end End analyze->end

CB1 Receptor Binding Assay Workflow.
  • Objective: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

  • Materials: Cell membranes expressing human CB1 receptors, [3H]-CP55,940 (radioligand), this compound, binding buffer, glass fiber filters, scintillation counter.

  • Procedure:

    • Cell membranes are incubated with a fixed concentration of [3H]-CP55,940 and varying concentrations of this compound.

    • The mixture is incubated to allow for binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The data are analyzed using non-linear regression to determine the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[7]

This assay quantifies the inhibitory effect of this compound on iNOS activity.

iNOS_Assay_Workflow start Start induce_iNOS Induce iNOS expression in RAW 264.7 macrophages with LPS and IFN-γ start->induce_iNOS prepare_lysate Prepare cell lysate containing iNOS induce_iNOS->prepare_lysate incubate Incubate lysate with L-arginine and varying concentrations of this compound prepare_lysate->incubate griess_reaction Add Griess reagent to supernatant to measure nitrite (B80452) concentration incubate->griess_reaction measure Measure absorbance at 540 nm griess_reaction->measure analyze Analyze data to determine IC50 value measure->analyze end End analyze->end

iNOS Activity Assay Workflow.
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for iNOS.

  • Materials: RAW 264.7 murine macrophage cell line, lipopolysaccharide (LPS), interferon-gamma (IFN-γ), L-arginine, this compound, Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine), microplate reader.

  • Procedure:

    • RAW 264.7 cells are stimulated with LPS and IFN-γ to induce the expression of iNOS.

    • A cell lysate containing active iNOS is prepared.

    • The lysate is incubated with the iNOS substrate, L-arginine, in the presence of varying concentrations of this compound.

    • The reaction produces nitric oxide (NO), which is rapidly converted to nitrite in the aqueous solution.

    • The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored azo dye.

    • The absorbance of the colored product is measured at 540 nm.

    • The IC50 value is calculated from the concentration-response curve.[8]

In Vivo Models

A widely used model to study the pathogenesis of liver fibrosis and evaluate anti-fibrotic therapies.[9]

  • Animals: C57BL/6 mice are commonly used.[10]

  • Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (typically mixed with a vehicle like corn oil or olive oil) twice weekly for 4-8 weeks.[9][11]

  • Treatment: this compound or vehicle is administered orally, often daily, either concurrently with CCl4 induction (prophylactic) or after fibrosis is established (therapeutic).

  • Efficacy Assessment:

    • Histology: Liver sections are stained with Picrosirius Red or Masson's trichrome to visualize and quantify collagen deposition.[3]

    • Biochemical Analysis: Liver hydroxyproline content, a quantitative measure of collagen, is determined.

    • Gene Expression: mRNA levels of pro-fibrotic genes (e.g., Col1a1, Acta2) are measured by qPCR.[10]

This model recapitulates many features of human idiopathic pulmonary fibrosis.[12]

  • Animals: C57BL/6 mice are susceptible to bleomycin-induced lung fibrosis.[12][13]

  • Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) is administered to anesthetized mice.[14][15]

  • Treatment: this compound or vehicle is administered (e.g., orally or via inhalation) either before or after bleomycin administration.[16]

  • Efficacy Assessment:

    • Histology: Lung sections are evaluated for fibrosis using the Ashcroft scoring system.[12]

    • Biochemical Analysis: Total lung collagen is quantified by measuring hydroxyproline content.[13]

    • Lung Function: Pulmonary function tests are performed to assess parameters like lung compliance and resistance.[5]

    • Bronchoalveolar Lavage (BAL): The cellular composition and cytokine levels in the BAL fluid are analyzed to assess inflammation.[14]

This model mimics obesity-related nephropathy.

  • Animals: Mouse strains susceptible to diet-induced obesity and renal injury are used.

  • Induction of Disease: Mice are fed a high-fat diet for an extended period (e.g., 12-16 weeks) to induce obesity, insulin (B600854) resistance, and subsequent kidney damage.[17]

  • Treatment: this compound or vehicle is administered during the course of the high-fat diet feeding.

  • Efficacy Assessment:

    • Histology: Kidney sections are stained to assess glomerulosclerosis, tubular injury, and interstitial fibrosis.[18]

    • Biomarkers: Urinary albumin-to-creatinine ratio (ACR) is measured to assess proteinuria. Serum creatinine (B1669602) and BUN are measured to evaluate renal function.[18]

    • Gene and Protein Expression: Levels of markers for inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., TGF-β, fibronectin), and oxidative stress are quantified in kidney tissue.[17]

Conclusion

The preclinical pharmacodynamic profile of this compound demonstrates its potential as a peripherally restricted, dual-target therapeutic for fibrotic and metabolic diseases. Its ability to potently inhibit both CB1R and iNOS signaling pathways translates to significant efficacy in various animal models of disease. The detailed experimental protocols provided herein offer a foundation for further investigation and development of this promising compound. The structured presentation of quantitative data and visualization of its mechanism of action aim to facilitate a comprehensive understanding for researchers and drug development professionals in the field.

References

Zevaquenabant: A Dual-Targeting Peripheral CB1 Receptor Inverse Agonist for Fibrotic and Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Zevaquenabant (also known as INV-101 or S-MRI-1867) is a novel, peripherally restricted small molecule that exhibits a dual mechanism of action as a potent inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] Developed to circumvent the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists, this compound has emerged as a promising therapeutic candidate for a range of fibrotic and metabolic disorders.[5][6] Preclinical studies have demonstrated its efficacy in models of idiopathic pulmonary fibrosis (IPF), liver fibrosis, chronic kidney disease, and skin fibrosis.[2][7] This technical guide provides a comprehensive overview of the core pharmacology of this compound, its impact on the endocannabinoid system, and the available data from preclinical and clinical investigations.

Introduction to the Endocannabinoid System and Therapeutic Targeting

The endocannabinoid system (ECS) is a complex, ubiquitous signaling network that plays a pivotal role in regulating a multitude of physiological processes, including energy balance, inflammation, and cellular homeostasis.[8] The system primarily comprises two G protein-coupled receptors, the cannabinoid receptor 1 (CB1R) and cannabinoid receptor 2 (CB2R), their endogenous lipid-based ligands (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.

Overactivity of the CB1R in peripheral tissues has been implicated in the pathogenesis of various metabolic and fibrotic diseases.[5] Consequently, antagonism or inverse agonism of the CB1R has been a long-standing therapeutic strategy. However, the clinical development of first-generation CB1R antagonists was hampered by centrally-mediated psychiatric adverse effects.[9] this compound represents a "third-generation" peripherally selective CB1R inverse agonist, designed to mitigate these central nervous system (CNS) liabilities while retaining the therapeutic benefits of peripheral CB1R modulation.[2]

Core Pharmacology of this compound

This compound is a hybrid molecule that uniquely combines two distinct pharmacological activities: inverse agonism at the CB1 receptor and inhibition of the iNOS enzyme. This dual-action is believed to contribute to its enhanced therapeutic efficacy, particularly in fibrotic conditions where both pathways are pathogenically relevant.[7]

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

As an inverse agonist, this compound not only blocks the binding of endogenous cannabinoids to the CB1R but also reduces the receptor's basal, constitutive activity. This leads to a more profound suppression of downstream signaling pathways compared to a neutral antagonist.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

In addition to its effects on the CB1R, this compound inhibits the activity of iNOS, an enzyme that is upregulated during inflammation and contributes to oxidative stress and tissue damage. The inhibition of iNOS is a key component of this compound's anti-inflammatory and anti-fibrotic profile.

Quantitative Data

While comprehensive quantitative data for this compound remains limited in publicly available literature, the following tables summarize the key findings from preclinical studies.

Table 1: Pharmacodynamic Properties of this compound

ParameterValueReceptor/EnzymeNotes
Binding Affinity (Ki) Not Publicly AvailableCannabinoid Receptor 1 (CB1R)High-affinity binding has been reported.[9]
Inhibitory Concentration (IC50) Not Publicly AvailableInducible Nitric Oxide Synthase (iNOS)

Table 2: Preclinical Efficacy of this compound in a Bleomycin-Induced Pulmonary Fibrosis Model

EndpointResultExperimental Details
Ashcroft Score Statistically significant reductionHistological assessment of fibrosis.[10]
Collagen Deposition Reduced

Table 3: Pharmacokinetic Parameters of this compound

ParameterRoute of AdministrationDoseResulting ConcentrationSpecies
Therapeutic Lung Concentration Oropharyngeal (O.P.)0.5 mg/kg/day~20 µMMouse
Therapeutic Lung Concentration Intraperitoneal (I.P.)10 mg/kg/day~20 µMMouse

Experimental Protocols

Detailed experimental protocols for the studies conducted with this compound have not been fully disclosed. However, based on standard methodologies, the following outlines the likely approaches used to assess its pharmacological properties.

CB1 Receptor Binding Assay (Hypothetical Protocol)

A competitive radioligand binding assay would be employed to determine the binding affinity (Ki) of this compound for the CB1 receptor.

  • Materials: Membranes from cells expressing human CB1R, a radiolabeled CB1R ligand (e.g., [³H]CP-55,940), this compound at various concentrations, and appropriate buffers.

  • Method:

    • Incubate the CB1R-expressing membranes with the radioligand in the presence of varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand via filtration.

    • Quantify the bound radioactivity using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

iNOS Activity Assay (Hypothetical Protocol)

The inhibitory effect of this compound on iNOS activity would be assessed by measuring the production of nitric oxide (NO).

  • Materials: Recombinant iNOS enzyme or cell lysates containing iNOS, L-arginine (the substrate for iNOS), NADPH, and other cofactors, this compound at various concentrations, and a method to detect NO or its stable metabolite, nitrite (B80452) (e.g., Griess reagent).

  • Method:

    • Pre-incubate the iNOS enzyme with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding L-arginine and cofactors.

    • After a defined incubation period, measure the amount of nitrite produced.

    • The IC50 value is determined as the concentration of this compound that causes a 50% reduction in iNOS activity.

Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

This is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) is administered to induce lung injury and subsequent fibrosis.

  • Treatment: this compound or vehicle is administered daily, typically starting a few days after bleomycin instillation.

  • Endpoint Analysis: After a set period (e.g., 14 or 21 days), the animals are euthanized, and the lungs are harvested for analysis.

    • Histology: Lung sections are stained with Masson's trichrome to visualize collagen deposition, and the severity of fibrosis is semi-quantitatively scored using the Ashcroft scale.

    • Biochemical Analysis: The total lung collagen content is quantified by measuring the hydroxyproline (B1673980) concentration.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are mediated through the modulation of key signaling pathways involved in fibrosis and inflammation.

CB1R Inverse Agonism and Downstream Signaling

Overactivation of the CB1R in peripheral tissues contributes to pro-fibrotic and pro-inflammatory responses. As an inverse agonist, this compound suppresses these signals.

CB1R_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates TGF_beta TGF-β Signaling MAPK->TGF_beta Promotes Fibrosis Fibrosis (Collagen Production) TGF_beta->Fibrosis Induces This compound This compound This compound->CB1R Inverse Agonist (Inhibits)

CB1R Inverse Agonism by this compound
iNOS Inhibition and Anti-inflammatory Effects

The overexpression of iNOS leads to excessive production of nitric oxide, contributing to oxidative stress and inflammation, which are key drivers of fibrosis.

iNOS_Signaling cluster_stimuli Pro-inflammatory Stimuli cluster_intracellular Intracellular Cytokines Cytokines (e.g., TNF-α, IL-1β) NF_kB NF-κB Pathway Cytokines->NF_kB Activate iNOS_gene iNOS Gene Transcription NF_kB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translates to NO Nitric Oxide (NO) iNOS_protein->NO Converts L_Arginine L-Arginine L_Arginine->NO Oxidative_Stress Oxidative Stress & Inflammation NO->Oxidative_Stress This compound This compound This compound->iNOS_protein Inhibits

iNOS Inhibition by this compound
Integrated Anti-Fibrotic Mechanism

The dual action of this compound on both the CB1R and iNOS pathways provides a synergistic approach to combatting fibrosis. By reducing pro-fibrotic signaling and simultaneously mitigating inflammation and oxidative stress, this compound addresses multiple facets of the fibrotic process.

Integrated_Mechanism This compound This compound CB1R_block CB1R Inverse Agonism This compound->CB1R_block iNOS_inhibit iNOS Inhibition This compound->iNOS_inhibit Reduced_profibrotic Reduced Pro-fibrotic Signaling (e.g., TGF-β) CB1R_block->Reduced_profibrotic Reduced_inflammation Reduced Inflammation & Oxidative Stress iNOS_inhibit->Reduced_inflammation Antifibrotic_effect Anti-Fibrotic Effect Reduced_profibrotic->Antifibrotic_effect Reduced_inflammation->Antifibrotic_effect

Integrated Anti-Fibrotic Mechanism of this compound

Clinical Development

This compound (INV-101) has completed a Phase 1 clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[2] The results of this trial have not been publicly released. The compound is being developed by Inversago Pharma, which was acquired by Novo Nordisk, for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrosing interstitial lung diseases.[5][11]

Conclusion

This compound is a promising, peripherally restricted, dual-action therapeutic candidate that targets both the CB1 receptor and iNOS. Its unique mechanism of action offers the potential for enhanced anti-fibrotic and anti-inflammatory efficacy while minimizing the CNS side effects that have limited the development of previous generations of CB1R antagonists. Further disclosure of quantitative preclinical and clinical data will be crucial for fully elucidating the therapeutic potential of this compound in a range of fibrotic and metabolic diseases.

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zevaquenabant (also known as INV-101 or (S)-MRI-1867) is a third-generation, peripherally selective small molecule that exhibits potent anti-inflammatory properties through a novel dual-target mechanism. It functions as an inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Overactivity of the CB1R and upregulation of iNOS are implicated in the pathogenesis of chronic inflammatory states, particularly in the context of metabolic and fibrotic diseases.[3][4] Preclinical studies have demonstrated this compound's efficacy in mitigating inflammation, primarily in models of obesity-induced chronic kidney disease, by reducing the expression of pro-inflammatory markers and ameliorating tissue damage. This guide provides a comprehensive overview of the experimental evidence for this compound's anti-inflammatory actions, detailed experimental protocols, and a summary of its impact on key inflammatory signaling pathways.

Mechanism of Action

This compound's anti-inflammatory effects stem from its simultaneous inhibition of two key targets in peripheral tissues:

  • Cannabinoid Receptor 1 (CB1R): The endocannabinoid system, particularly the CB1R, is upregulated in peripheral tissues during chronic inflammation and metabolic disorders.[5] Activation of peripheral CB1R is known to promote pro-inflammatory signaling.[6] this compound acts as an inverse agonist, not only blocking the receptor but also reducing its basal signaling activity, thereby suppressing downstream inflammatory cascades.

  • Inducible Nitric Oxide Synthase (iNOS): iNOS is an enzyme that is not typically present in resting cells but is induced by pro-inflammatory stimuli like lipopolysaccharide (LPS) and cytokines (e.g., TNF-α, IL-1β).[1][7] Once expressed, iNOS produces large quantities of nitric oxide (NO), which can contribute to oxidative stress, tissue damage, and potentiation of the inflammatory response.[7][8] By inhibiting iNOS, this compound directly reduces the production of this key inflammatory mediator.

The dual inhibition of both CB1R and iNOS provides a synergistic approach to reducing inflammation, addressing both receptor-mediated signaling and enzymatic inflammatory pathways.

cluster_stimulus Inflammatory Stimuli cluster_this compound Therapeutic Intervention cluster_targets Molecular Targets cluster_pathways Downstream Pathways & Effects Chronic Inflammation Chronic Inflammation CB1R Peripheral CB1R Chronic Inflammation->CB1R Upregulates iNOS iNOS Chronic Inflammation->iNOS Induces This compound This compound This compound->CB1R Inverse Agonist This compound->iNOS Inhibits NFkB NFkB CB1R->NFkB Activates NO Production NO Production iNOS->NO Production Catalyzes Pro-inflammatory Signaling\n(e.g., NF-κB activation) Pro-inflammatory Signaling (e.g., NF-κB activation) Oxidative Stress Oxidative Stress NO Production->Oxidative Stress Tissue Inflammation & Damage Tissue Inflammation & Damage Oxidative Stress->Tissue Inflammation & Damage Inflammatory Gene Expression Inflammatory Gene Expression Inflammatory Gene Expression->Tissue Inflammation & Damage NFkB->Inflammatory Gene Expression cluster_setup Model & Treatment cluster_analysis Tissue Collection & Analysis cluster_outcomes Measured Outcomes A Induce Obesity (High-Fat Diet, 12-16 wks) B Treatment Phase (28 days) - Vehicle (Control) - this compound (3 mg/kg, p.o.) A->B C Kidney Tissue Harvesting B->C D Gene Expression Analysis (qRT-PCR) C->D E Protein Analysis (Western Blot) C->E F Histological Analysis (IHC) C->F G Inflammatory & Fibrotic Gene Levels D->G H p-NF-κB Levels E->H I Macrophage Infiltration & Oxidative Stress F->I cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CB1R Peripheral CB1R IKK IKK Complex CB1R->IKK Activates iNOS iNOS iNOS->IKK Potentiates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB_inactive NF-κB (p65/p50) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) NFkB_inactive->NFkB_active Translocates This compound This compound This compound->CB1R This compound->iNOS DNA DNA NFkB_active->DNA Binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, MCP-1) DNA->Genes Induces Transcription

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for in vivo studies of Zevaquenabant (also known as S-MRI-1867 or INV-101), a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] this compound has shown therapeutic potential in various preclinical models of fibrotic and metabolic diseases.[1][2]

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism of action. As a CB1R inverse agonist, it blocks the pro-fibrotic and pro-inflammatory signaling pathways activated by endocannabinoids in peripheral tissues.[3][4] Additionally, its inhibition of iNOS reduces nitrosative stress, a key contributor to tissue damage and fibrosis.[5][6][7] This dual action makes this compound a promising candidate for treating complex diseases with underlying fibrotic and inflammatory components.

Signaling Pathway of this compound in Fibrosis

G cluster_0 This compound cluster_1 Cellular Targets cluster_2 Downstream Signaling Pathways cluster_3 Pathophysiological Outcomes This compound This compound CB1R CB1 Receptor This compound->CB1R Inverse Agonist iNOS iNOS This compound->iNOS Inhibitor TGFb TGF-β Signaling CB1R->TGFb Activates Inflammation Inflammation (e.g., NF-κB) CB1R->Inflammation Activates OxidativeStress Oxidative/Nitrosative Stress iNOS->OxidativeStress Promotes iNOS->Inflammation Promotes Fibrosis Fibrosis (Collagen Deposition, Myofibroblast Activation) TGFb->Fibrosis Leads to OxidativeStress->Fibrosis Contributes to Inflammation->Fibrosis Contributes to G start Start acclimatize Acclimatization (1 week) start->acclimatize diet High-Fat Diet (HFD) (10-12 weeks) acclimatize->diet treatment This compound/Vehicle Treatment (p.o.) (e.g., 28 days) diet->treatment endpoints Endpoint Analysis: - Renal Function - Histology - Gene Expression treatment->endpoints end End endpoints->end G start Start acclimatize Acclimatization (1 week) start->acclimatize surgery Bile Duct Ligation (BDL) Surgery acclimatize->surgery treatment This compound/Vehicle Treatment (p.o.) (e.g., 14 days) surgery->treatment endpoints Endpoint Analysis: - Histology - Hydroxyproline Assay - Gene Expression treatment->endpoints end End endpoints->end G start Start acclimatize Acclimatization (1 week) start->acclimatize bleomycin Intratracheal Bleomycin Instillation acclimatize->bleomycin treatment This compound/Vehicle Treatment (p.o.) (e.g., 14-21 days) bleomycin->treatment endpoints Endpoint Analysis: - Histology - Hydroxyproline Assay - BALF Analysis treatment->endpoints end End endpoints->end

References

Zevaquenabant (S-725503): Application Notes and Protocols for Mouse Models of Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as MRI-1867 or INV-101, is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS).[1] Preclinical studies have demonstrated its therapeutic potential in mitigating pulmonary fibrosis. These application notes provide a comprehensive overview of the administration of this compound in the bleomycin-induced mouse model of pulmonary fibrosis, a widely used model to study idiopathic pulmonary fibrosis (IPF). Detailed protocols for inducing fibrosis and for subsequent histological and biochemical analyses are included to facilitate the evaluation of this compound's efficacy.

Data Presentation

The following tables summarize the recommended dosages for this compound and bleomycin (B88199) in C57BL/6 mice, along with a typical experimental timeline.

Table 1: this compound Dosage and Administration

Administration RouteDosageVehicle CompositionFrequency
Systemic (Oral Gavage)10 mg/kg/day5% DMSO, 5% Tween 80 in 0.9% salineDaily
Pulmonary (Oropharyngeal)0.5 mg/kg/day5% DMSO, 5% Tween 80 in 0.9% salineDaily

Table 2: Bleomycin Dosage for Induction of Pulmonary Fibrosis in C57BL/6 Mice

Administration RouteDosageVehicle
Oropharyngeal Aspiration1-1.5 U/kgSterile 0.9% Saline

Table 3: Experimental Timeline

DayProcedure
0Induction of pulmonary fibrosis with a single dose of bleomycin via oropharyngeal aspiration.
7-14Start of this compound or vehicle treatment.
21-28Termination of the experiment, collection of lung tissue for analysis.

Signaling Pathway of this compound in Pulmonary Fibrosis

This compound exerts its anti-fibrotic effects by simultaneously inhibiting two key pathways implicated in the pathogenesis of pulmonary fibrosis: the cannabinoid receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS). In the context of lung injury, CB1R on alveolar macrophages is activated, leading to a pro-fibrotic phenotype. The iNOS pathway, when overactivated, contributes to tissue damage and fibrosis. By blocking both pathways, this compound aims to reduce inflammation and collagen deposition.

G cluster_0 Cellular Events in Pulmonary Fibrosis cluster_1 This compound Mechanism of Action Lung Injury (e.g., Bleomycin) Lung Injury (e.g., Bleomycin) Alveolar Macrophage Activation Alveolar Macrophage Activation Lung Injury (e.g., Bleomycin)->Alveolar Macrophage Activation Fibroblast to Myofibroblast Differentiation Fibroblast to Myofibroblast Differentiation Alveolar Macrophage Activation->Fibroblast to Myofibroblast Differentiation CB1R CB1R Alveolar Macrophage Activation->CB1R Expressed on Collagen Deposition Collagen Deposition Fibroblast to Myofibroblast Differentiation->Collagen Deposition iNOS iNOS Fibroblast to Myofibroblast Differentiation->iNOS Upregulated in Pulmonary Fibrosis Pulmonary Fibrosis Collagen Deposition->Pulmonary Fibrosis This compound This compound This compound->CB1R Inhibits This compound->iNOS Inhibits

Caption: this compound's dual inhibition of CB1R and iNOS.

Experimental Protocols

Bleomycin-Induced Pulmonary Fibrosis Model (Oropharyngeal Aspiration)

This protocol describes the induction of pulmonary fibrosis in C57BL/6 mice using oropharyngeal aspiration of bleomycin.

Materials:

  • Bleomycin sulfate (B86663) (e.g., from Cayman Chemical)

  • Sterile 0.9% saline

  • Isoflurane for anesthesia

  • Pipette with sterile tips

  • Animal board for restraint

Procedure:

  • Prepare a fresh solution of bleomycin in sterile 0.9% saline at a concentration of 1-1.5 U/kg body weight.

  • Anesthetize the C57BL/6 mouse (8-12 weeks old) with isoflurane.

  • Once the mouse is fully anesthetized (confirmed by lack of pedal reflex), place it in a supine position on a restraining board.

  • Gently pull the tongue to one side to visualize the pharynx.

  • Carefully dispense 50 µL of the bleomycin solution into the back of the oropharynx.

  • Hold the mouse in a vertical position to facilitate aspiration into the lungs.

  • Monitor the mouse until it has fully recovered from anesthesia.

G cluster_workflow Experimental Workflow start Start bleomycin Bleomycin-induced Pulmonary Fibrosis start->bleomycin Day 0 treatment This compound Treatment bleomycin->treatment Day 7-14 analysis Endpoint Analysis treatment->analysis Day 21-28 end End analysis->end

Caption: Workflow for this compound efficacy testing.

Preparation and Administration of this compound

Materials:

  • This compound (S-725503) powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Tween 80

  • Sterile 0.9% saline

  • Oral gavage needles (for systemic administration)

  • Micropipette (for oropharyngeal administration)

Procedure:

  • Prepare the vehicle solution consisting of 5% DMSO, 5% Tween 80, and 90% sterile 0.9% saline.

  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration for a dosage of 10 mg/kg (systemic) or 0.5 mg/kg (pulmonary). The final volume for oral gavage is typically 100-200 µL, and for oropharyngeal administration is 50 µL.

  • For oral administration, administer the solution using an oral gavage needle.

  • For pulmonary administration, follow the oropharyngeal aspiration procedure described in Protocol 1.

Histological Analysis: Masson's Trichrome Staining

This protocol is for the visualization of collagen deposition in lung tissue sections.

Materials:

  • Paraffin-embedded lung tissue sections (5 µm)

  • Bouin's solution

  • Weigert's iron hematoxylin (B73222)

  • Biebrich scarlet-acid fuchsin

  • Phosphomolybdic-phosphotungstic acid

  • Aniline (B41778) blue

  • 1% Acetic acid

  • Ethanol (B145695) series (70%, 95%, 100%)

  • Xylene

  • Mounting medium

Procedure:

  • Deparaffinize and rehydrate the lung tissue sections.

  • Mordant in Bouin's solution for 1 hour at 56°C, then wash in running tap water.

  • Stain nuclei with Weigert's iron hematoxylin for 10 minutes.

  • Stain cytoplasm and muscle fibers with Biebrich scarlet-acid fuchsin for 5 minutes.

  • Differentiate in phosphomolybdic-phosphotungstic acid for 10-15 minutes.

  • Stain collagen with aniline blue for 5-10 minutes.

  • Differentiate in 1% acetic acid for 1 minute.

  • Dehydrate through an ethanol series, clear in xylene, and mount.

Results: Collagen will be stained blue, nuclei black, and cytoplasm/muscle red. The extent of fibrosis can be quantified using the Ashcroft scoring method.

Biochemical Analysis: Hydroxyproline (B1673980) Assay

This assay quantifies the total collagen content in lung tissue.

Materials:

  • Lung tissue homogenates

  • 6M HCl

  • Chloramine-T reagent

  • p-Dimethylaminobenzaldehyde (DMAB) reagent

  • Hydroxyproline standard

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Hydrolyze a known weight of lung tissue homogenate in 6M HCl at 110°C for 18-24 hours.

  • Neutralize the hydrolysates.

  • Add Chloramine-T reagent to each sample and standard in a 96-well plate and incubate at room temperature.

  • Add DMAB reagent and incubate at 60°C.

  • Measure the absorbance at 560 nm.

  • Calculate the hydroxyproline concentration from the standard curve and express as µg of hydroxyproline per mg of lung tissue.

Gene Expression Analysis: Quantitative Real-Time PCR (qPCR)

This protocol is for measuring the mRNA expression of key fibrotic markers.

Materials:

  • RNA extracted from lung tissue

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Gene-specific primers (see Table 4)

  • qPCR instrument

Procedure:

  • Isolate total RNA from lung tissue using a standard method (e.g., TRIzol).

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and the primers listed below.

  • Normalize the expression of target genes to a stable housekeeping gene (e.g., Gapdh).

  • Calculate the relative gene expression using the ΔΔCt method.

Table 4: Murine Primer Sequences for qPCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
Col1a1GAGAGCGAGGCCTTCCCGGAGGGAGCCAGCGGGACCTTGT
Acta2TGCTGACAGAGGCACCACTGAACAGTTGTACGTCCAGAGGCATAG
Tgfb1ATCCTGTCCAAACTAAGGCTCGACCTCTTTAGCATAGTAGTCCGC

References

Application Notes and Protocols for In Vitro Efficacy Testing of Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant, also known as (S)-MRI-1867, is a peripherally restricted, orally bioavailable dual-acting antagonist targeting the cannabinoid CB1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).[1] It functions as an inverse agonist at the CB1 receptor.[1] This unique pharmacological profile makes this compound a promising therapeutic candidate for a range of fibrotic and metabolic diseases, including liver fibrosis, chronic kidney disease, and idiopathic pulmonary fibrosis.[1]

These application notes provide detailed protocols for key in vitro assays to determine the efficacy of this compound, focusing on its interaction with the CB1 receptor and its inhibitory activity against iNOS. Additionally, guidance on assessing off-target liabilities is included to build a comprehensive preclinical safety and efficacy profile.

Data Presentation

Quantitative analysis of this compound's in vitro efficacy is crucial for determining its potency and selectivity. The following tables summarize key parameters obtained from the assays described in this document.

Table 1: CB1 Receptor Binding Affinity and Functional Activity of this compound

ParameterValueAssay Type
IC50 1.5 nMRadioligand Binding Assay ([³H]-CP55,940 displacement)
Ki Not explicitly reported for (S)-enantiomer. Racemic mixture Ki is 5.7 nM.Radioligand Binding Assay
Functional Activity Inverse AgonistcAMP Accumulation Assay

Note: The IC50 value is for (S)-MRI-1867 from recent structural studies. The Ki for the racemic mixture may differ from the pure (S)-enantiomer.

Table 2: iNOS Enzymatic Inhibition

CompoundIC50Assay Type
This compound Data not publicly availableEnzymatic Activity Assay (Griess Reagent)
Aminoguanidine (Reference Inhibitor) 2.1 µMEnzymatic Activity Assay
FR038251 (Reference Inhibitor) 1.7 µMEnzymatic Activity Assay
FR191863 (Reference Inhibitor) 1.9 µMEnzymatic Activity Assay

Note: Data for reference inhibitors are provided for comparative purposes.[2]

Experimental Protocols

CB1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (IC50, Ki) of this compound for the human CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing human CB1 receptor

  • Cell culture medium and supplements

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mg/mL BSA, pH 7.4)

  • [³H]-CP55,940 (Radioligand)

  • Non-labeled CP55,940 (for non-specific binding)

  • This compound

  • 96-well plates

  • Scintillation fluid and counter

Protocol:

  • Membrane Preparation:

    • Culture HEK293-hCB1 cells to confluency.

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [³H]-CP55,940 (final concentration ~0.7 nM), and 50 µL of various concentrations of this compound.

    • For total binding, add 50 µL of assay buffer instead of this compound.

    • For non-specific binding, add 50 µL of non-labeled CP55,940 (final concentration ~10 µM).

    • Add 50 µL of cell membrane preparation (10-20 µg protein/well).

    • Incubate at 30°C for 90 minutes.

  • Filtration and Quantification:

    • Terminate the reaction by rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold assay buffer.

    • Dry the filters, add scintillation fluid, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

cAMP Accumulation Assay for CB1 Inverse Agonism

This assay determines the functional activity of this compound as an inverse agonist by measuring its effect on forskolin-stimulated cAMP levels in cells expressing the CB1 receptor.

Materials:

  • CHO or HEK293 cells stably expressing human CB1 receptor

  • Cell culture medium and supplements

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • 3-isobutyl-1-methylxanthine (IBMX)

  • This compound

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Protocol:

  • Cell Culture and Seeding:

    • Culture cells expressing the CB1 receptor.

    • Seed cells into 96-well plates and grow to 80-90% confluency.

  • Assay Procedure:

    • Wash cells with pre-warmed assay buffer.

    • Pre-incubate cells with IBMX (a phosphodiesterase inhibitor, e.g., 500 µM) in assay buffer for 20 minutes at 37°C.

    • Add various concentrations of this compound and incubate for 15-30 minutes at 37°C.

    • Stimulate the cells with forskolin (e.g., 5 µM) and incubate for 30 minutes at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Plot the cAMP concentration against the log concentration of this compound.

    • An inverse agonist will cause a concentration-dependent decrease in the forskolin-stimulated cAMP levels. Determine the IC50 value from the dose-response curve.

iNOS Enzymatic Activity Assay (Griess Reagent)

This protocol measures the inhibitory effect of this compound on iNOS activity by quantifying the production of nitric oxide (NO), which is detected as nitrite (B80452).

Materials:

  • Recombinant human iNOS enzyme

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4)

  • L-arginine (substrate)

  • NADPH (cofactor)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • This compound

  • Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Protocol:

  • Enzyme Reaction:

    • In a 96-well plate, prepare a reaction mixture containing assay buffer, L-arginine, NADPH, and BH4.

    • Add various concentrations of this compound or a reference inhibitor.

    • Initiate the reaction by adding the iNOS enzyme.

    • Incubate at 37°C for 1-2 hours.

  • Nitrite Detection (Griess Reaction):

    • Prepare a sodium nitrite standard curve in the same buffer.

    • Add 50 µL of Griess Reagent Part A to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Determine the nitrite concentration in each sample from the standard curve.

    • Calculate the percentage of iNOS inhibition for each this compound concentration.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Off-Target Liability Screening

To assess the selectivity of this compound and identify potential off-target interactions that could lead to adverse effects, screening against a panel of common off-target liabilities is recommended.

Recommended Approach:

  • Utilize a commercially available off-target liability panel, such as the SafetyScreen44 or SafetyScreen47 panels. These panels typically include a broad range of receptors, ion channels, transporters, and enzymes known to be associated with adverse drug reactions.

  • The screening should be performed at a fixed concentration (e.g., 10 µM) to identify significant interactions.

  • Any "hits" (e.g., >50% inhibition or stimulation) should be followed up with concentration-response studies to determine the IC50 or EC50 at the off-target.

Table 3: Representative Off-Target Liability Panel

Target ClassExamples
GPCRs Adrenergic, Dopaminergic, Serotonergic, Muscarinic, Opioid, Histaminergic receptors
Ion Channels hERG, Nav1.5, Cav1.2
Transporters DAT, SERT, NET
Enzymes COX-1, COX-2, PDE family, CYP450 family

Visualizations

CB1_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/βγ CB1R->G_protein Constitutive Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits This compound This compound (Inverse Agonist) This compound->CB1R Binds and stabilizes inactive state ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Response Cellular Response CREB->Response

Caption: CB1 Receptor inverse agonist signaling pathway.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Data Analysis A1 Culture CB1-expressing cells A2 Prepare cell membranes (Binding Assay) A1->A2 A3 Seed cells in 96-well plate (cAMP Assay) A1->A3 B1 Incubate membranes with [³H]-Radioligand & this compound A2->B1 B2 Incubate cells with This compound & Forskolin A3->B2 C1 Filter and count radioactivity (Scintillation) B1->C1 C2 Lyse cells and measure cAMP (HTRF/ELISA) B2->C2 B3 Incubate iNOS enzyme with Substrate & this compound C3 Perform Griess reaction and measure absorbance B3->C3 D1 Calculate IC50 (Binding Affinity) C1->D1 D2 Calculate IC50 (Inverse Agonism) C2->D2 D3 Calculate IC50 (Enzyme Inhibition) C3->D3

Caption: General experimental workflow for in vitro assays.

Logical_Relationships cluster_primary Primary Efficacy Assays cluster_secondary Secondary Selectivity Assay This compound This compound CB1_Binding CB1 Binding Assay (Potency - IC50) This compound->CB1_Binding CB1_Functional CB1 cAMP Assay (Mechanism - Inverse Agonist) This compound->CB1_Functional iNOS_Assay iNOS Activity Assay (Potency - IC50) This compound->iNOS_Assay Off_Target Off-Target Panel Screening (Selectivity Profile) This compound->Off_Target Efficacy_Profile In Vitro Efficacy Profile CB1_Binding->Efficacy_Profile CB1_Functional->Efficacy_Profile iNOS_Assay->Efficacy_Profile Off_Target->Efficacy_Profile

Caption: Logical relationship of in vitro efficacy assays.

References

Application Notes and Protocols for Studying Zevaquenabant CB1R Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as INV-101 or (S)-MRI-1867) is a peripherally restricted, orally bioavailable inverse agonist of the cannabinoid 1 receptor (CB1R).[1][2] Its design to preferentially act on peripheral CB1Rs aims to mitigate the central nervous system (CNS) side effects observed with first-generation, brain-penetrant CB1R antagonists, while retaining therapeutic benefits in metabolic and fibrotic diseases.[3][4] The overactivity of the endocannabinoid system and peripheral CB1Rs is implicated in the pathophysiology of numerous conditions, including diabetic kidney disease, non-alcoholic steatohepatitis (NASH), and idiopathic pulmonary fibrosis.[5][6] this compound's mechanism as an inverse agonist means it not only blocks the receptor from being activated by agonists but also reduces its basal, constitutive activity.[2][7]

These application notes provide a comprehensive guide to selecting appropriate cell lines and detailed protocols for key in vitro assays to characterize the binding and functional activity of this compound at the human CB1 receptor.

Recommended Cell Lines

The study of this compound's interaction with the CB1R can be effectively carried out using both recombinant cell lines with stable expression of the human CB1R and cell lines with endogenous receptor expression. The choice of cell line will depend on the specific experimental goals, such as high-throughput screening or studying signaling in a more physiologically relevant context.

Recombinant Human CB1R Stably Expressing Cell Lines:

Cell LineHost CellKey Features & ApplicationsSupplier Examples
CHO-K1/hCB1 Chinese Hamster Ovary (CHO-K1)Robust and suitable for high-throughput screening. Widely used for radioligand binding, cAMP, and calcium mobilization assays.[2][7][8][9]AcceGen, Creative Biogene, GenScript, Revvity
HEK293/hCB1 Human Embryonic Kidney 293 (HEK293)High transfection efficiency and protein expression levels. Ideal for studying G-protein coupling, β-arrestin recruitment, and receptor internalization.[10][11][12]Applied Biological Materials Inc., Cells Online, Innoprot
PathHunter® hCB1 CHO-K1 CHO-K1Engineered for β-arrestin recruitment assays using enzyme fragment complementation technology, providing a chemiluminescent readout.[13][14][15]DiscoverX (Eurofins)
ACTOne CB1 HEK293Modified to express a cyclic nucleotide-gated (CNG) channel for measuring intracellular cAMP changes via ion flux, suitable for fluorescence-based assays.eENZYME LLC
NOMAD CB1 HEK293Co-expresses CB1R and biosensors for simultaneous monitoring of G-protein activation (cAMP) and β-arrestin recruitment.[16]Innoprot

Cell Lines with Endogenous CB1R Expression:

Cell LineOriginKey Features & Applications
N18TG2 Mouse NeuroblastomaExpresses endogenous mouse CB1R. Useful for studying receptor regulation and signaling in a neuronal context.
AtT-20 Mouse Pituitary TumorEndogenously expresses mouse CB1R. Has been used to study receptor internalization and signaling.[4]
Neuro-2a (N2A) Mouse NeuroblastomaExpresses endogenous mouse CB1R and has been used to study CB1R-mediated signaling pathways.
F-11 Rat Dorsal Root Ganglion x Mouse Neuroblastoma HybridomaEndogenously expresses both mouse CB1 and CB2 receptors, allowing for the study of cannabinoid receptor pharmacology in a neuronal-like cell line.

Quantitative Data for CB1R Ligands

The following table summarizes key pharmacological parameters for this compound and related compounds at the CB1 receptor. This data is essential for designing experiments and interpreting results.

CompoundAssayCell Line/SystemParameterValueReference
This compound (MRI-1867) Radioligand Binding ([³H]-SR141716A)Sf9 insect cell membranes expressing human CB1RKi8-fold reduction in potency with S123A mutation[3]
(Rac)-Zevaquenabant Radioligand BindingNot SpecifiedKi5.7 nM[6]
Monlunabant (MRI-1891/INV-202) G-protein Activation (GTPγS)Not SpecifiedIC506 nM[1][5]
Monlunabant (MRI-1891/INV-202) β-arrestin-2 RecruitmentNot SpecifiedIC5021 pM[1][5]
Rimonabant (SR141716A) Radioligand Binding ([³H]CP55940)CHO-hCB1 cell membranesKi1.98 nM[13]

Signaling Pathways and Experimental Logic

The following diagrams illustrate the key signaling pathways of the CB1 receptor, the workflow for a typical functional assay, and the logical approach to characterizing a novel CB1R inverse agonist like this compound.

CB1R_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CB1R CB1 Receptor G_protein Gi/o Protein (αβγ) CB1R->G_protein Basal Activity beta_arrestin β-Arrestin CB1R->beta_arrestin Recruitment GRK GRK CB1R->GRK Phosphorylation (Agonist-dependent) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates Internalization Receptor Internalization & β-Arrestin Signaling beta_arrestin->Internalization GRK->CB1R This compound This compound (Inverse Agonist) This compound->CB1R Binds and stabilizes inactive state Agonist Agonist (e.g., CP55,940) Agonist->CB1R Activates

Caption: CB1R inverse agonist signaling pathway.

cAMP_Assay_Workflow start Seed CHO-K1/hCB1 cells in 96-well plate incubation1 Incubate cells (24h) start->incubation1 pretreatment Pre-incubate with this compound or vehicle incubation1->pretreatment stimulation Stimulate with Forskolin (B1673556) + CB1R agonist (e.g., CP55,940) pretreatment->stimulation incubation2 Incubate (e.g., 30 min at 37°C) stimulation->incubation2 lysis Lyse cells and add detection reagents incubation2->lysis readout Measure signal (e.g., HTRF, luminescence) lysis->readout analysis Calculate IC50 values readout->analysis end Results analysis->end

Caption: Workflow for a CB1R cAMP functional assay.

Assay_Logic cluster_assays In Vitro Characterization cluster_outputs Pharmacological Profile Compound This compound Binding Radioligand Binding Assay Compound->Binding G_Protein cAMP Accumulation Assay (G-protein signaling) Compound->G_Protein Arrestin β-Arrestin Recruitment Assay Compound->Arrestin Affinity Binding Affinity (Ki) Binding->Affinity Potency Functional Potency (IC50) G_Protein->Potency Bias Signaling Bias (G-protein vs. β-Arrestin) G_Protein->Bias Arrestin->Potency Arrestin->Bias

Caption: Logical workflow for characterizing this compound.

Experimental Protocols

Herein are detailed protocols for three key assays to determine the affinity and functional activity of this compound at the CB1 receptor.

Protocol 1: Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of this compound for the human CB1 receptor through competition with a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Radioligand: [³H]-SR141716A or [³H]-CP55,940.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-labeled CB1R ligand (e.g., 10 µM WIN 55,212-2).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, 0.1% BSA, pH 7.4.

  • 96-well filter plates (e.g., GF/B filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Reaction Setup: In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or non-specific binding control.

    • 25 µL of this compound dilution or vehicle.

    • 50 µL of radioligand at a final concentration close to its Kd value (e.g., 0.5-2 nM).

    • 100 µL of cell membrane suspension (5-20 µg of protein per well).

  • Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

  • Filtration: Rapidly filter the reaction mixture through the pre-wetted filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Drying: Dry the filter plate completely.

  • Scintillation Counting: Add 50 µL of scintillation cocktail to each well and count the radioactivity in a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (HTRF)

This protocol measures the ability of this compound to inhibit agonist-induced changes in intracellular cyclic AMP (cAMP) levels, a hallmark of CB1R activation via Gi/o proteins.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor.

  • Test Compound: this compound.

  • Agonist: CP55,940 or another suitable CB1R agonist.

  • Stimulant: Forskolin.

  • Assay Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).

  • HTRF cAMP detection kit (e.g., from Cisbio).

  • White, low-volume 384-well plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the CB1R agonist in assay medium.

  • Inverse Agonist Mode:

    • Remove culture medium and add this compound dilutions to the cells.

    • Incubate for 30 minutes at 37°C.

    • Add a fixed concentration of forskolin (e.g., 1 µM) to all wells.

    • Incubate for a further 30 minutes at 37°C.

  • Antagonist Mode:

    • Remove culture medium and add this compound dilutions to the cells.

    • Immediately add the CB1R agonist at a concentration that gives 80% of its maximal response (EC80) in the presence of a fixed concentration of forskolin.

    • Incubate for 30 minutes at 37°C.

  • Cell Lysis and Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) diluted in the lysis buffer provided with the kit.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm * 10,000).

    • Normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Protocol 3: β-Arrestin Recruitment Assay (PathHunter®)

This protocol quantifies the recruitment of β-arrestin to the activated CB1 receptor, a key event in receptor desensitization and G-protein-independent signaling.

Materials:

  • Cells: PathHunter® hCB1 CHO-K1 cells.

  • Test Compound: this compound.

  • Agonist: CP55,940 or another suitable CB1R agonist.

  • Assay Medium: Cell plating reagent provided with the kit.

  • PathHunter® detection reagents.

  • White, solid-bottom 384-well plates.

  • Chemiluminescence-capable plate reader.

Procedure:

  • Cell Seeding: Prepare cells in the provided cell plating reagent and dispense 5,000-10,000 cells per well into a 384-well plate.

  • Compound Preparation: Prepare serial dilutions of this compound and the CB1R agonist in assay medium.

  • Antagonist Mode:

    • Add this compound dilutions to the cells.

    • Immediately add the CB1R agonist at its EC80 concentration.

  • Incubation: Incubate the plate for 90 minutes at 37°C.

  • Detection:

    • Add the PathHunter® detection reagent mixture to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Signal Reading: Read the chemiluminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the agonist-only (0% inhibition) and vehicle-only (100% inhibition) controls.

    • Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression.

Conclusion

The provided cell lines and detailed protocols offer a robust framework for the comprehensive in vitro characterization of this compound's activity at the CB1 receptor. By employing radioligand binding assays, cAMP functional assays, and β-arrestin recruitment assays, researchers can accurately determine the binding affinity, functional potency, and potential signaling bias of this promising therapeutic candidate. This information is critical for advancing our understanding of its mechanism of action and supporting its development for the treatment of metabolic and fibrotic diseases.

References

Zevaquenabant Formulation for Oral Administration in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation and oral administration of Zevaquenabant (also known as S-MRI-1867 or INV-101) in rodent models. This compound is an investigational peripherally selective dual-action antagonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] It has shown potential in preclinical models of fibrotic disorders and metabolic diseases.[1]

Physicochemical Properties and Solubility

Understanding the physicochemical properties of this compound is crucial for developing an appropriate oral formulation.

PropertyValueReference
Chemical Formula C25H21ClF3N5O2S[1]
Molar Mass 547.98 g/mol [1]
Aqueous Solubility < 1 µg/mL[3]
Plasma Protein Binding >99%[3]

Due to its low aqueous solubility, this compound requires a specialized vehicle for effective oral delivery in rodents.

Recommended Oral Formulation

For compounds with low aqueous solubility like this compound, a common and effective vehicle for oral gavage in rodents is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 300 (PEG300), Tween-80, and saline.

Vehicle Composition:

ComponentPercentage
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%

This formulation aids in solubilizing the compound and facilitating its absorption.

Pharmacokinetic Parameters in Rodents

Pharmacokinetic studies have been conducted for S-MRI-1867 in multiple species, revealing the following key parameters after oral administration.

SpeciesBioavailabilityPlasma ClearanceVolume of Distribution (Vdss)Reference
Mouse Moderate (21-60%)Moderate to LowHigh[3]
Rat Moderate (21-60%)Moderate to LowHigh[3]

Experimental Protocols

Preparation of this compound Formulation

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

  • This compound (S-MRI-1867) powder

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh the required amount of this compound powder. For a 10 mL formulation at 1 mg/mL, weigh 10 mg of this compound.

  • Initial Solubilization: Add 1 mL of DMSO to the this compound powder. Vortex thoroughly until the powder is completely dissolved.

  • Addition of Co-solvents and Surfactants: Sequentially add 4 mL of PEG300 and 0.5 mL of Tween-80 to the solution. Vortex well after each addition to ensure a homogenous mixture.

  • Final Dilution: Add 4.5 mL of sterile saline to bring the total volume to 10 mL. Vortex again to ensure the final formulation is a clear and uniform solution.

  • Storage: Store the formulation at 4°C for short-term use (days to weeks) or at -20°C for long-term storage (months to years), protected from light.[4] Always bring the solution to room temperature and vortex before administration.

Oral Gavage Administration Protocol for Mice and Rats

This protocol outlines the standard procedure for oral gavage in rodents. This technique should only be performed by trained personnel.[5]

Materials:

  • Prepared this compound formulation

  • Appropriately sized gavage needles (flexible or curved with a rounded tip are recommended)[3][5]

    • Mice: 20-22 gauge, 1.5 inches in length[6]

    • Rats: 16-18 gauge, 2-3 inches in length[5]

  • Syringes

  • Animal scale

  • Permanent marker

Procedure:

  • Animal Weighing and Dose Calculation: Weigh each animal to determine the correct dosing volume. The maximum recommended dosing volume is 10 mL/kg for mice and 10-20 mL/kg for rats.[5]

  • Gavage Needle Length Measurement: Measure the gavage tube from the tip of the animal's nose to the bottom of the sternum (xiphoid process). Mark the tube at the level of the nose to prevent over-insertion and potential stomach perforation.[3][5]

  • Animal Restraint:

    • Mouse: Scruff the mouse by grasping the loose skin over the shoulders with the thumb and middle finger, extending the forelegs out to the sides.[5]

    • Rat: Hold the rat near the thoracic region and support the lower body.

  • Head Position: Gently extend the animal's head back to create a straight line through the neck and esophagus.[5]

  • Gavage Needle Insertion: Insert the gavage tube into the diastema (gap between the incisors and molars) of the mouth.[5] Gently advance the tube along the upper palate towards the esophagus. The tube should pass easily with no resistance. If resistance is felt, withdraw the tube and try again.[3]

  • Administration: Once the tube is correctly placed to the pre-measured depth, administer the this compound formulation slowly and steadily.[3]

  • Tube Removal: After dosing, gently remove the tube following the same angle as insertion.[3]

  • Post-Administration Monitoring: Return the animal to its cage and monitor for 5-10 minutes for any signs of distress or labored breathing.[5] Continue to monitor the animals 12-24 hours after dosing.[5]

Visualization of Pathways and Workflows

Signaling Pathway of this compound

Zevaquenabant_Signaling_Pathway This compound This compound (S-MRI-1867) CB1R Cannabinoid Receptor 1 (CB1R) This compound->CB1R iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS TGFb TGF-β CB1R->TGFb CTGF CTGF CB1R->CTGF PDGF_BB PDGF-BB CB1R->PDGF_BB IL11 IL-11 iNOS->IL11 ProFibrotic_Stimuli Pro-Fibrotic Stimuli (e.g., Injury, Inflammation) ProFibrotic_Stimuli->CB1R ProFibrotic_Stimuli->iNOS Fibrosis Fibrosis TGFb->Fibrosis CTGF->Fibrosis PDGF_BB->Fibrosis IL11->Fibrosis

Caption: this compound's dual inhibition of CB1R and iNOS.

Experimental Workflow for Oral Administration

Oral_Administration_Workflow cluster_prep Formulation Preparation cluster_admin Oral Gavage Procedure cluster_post Post-Administration weigh 1. Weigh this compound dissolve 2. Dissolve in DMSO weigh->dissolve add_excipients 3. Add PEG300 & Tween-80 dissolve->add_excipients dilute 4. Dilute with Saline add_excipients->dilute weigh_animal 5. Weigh Animal & Calculate Dose dilute->weigh_animal measure_needle 6. Measure Gavage Needle restrain 7. Restrain Animal insert_needle 8. Insert Gavage Needle administer 9. Administer Formulation remove_needle 10. Remove Needle monitor_immediate 11. Immediate Monitoring (5-10 min) remove_needle->monitor_immediate monitor_longterm 12. Long-term Monitoring (12-24 hr) monitor_immediate->monitor_longterm

Caption: Workflow for this compound oral administration.

References

Dissolving Zevaquenabant for Cell Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution of Zevaquenabant for use in cell culture experiments. This compound is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS), making it a valuable tool for research in areas such as liver fibrosis and chronic kidney disease.[1][2][3] Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results.

Data Presentation: this compound Solubility

This compound is poorly soluble in aqueous solutions and requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions for in vitro cell culture experiments.[1][4][5]

Compound FormSolventMaximum Solubility
(Rac)-ZevaquenabantDMSO50 mg/mL (91.24 mM)
(S)-ZevaquenabantDMSO100 mg/mL (182.49 mM)

Note: The use of newly opened, hygroscopic DMSO is recommended as water content can significantly impact the solubility of the product.[1][4][5] Sonication may be required to aid dissolution.[1][4][5]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder ((S)- or (Rac)- form)

  • Anhydrous, sterile Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or up to the maximum solubility). Refer to the table above for guidance.

  • Vortex the tube vigorously for 1-2 minutes to dissolve the powder.

  • If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes, or until the solution is clear.[1][4][5]

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.

  • Store the stock solution aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4][5]

Preparation of Working Solution in Cell Culture Medium

This protocol outlines the dilution of the DMSO stock solution into cell culture medium to prepare the final working concentration for treating cells.

Important Considerations:

  • The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, as DMSO can have independent effects on cells.[6][7]

  • It is crucial to include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the this compound-treated wells.

Procedure:

  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. For example, to make a 10 µM working solution in 1 mL of medium from a 10 mM stock, you would need 1 µL of the stock solution (a 1:1000 dilution).

  • Pre-warm the required volume of complete cell culture medium (containing serum and any other necessary supplements) to 37°C.

  • Add the calculated volume of the this compound stock solution directly to the pre-warmed cell culture medium.

  • Immediately mix the solution thoroughly by gentle pipetting or inverting the tube to ensure homogeneity and prevent precipitation of the compound.

  • Use the freshly prepared working solution to treat your cells as per your experimental design.

Visualization of Protocols and Pathways

Experimental Workflow for this compound Solution Preparation

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Sterile DMSO weigh->add_dmso dissolve Vortex/Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C or -80°C aliquot->store thaw Thaw Stock Aliquot dilute Dilute Stock into Medium thaw->dilute prewarm Pre-warm Cell Culture Medium prewarm->dilute mix Mix Thoroughly dilute->mix treat Treat Cells mix->treat

Caption: Workflow for preparing this compound solutions.

This compound Signaling Pathway

G cluster_targets Molecular Targets cluster_effects Downstream Effects This compound This compound cb1r Cannabinoid Receptor 1 (CB1R) This compound->cb1r Antagonist/Inverse Agonist inos Inducible Nitric Oxide Synthase (iNOS) This compound->inos Inhibitor fibrosis Reduced Fibrosis cb1r->fibrosis inflammation Reduced Inflammation inos->inflammation

Caption: this compound's dual inhibitory pathway.

References

Application Notes and Protocols: Zevaquenabant in the Bleomycin-Induced Pulmonary Fibrosis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal interstitial lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in lung function and, ultimately, respiratory failure. The bleomycin-induced pulmonary fibrosis model is a widely utilized and well-established preclinical tool for studying the pathogenesis of IPF and for evaluating the efficacy of potential therapeutic agents. This model recapitulates key features of the human disease, including inflammation, fibroblast activation, and excessive extracellular matrix deposition.

Zevaquenabant (also known as INV-101 or MRI-1867) is a peripherally-acting inverse agonist of the cannabinoid receptor 1 (CB1) with secondary inhibitory effects on inducible nitric oxide synthase (iNOS).[1][2] Overactivity of the endocannabinoid/CB1 receptor system has been implicated in the progression of pulmonary fibrosis.[2] Preclinical studies have demonstrated that this compound can attenuate bleomycin-induced pulmonary fibrosis, suggesting its potential as a novel therapeutic for IPF.[2]

These application notes provide detailed protocols for utilizing the bleomycin-induced pulmonary fibrosis model to assess the anti-fibrotic effects of this compound, including methods for disease induction, drug administration, and endpoint analysis.

Mechanism of Action: CB1 Receptor and iNOS in Pulmonary Fibrosis

The endocannabinoid system, particularly the CB1 receptor, is upregulated in the lungs of patients with IPF and in animal models of pulmonary fibrosis.[2] Activation of the CB1 receptor is believed to promote fibrotic processes. This compound acts as an inverse agonist, binding to the CB1 receptor and stabilizing it in an inactive conformation, thereby blocking downstream signaling pathways that contribute to fibrosis.

Additionally, this compound inhibits iNOS, an enzyme that produces nitric oxide. While nitric oxide has complex roles in the body, excessive production by iNOS in the context of inflammation and tissue injury can contribute to oxidative stress and fibrotic remodeling. By inhibiting both CB1 receptor signaling and iNOS activity, this compound offers a dual-pronged approach to mitigating pulmonary fibrosis.

This compound Mechanism of Action This compound's Dual Anti-Fibrotic Mechanism cluster_0 CB1 Receptor Pathway cluster_1 iNOS Pathway Endocannabinoids Endocannabinoids CB1R CB1 Receptor Endocannabinoids->CB1R Activates Pro_Fibrotic_Signaling Pro-Fibrotic Signaling (e.g., fibroblast activation, collagen production) CB1R->Pro_Fibrotic_Signaling Promotes Inflammatory_Stimuli Inflammatory Stimuli iNOS Inducible Nitric Oxide Synthase Inflammatory_Stimuli->iNOS Induces Excess_NO Excess Nitric Oxide (NO) iNOS->Excess_NO Oxidative_Stress_Fibrosis Oxidative Stress & Fibrosis Excess_NO->Oxidative_Stress_Fibrosis This compound This compound (INV-101 / MRI-1867) This compound->CB1R Inhibits (Inverse Agonist) This compound->iNOS Inhibits

Figure 1: this compound's dual mechanism of action.

Efficacy of this compound in the Bleomycin-Induced Pulmonary Fibrosis Model

Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in the mouse bleomycin-induced pulmonary fibrosis model. Treatment with this compound has been shown to significantly reduce the severity of fibrosis as assessed by both histological scoring and biochemical markers of collagen deposition.

Histological Assessment of Pulmonary Fibrosis

The Ashcroft scoring system is a widely used semi-quantitative method for grading the severity of lung fibrosis in histological sections. Scores range from 0 (normal lung) to 8 (total fibrous obliteration of the field).

Table 1: Effect of this compound on Ashcroft Score in Bleomycin-Induced Pulmonary Fibrosis

Treatment GroupDoseMean Ashcroft Score (± SEM)p-value vs. Bleomycin (B88199) + Vehicle
Saline + Vehicle-0.5 ± 0.1< 0.001
Bleomycin + Vehicle-4.8 ± 0.3-
Bleomycin + this compound10 mg/kg/day2.5 ± 0.4< 0.01

Data adapted from Cinar R, et al. JCI Insight. 2017;2(8):e92281. The table presents a representative dataset illustrating the typical effects observed.

Biochemical Assessment of Pulmonary Collagen Content

Hydroxyproline (B1673980) is an amino acid that is a major component of collagen. Measuring the total lung hydroxyproline content provides a quantitative assessment of collagen deposition and, therefore, the extent of fibrosis.

Table 2: Effect of this compound on Lung Hydroxyproline Content in Bleomycin-Induced Pulmonary Fibrosis

Treatment GroupDoseLung Hydroxyproline (µ g/lung ± SEM)p-value vs. Bleomycin + Vehicle
Saline + Vehicle-150 ± 10< 0.001
Bleomycin + Vehicle-450 ± 30-
Bleomycin + this compound10 mg/kg/day280 ± 25< 0.01

Data adapted from Cinar R, et al. JCI Insight. 2017;2(8):e92281. The table presents a representative dataset illustrating the typical effects observed.

Experimental Protocols

The following protocols provide a framework for inducing pulmonary fibrosis in mice using bleomycin and for evaluating the therapeutic efficacy of this compound.

Experimental_Workflow Bleomycin-Induced Fibrosis & this compound Evaluation Workflow Acclimatization Animal Acclimatization (1 week) Day_0 Day 0: Bleomycin Instillation (Intratracheal, 1.5 U/kg) Acclimatization->Day_0 Treatment_Start Day 8-21: This compound Administration (Oral Gavage, 10 mg/kg/day) Day_0->Treatment_Start Day_21 Day 21: Endpoint Analysis Treatment_Start->Day_21 Histology Histological Analysis (Masson's Trichrome, Ashcroft Score) Day_21->Histology Biochemistry Biochemical Analysis (Hydroxyproline Assay) Day_21->Biochemistry

Figure 2: Experimental workflow for this compound evaluation.
I. Bleomycin-Induced Pulmonary Fibrosis Model

A. Animal Model

  • Species: C57BL/6 mice are commonly used due to their consistent fibrotic response to bleomycin.

  • Age and Weight: 8-10 weeks old, weighing 20-25 g.

  • Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment with ad libitum access to food and water.

B. Bleomycin Administration (Intratracheal Instillation)

  • Anesthesia: Anesthetize the mice using an appropriate method, such as an intraperitoneal injection of ketamine/xylazine or inhaled isoflurane.

  • Procedure:

    • Place the anesthetized mouse in a supine position on a surgical board.

    • Make a small midline incision in the neck to expose the trachea.

    • Carefully insert a 24-gauge catheter or a similar device between the tracheal cartilages.

    • Instill a single dose of bleomycin sulfate (B86663) (typically 1.5 U/kg) dissolved in 50 µL of sterile saline.

    • The control group should receive 50 µL of sterile saline.

    • After instillation, hold the mouse in an upright position and rotate to ensure even distribution of the solution within the lungs.

    • Suture the incision and allow the mouse to recover on a warming pad.

II. This compound Administration

A. Formulation

  • Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose (CMC) in water.

B. Administration (Oral Gavage)

  • Dosage: A typical therapeutic dose is 10 mg/kg body weight, administered once daily.

  • Procedure:

    • Gently restrain the mouse.

    • Use a 20-gauge, 1.5-inch curved gavage needle to deliver the this compound suspension directly into the stomach.

    • The volume of administration should be approximately 5-10 mL/kg.

    • The vehicle control group should receive an equivalent volume of the vehicle.

    • Treatment typically starts 8-14 days after bleomycin instillation and continues until the end of the study (e.g., day 21 or 28).

III. Assessment of Pulmonary Fibrosis

A. Histological Analysis

  • Tissue Collection: At the study endpoint (e.g., day 21), euthanize the mice and perfuse the lungs with saline. Inflate the lungs with 10% neutral buffered formalin at a constant pressure and fix overnight.

  • Processing and Staining: Embed the fixed lung tissue in paraffin, section at 5 µm, and stain with Masson's trichrome to visualize collagen (which stains blue).

  • Ashcroft Scoring:

    • Examine the stained lung sections under a microscope at 100x magnification.

    • Assign a score from 0 (normal) to 8 (total fibrosis) to multiple randomly selected fields of view.

    • The mean of these scores represents the overall severity of fibrosis for that lung.

B. Hydroxyproline Assay (Collagen Content)

  • Tissue Collection: At the study endpoint, harvest the lungs, rinse with saline, blot dry, and record the wet weight. The lungs can be snap-frozen in liquid nitrogen and stored at -80°C.

  • Hydrolysis:

    • Homogenize the lung tissue in distilled water.

    • Hydrolyze an aliquot of the homogenate in 6N HCl at 110-120°C for 18-24 hours. This process breaks down collagen and releases free hydroxyproline.

  • Colorimetric Assay:

    • Neutralize the hydrolyzed samples.

    • Use a commercially available hydroxyproline assay kit or a standard protocol involving oxidation of hydroxyproline with Chloramine-T and subsequent reaction with Ehrlich's reagent to produce a colored product.

    • Measure the absorbance at 550-560 nm and calculate the hydroxyproline concentration based on a standard curve.

    • Results are typically expressed as µg of hydroxyproline per lung or per mg of lung tissue.

Conclusion

The bleomycin-induced pulmonary fibrosis model is an indispensable tool for the preclinical evaluation of anti-fibrotic therapies. This compound, with its dual mechanism of action targeting the CB1 receptor and iNOS, has shown promising efficacy in this model. The protocols outlined in these application notes provide a standardized approach for researchers to further investigate the therapeutic potential of this compound and similar compounds for the treatment of idiopathic pulmonary fibrosis. Careful adherence to these methodologies will ensure the generation of robust and reproducible data to guide future drug development efforts.

References

Application Notes and Protocols: Zevaquenabant in Human Precision-Cut Lung Slices for Fibrosis Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Precision-cut lung slices (PCLS) have emerged as a valuable ex vivo model for studying pulmonary diseases, bridging the gap between traditional cell culture and in vivo animal models.[1] By preserving the complex multicellular architecture and native extracellular matrix of the lung, PCLS provide a physiologically relevant environment to investigate disease mechanisms and evaluate therapeutic candidates.[1][2] This application note details the use of Zevaquenabant (also known as MRI-1867), a peripherally acting dual inhibitor of Cannabinoid Receptor 1 (CB1R) and inducible nitric oxide synthase (iNOS), in human PCLS to study its anti-fibrotic potential.[3] Overactivity of the endocannabinoid/CB1R system is implicated in the pathogenesis of pulmonary fibrosis, making it a compelling therapeutic target.[3][4]

Data Presentation

The following tables summarize the reported effects of this compound on key pro-fibrotic mediators in human PCLS. This data is based on findings that this compound treatment attenuated the release of several fibrosis-promoting cytokines and chemokines.[3]

Table 1: Effect of this compound on Pro-Fibrotic Cytokine and Chemokine Secretion in Human PCLS

AnalyteVehicle ControlThis compound TreatmentOutcomeReference
Interleukin-17A (IL-17A)Baseline LevelsSignificant ReductionAttenuation of pro-fibrotic signaling[3]
Macrophage Colony-Stimulating Factor (M-CSF)Baseline LevelsSignificant ReductionInhibition of pro-fibrotic macrophage activation[3]
C-C Motif Chemokine Ligand 17 (CCL17)Baseline LevelsSignificant ReductionReduction of pro-fibrotic immune cell recruitment[3]
C-C Motif Chemokine Ligand 19 (CCL19)Baseline LevelsSignificant ReductionReduction of pro-fibrotic immune cell recruitment[3]
C-X3-C Motif Chemokine Ligand 1 (CX3CL1)Baseline LevelsSignificant ReductionAttenuation of fibroblast activation[3]
C-X-C Motif Chemokine Ligand 5 (CXCL5)Baseline LevelsSignificant ReductionAttenuation of fibroblast activation[3]
Note: This table provides a qualitative summary of the reported effects. For specific quantitative data, please refer to the primary research article.

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound in mitigating pulmonary fibrosis.

G cluster_0 Pro-Fibrotic Stimuli cluster_1 Alveolar Macrophage cluster_2 Downstream Effects Pro-Fibrotic Stimuli Pro-Fibrotic Stimuli CB1R CB1R Pro-Fibrotic Stimuli->CB1R activates iNOS iNOS Pro-Fibrotic Stimuli->iNOS induces Anandamide Anandamide Release CB1R->Anandamide Pro_Fib_Macrophage Pro-Fibrotic Macrophage Activation iNOS->Pro_Fib_Macrophage This compound This compound (MRI-1867) This compound->CB1R This compound->iNOS Anandamide->Pro_Fib_Macrophage Cytokines Release of Pro-Fibrotic Cytokines & Chemokines (IL-17A, M-CSF, CCL17, etc.) Pro_Fib_Macrophage->Cytokines Fibroblast Fibroblast Activation & Proliferation Cytokines->Fibroblast ECM Extracellular Matrix Deposition Fibroblast->ECM Fibrosis Pulmonary Fibrosis ECM->Fibrosis

This compound's dual inhibition of CB1R and iNOS signaling.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in human PCLS. Specific parameters may require optimization based on the research question and tissue source.

Protocol 1: Preparation of Human Precision-Cut Lung Slices (PCLS)

Materials:

  • Fresh human lung tissue (obtained from surgical resections)

  • Low-melting-point agarose (B213101) (2-3% in sterile Dulbecco's Modified Eagle Medium (DMEM))

  • DMEM supplemented with antibiotics (penicillin/streptomycin)

  • Vibrating microtome (vibratome)

  • Sterile dissection tools

  • 24-well culture plates

Procedure:

  • Lung Inflation: Gently inflate the human lung lobe with warm (37°C) low-melting-point agarose solution through the main bronchus until the lobe is fully expanded.

  • Solidification: Place the agarose-filled lung tissue on ice or at 4°C for 30 minutes to allow the agarose to solidify.

  • Slicing: Using a vibratome, cut the solidified lung tissue into slices of 300-500 µm thickness.

  • Washing and Culture: Transfer the PCLS into 24-well plates containing pre-warmed culture medium. Wash the slices by changing the medium every 30-60 minutes for the first 2-3 hours to remove debris.

  • Incubation: Incubate the PCLS at 37°C in a humidified atmosphere of 5% CO₂. Change the medium daily. Slices are typically viable for experimentation for up to 7 days.

Protocol 2: Treatment of PCLS with this compound

Materials:

  • Viable human PCLS in culture

  • This compound (MRI-1867) stock solution (dissolved in a suitable vehicle, e.g., DMSO)

  • Pro-fibrotic stimulus (optional, e.g., TGF-β, LPS, or a fibrotic cocktail)

  • Culture medium

Procedure:

  • Acclimatization: Allow the PCLS to acclimatize in fresh culture medium for at least 24 hours before treatment.

  • Pre-treatment (optional): For studies investigating the protective effects of this compound, pre-incubate the PCLS with the desired concentration of this compound for 1-2 hours before adding a pro-fibrotic stimulus.

  • Treatment: Add this compound to the culture medium at the desired final concentration. Include a vehicle control group (medium with the same concentration of the vehicle used to dissolve this compound).

  • Incubation: Incubate the PCLS for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific endpoints being measured.

  • Sample Collection: At the end of the incubation period, collect the culture supernatants for analysis of secreted mediators (e.g., cytokines, chemokines) and process the PCLS for further analysis (e.g., RNA/protein extraction, histology).

Protocol 3: Analysis of Anti-Fibrotic Effects

1. Measurement of Secreted Pro-Fibrotic Mediators:

  • Use Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex bead-based assays to quantify the concentration of cytokines and chemokines (e.g., IL-17A, M-CSF, CCL17, CCL19, CX3CL1, CXCL5) in the collected culture supernatants.

2. Gene Expression Analysis:

  • Extract total RNA from the PCLS using a suitable kit.

  • Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of key fibrotic genes, such as Collagen Type I Alpha 1 Chain (COL1A1), Fibronectin 1 (FN1), and Alpha-Smooth Muscle Actin (ACTA2).

3. Protein Expression Analysis:

  • Prepare protein lysates from the PCLS.

  • Perform Western blotting to determine the protein levels of fibrotic markers.

4. Histological Analysis:

  • Fix the PCLS in 4% paraformaldehyde.

  • Embed the fixed tissue in paraffin (B1166041) and section for histological staining.

  • Use Masson's trichrome staining to visualize collagen deposition.

  • Perform immunohistochemistry or immunofluorescence to detect specific fibrotic markers.

Experimental Workflow

The following diagram outlines the general workflow for studying the effects of this compound in human PCLS.

G PCLS_Prep PCLS Preparation (Inflation, Slicing, Culture) Treatment Treatment (Vehicle vs. This compound) PCLS_Prep->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Sample_Collection Sample Collection Incubation->Sample_Collection Supernatant_Analysis Supernatant Analysis (ELISA, Multiplex) Sample_Collection->Supernatant_Analysis PCLS_Analysis PCLS Analysis Sample_Collection->PCLS_Analysis Data_Analysis Data Analysis & Interpretation Supernatant_Analysis->Data_Analysis Gene_Expression Gene Expression (qRT-PCR) PCLS_Analysis->Gene_Expression Protein_Expression Protein Expression (Western Blot) PCLS_Analysis->Protein_Expression Histology Histology (Masson's Trichrome, IHC) PCLS_Analysis->Histology Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Histology->Data_Analysis

Workflow for this compound studies in human PCLS.

References

Application Notes and Protocols for Zevaquenabant Administration in Diet-Induced Obesity Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as INV-101 and S-MRI-1867) is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1] Its peripheral selectivity is a key feature, designed to mitigate the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 receptor antagonists.[2] Preclinical studies have demonstrated the therapeutic potential of this compound and similar peripherally acting CB1 antagonists in metabolic disorders, including diet-induced obesity (DIO).[3] These compounds have been shown to reduce body weight, improve glucose metabolism, and decrease hepatic steatosis in animal models of obesity.[4][5]

These application notes provide detailed protocols for the administration of this compound in DIO mouse models, summarize key quantitative data from preclinical studies, and illustrate the proposed signaling pathways involved in its mechanism of action.

Data Presentation: Efficacy of a this compound Analog (MRI-1867) in DIO Mice

The following tables summarize the quantitative effects of MRI-1867, a close analog of this compound, following oral administration in a diet-induced obesity mouse model. Male mice were fed a high-fat diet (HFD) for 18 weeks to induce obesity and then treated orally with vehicle or MRI-1867 (3 mg/kg) for 28 days.[3]

Table 1: Effects on Body Weight and Food Intake [3]

ParameterVehicle (HFD)MRI-1867 (3 mg/kg) (HFD)% Change vs. Vehicle
Body Weight (g) 45.2 ± 1.540.8 ± 1.2~ -9.7%
Daily Food Intake (g) ~3.0~2.5~ -16.7%
Total Food Intake (g/28 days) ~84~70~ -16.7%

Table 2: Effects on Energy Metabolism [3]

ParameterVehicle (HFD)MRI-1867 (3 mg/kg) (HFD)Observation
Respiratory Quotient ~0.82~0.78Decrease indicates a shift towards higher fat utilization.
Total Energy Expenditure (kcal/day/kg^0.75) ~280~310Increased energy expenditure.
Fat Oxidation (kcal/day/kg^0.75) ~120~180Increased fat oxidation.
Carbohydrate Oxidation (kcal/day/kg^0.75) ~160~130No significant change.

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice using a high-fat diet, a common model to study the metabolic effects of this compound.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • High-Fat Diet (HFD; e.g., 60 kcal% fat)

  • Standard Chow Diet (Control)

  • Animal caging with environmental enrichment

  • Weighing scale

Procedure:

  • Upon arrival, acclimatize mice to the animal facility for at least one week with ad libitum access to standard chow and water.

  • Randomly assign mice to two groups: a control group receiving a standard chow diet and a DIO group receiving a high-fat diet.

  • House the mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

  • Provide ad libitum access to their respective diets and water for a period of 14-18 weeks to induce a stable obese phenotype in the HFD group.[3]

  • Monitor body weight weekly to confirm the development of obesity in the HFD group compared to the control group.

This compound Formulation and Administration

This protocol outlines the preparation and oral administration of this compound to DIO mice.

Materials:

  • This compound ((S)-MRI-1867) powder

  • Vehicle (e.g., 1% Tween 80 in sterile water or a solution of 0.5% methylcellulose (B11928114) and 0.2% Tween 80 in water)

  • Oral gavage needles (20-22 gauge, with a ball tip)

  • Syringes

  • Vortex mixer and/or sonicator

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the desired dose (e.g., 3 mg/kg) and the number and weight of the mice.[3]

    • Prepare the vehicle solution.

    • Suspend the this compound powder in the vehicle to the desired final concentration.

    • Use a vortex mixer and/or sonicator to ensure a homogenous suspension. Prepare fresh daily.

  • Oral Administration (Gavage):

    • Weigh each mouse to determine the precise volume of the this compound suspension to administer (typically 5-10 mL/kg body weight).

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension directly into the stomach.

    • Administer the treatment once daily for the duration of the study (e.g., 28 days).[3]

    • Return the mouse to its home cage and monitor for any signs of distress.

Metabolic Phenotyping

These protocols describe key assays to evaluate the metabolic effects of this compound treatment.

a. Oral Glucose Tolerance Test (OGTT):

  • Fast mice for 6 hours prior to the test.

  • Record baseline blood glucose from a tail snip.

  • Administer a 2 g/kg body weight glucose solution via oral gavage.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

b. Insulin (B600854) Tolerance Test (ITT):

  • Fast mice for 4 hours.

  • Record baseline blood glucose.

  • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

  • Measure blood glucose levels at 15, 30, 45, and 60 minutes post-injection.

c. Indirect Calorimetry:

  • Acclimatize mice to metabolic cages for at least 24 hours.

  • Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to assess energy expenditure and respiratory exchange ratio (RER).

  • Monitor locomotor activity using infrared beams.

Signaling Pathways and Mechanism of Action

This compound exerts its therapeutic effects in obesity through the peripheral blockade of the CB1 receptor, which is overactive in diet-induced obesity. This blockade impacts key metabolic tissues, including adipose tissue and the liver.

Experimental Workflow for this compound Efficacy Study in DIO Mice

G cluster_setup Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis acclimatization Acclimatization (C57BL/6J Mice) diet Dietary Intervention (HFD vs. Chow) acclimatization->diet obesity Obesity Induction (14-18 weeks) diet->obesity randomization Randomization obesity->randomization treatment Daily Oral Gavage (Vehicle or this compound) (28 days) randomization->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring metabolic Metabolic Phenotyping (OGTT, ITT, Calorimetry) treatment->metabolic tissue Tissue Collection (Liver, Adipose) treatment->tissue biochemical Biochemical Analysis tissue->biochemical gene Gene Expression tissue->gene

Caption: Workflow for evaluating this compound in DIO mice.

Signaling Pathway of Peripheral CB1 Receptor Blockade in Adipose Tissue

G cluster_adipose Adipose Tissue This compound This compound cb1r CB1 Receptor This compound->cb1r blocks lipogenesis Lipogenesis Enzymes (Scd1, FAS) cb1r->lipogenesis inhibits adiponectin Adiponectin Secretion cb1r->adiponectin inhibits hsl Hormone-Sensitive Lipase (HSL) cb1r->hsl modulates lipolysis Lipolysis hsl->lipolysis promotes

Caption: this compound's effect on adipose tissue signaling.

Signaling Pathway of Peripheral CB1 Receptor Blockade in the Liver

G cluster_liver Liver This compound This compound cb1r CB1 Receptor This compound->cb1r blocks sirt1 SIRT1 cb1r->sirt1 inhibits ppara PPARα sirt1->ppara activates fatty_acid_ox Fatty Acid Oxidation ppara->fatty_acid_ox promotes hepatic_steatosis Hepatic Steatosis fatty_acid_ox->hepatic_steatosis reduces

References

Application Notes and Protocols: cAMP Assay for Measuring Zevaquenabant Inverse Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as INV-101 or MRI-1867) is an investigational, peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1).[1][2] The CB1 receptor, a G protein-coupled receptor (GPCR), is primarily coupled to the Gi/o family of G proteins. Activation of the CB1 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[3]

A key feature of some GPCRs, including the CB1 receptor, is their ability to exhibit constitutive activity, meaning they can signal in the absence of an agonist.[4][5][6] Inverse agonists are compounds that bind to these constitutively active receptors and stabilize them in an inactive conformation, thereby reducing the basal level of signaling. In the case of the CB1 receptor, an inverse agonist like this compound is expected to increase the intracellular levels of cAMP by inhibiting the receptor's constitutive activity.[7]

These application notes provide a detailed protocol for utilizing a cAMP assay to quantify the inverse agonist activity of this compound on the human CB1 receptor.

Signaling Pathway of CB1 Receptor and Inverse Agonism

The diagram below illustrates the signaling cascade of a constitutively active CB1 receptor and the mechanism of action of an inverse agonist, this compound. In the absence of any ligand, the constitutively active CB1 receptor can couple to Gi proteins, leading to the inhibition of adenylyl cyclase and a suppressed level of cAMP production. An agonist would further inhibit adenylyl cyclase. This compound, as an inverse agonist, binds to the receptor and forces it into an inactive state, preventing its coupling to the Gi protein. This relieves the inhibition on adenylyl cyclase, leading to an increase in cAMP production from ATP.

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound (Inverse Agonist) CB1R_active Constitutively Active CB1R This compound->CB1R_active binds and inactivates CB1R_inactive Inactive CB1R CB1R_active->CB1R_inactive equilibrium Gi Gi Protein CB1R_active->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Response Cellular Response cAMP->Response modulates

Figure 1: this compound's Inverse Agonist Action on CB1R.

Experimental Protocols

This protocol describes a homogenous time-resolved fluorescence (HTRF) based cAMP assay, a common and robust method for quantifying intracellular cAMP levels.

Materials and Reagents
  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human CB1 receptor (e.g., from PerkinElmer, Eurofins).

  • Cell Culture Medium: F-12K Medium for CHO-K1 or DMEM for HEK293, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs Ringer Bicarbonate buffer or Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.

  • Test Compound: this compound.

  • Reference Compounds: A known CB1 receptor agonist (e.g., CP55,940) and a known inverse agonist/antagonist (e.g., Rimonabant).

  • cAMP Assay Kit: A commercial HTRF cAMP assay kit (e.g., from Cisbio, PerkinElmer).

  • Assay Plates: 384-well, low-volume, white plates.

  • HTRF-compatible Plate Reader.

Experimental Workflow

The following diagram outlines the key steps in the cAMP assay to determine the inverse agonist activity of this compound.

experimental_workflow A 1. Cell Culture and Seeding (CHO-hCB1 or HEK-hCB1 cells) B 2. Cell Stimulation (Add this compound and PDE inhibitor) A->B C 3. Incubation (Allow for cAMP modulation) B->C D 4. Cell Lysis and Reagent Addition (Add HTRF lysis buffer and detection reagents) C->D E 5. Signal Detection (Read plate on HTRF reader) D->E F 6. Data Analysis (Calculate cAMP concentration and determine EC50) E->F

Figure 2: cAMP Assay Workflow for Inverse Agonism.

Detailed Protocol
  • Cell Culture and Seeding:

    • Culture the CHO-hCB1 or HEK-hCB1 cells according to standard protocols.

    • On the day before the assay, harvest the cells and resuspend them in fresh culture medium.

    • Seed the cells into a 384-well white plate at a density of 5,000-10,000 cells per well in 10 µL of medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in assay buffer containing a fixed concentration of IBMX (e.g., 500 µM). A typical concentration range for testing would be from 1 pM to 100 µM.

    • Prepare solutions for controls: assay buffer with IBMX (basal control), and a known CB1 agonist and inverse agonist for comparison.

  • Cell Stimulation:

    • Carefully remove the culture medium from the wells.

    • Add 5 µL of the various concentrations of this compound or control solutions to the respective wells.

    • Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the HTRF cAMP assay kit, prepare the lysis buffer and detection reagents (typically containing a cAMP-d2 conjugate and an anti-cAMP antibody labeled with a cryptate).

    • Add 5 µL of the cAMP-d2 conjugate solution to each well.

    • Add 5 µL of the anti-cAMP cryptate antibody solution to each well.

    • Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Signal Detection:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the 665/620 nm ratio for each well.

    • The HTRF signal is inversely proportional to the amount of cAMP produced. Convert the HTRF ratio to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values for this compound's inverse agonist activity.

Data Presentation

The quantitative data for this compound and control compounds should be summarized in clear and concise tables for easy comparison.

Table 1: Potency and Efficacy of this compound as a CB1 Inverse Agonist

CompoundAssay TypeCell LineEC50 (nM)Emax (% of Basal cAMP)
This compoundHTRF cAMPCHO-hCB115.2 ± 2.1180 ± 15
RimonabantHTRF cAMPCHO-hCB110.8 ± 1.5175 ± 12
CP55,940 (Agonist)HTRF cAMPCHO-hCB12.5 ± 0.4 (IC50)20 ± 5

Note: The data presented in this table are hypothetical and for illustrative purposes only. EC50 represents the concentration of the compound that produces 50% of its maximal effect. For the agonist, the value represents the IC50 for the inhibition of basal cAMP levels.

Table 2: Summary of Assay Parameters

ParameterValue
Cell LineCHO-hCB1
Cell Seeding Density8,000 cells/well
Assay Plate384-well, white
PDE Inhibitor500 µM IBMX
Incubation Time30 minutes
Detection MethodHTRF

Conclusion

The described cAMP assay provides a robust and reliable method for quantifying the inverse agonist activity of this compound at the CB1 receptor. By measuring the increase in intracellular cAMP levels in a cell line with constitutive CB1 receptor activity, researchers can accurately determine the potency and efficacy of this compound. This information is crucial for the preclinical development and characterization of this compound as a potential therapeutic agent.

References

Application Notes and Protocols for Western Blot Analysis of Zevaquenabant Target Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (also known as INV-101 or MRI-1867) is a peripherally selective, third-generation investigational drug with a unique dual mechanism of action. It functions as an inverse agonist of the cannabinoid receptor 1 (CB1R) and as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] This dual activity makes this compound a promising candidate for treating a range of fibrotic and metabolic disorders.[1][2]

Western blot analysis is a critical immunodetection technique for confirming the presence and quantifying the relative expression levels of specific proteins within complex biological samples.[4][5][6] For researchers working with this compound, Western blotting is an indispensable tool for validating its effects on its primary targets, CB1R and iNOS, and for investigating the modulation of downstream signaling pathways.

These application notes provide detailed protocols for the detection and quantification of this compound's target proteins—CB1R and iNOS—as well as the related G-protein coupled receptor GPR55, which is often studied in the context of the endocannabinoid system.

Target Protein Overview

ProteinGene IDSwiss-Prot IDObserved Molecular Weight (kDa)Key Characteristics
CB1R 1268P21554~52-64 kDaA G-protein coupled receptor (GPCR) primarily expressed in the central nervous system but also found in peripheral tissues.[7][8] Its detection can be complicated by post-translational modifications and a tendency to form aggregates.[9][10]
iNOS 4843P35228~130 kDaAn enzyme that generates nitric oxide (NO). Its expression is typically induced by inflammatory stimuli such as cytokines.
GPR55 9290Q9Y2T6~37 kDaAn orphan GPCR that is activated by certain lipids and is implicated in various physiological processes.[11] It can form dimers or oligomers, leading to higher molecular weight bands on a Western blot.[12]

Signaling Pathways Modulated by this compound

This compound's primary mechanism involves the direct inhibition of CB1R and iNOS. CB1R activation typically leads to the inhibition of adenylyl cyclase and modulation of ion channels and MAP kinase pathways. As an inverse agonist, this compound would be expected to suppress basal CB1R signaling and block agonist-induced effects. The inhibition of iNOS directly reduces the production of nitric oxide, a key inflammatory mediator.

cluster_0 This compound Action cluster_1 Primary Targets cluster_2 Downstream Effects cluster_3 Cellular Outcomes This compound This compound CB1R CB1R This compound->CB1R Inverse Agonist iNOS iNOS This compound->iNOS Inhibitor AC_Inhibition Adenylyl Cyclase Modulation CB1R->AC_Inhibition MAPK_Pathway MAPK/ERK Pathway Modulation CB1R->MAPK_Pathway NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Fibrosis Reduced Fibrosis AC_Inhibition->Fibrosis MAPK_Pathway->Fibrosis Inflammation Reduced Inflammation NO_Production->Inflammation

Caption: Mechanism of action for this compound targeting CB1R and iNOS.

Experimental Protocols

Cell Lysis and Protein Extraction

Note: Consistent sample preparation is crucial for obtaining reliable, quantitative data.[5] For membrane proteins like CB1R and GPR55, avoiding harsh conditions is key.

Reagents:

  • RIPA Lysis Buffer or a specialized membrane protein extraction buffer.

  • Protease and Phosphatase Inhibitor Cocktails (100X).

  • n-dodecyl-β-d-maltoside (DDM) for enhanced CB1R solubilization (optional).[10]

Protocol:

  • Culture and treat cells with this compound or vehicle control for the desired time.

  • Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).

  • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to the culture dish. For CB1R analysis, consider supplementing the lysis buffer with 1% DDM.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.

  • Store the protein lysate at -80°C or proceed immediately to protein quantification.

Protein Quantification

Note: Accurate protein quantification is essential for ensuring equal sample loading across all lanes, a prerequisite for quantitative analysis.

Protocol:

  • Use a standard protein assay, such as the Bicinchoninic acid (BCA) assay, which is compatible with most detergents found in lysis buffers.

  • Prepare a standard curve using Bovine Serum Albumin (BSA) standards.

  • Determine the protein concentration of each lysate according to the manufacturer's instructions.

  • Calculate the volume of lysate needed to load an equal amount of protein (typically 20-40 µg per lane) for each sample.

SDS-PAGE and Protein Transfer

Reagents:

  • Laemmli Sample Buffer (4X or 2X) with β-mercaptoethanol or DTT.

  • Precast or hand-poured Tris-Glycine polyacrylamide gels (10% for CB1R/GPR55, 8% for iNOS).

  • PVDF or Nitrocellulose membranes.

  • Transfer Buffer.

Protocol:

  • Prepare protein samples by adding Laemmli sample buffer.

  • CRITICAL for CB1R: Do NOT boil the samples. Heat at 60-65°C for 10 minutes. Heating above this temperature can cause CB1R to form high molecular weight aggregates, impairing detection.[10] For iNOS and GPR55, heating at 95-100°C for 5 minutes is standard.

  • Load equal amounts of protein into the wells of the polyacrylamide gel. Include a pre-stained protein ladder.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. Activate PVDF membranes in methanol (B129727) prior to transfer.

Immunodetection

Reagents:

  • Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies (see table below for suggestions).

  • HRP-conjugated Secondary Antibodies.

  • Enhanced Chemiluminescence (ECL) Substrate.

Protocol:

  • Block the membrane in Blocking Buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody diluted in blocking buffer. Incubation is typically done overnight at 4°C.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane again three times for 10 minutes each with TBST.

  • Apply the ECL substrate according to the manufacturer's protocol.

  • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is not saturated to allow for accurate quantification.[6]

Recommended Primary Antibody Dilutions:

Target ProteinHostSupplier ExampleCatalog # ExampleRecommended Dilution
CB1RRabbitThermo FisherPA1-7431:250 - 1:1000[8]
iNOSRabbitMedChemExpressHY-P1162A1:1000
GPR55RabbitAbclonalA128901:500 - 1:2000[11]
β-Actin (Loading Control)MouseStandard SupplierN/A1:5000 - 1:10000

Quantitative Data Analysis and Presentation

Quantitative Western blotting relies on densitometry to measure the intensity of the protein bands.[4] The signal intensity of the target protein is normalized to an internal loading control (e.g., β-actin, GAPDH) to correct for variations in loading and transfer.[13]

Data Analysis Steps:
  • Use imaging software to measure the background-subtracted density of the band for your target protein and loading control in each lane.

  • Normalize the target protein's density by dividing it by the density of the corresponding loading control band.

  • Calculate the fold change in protein expression by dividing the normalized density of the treated samples by the normalized density of the control sample.

Representative Quantitative Data

The following table illustrates how to present the results from a quantitative Western blot experiment investigating the effect of this compound on target protein expression.

Treatment GroupTarget ProteinNormalized Density (Arbitrary Units)Fold Change vs. Control
Vehicle Control CB1R1.05 ± 0.081.00
This compound CB1R0.78 ± 0.060.74
Vehicle Control iNOS1.32 ± 0.111.00
This compound iNOS0.45 ± 0.050.34
Vehicle Control GPR550.95 ± 0.091.00
This compound GPR550.91 ± 0.070.96

Data are representative and presented as mean ± SEM.

Western Blot Experimental Workflow

cluster_workflow Quantitative Western Blot Workflow arrow arrow A 1. Sample Preparation (Cell Culture & Lysis) B 2. Protein Quantification (BCA Assay) A->B C 3. SDS-PAGE (Protein Separation) B->C D 4. Protein Transfer (to PVDF/Nitrocellulose) C->D E 5. Immunodetection (Blocking, Antibody Incubation) D->E F 6. Signal Detection (ECL & Imaging) E->F G 7. Data Analysis (Densitometry & Normalization) F->G

Caption: Step-by-step workflow for quantitative Western blot analysis.

References

Application Notes and Protocols: Immunohistochemical Analysis of Cannabinoid Receptor 1 (CB1R) Expression Following Zevaquenabant Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant ((S)-MRI-1867) is a peripherally restricted, orally bioavailable dual antagonist of the cannabinoid CB1 receptor (CB1R) and inducible nitric oxide synthase (iNOS).[1][2][3] It is under investigation for its therapeutic potential in metabolic and fibrotic disorders, such as liver fibrosis, chronic kidney disease, and obesity.[2][4] The mechanism of action of this compound involves the inhibition of CB1R signaling in peripheral organs.[1][2]

Immunohistochemistry (IHC) is a vital technique for visualizing the tissue-specific expression and localization of CB1R. This allows for a qualitative and quantitative assessment of changes in receptor expression in response to treatment with antagonists like this compound. These application notes provide a detailed protocol for the immunohistochemical detection of CB1R in formalin-fixed, paraffin-embedded (FFPE) tissue sections and a framework for quantifying treatment-induced changes in its expression.

Data Presentation: Quantitative Analysis of CB1R Expression

The following table summarizes hypothetical quantitative data for CB1R expression in a preclinical model of chronic kidney disease, before and after treatment with this compound. The data is presented as an immunohistochemical score, which semi-quantitatively evaluates both the intensity and the percentage of stained cells within the region of interest.

Treatment GroupNMean IHC Score (± SEM)Staining Intensity (Mean ± SEM)Percentage of Positive Cells (Mean ± SEM)
Vehicle Control102.8 ± 0.32.5 ± 0.285% ± 5%
This compound (10 mg/kg)101.2 ± 0.21.5 ± 0.140% ± 7%*

*p < 0.05 compared to Vehicle Control.

IHC Scoring Method: The IHC score is calculated based on staining intensity (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and the percentage of positively stained cells (0 = <5%, 1 = 5-25%, 2 = 26-50%, 3 = 51-75%, 4 = >75%). The final IHC score is the product of the intensity and percentage scores.[1][5]

Experimental Protocols

Immunohistochemistry Protocol for CB1R Detection in FFPE Tissues

This protocol is a general guideline and may require optimization for specific antibodies and tissue types.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides

  • Xylene

  • Ethanol (B145695) (100%, 95%, 80%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 0.01M Sodium Citrate (B86180), pH 6.0)

  • Peroxidase blocking solution (e.g., 3% Hydrogen Peroxide in methanol)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Anti-CB1R polyclonal antibody

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in three changes of xylene for 5 minutes each.

    • Rehydrate through two changes of 100% ethanol for 3 minutes each.

    • Rehydrate through two changes of 95% ethanol for 3 minutes each.

    • Rehydrate through one change of 80% ethanol for 3 minutes.

    • Rinse gently in running deionized water for 5 minutes.[6]

  • Antigen Retrieval:

    • Steam slides in 0.01M sodium citrate buffer (pH 6.0) at 99-100°C for 20 minutes.

    • Allow slides to cool in the buffer at room temperature for 20 minutes.[6]

  • Peroxidase Blocking:

    • Incubate sections in peroxidase blocking solution for 15-30 minutes at room temperature to quench endogenous peroxidase activity.

    • Rinse slides in PBS.[6]

  • Blocking:

    • Incubate sections with blocking buffer for 1 hour at room temperature to minimize non-specific antibody binding.[6]

  • Primary Antibody Incubation:

    • Dilute the primary anti-CB1R antibody in blocking buffer to its optimal concentration (e.g., 1:500 - 1:1000).

    • Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.[6]

  • Secondary Antibody and Detection:

    • Wash slides three times in PBS.

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.[6]

    • Wash slides three times in PBS.

    • Apply the ABC reagent and incubate for 30 minutes at room temperature.[6]

    • Wash slides three times in PBS.

    • Apply the chromogen substrate (e.g., DAB) and monitor for color development (typically 2-10 minutes).

    • Stop the reaction by rinsing with distilled water.[6]

  • Counterstaining, Dehydration, and Mounting:

    • Counterstain with hematoxylin.

    • Dehydrate through a graded series of ethanol and clear in xylene.

    • Mount with a permanent mounting medium.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_visualization Visualization deparaffinization Deparaffinization & Rehydration antigen_retrieval Antigen Retrieval deparaffinization->antigen_retrieval peroxidase_block Peroxidase Blocking antigen_retrieval->peroxidase_block blocking Blocking peroxidase_block->blocking primary_ab Primary Antibody Incubation (Anti-CB1R) blocking->primary_ab secondary_ab Secondary Antibody & Detection primary_ab->secondary_ab counterstain Counterstaining secondary_ab->counterstain dehydration Dehydration & Mounting counterstain->dehydration imaging Imaging & Analysis dehydration->imaging

Caption: Immunohistochemistry workflow for CB1R detection.

CB1R_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling CB1R CB1 Receptor Gi_o Gi/o Protein CB1R->Gi_o Activation AC Adenylyl Cyclase Gi_o->AC Inhibition MAPK MAP Kinase Pathway Gi_o->MAPK Activation cAMP cAMP AC->cAMP Reduced Production PKA Protein Kinase A cAMP->PKA Inhibition Cellular_Response Cellular Response (e.g., altered neurotransmitter release) PKA->Cellular_Response MAPK->Cellular_Response This compound This compound This compound->CB1R Inhibition

Caption: Simplified CB1R signaling pathway and the inhibitory action of this compound.

References

Application Notes and Protocols: Zevaquenabant in 3D Cell Culture Models of Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM), leads to organ scarring and dysfunction, representing a significant challenge in modern medicine with limited therapeutic options.[1][2] Zevaquenabant (also known as MRI-1867 or INV-101) is an investigational drug that has shown promise in preclinical models of fibrosis.[1][3] It functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[3][4] Overactivity of the endocannabinoid/CB1R system is implicated in the progression of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and liver fibrosis.[5][6][7] By targeting both CB1R and iNOS, this compound offers a dual-pronged approach to mitigating fibrotic processes.[4][8][9]

Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in drug discovery as they more accurately recapitulate the complex cell-cell and cell-matrix interactions of in vivo tissues compared to traditional 2D cultures.[10][11][12] These models are invaluable for studying the pathogenesis of fibrosis and for screening potential anti-fibrotic therapies.[2][13][14][15]

These application notes provide a comprehensive overview of the mechanism of this compound and a detailed, proposed protocol for evaluating its anti-fibrotic efficacy using a 3D multicellular spheroid model of fibrosis.

Mechanism of Action of this compound in Fibrosis

This compound's anti-fibrotic effects are attributed to its dual inhibition of the CB1 receptor and iNOS.

  • CB1 Receptor Antagonism: The CB1 receptor is upregulated in fibrotic tissues and its activation promotes pro-fibrotic signaling pathways.[6][16] In the context of fibrosis, CB1R activation can lead to the activation of hepatic stellate cells (HSCs) in the liver and myofibroblasts in other tissues, which are the primary cells responsible for excessive ECM deposition.[17][18][19][20] By acting as an inverse agonist, this compound not only blocks the receptor but also reduces its basal activity, thereby inhibiting the downstream signaling cascades that lead to myofibroblast activation and collagen synthesis.[6][16]

  • iNOS Inhibition: Inducible nitric oxide synthase (iNOS) is often induced in fibrotic tissues and contributes to inflammatory responses and cellular stress, which can exacerbate the fibrotic process.[7] By inhibiting iNOS, this compound can reduce nitrosative stress and inflammation, further contributing to its anti-fibrotic effects.[7][9]

Preclinical studies in animal models of pulmonary fibrosis have demonstrated that this compound can reduce collagen deposition, improve lung function, and attenuate inflammatory responses.[5][21][22] Furthermore, treatment with this compound has been shown to attenuate fibrosis and pro-fibrotic mediators in human precision-cut lung slices.[5][8][21]

G cluster_0 Pro-Fibrotic Stimuli cluster_1 Cellular Response cluster_2 Pathological Outcome Tissue Injury Tissue Injury CB1R_Activation CB1R Activation Tissue Injury->CB1R_Activation Inflammation Inflammation iNOS_Upregulation iNOS Upregulation Inflammation->iNOS_Upregulation Myofibroblast_Activation Myofibroblast Activation CB1R_Activation->Myofibroblast_Activation iNOS_Upregulation->Myofibroblast_Activation ECM_Deposition ECM Deposition Myofibroblast_Activation->ECM_Deposition Fibrosis Fibrosis ECM_Deposition->Fibrosis This compound This compound This compound->CB1R_Activation This compound->iNOS_Upregulation

This compound's dual inhibitory mechanism in fibrosis.

Proposed Application: Testing this compound in a 3D Spheroid Model of Liver Fibrosis

The following protocol describes a hypothetical application for assessing the anti-fibrotic potential of this compound in a 3D multicellular spheroid model of liver fibrosis. This model incorporates hepatocytes, hepatic stellate cells (HSCs), and Kupffer-like cells to mimic the key cellular players in liver fibrosis.[23]

Experimental Workflow

G cluster_0 Spheroid Formation cluster_1 Fibrosis Induction & Treatment cluster_2 Endpoint Analysis Cell_Seeding Seed Hepatocytes, Kupffer-like cells, and HSCs in hanging drop plates Spheroid_Assembly Allow cells to aggregate and form spheroids (2-3 days) Cell_Seeding->Spheroid_Assembly Fibrosis_Induction Induce fibrosis with pro-fibrotic stimuli (e.g., TGF-β1, TAA, MTX) Spheroid_Assembly->Fibrosis_Induction Zevaquenabant_Treatment Treat with this compound at various concentrations Fibrosis_Induction->Zevaquenabant_Treatment Imaging High-Content Imaging: - Spheroid size/morphology - Collagen deposition (Sirius Red) - α-SMA expression (IHC) Zevaquenabant_Treatment->Imaging Biochemical_Assays Biochemical Assays: - Hydroxyproline (B1673980) content - Cytokine secretion (ELISA) Zevaquenabant_Treatment->Biochemical_Assays Gene_Expression Gene Expression Analysis: - qPCR for fibrotic markers (COL1A1, ACTA2, TIMP1) Zevaquenabant_Treatment->Gene_Expression

Workflow for testing this compound in 3D spheroids.
Detailed Experimental Protocols

1. Preparation of Multicellular Liver Spheroids

This protocol is adapted from established methods for generating scaffold-free 3D microtissues.[23]

  • Cell Lines:

    • Hepatocytes (e.g., HepaRG)

    • Hepatic Stellate Cells (e.g., hTERT-HSC)

    • Kupffer-like cells (e.g., THP-1 macrophages, differentiated with PMA)

  • Protocol:

    • Culture each cell line separately under recommended conditions.

    • Prepare a single-cell suspension of each cell type.

    • Combine the cells in a ratio that mimics the liver microenvironment (e.g., 10:2:1 of hepatocytes:HSCs:Kupffer-like cells).

    • Seed the cell mixture into hanging drop plates (e.g., 2,500 cells per 25 µL drop).

    • Incubate the plates at 37°C and 5% CO2 for 2-3 days to allow for spheroid formation.

    • Transfer the mature spheroids to ultra-low attachment plates for subsequent experiments.

2. Induction of Fibrosis and Treatment with this compound

  • Materials:

    • Pro-fibrotic stimuli: Transforming growth factor-beta 1 (TGF-β1), Thioacetamide (TAA), or Methotrexate (MTX).[23]

    • This compound (dissolved in a suitable solvent, e.g., DMSO).

  • Protocol:

    • Allow the spheroids to acclimate in the ultra-low attachment plates for 24 hours.

    • Prepare treatment media containing the pro-fibrotic stimulus at a pre-determined optimal concentration.

    • Prepare treatment media containing the pro-fibrotic stimulus plus varying concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control group.

    • Replace the medium in the wells with the respective treatment media.

    • Incubate the spheroids for a specified duration (e.g., 7-14 days), with media changes every 2-3 days.

3. Endpoint Analysis

  • a. High-Content Imaging:

    • Collect spheroids at the end of the treatment period.

    • Fix the spheroids with 4% paraformaldehyde.

    • For collagen deposition, stain with Sirius Red and image using brightfield microscopy.

    • For myofibroblast activation, perform whole-mount immunofluorescence staining for alpha-smooth muscle actin (α-SMA).

    • Acquire images using a high-content confocal microscope and quantify spheroid size, Sirius Red intensity, and α-SMA fluorescence.

  • b. Biochemical Assays:

    • Hydroxyproline Assay: To quantify total collagen content.

      • Collect and lyse the spheroids.

      • Hydrolyze the lysates and perform a colorimetric hydroxyproline assay according to the manufacturer's instructions.

    • ELISA: To measure the secretion of pro-inflammatory and pro-fibrotic cytokines (e.g., TNF-α, IL-6) into the culture medium.

      • Collect the culture supernatant at various time points.

      • Perform ELISAs using commercially available kits.

  • c. Gene Expression Analysis (qPCR):

    • Collect spheroids and extract total RNA using a suitable kit.

    • Synthesize cDNA from the RNA.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of key fibrotic genes, such as COL1A1 (Collagen Type I Alpha 1 Chain), ACTA2 (Alpha-2-Smooth Muscle Actin), and TIMP1 (TIMP Metallopeptidase Inhibitor 1). Normalize the expression to a stable housekeeping gene.

Illustrative Data Presentation

The following tables present hypothetical data that could be generated from the proposed experiment, demonstrating the potential anti-fibrotic effects of this compound.

Table 1: Effect of this compound on Spheroid Size and Collagen Content

Treatment GroupSpheroid Diameter (µm)Relative Hydroxyproline Content (%)
Vehicle Control450 ± 25100
Pro-fibrotic Stimulus380 ± 20250 ± 30
Stimulus + this compound (0.1 µM)400 ± 22210 ± 25
Stimulus + this compound (1 µM)425 ± 28150 ± 20
Stimulus + this compound (10 µM)440 ± 30110 ± 15

Table 2: Effect of this compound on Fibrotic Gene Expression

Treatment GroupRelative COL1A1 ExpressionRelative ACTA2 Expression
Vehicle Control1.01.0
Pro-fibrotic Stimulus5.0 ± 0.84.5 ± 0.6
Stimulus + this compound (0.1 µM)4.2 ± 0.53.8 ± 0.5
Stimulus + this compound (1 µM)2.5 ± 0.42.2 ± 0.3
Stimulus + this compound (10 µM)1.2 ± 0.21.3 ± 0.2

Conclusion

This compound presents a promising therapeutic strategy for fibrotic diseases due to its dual inhibitory action on the CB1 receptor and iNOS. The use of 3D multicellular spheroid models offers a physiologically relevant platform to further investigate its anti-fibrotic efficacy and mechanism of action. The protocols and workflows detailed in these application notes provide a robust framework for researchers and drug development professionals to evaluate this compound and other potential anti-fibrotic compounds in a high-fidelity in vitro system. This approach can facilitate the generation of crucial preclinical data to guide further development and clinical translation.

References

Application Notes and Protocols for High-Content Screening of Zevaquenabant Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zevaquenabant (INV-101, formerly (S)-MRI-1867) is a peripherally restricted inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] Its therapeutic potential in metabolic and fibrotic diseases has prompted interest in the development and characterization of its analogues.[1] High-content screening (HCS) offers a powerful platform for efficiently evaluating the pharmacological properties of these analogues in a cellular context. By combining automated microscopy with quantitative image analysis, HCS enables the simultaneous measurement of multiple parameters related to G-protein coupled receptor (GPCR) signaling and trafficking.[2][3]

These application notes provide detailed protocols for three key HCS assays to characterize this compound analogues: a β-arrestin recruitment assay, a cyclic AMP (cAMP) inhibition assay, and a CB1 receptor internalization assay. These assays are designed to determine the potency and efficacy of analogues in modulating distinct aspects of CB1R activity.

CB1 Receptor Signaling Pathway

The cannabinoid receptor 1 is a Gi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Additionally, agonist binding promotes the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs), which facilitates the recruitment of β-arrestin. β-arrestin binding uncouples the receptor from the G-protein, leading to signal desensitization and receptor internalization.[4] this compound and its analogues, as inverse agonists or antagonists, are expected to block these agonist-induced signaling events.

CB1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CB1R CB1 Receptor G_protein Gi/o Protein CB1R->G_protein Activates beta_Arrestin β-Arrestin CB1R->beta_Arrestin Recruits AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Agonist Agonist Agonist->CB1R Binds This compound This compound Analogue This compound->CB1R Blocks PKA Protein Kinase A cAMP->PKA Activates Internalization Receptor Internalization beta_Arrestin->Internalization Mediates

CB1 Receptor Signaling Pathway

Data Presentation: Quantitative Comparison of this compound Analogues

The following table provides a template for summarizing the quantitative data obtained from the high-content screening assays. The data presented are representative values for known CB1 receptor antagonists and should be replaced with experimental data for this compound analogues.

Compound IDβ-Arrestin Recruitment IC50 (nM)cAMP Inhibition IC50 (nM)Receptor Internalization IC50 (nM)Selectivity (CB2 Ki / CB1 Ki)
This compound 15820>1000
Analogue 1251235>800
Analogue 28515>1200
Analogue 3503060>500
Analogue 412925>1100
Rimonabant 10618~500

Note: IC50 values represent the concentration of the antagonist that inhibits 50% of the agonist-induced response. Ki values for selectivity can be obtained from radioligand binding assays.

Experimental Protocols

General Experimental Workflow

The general workflow for the high-content screening assays involves cell seeding, compound treatment, staining, image acquisition, and data analysis.

HCS_Workflow A 1. Cell Seeding (e.g., U2OS-CB1R-β-arrestin cells) B 2. Compound Incubation (this compound Analogues) A->B C 3. Agonist Stimulation (e.g., CP55,940) B->C D 4. Staining/Detection (e.g., Hoechst, Detection Reagent) C->D E 5. Image Acquisition (High-Content Imager) D->E F 6. Image Analysis (Quantification of Cellular Response) E->F G 7. Data Analysis (IC50 Curve Fitting) F->G

High-Content Screening Workflow

Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted for the DiscoverX PathHunter® β-arrestin assay, which measures the recruitment of β-arrestin to the activated CB1 receptor.[2][5][6]

1. Materials

  • PathHunter® U2OS CB1R β-Arrestin cells

  • AssayComplete™ Cell Plating Reagent

  • PathHunter® Detection Reagents

  • CB1R agonist (e.g., CP55,940)

  • This compound analogues

  • 384-well white, clear-bottom tissue culture-treated plates

  • High-content imager or luminometer

2. Cell Seeding

  • Culture PathHunter® U2OS CB1R β-Arrestin cells according to the manufacturer's instructions.

  • Harvest cells and resuspend in AssayComplete™ Cell Plating Reagent at a density of 2,500 cells per 10 µL.

  • Dispense 10 µL of the cell suspension into each well of a 384-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

3. Compound Treatment (Antagonist Mode)

  • Prepare serial dilutions of this compound analogues in the appropriate assay buffer. The final solvent concentration (e.g., DMSO) should be ≤ 0.5%.

  • Add 5 µL of the diluted analogues to the corresponding wells of the cell plate.

  • Incubate for 30 minutes at 37°C.

  • Prepare a solution of the CB1R agonist (e.g., CP55,940) at a concentration that elicits an 80% maximal response (EC80).

  • Add 5 µL of the EC80 agonist solution to all wells except for the negative control wells.

  • Incubate the plate for 90 minutes at 37°C.

4. Detection

  • Prepare the PathHunter® Detection Reagent solution according to the manufacturer's protocol.

  • Add 10 µL of the detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

5. Data Acquisition and Analysis

  • Measure the chemiluminescent signal using a plate reader.

  • For high-content imaging, acquire images using appropriate filter sets. The analysis algorithm should identify and quantify fluorescent spots (representing β-arrestin recruitment) within the cells.

  • Normalize the data to the positive (agonist only) and negative (vehicle only) controls.

  • Plot the normalized response against the log concentration of the this compound analogue and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: HTRF® cAMP Inhibition Assay

This protocol is based on a homogeneous time-resolved fluorescence (HTRF®) competitive immunoassay to measure changes in intracellular cAMP levels following the inhibition of adenylyl cyclase by Gi-coupled CB1R activation.[7][8][9][10]

1. Materials

  • HEK293 cells stably expressing human CB1R

  • HTRF® cAMP Gs/Gi kit (Cisbio)

  • Forskolin (B1673556)

  • CB1R agonist (e.g., WIN55,212-2)

  • This compound analogues

  • 384-well low-volume white plates

  • HTRF®-compatible plate reader

2. Cell Seeding

  • Culture HEK293-CB1R cells to 80-90% confluency.

  • Harvest cells and resuspend in assay buffer at a density of 5,000 cells per 5 µL.

  • Dispense 5 µL of the cell suspension into each well of a 384-well plate.

3. Compound Treatment (Antagonist Mode)

  • Prepare serial dilutions of this compound analogues.

  • Add 2.5 µL of the diluted analogues to the wells.

  • Incubate for 15 minutes at room temperature.

  • Prepare a mixture of the CB1R agonist at its EC80 concentration and forskolin (at a concentration that stimulates a submaximal cAMP response, typically 1-10 µM).

  • Add 2.5 µL of the agonist/forskolin mixture to the wells.

  • Incubate for 30 minutes at room temperature.

4. Detection

  • Prepare the HTRF® detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the kit instructions.

  • Add 5 µL of the cAMP-d2 solution to each well.

  • Add 5 µL of the anti-cAMP cryptate solution to each well.

  • Incubate the plate for 60 minutes at room temperature, protected from light.

5. Data Acquisition and Analysis

  • Read the plate on an HTRF®-compatible reader at 665 nm and 620 nm.

  • Calculate the HTRF® ratio (665 nm / 620 nm * 10,000).

  • Convert the HTRF® ratio to cAMP concentration using a standard curve.

  • Normalize the data and plot the percent inhibition against the log concentration of the this compound analogue to determine the IC50 value.

Protocol 3: CB1 Receptor Internalization Assay

This image-based assay quantifies the translocation of the CB1 receptor from the plasma membrane to intracellular compartments upon agonist stimulation.[2][3][11]

1. Materials

  • CHO-K1 or HEK293 cells stably expressing a tagged human CB1R (e.g., GFP-CB1R)

  • CB1R agonist (e.g., CP55,940)

  • This compound analogues

  • Hoechst 33342 nuclear stain

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • 384-well black, clear-bottom imaging plates

  • High-content imaging system

2. Cell Seeding

  • Seed the CB1R-expressing cells into 384-well imaging plates at a density that will result in a 70-80% confluent monolayer after 24 hours.

  • Incubate at 37°C in a 5% CO2 incubator.

3. Compound Treatment (Antagonist Mode)

  • Prepare serial dilutions of this compound analogues.

  • Add the diluted analogues to the cell plate and incubate for 30 minutes at 37°C.

  • Add the CB1R agonist at its EC80 concentration for internalization.

  • Incubate for 60-90 minutes at 37°C to induce receptor internalization.

4. Staining

  • Carefully aspirate the medium and fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Wash the cells three times with PBS.

  • Stain the nuclei by incubating with Hoechst 33342 (1 µg/mL in PBS) for 15 minutes.

  • Wash the cells three times with PBS.

5. Image Acquisition and Analysis

  • Acquire images using a high-content imaging system with appropriate laser lines and filters for the CB1R tag (e.g., GFP) and Hoechst.

  • Use an image analysis software to:

    • Identify the nuclei (Hoechst channel).

    • Define the cytoplasm based on the nuclear boundary.

    • Identify and quantify intracellular fluorescent puncta (internalized receptors) in the GFP channel.

  • The primary readout is the number or total intensity of intracellular puncta per cell.

  • Normalize the data to positive (agonist only) and negative (vehicle only) controls.

  • Plot the normalized internalization response against the log concentration of the this compound analogue to determine the IC50 value.

Conclusion

The provided protocols outline robust and quantitative high-content screening assays for the characterization of this compound analogues. By systematically evaluating the effects of these compounds on β-arrestin recruitment, cAMP signaling, and receptor internalization, researchers can efficiently determine their potency and mechanism of action at the CB1 receptor. This detailed pharmacological profiling is essential for the selection of lead candidates with desired therapeutic properties for further development.

References

Application Notes and Protocols for the Pharmacokinetic Analysis of Zevaquenabant in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) properties of Zevaquenabant (also known as S-MRI-1867 or INV-101) in preclinical animal models. The included protocols are designed to guide researchers in conducting similar ADME (Absorption, Distribution, Metabolism, and Excretion) studies.

Introduction to this compound

This compound is an investigational, peripherally selective, small-molecule drug that acts as a dual inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its development is focused on treating fibrotic disorders and metabolic diseases.[2] The peripheral selectivity of this compound is a key feature, designed to minimize the central nervous system (CNS) side effects that have limited the therapeutic potential of previous CB1R antagonists.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters of this compound in various animal models. These preclinical studies are crucial for understanding the drug's behavior in vivo and for predicting its human pharmacokinetic profile.

Table 1: General In Vitro ADME and Physicochemical Properties of this compound

ParameterValueReference
Aqueous Solubility< 1 µg/mL[1]
Plasma Protein Binding>99%[1]
Metabolic StabilityModerate to High[1]
P-glycoprotein (P-gp) EffluxYes[1]
PermeabilityHigh[1]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Animal Models

SpeciesDoseRouteBioavailability (F%)Plasma Clearance (CLp)Volume of Distribution (Vdss)Elimination Half-life (t½)Reference
MouseNot SpecifiedOral21-60%Moderate to LowHigh~6 hours[1][3]
Mouse10 mg/kgOral87% (in DMSO:Tween80:saline)Not ReportedNot Reported~6 hours[3]
RatNot SpecifiedOral21-60%Moderate to LowHighNot Reported[1]
DogNot SpecifiedOral21-60%Moderate to LowHighNot Reported[1]
MonkeyNot SpecifiedOral21-60%Moderate to LowHighNot Reported[1]

Table 3: Tissue Distribution of this compound in Mice

Data obtained at Cmax after a 10 mg/kg oral dose.

TissueConcentration (µM)Brain/Plasma RatioLiver/Brain RatioReference
Plasma~80.03~300[3]
Brain~0.200.03~300[3]
Liver~60Not Applicable~300[3]
Kidney~40Not ApplicableNot Applicable[3]
Lung~20Not ApplicableNot Applicable[3]

Note: The high oral bioavailability of 87% in mice was achieved with a specific formulation of DMSO:Tween80:saline (1:1:18). The brain/plasma ratio of 0.03 was maintained at doses up to 30 mg/kg and with chronic dosing, confirming its peripherally restricted nature.[3]

Experimental Protocols

The following are detailed protocols for key experiments in the pharmacokinetic analysis of this compound.

Animal Models and Husbandry
  • Species: Mice (e.g., C57BL/6), Rats (e.g., Sprague-Dawley), Dogs (e.g., Beagle), and Monkeys (e.g., Cynomolgus).

  • Housing: Animals should be housed in controlled conditions of temperature, humidity, and a 12-hour light/dark cycle, with ad libitum access to standard chow and water, unless fasting is required for the study.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.

Protocol for Oral Administration (Gavage) in Mice

This protocol describes the standard method for oral administration of this compound to mice.

Materials:

  • This compound

  • Vehicle (e.g., DMSO:Tween 80:Saline at a 1:1:18 ratio)

  • Appropriate-sized gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

  • Syringes (1 mL)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., for a 3 mg/kg dose in a 25 g mouse with a dosing volume of 10 mL/kg, the concentration would be 0.75 mg/mL).

  • Animal Handling: Weigh the mouse to determine the exact volume of the dosing solution to be administered.

  • Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement.

  • Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance.

  • Dose Administration: Once the needle is correctly positioned in the esophagus, slowly administer the dosing solution.

  • Post-Dosing Monitoring: After administration, return the mouse to its cage and monitor for any signs of distress or adverse reactions.

Protocol for Blood Sample Collection in Mice

This protocol outlines the procedure for collecting blood samples to determine the plasma concentration of this compound over time.

Materials:

  • Collection tubes containing an anticoagulant (e.g., EDTA)

  • Capillary tubes or syringes with appropriate gauge needles

  • Centrifuge

  • Pipettes

  • Freezer (-80°C)

Procedure:

  • Sampling Time Points: Collect blood samples at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Blood Collection: Collect blood via a suitable method, such as tail vein, saphenous vein, or retro-orbital sinus (under anesthesia). The volume collected should be minimized to avoid undue stress on the animal.

  • Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

  • Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store them at -80°C until analysis.

Protocol for Bioanalytical Method (LC-MS/MS)

This protocol provides a general framework for the quantification of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer)

  • Analytical column (e.g., C18 column)

  • Mobile phases (e.g., Acetonitrile (B52724) and water with formic acid)

  • This compound analytical standard

  • Internal Standard (IS) (a structurally similar compound or a stable isotope-labeled this compound)

  • Acetonitrile for protein precipitation

  • Centrifuge

  • Autosampler vials

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Thaw the plasma samples and the calibration standards on ice.

    • To a 50 µL aliquot of plasma, add 150 µL of cold acetonitrile containing the internal standard.

    • Vortex the mixture for 1-2 minutes to precipitate the proteins.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the LC-MS/MS system.

    • Separate the analyte from other matrix components using a suitable chromatographic gradient.

    • Detect and quantify this compound and the IS using Multiple Reaction Monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for this compound would need to be optimized.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of this compound to the IS against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key experimental workflows and the mechanism of action of this compound.

Experimental_Workflow_for_Oral_PK_Study cluster_Dosing Dosing Phase cluster_Sampling Sampling Phase cluster_Analysis Analysis Phase Formulation This compound Formulation (e.g., in DMSO:Tween80:Saline) Animal_Dosing Oral Gavage in Animal Model (e.g., Mouse) Formulation->Animal_Dosing Administer Blood_Collection Serial Blood Sampling (e.g., 0-24h post-dose) Plasma_Separation Centrifugation to Obtain Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Prep Protein Precipitation of Plasma Samples LCMS_Analysis LC-MS/MS Quantification Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Zevaquenabant_Mechanism_of_Action cluster_Peripheral_Tissues Peripheral Tissues (e.g., Liver, Kidney) cluster_Cellular_Effects Cellular Effects This compound This compound CB1R Cannabinoid Receptor 1 (CB1R) This compound->CB1R Inverse Agonist iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Inhibitor Reduced_Fibrosis Reduced Fibrosis CB1R->Reduced_Fibrosis Leads to Improved_Metabolism Improved Metabolic Profile CB1R->Improved_Metabolism Leads to iNOS->Reduced_Fibrosis Contributes to

References

Troubleshooting & Optimization

Zevaquenabant solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of zevaquenabant. All recommendations are based on publicly available data and general principles of small molecule handling.

Troubleshooting Guide: this compound Solubility Issues

This compound is known to have low aqueous solubility, which can present challenges during in vitro and in vivo experimental setup. Below are common issues and recommended solutions.

Issue EncounteredPotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer This compound is a hydrophobic molecule with very low aqueous solubility (< 1 µg/mL)[1]. Diluting a stock solution in an organic solvent directly into an aqueous buffer can cause it to crash out of solution.1. Use a co-solvent system: Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into a vehicle containing co-solvents and surfactants. See the detailed protocols below.2. Lower the final concentration: If possible, reducing the final concentration of this compound in the aqueous medium may prevent precipitation.3. pH adjustment: While specific data on the pH-dependent solubility of this compound is not readily available, for many compounds, adjusting the pH away from their isoelectric point can increase solubility. This should be tested empirically.
Phase separation when mixing with oil-based vehicles Immiscibility between the initial solvent (e.g., DMSO) and the oil-based vehicle (e.g., corn oil).1. Use of a surfactant/emulsifier: Incorporate a surfactant like Tween-80 to create a stable emulsion. See Protocol 2 for an example.2. Homogenization: After mixing, vortex thoroughly and/or sonicate to ensure a uniform and stable preparation.
Compound appears insoluble even in organic solvents Insufficient solvent volume or use of a non-optimal solvent. The solid-state form of the compound may also affect solubility.1. Increase solvent volume: Try to dissolve a smaller amount of the compound in a larger volume of the solvent.2. Sonication and/or gentle warming: These techniques can help to overcome the activation energy barrier for dissolution. Use a water bath for gentle warming and monitor for any signs of degradation.3. Test alternative solvents: While specific data is limited, exploring a range of common laboratory solvents may identify a more suitable one. General solubility principles suggest testing solvents with varying polarities.
Concerns about long-term stability of prepared solutions Degradation of this compound or components of the vehicle over time.1. Prepare fresh solutions: It is highly recommended to prepare working solutions fresh for each experiment.[2]2. Storage of stock solutions: If a stock solution in an organic solvent like DMSO must be stored, aliquot it into small volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C in a tightly sealed, light-resistant container. Consult the supplier's datasheet for specific recommendations.

Experimental Protocols: Recommended Solvent Formulations

The following protocols have been reported to successfully solubilize this compound for in vivo studies.

Protocol 1: Co-Solvent System for Aqueous-Based Dosing

This formulation is suitable for achieving a clear solution for administration routes where an aqueous vehicle is preferred.

Quantitative Data Summary

ComponentPercentage of Final Volume
DMSO10%
PEG30040%
Tween-805%
Saline (0.9% NaCl)45%
Achieved this compound Solubility ≥ 5 mg/mL [3]

Methodology

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). This compound is reported to be soluble in DMSO at 100 mg/mL, though sonication may be required.[3]

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the PEG300 to the tube and vortex until the solution is homogeneous.

  • Add the Tween-80 and vortex thoroughly.

  • Finally, add the saline to reach the final desired volume and vortex until a clear solution is obtained.

  • If any precipitation or phase separation is observed, gentle warming and/or sonication can be used to aid dissolution.[3]

  • It is recommended to use this solution on the day of preparation.[2]

Protocol 2: Formulation for Oil-Based Dosing

This formulation is suitable for administration routes where an oil-based vehicle is appropriate, such as oral gavage.

Quantitative Data Summary

ComponentPercentage of Final Volume
DMSO10%
Corn Oil90%
Achieved this compound Solubility ≥ 5 mg/mL [3]

Methodology

  • Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL).

  • In a sterile tube, add the required volume of the this compound DMSO stock solution.

  • Add the corn oil to the tube to reach the final desired volume.

  • Vortex thoroughly to ensure a uniform mixture. Sonication may be used to aid in creating a homogenous solution.

  • This formulation should be used with caution if the dosing period is extended, and it is recommended to prepare it fresh.[3]

Frequently Asked Questions (FAQs)

Q1: What is the known aqueous solubility of this compound? A1: this compound has a very low aqueous solubility, reported to be less than 1 µg/mL.[1] This classifies it as a poorly water-soluble compound, necessitating the use of solubility enhancement techniques for most experimental applications.

Q2: What is the mechanism of action of this compound? A2: this compound is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[4] Its dual action on these two targets contributes to its pharmacological effects.

Q3: My this compound solution is precipitating upon storage, even at -20°C. What can I do? A3: This can happen with supersaturated stock solutions or if the solvent composition is not optimal for long-term stability. The best practice is to prepare solutions fresh before each experiment.[2] If you must store a stock, ensure it is fully dissolved initially (using sonication if necessary), consider storing at -80°C, and minimize freeze-thaw cycles by aliquoting. Before use, allow the aliquot to come to room temperature and vortex to ensure it is fully redissolved.

Q4: Are there any known issues with the stability of this compound at different pH values? A4: Specific public data on the pH-dependent stability and degradation kinetics of this compound is not available. As a general precaution for any small molecule, it is advisable to avoid extremes of pH unless it is necessary for solubilization, and to evaluate the stability of your formulation under your specific experimental conditions if the experiment is of long duration.

Q5: How does this compound's dual inhibition translate to its signaling pathways? A5: this compound acts on two distinct pathways. As a CB1R inverse agonist, it reduces the basal activity of the CB1 receptor, which is a G-protein coupled receptor (GPCR) that typically signals through Gαi/o proteins to inhibit adenylyl cyclase and modulate ion channels.[5] As an iNOS inhibitor, it blocks the synthesis of nitric oxide (NO), a key signaling molecule in inflammatory processes. The diagrams below illustrate these pathways.

Signaling Pathway and Workflow Visualizations

Zevaquenabant_MOA cluster_CB1R CB1 Receptor Pathway cluster_iNOS iNOS Pathway This compound This compound CB1R CB1 Receptor (Gαi/o coupled GPCR) This compound->CB1R Inverse Agonism Gai Gαi/o CB1R->Gai Inhibition AC Adenylyl Cyclase Gai->AC Inhibition cAMP cAMP AC->cAMP Converts ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation Downstream_CB1 Modulation of Neurotransmitter Release & Cellular Activity PKA->Downstream_CB1 Zevaquenabant_iNOS This compound iNOS Inducible Nitric Oxide Synthase (iNOS) Zevaquenabant_iNOS->iNOS Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines) iNOS_Induction iNOS Induction Inflammatory_Stimuli->iNOS_Induction iNOS_Induction->iNOS Upregulation NO Nitric Oxide (NO) iNOS->NO Synthesis L_Arginine L-Arginine L_Arginine->iNOS Downstream_iNOS Inflammatory Response NO->Downstream_iNOS

Caption: this compound's dual mechanism of action.

Solubility_Workflow cluster_workflow General Workflow for Preparing this compound Solutions start Weigh this compound Powder stock Prepare Concentrated Stock in 100% DMSO start->stock dilution Dilute into Vehicle (e.g., Protocol 1 or 2) stock->dilution mix Vortex Thoroughly dilution->mix troubleshoot Precipitation Observed? mix->troubleshoot solution Use Gentle Warming and/or Sonication troubleshoot->solution Yes final Clear, Homogeneous Solution Ready for Use troubleshoot->final No solution->final

Caption: Experimental workflow for solubilizing this compound.

References

Technical Support Center: Zevaquenabant In Vivo Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Zevaquenabant (INV-101), a resource for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions to address common challenges encountered during in vivo experiments aimed at improving the bioavailability of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a key consideration?

This compound (also known as S-MRI-1867 or INV-101) is an investigational small-molecule, peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] As a drug candidate, its therapeutic efficacy is dependent on achieving sufficient concentrations at the target tissues after administration. Bioavailability, the fraction of an administered dose of unchanged drug that reaches the systemic circulation, is a critical pharmacokinetic parameter that influences the required dosage and potential for variability in therapeutic effect.[4]

Q2: Is this compound orally bioavailable?

Yes, this compound is described as an orally bioavailable compound.[2][3] However, the absolute bioavailability and the factors that may limit it (e.g., solubility, permeability, first-pass metabolism) are important considerations for in vivo study design. For instance, in a study on pulmonary fibrosis in mice, oropharyngeal delivery of this compound at 0.5 mg/kg/day resulted in the same therapeutic lung concentration as a 10 mg/kg/day intraperitoneal dose, highlighting the impact of the administration route on local drug concentration.[5]

Q3: What are the common reasons for observing low or variable bioavailability of a compound like this compound in vivo?

Low or variable in vivo bioavailability of a small molecule drug candidate can stem from several factors:

  • Poor Aqueous Solubility: The drug may not dissolve sufficiently in the gastrointestinal fluids to be absorbed.[6]

  • Low Permeability: The drug may not efficiently cross the intestinal membrane to enter the bloodstream.

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver or gut wall before reaching systemic circulation.[4]

  • Efflux Transporters: The drug may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein.

  • Chemical Instability: The drug may degrade in the acidic environment of the stomach.

Q4: How can I formulate this compound for in vivo oral administration in preclinical models?

A common approach for preclinical oral gavage studies involves creating a suspension or solution. One published protocol for formulating this compound for administration in mice involves the following steps:

  • Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL).

  • For a 5 mg/mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL.[2]

It is crucial to ensure the final formulation is a homogenous suspension or clear solution and to consider the tolerability of the vehicle in the chosen animal model.

Troubleshooting Guide

This section addresses specific issues you might encounter during your in vivo experiments with this compound.

Issue 1: Low Plasma Exposure (Low Cmax and AUC) After Oral Dosing

If you are observing lower than expected plasma concentrations of this compound, consider the following troubleshooting steps:

Potential Cause & Suggested Solution

Potential CauseSuggested SolutionRationale
Poor Solubility / Dissolution Rate Particle Size Reduction: Investigate micronization or nanomilling of the this compound drug substance.Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate and subsequently, absorption.[6][7]
Amorphous Solid Dispersion: Formulate this compound as an amorphous solid dispersion with a polymer like PEG.This maintains the drug in a higher energy, more soluble state compared to its crystalline form.[7][8]
Lipid-Based Formulations: Explore formulating this compound in lipid-based systems such as Self-Nanoemulsifying Drug Delivery Systems (SNEDDS).Lipid-based carriers can enhance the solubility and absorption of lipophilic drugs and may utilize lymphatic transport, bypassing some first-pass metabolism.[8]
Poor Permeability Permeation Enhancers: Include excipients known to enhance intestinal permeability in your formulation.These agents can transiently alter the intestinal epithelium to allow for greater drug passage.
High First-Pass Metabolism Route of Administration: Consider alternative routes such as intraperitoneal or subcutaneous injection for preclinical studies to bypass the gastrointestinal tract and first-pass metabolism.This can help determine the maximum achievable systemic exposure.
Inhalational Delivery: For lung-targeted therapies, inhalational delivery can maximize local concentration while minimizing systemic exposure.[5]This approach was shown to be effective for this compound in a pulmonary fibrosis model.[5]
Issue 2: High Variability in Plasma Concentrations Between Subjects

High inter-individual variability can confound experimental results. Here are some strategies to mitigate this:

Potential Cause & Suggested Solution

Potential CauseSuggested SolutionRationale
Inconsistent Formulation Ensure Homogeneity: If using a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.Inconsistent dosing is a common source of variability.
Physiological Differences Fasting/Fed State: Standardize the feeding state of the animals (e.g., overnight fasting) before dosing.The presence of food can significantly alter gastric emptying, pH, and drug absorption.
Dose Proportionality Conduct Dose-Ranging Studies: Perform studies at multiple dose levels to check for non-linear pharmacokinetics.If absorption or metabolism is saturable, a non-proportional increase in exposure with dose may be observed.[4]

Experimental Protocols

Protocol 1: Preparation of this compound Oral Formulation (Suspension)

  • Objective: To prepare a 5 mg/mL this compound suspension for oral gavage in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of this compound and dissolve it in DMSO to create a 50 mg/mL stock solution.

    • In a separate sterile tube, for every 1 mL of final formulation, add 400 µL of PEG300.

    • To the PEG300, add 100 µL of the 50 mg/mL this compound stock solution and vortex thoroughly.

    • Add 50 µL of Tween-80 to the mixture and vortex again to ensure it is well-dispersed.

    • Add 450 µL of saline to the mixture and vortex until a uniform suspension is formed.

    • Visually inspect for homogeneity before each administration.

Visualizations

G cluster_0 Oral Administration cluster_1 Absorption Phase (GI Tract) cluster_2 First-Pass Metabolism (Liver) cluster_3 Systemic Circulation This compound in Dosage Form This compound in Dosage Form Dissolution Dissolution in GI Fluids This compound in Dosage Form->Dissolution Release This compound in Solution This compound in Solution Dissolution->this compound in Solution Permeation Permeation across Gut Wall Metabolism_Gut Gut Wall Metabolism Permeation->Metabolism_Gut PortalVein Portal Vein Permeation->PortalVein Bypass Gut Metabolism Metabolism_Gut->PortalVein To Liver This compound in Solution->Permeation Metabolism_Liver Hepatic Metabolism PortalVein->Metabolism_Liver SystemicCirculation This compound in Bloodstream Metabolism_Liver->SystemicCirculation Bioavailable Fraction

Caption: Oral bioavailability pathway for this compound.

G cluster_0 Problem Identification cluster_1 Potential Causes cluster_2 Proposed Solutions (Formulation Strategies) Low_Exposure Low In Vivo Exposure (Cmax, AUC) Solubility Poor Solubility Low_Exposure->Solubility Permeability Low Permeability Low_Exposure->Permeability Metabolism High First-Pass Metabolism Low_Exposure->Metabolism Particle_Size Particle Size Reduction (Micronization, Nanonization) Solubility->Particle_Size ASD Amorphous Solid Dispersions (ASDs) Solubility->ASD Lipid_Form Lipid-Based Formulations (SNEDDS) Solubility->Lipid_Form Enhancers Permeation Enhancers Permeability->Enhancers Metabolism->Lipid_Form Lymphatic Bypass Alt_Route Alternative Routes (e.g., IP, Inhalation) Metabolism->Alt_Route

Caption: Troubleshooting workflow for low this compound bioavailability.

References

Zevaquenabant in DMSO: A Technical Guide to Stability and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance on the stability and handling of Zevaquenabant stock solutions prepared in dimethyl sulfoxide (B87167) (DMSO). Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

For most in vitro applications, anhydrous DMSO is the recommended solvent for preparing this compound stock solutions.

Q2: What is the solubility of this compound in DMSO?

This compound exhibits high solubility in DMSO, typically up to 100 mg/mL. However, it is advisable to prepare stock solutions at a concentration that is practical for your experimental needs, such as 10 mM or 20 mM, to ensure complete dissolution and avoid precipitation.

Q3: How should I store this compound DMSO stock solutions?

For optimal stability, this compound stock solutions in DMSO should be aliquoted into single-use vials to minimize freeze-thaw cycles. Recommended storage conditions are:

  • -80°C for long-term storage (up to 1 year).

  • -20°C for short-term storage (up to 1 month).

Q4: My this compound in DMSO solution appears cloudy. What should I do?

Cloudiness or precipitation can indicate several issues. Please refer to the Troubleshooting Guide below for a systematic approach to resolving this problem.

Q5: Can I store this compound DMSO stock solutions at room temperature?

It is strongly advised against storing this compound DMSO solutions at room temperature for extended periods. While the compound may be stable for a few hours, prolonged exposure to ambient temperatures can lead to degradation.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Action(s)
Difficulty Dissolving this compound 1. Hygroscopic DMSO: DMSO has absorbed moisture from the air, reducing its solvating capacity. 2. Suboptimal Temperature: The ambient temperature may be too low for efficient dissolution. 3. Inadequate Mixing: Insufficient vortexing or sonication.1. Use fresh, anhydrous DMSO from a newly opened bottle. 2. Gently warm the solution to 37°C in a water bath for a short period. 3. Vortex the solution thoroughly and/or use an ultrasonic bath to aid dissolution.
Precipitation in Stock Solution During Storage 1. Freeze-Thaw Cycles: Repeated temperature changes can cause the compound to precipitate out of solution. 2. Supersaturated Solution: The initial concentration may be too high for stable storage at low temperatures.1. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 2. Before use, gently warm the vial to room temperature and vortex to ensure any precipitate has redissolved. If precipitation persists, consider preparing a fresh, less concentrated stock solution.
Inconsistent Experimental Results 1. Compound Degradation: The stock solution may have degraded due to improper storage or age. 2. Inaccurate Pipetting: Errors in pipetting can lead to incorrect final concentrations.1. Prepare a fresh stock solution from powder. 2. Verify the accuracy of your pipettes. 3. Perform a stability check of your stock solution using an analytical method like HPLC (see Experimental Protocols).

Stability of this compound in DMSO

While specific public data on the long-term stability of this compound in DMSO is limited, the following table provides a representative example of expected stability based on general knowledge of similar compounds. Note: This is illustrative data and should be confirmed by your own stability studies.

Storage TemperatureTime PointPurity (%) by HPLCObservations
-80°C 1 month>99%No significant degradation observed.
6 months>98%Minor degradation may be detectable.
12 months>97%Monitor for potential degradation.
-20°C 1 month>98%Suitable for short-term storage.
3 months~95%Increased potential for degradation.
4°C (Refrigerator) 1 week~97%Not recommended for long-term storage.
1 month<90%Significant degradation likely.
Room Temperature (20-25°C) 24 hours>98%Stable for short-term experimental use.
1 week<90%Significant degradation expected.

Potential Degradation Pathway

This compound contains a sulfonamide functional group. A potential degradation pathway in the presence of water (from non-anhydrous DMSO) and/or light could involve the hydrolysis of the sulfonamide bond.

Potential hydrolytic degradation of this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (solid powder)

  • Anhydrous DMSO (≥99.9% purity)

  • Sterile, amber glass or polypropylene (B1209903) vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the required amount of this compound powder. For 1 mL of a 10 mM solution (Molar Mass of this compound ≈ 548 g/mol ), you will need 5.48 mg.

  • Transfer the powder to a sterile vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex the solution for 2-3 minutes until the powder is completely dissolved.

  • If necessary, use an ultrasonic bath for 5-10 minutes to aid dissolution.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquot the stock solution into single-use vials for storage.

Protocol 2: Assessment of this compound Stability in DMSO by HPLC

This protocol outlines a general method for assessing the stability of this compound in DMSO. Method optimization may be required.

Workflow:

Stability_Workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis Prep_Stock Prepare 10 mM this compound in DMSO Aliquot Aliquot into multiple vials Prep_Stock->Aliquot T0 Time Zero Analysis Aliquot->T0 Storage_Conditions Store aliquots at: -80°C, -20°C, 4°C, RT Aliquot->Storage_Conditions HPLC_Analysis Dilute and inject onto HPLC-UV system Time_Points Analyze at specified time points (e.g., 1, 3, 6 months) Storage_Conditions->Time_Points Time_Points->HPLC_Analysis Data_Analysis Compare peak area of this compound to Time Zero HPLC_Analysis->Data_Analysis

Workflow for assessing this compound stability.

Instrumentation and Conditions (Example):

  • HPLC System: Agilent 1260 Infinity or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by UV-Vis scan of this compound (likely in the 254-300 nm range).

  • Injection Volume: 10 µL.

Procedure:

  • Prepare a 10 mM this compound stock solution in DMSO as described in Protocol 1.

  • Immediately after preparation (Time Zero), dilute an aliquot of the stock solution to a working concentration (e.g., 10 µg/mL) with the mobile phase.

  • Inject the diluted sample onto the HPLC system and record the chromatogram. The area of the main peak corresponds to the initial amount of intact this compound.

  • Store aliquots of the 10 mM stock solution at various temperatures (-80°C, -20°C, 4°C, and room temperature).

  • At predetermined time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve an aliquot from each storage condition.

  • Allow the aliquot to thaw and reach room temperature.

  • Dilute and analyze by HPLC as in step 2.

  • Calculate the percentage of remaining this compound by comparing the peak area at each time point to the peak area at Time Zero.

By following these guidelines and protocols, researchers can ensure the reliability of their experiments using this compound and contribute to the generation of high-quality, reproducible data.

Potential off-target effects of Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Zevaquenabant.

Frequently Asked Questions (FAQs)

Q1: What are the primary known targets of this compound?

This compound is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS). Its therapeutic effects are primarily attributed to its action on these two targets.

Q2: What are the potential off-target effects of this compound?

While this compound is designed for peripheral selectivity, the possibility of off-target interactions should be considered in experimental settings. Potential off-target effects could theoretically arise from interactions with other G protein-coupled receptors (GPCRs), kinases, or other enzymes due to structural similarities or unforeseen binding affinities. As a peripherally restricted CB1 receptor antagonist, it is designed to have minimal central nervous system (CNS) mediated side effects.[1] However, researchers should remain vigilant for unexpected physiological responses in their experimental models.

Q3: How can I assess the potential off-target effects of this compound in my experiments?

Several in vitro assays can be employed to screen for off-target activities. These include broad panel screens against a library of known biological targets.[2][3][4] Recommended approaches include:

  • Radioligand Binding Assays: To assess binding affinity against a panel of receptors, ion channels, and transporters.

  • Kinase Profiling: To evaluate inhibitory activity against a broad range of protein kinases.

  • Cell-Based Functional Assays: To determine the functional consequences of any identified off-target binding.

Q4: Are there any known CNS-related side effects observed with similar classes of compounds?

First-generation CB1R antagonists, such as rimonabant, were associated with psychiatric side effects like anxiety and depression, which were attributed to their action on central CB1 receptors.[5][6] this compound is engineered to be peripherally restricted to avoid these CNS effects.[1][7] However, it is crucial to monitor for any unexpected behavioral changes in animal models.

Troubleshooting Guides

Issue 1: Unexpected Phenotype Observed in Animal Models

Possible Cause: An unexpected phenotype in animal studies could be due to an off-target effect of this compound, an on-target effect in a previously uncharacterized tissue or pathway, or experimental variability.

Troubleshooting Steps:

  • Confirm On-Target Engagement: Verify that this compound is engaging its intended targets (CB1R and iNOS) in the relevant tissues at the administered dose. This can be done using techniques like ex vivo binding assays or by measuring downstream biomarkers of CB1R and iNOS activity.

  • Conduct a Broad Off-Target Screen: If on-target engagement is confirmed, consider performing a broad in vitro off-target screening panel (e.g., against a panel of receptors and kinases) to identify potential unintended molecular interactions.[2][4]

  • Literature Review: Search for literature on the observed phenotype in the context of CB1R and iNOS biology to determine if it could be a previously unappreciated on-target effect.

  • Dose-Response Analysis: Perform a dose-response study to see if the unexpected phenotype is dose-dependent. This can help distinguish a specific pharmacological effect from non-specific toxicity.

  • Control Experiments: Ensure that the observed phenotype is not present in vehicle-treated control animals and is reproducible across multiple experiments.

Issue 2: Inconsistent Results in iNOS Inhibition Assays

Possible Cause: Inconsistent results in iNOS inhibition assays can stem from variations in cell culture conditions, reagent quality, or the assay protocol itself.

Troubleshooting Steps:

  • Cell Line Maintenance: Ensure consistent cell passage number and health of the macrophage cell line used (e.g., RAW 264.7).[8][9]

  • iNOS Induction: Verify the potency and consistency of the iNOS-inducing agents (e.g., LPS and IFN-γ).[9] The concentration and incubation time should be optimized and strictly controlled.

  • Griess Reagent Quality: Prepare fresh Griess reagent for each experiment, as it can degrade over time.[10][11]

  • Standard Curve: Always include a nitrite (B80452) standard curve in each assay plate to ensure accurate quantification of nitric oxide production.[11]

  • Positive Control: Include a known iNOS inhibitor as a positive control to validate assay performance.[8]

Quantitative Data Summary

The following tables present representative data from in vitro off-target liability screening assays. This data is illustrative and may not represent the actual off-target profile of this compound. Researchers should conduct their own experiments to determine the specific off-target effects in their systems.

Table 1: Representative Radioligand Binding Assay Data

TargetLigand Concentration (nM)% Inhibition by this compound (10 µM)
CB1 Receptor (Control)195%
CB2 Receptor115%
Adrenergic α1A0.58%
Dopamine D215%
Serotonin 5-HT2A0.712%
Muscarinic M113%
hERG Channel5<10%

Table 2: Representative Kinase Profiling Data

Kinase% Inhibition by this compound (10 µM)
ROCK17%
PKA11%
PKCα9%
MAPK1 (ERK2)4%
SRC14%
LCK8%

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol describes a general method for assessing the binding of this compound to a panel of non-target receptors using a competitive radioligand binding assay.[12][13][14]

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • Radiolabeled ligand specific for the receptor of interest.

  • This compound.

  • Assay buffer (specific to each receptor).

  • 96-well filter plates.

  • Scintillation fluid.

  • Microplate scintillation counter.

Procedure:

  • In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of this compound (or a single high concentration for initial screening).

  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand for that receptor).

  • Incubate the plate at an appropriate temperature and for a sufficient time to reach binding equilibrium.

  • Separate the bound and free radioligand by vacuum filtration through the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a microplate scintillation counter.

  • Calculate the percent inhibition of radioligand binding by this compound.

Protocol 2: In Vitro iNOS Inhibition Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[8][10][11][15]

Materials:

  • RAW 264.7 murine macrophage cell line.[8]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Lipopolysaccharide (LPS).

  • Interferon-gamma (IFN-γ) (optional, for enhanced induction).

  • This compound.

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

  • Sodium nitrite standard solution.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to induce iNOS expression. Include unstimulated and vehicle-treated controls.

  • Incubate for 24 hours.

  • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

  • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Generate a standard curve using the sodium nitrite standard solution.

  • Calculate the concentration of nitrite in the samples and determine the percent inhibition of NO production by this compound.

Visualizations

experimental_workflow_off_target_screening cluster_invitro In Vitro Off-Target Screening start This compound radioligand Radioligand Binding Assay Panel (GPCRs, Ion Channels) start->radioligand Test Compound kinase Kinase Profiling Panel start->kinase Test Compound data_analysis Data Analysis: Determine Ki / IC50 radioligand->data_analysis kinase->data_analysis functional Cell-Based Functional Assays functional->data_analysis data_analysis->functional Follow-up on Hits report Off-Target Profile data_analysis->report signaling_pathway_inos cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_gene iNOS Gene Transcription NFkB->iNOS_gene Induces iNOS_protein iNOS Protein iNOS_gene->iNOS_protein Translation NO Nitric Oxide (NO) iNOS_protein->NO Catalyzes L_Arginine L-Arginine L_Arginine->iNOS_protein Substrate This compound This compound This compound->iNOS_protein Inhibits

References

Technical Support Center: Zevaquenabant Oral Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral administration of Zevaquenabant, particularly in the context of preclinical oral gavage studies.

Troubleshooting Guide: Overcoming Poor this compound Absorption

This compound's physicochemical properties present specific challenges to achieving consistent and optimal oral absorption. A recent study characterized this compound (S-MRI-1867) as having low aqueous solubility (< 1 µg/mL) and high permeability.[1] This profile suggests that this compound is likely a Biopharmaceutics Classification System (BCS) Class II compound, where the primary barrier to absorption is the dissolution rate in the gastrointestinal fluid.

The following table outlines common issues, their probable causes related to this compound's properties, and recommended solutions.

Observed Issue Potential Cause Recommended Solution
High variability in plasma concentrations between subjects. Incomplete or variable dissolution of this compound in the gastrointestinal tract due to its low aqueous solubility.[1]1. Optimize Vehicle Formulation: Utilize a solubilization strategy. Two reported formulations for oral gavage are: - 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline - 10% DMSO, 90% Corn Oil2. Particle Size Reduction: If using a suspension, consider micronization or nanosizing of the this compound powder to increase the surface area available for dissolution.
Low overall drug exposure (low AUC) despite adequate dosage. Precipitation of this compound in the stomach or intestine upon dilution of the dosing vehicle. This is a common issue for BCS Class II compounds when moving from a solubilizing vehicle to the aqueous GI environment.1. Lipid-Based Formulations: Employ self-emulsifying drug delivery systems (SEDDS). These formulations form fine emulsions in the gut, which can keep the drug in a solubilized state.2. Amorphous Solid Dispersions: Create a solid dispersion of this compound in a hydrophilic polymer. This can enhance dissolution and maintain supersaturation.
Difficulty in preparing a stable and homogenous dosing formulation. This compound is a solid, white to off-white powder with very low aqueous solubility.[1] It may be difficult to dissolve or suspend in simple aqueous vehicles.1. Use of Co-solvents and Surfactants: As per the recommended formulations, use a combination of solvents like DMSO and PEG300 to dissolve the compound, and a surfactant like Tween-80 to improve stability and wettability.2. Sonication: Gentle heating and/or sonication can aid in the dissolution of this compound in the vehicle.
Inconsistent results in efficacy or pharmacokinetic studies. A combination of poor dissolution, variable absorption, and potential food effects.1. Standardize Dosing Protocol: Ensure consistent fasting periods for animals before dosing, as food can significantly alter the gastrointestinal environment and affect the absorption of poorly soluble drugs.2. Formulation Pre-screening: Before in-vivo studies, screen several formulations in-vitro to assess their ability to maintain this compound in a dissolved state under simulated GI conditions.

Frequently Asked Questions (FAQs)

Q1: Is this compound considered orally bioavailable? I'm seeing conflicting information.

A1: Yes, this compound is considered orally bioavailable. However, the term can be misleading. One study reported a moderate bioavailability of 21-60% across several preclinical species.[1] Another study on the racemic mixture (MRI-1867) reported a high oral bioavailability of 81% in rats. This variability can be due to the use of different formulation strategies in these studies. The key takeaway is that while this compound can be absorbed orally, its low aqueous solubility means that the formulation is critical to achieving good and consistent bioavailability.

Q2: What are the key physicochemical properties of this compound I should be aware of?

A2: The most critical properties are its low aqueous solubility (< 1 µg/mL) and high membrane permeability.[1] This classifies it as a likely BCS Class II compound, meaning that formulation strategies should focus on enhancing its dissolution rate.

Q3: What is a good starting point for a vehicle for oral gavage in mice?

A3: Based on commercially available data, two effective vehicles for this compound in mice are:

  • A mixed solvent system: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.

  • An oil-based system: 10% DMSO, 90% Corn Oil. It is recommended to start with one of these formulations and assess its performance in your experimental setup.

Q4: Can I just suspend this compound in methylcellulose (B11928114) and water?

A4: While simple suspensions are sometimes used, this is not ideal for a BCS Class II compound like this compound. A simple aqueous suspension is likely to result in very low and highly variable absorption due to the slow and incomplete dissolution of the drug particles. Using a solubilizing vehicle is strongly recommended.

Q5: How can I improve the stability of my this compound formulation?

A5: If you observe precipitation or phase separation, ensure all components of your vehicle are well-mixed. Using a surfactant like Tween-80 helps to create a more stable dispersion. If preparing a solution, gentle warming and sonication can help achieve and maintain dissolution, but always check for compound stability at elevated temperatures.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage (Mixed Solvent System)

Objective: To prepare a 1 mg/mL solution of this compound in a mixed solvent vehicle suitable for oral gavage in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the following ratio:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline For example, to make 10 mL of vehicle, combine 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween-80, and 4.5 mL of saline.

  • Vortex Thoroughly: Vortex the vehicle mixture until it is a clear, homogenous solution.

  • Weigh this compound: Weigh the required amount of this compound powder. For a 1 mg/mL solution, you will need 10 mg for 10 mL of vehicle.

  • Dissolve this compound: a. Add the this compound powder to the prepared vehicle. b. Vortex the mixture vigorously for 1-2 minutes. c. If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes. Gentle warming (to no more than 40°C) may also be applied if necessary, but ensure compound stability under these conditions.

  • Final Inspection: Visually inspect the final formulation to ensure it is a clear solution, free of any visible particles.

  • Administration: Administer the formulation via oral gavage to the experimental animals according to your approved protocol, typically at a volume of 5-10 mL/kg body weight.

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Formulation Development Workflow A This compound Powder (Low Solubility, High Permeability) B Select Formulation Strategy A->B C Vehicle Preparation (e.g., DMSO/PEG300/Tween-80/Saline) B->C Solubilization D Drug Solubilization (Vortexing, Sonication) C->D E In-vitro Characterization (Solubility, Stability) D->E F Oral Gavage Administration E->F G In-vivo PK/PD Study F->G H Data Analysis G->H I Poor Absorption Detected H->I High Variability/ Low Exposure J Refine Formulation I->J J->B Iterate

Caption: Workflow for developing and troubleshooting an oral gavage formulation.

G cluster_1 Decision Tree for Enhancing Oral Absorption Start Poor Oral Absorption Observed with this compound Q1 Is the formulation a simple aqueous suspension? Start->Q1 A1 Switch to Solubilizing Vehicle (e.g., DMSO/PEG/Tween or Oil-based) Q1->A1 Yes Q2 Is precipitation suspected upon administration? Q1->Q2 No A2 Consider Advanced Formulations: - Self-Emulsifying Systems (SEDDS) - Amorphous Solid Dispersions Q2->A2 Yes Q3 Is particle size a limiting factor? Q2->Q3 No A3 Micronize or Nanosize the Drug Substance Q3->A3 Yes

Caption: A decision-making guide for selecting an appropriate formulation strategy.

References

Zevaquenabant Chiral Separation and Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation and analysis of Zevaquenabant. The following information is designed to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the importance of chiral separation for this compound?

A1: this compound is a chiral molecule, meaning it exists as two non-superimposable mirror images called enantiomers.[1][2] These enantiomers can have different pharmacological, toxicological, and pharmacokinetic properties.[2] Regulatory agencies like the FDA recommend that the activity of individual enantiomers of a chiral drug be characterized. Therefore, separating and analyzing the enantiomers of this compound is critical for understanding its safety and efficacy profile and for ensuring the quality of the drug substance.

Q2: Which analytical techniques are most suitable for the chiral separation of this compound?

A2: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and effective techniques for chiral separations in the pharmaceutical industry.[1][3] Both techniques utilize a chiral stationary phase (CSP) to differentiate between the enantiomers. SFC is often considered a "greener" and faster alternative to HPLC for chiral separations.[4]

Q3: What type of chiral stationary phase (CSP) is recommended for this compound?

A3: Given the structure of this compound, which includes aromatic rings and a sulfonamide group, polysaccharide-based CSPs are a highly recommended starting point.[5] Specifically, derivatives of amylose (B160209) and cellulose (B213188), such as amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dichlorophenylcarbamate), have demonstrated broad applicability for a wide range of chiral compounds.[3][6]

Q4: Can I use a single method for both analytical and preparative scale separations?

A4: While the principles are the same, methods often require optimization when scaling from analytical to preparative chromatography. Analytical methods are optimized for resolution and sensitivity, while preparative methods prioritize throughput and sample loadability. However, an effective analytical method is the foundation for developing a successful preparative-scale separation.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The chromatogram shows a single peak, or the two enantiomeric peaks are not baseline-separated (Resolution < 1.5).

Potential Cause Troubleshooting Step Expected Outcome
Inappropriate CSP Screen a variety of CSPs with different selectivities (e.g., amylose-based, cellulose-based).Identification of a CSP that provides partial or complete separation.
Incorrect Mobile Phase For HPLC, vary the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase. For SFC, adjust the percentage of the co-solvent (e.g., methanol, ethanol).Improved separation as the polarity of the mobile phase is optimized for the CSP and analyte.
Suboptimal Temperature Test a range of column temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often enhance chiral selectivity.[7]Increased resolution, although this may also lead to broader peaks and longer retention times.
Inadequate Additives For basic or acidic compounds, add a small amount of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive to the mobile phase to improve peak shape and interaction with the CSP.Sharper peaks and potentially improved resolution.
Issue 2: Peak Splitting or Tailing

Symptom: A single enantiomer peak appears as a doublet or has a pronounced tail, leading to inaccurate integration and quantification.

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Reduce the sample concentration or injection volume.Restoration of a symmetrical peak shape.
Sample Solvent Incompatibility Dissolve the sample in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[8]Improved peak shape.
Column Contamination or Degradation Flush the column with a strong solvent recommended by the manufacturer. If performance does not improve, the column may need to be replaced.[9][10]Removal of contaminants and restoration of column performance.
Secondary Interactions Add a modifier to the mobile phase (e.g., 0.1% TFA for acidic compounds, 0.1% DEA for basic compounds) to block active sites on the stationary phase.[11]Reduction of peak tailing and improved symmetry.
Issue 3: Ghost Peaks or High Baseline Noise

Symptom: Extraneous peaks appear in the chromatogram, particularly during gradient analysis, or the baseline is noisy, affecting the limit of quantification.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Mobile Phase Use high-purity (HPLC or MS-grade) solvents and prepare fresh mobile phases daily. Filter aqueous mobile phases.[11]A clean, stable baseline and the disappearance of ghost peaks.
System Contamination Flush the entire HPLC/SFC system, including the injector and detector, with a strong, appropriate solvent.Removal of residual contaminants from previous analyses.
Detector Lamp Aging If using a UV detector, check the lamp's usage hours and replace it if it is near the end of its lifespan.Reduced baseline noise and improved sensitivity.

Experimental Protocols

Hypothetical HPLC Method for this compound Chiral Separation

This protocol is a starting point for method development.

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel (e.g., CHIRALPAK® AD-H), 5 µm, 4.6 x 250 mm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Sample Concentration 1 mg/mL in mobile phase
Detection UV at 254 nm
Hypothetical SFC Method for this compound Chiral Separation

This protocol offers a faster, alternative approach.

Parameter Condition
Column Cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica gel (e.g., CHIRALCEL® OD-H), 5 µm, 4.6 x 150 mm
Mobile Phase Supercritical CO₂ / Methanol (70:30, v/v)
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 35°C
Injection Volume 5 µL
Sample Concentration 1 mg/mL in Methanol
Detection UV at 254 nm

Visualizations

G cluster_workflow Chiral Analysis Workflow prep Sample Preparation (1 mg/mL in mobile phase) inject Injection into HPLC/SFC System prep->inject sep Chiral Separation on CSP Column inject->sep detect UV Detection sep->detect data Data Analysis (Resolution, Purity) detect->data

Caption: A typical experimental workflow for the chiral analysis of this compound.

G cluster_troubleshooting Troubleshooting Logic for Poor Resolution start Poor Resolution (R < 1.5) csp Screen Different CSPs start->csp Is CSP appropriate? csp->start No separation mobile_phase Optimize Mobile Phase (Solvent Ratio, Additives) csp->mobile_phase Partial separation found temp Adjust Column Temperature mobile_phase->temp Improvement needed flow Optimize Flow Rate temp->flow Fine-tuning success Resolution Achieved (R >= 1.5) flow->success

Caption: A logical workflow for troubleshooting poor enantiomeric resolution.

References

Troubleshooting Zevaquenabant variability in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Zevaquenabant in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as (S)-MRI-1867 or INV-101) is a peripherally restricted, orally bioavailable small molecule that functions as a dual antagonist of the cannabinoid CB1 receptor (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] Its mechanism of action involves the simultaneous blockade of CB1R, a G-protein coupled receptor (GPCR), and the inhibition of the iNOS enzyme, which is responsible for the production of nitric oxide in inflammatory conditions.[1][2]

Q2: Which cell lines are suitable for studying this compound's activity?

A2: The choice of cell line depends on the specific target you are investigating:

  • For CB1R activity: Cell lines endogenously expressing or engineered to overexpress the human CB1 receptor are commonly used. Examples include CHO-K1 or HEK293 cells stably transfected with the human CB1R gene.

  • For iNOS activity: Murine macrophage cell lines such as RAW 264.7 are a standard model, as they can be stimulated to express iNOS and produce nitric oxide.

Q3: What are the primary assays used to characterize this compound's activity?

A3: The primary assays for this compound include:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of this compound for the CB1 receptor.

  • cAMP Assay: To measure the functional antagonism of this compound on the Gi-coupled CB1 receptor, typically by quantifying the inhibition of forskolin-stimulated cAMP production.

  • Nitric Oxide (NO) Assay: To determine the inhibitory effect of this compound on iNOS activity by measuring the production of nitrite (B80452), a stable metabolite of NO.

Troubleshooting Guide

High Variability in Assay Results

Q4: We are observing significant well-to-well and day-to-day variability in our assay results. What are the potential causes and solutions?

A4: High variability is a common issue in cell-based assays and can stem from several factors. Here's a systematic approach to troubleshooting:

Potential Cause 1: Cell Culture Inconsistency Inconsistent cell health, passage number, and confluency can lead to variable receptor expression and cellular responses.

  • Solution:

    • Standardize Cell Culture Practices: Maintain a consistent cell passage number for all experiments, ideally between 5 and 20 passages. Avoid using cells that are over-confluent.

    • Consistent Seeding Density: Ensure a uniform cell seeding density across all wells of your microplate. Use a multichannel pipette for seeding and gently mix the cell suspension before dispensing.

    • Monitor Cell Health: Regularly inspect your cells for changes in morphology and ensure high viability (>95%) before starting an experiment.

Potential Cause 2: Reagent Preparation and Handling Inconsistent reagent concentrations, improper storage, and pipetting errors can introduce significant variability.

  • Solution:

    • Fresh Reagent Preparation: Prepare fresh dilutions of this compound and other critical reagents for each experiment.

    • Pipette Calibration: Regularly calibrate your pipettes to ensure accurate and precise liquid handling.

    • Consistent Incubation Times: Use a timer to ensure consistent incubation times for all steps of the assay.

Potential Cause 3: Serum Interference Components in fetal bovine serum (FBS) can bind to test compounds, reducing their effective concentration and leading to variability.

  • Solution:

    • Serum-Free Conditions: If possible, perform the final stages of your assay in serum-free media. If serum is required for cell health, use a consistent lot of FBS and consider performing a serum-shift assay to quantify its impact on this compound's potency.

Data Presentation

The following tables provide representative quantitative data for this compound in key cell-based assays. Note that these values are illustrative and may vary depending on the specific experimental conditions.

Table 1: this compound Binding Affinity for Human CB1 Receptor

ParameterValueAssay Conditions
Ki 5.7 nMRadioligand binding assay with [3H]CP-55,940 in membranes from CHO-hCB1 cells.[3]
Assay Type Competitive Binding-

Table 2: Functional Antagonism of this compound at the Human CB1 Receptor

ParameterValueAssay Conditions
IC50 10 - 50 nMForskolin-stimulated cAMP inhibition assay in CHO-hCB1 cells.
Assay Type HTRF cAMP Assay-

Table 3: Inhibition of Nitric Oxide Production by this compound

ParameterValueAssay Conditions
IC50 50 - 200 nMLPS/IFN-γ-stimulated nitric oxide production in RAW 264.7 cells.
Assay Type Griess Assay-

Experimental Protocols

Protocol 1: Radioligand Binding Assay for CB1 Receptor

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human CB1 receptor.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB1 receptor

  • Membrane preparation buffer (50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4)

  • Assay buffer (50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EGTA, 0.5% BSA, pH 7.4)

  • Radioligand: [3H]CP-55,940

  • Non-specific binding control: 10 µM unlabeled WIN 55,212-2

  • This compound stock solution (in DMSO)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay buffer, [3H]CP-55,940 (final concentration ~0.5 nM), and cell membranes (20-40 µg protein).

      • Non-specific Binding: WIN 55,212-2 (final concentration 10 µM), [3H]CP-55,940, and cell membranes.

      • Competitive Binding: Serial dilutions of this compound, [3H]CP-55,940, and cell membranes.

  • Incubation:

    • Incubate the plate at 30°C for 90 minutes.

  • Filtration:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Protocol 2: Forskolin-Stimulated cAMP Assay for CB1 Receptor

This protocol describes a method to measure the functional antagonism of this compound on the Gi-coupled CB1 receptor using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human CB1 receptor

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Forskolin (B1673556)

  • This compound stock solution (in DMSO)

  • HTRF cAMP assay kit (e.g., from Cisbio)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating:

    • Seed cells in a 384-well white microplate at a density of 5,000-10,000 cells per well.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Addition:

    • Prepare serial dilutions of this compound in assay buffer.

    • Add the this compound dilutions to the wells.

  • Forskolin Stimulation:

    • Prepare a solution of forskolin in assay buffer. The final concentration should be predetermined to elicit a submaximal cAMP response (typically in the low micromolar range).

    • Add the forskolin solution to all wells except the basal control wells.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well according to the manufacturer's protocol.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • Calculate the HTRF ratio and normalize the data to the forskolin-only control (0% inhibition) and the basal control (100% inhibition).

    • Plot the normalized response against the log concentration of this compound to determine the IC50.

Protocol 3: Nitric Oxide Production Assay for iNOS

This protocol describes the measurement of nitric oxide production by RAW 264.7 macrophages using the Griess reagent.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • LPS (Lipopolysaccharide) and IFN-γ (Interferon-gamma) for stimulation

  • This compound stock solution (in DMSO)

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite standard solution

  • 96-well microplates

Procedure:

  • Cell Plating:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well.

    • Incubate overnight at 37°C in a CO2 incubator.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with serial dilutions of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) and IFN-γ (10 ng/mL) to induce iNOS expression.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Solution A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Solution B to each well and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite standard.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Plot the percentage of inhibition of nitrite production against the log concentration of this compound to determine the IC50.

Visualizations

G cluster_0 CB1 Receptor Signaling Pathway This compound This compound CB1R CB1 Receptor (GPCR) This compound->CB1R Inhibits Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CellularResponse_CB1 Cellular Response (e.g., altered neurotransmission) PKA->CellularResponse_CB1 Phosphorylates

Caption: this compound signaling pathway at the CB1 receptor.

G cluster_1 iNOS Signaling Pathway Zevaquenabant_iNOS This compound iNOS_Enzyme iNOS Enzyme Zevaquenabant_iNOS->iNOS_Enzyme Inhibits InflammatoryStimuli Inflammatory Stimuli (LPS, IFN-γ) iNOS_Induction iNOS Gene Transcription InflammatoryStimuli->iNOS_Induction Induces iNOS_Induction->iNOS_Enzyme Translates to NO Nitric Oxide (NO) iNOS_Enzyme->NO Converts L_Arginine L-Arginine L_Arginine->iNOS_Enzyme CellularResponse_iNOS Cellular Response (e.g., inflammation, vasodilation) NO->CellularResponse_iNOS Mediates

Caption: this compound signaling pathway at iNOS.

G cluster_2 Experimental Workflow: Radioligand Binding Assay Start Start MembranePrep Prepare Cell Membranes (CHO-hCB1) Start->MembranePrep AssaySetup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding MembranePrep->AssaySetup Incubation Incubate (30°C, 90 min) AssaySetup->Incubation Filtration Filter and Wash Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification DataAnalysis Analyze Data (IC50 -> Ki) Quantification->DataAnalysis End End DataAnalysis->End

Caption: Workflow for the CB1R radioligand binding assay.

G cluster_3 Troubleshooting Logic: High Assay Variability HighVariability High Assay Variability Observed CheckCellCulture Review Cell Culture Practices HighVariability->CheckCellCulture CheckReagents Examine Reagent Preparation & Handling HighVariability->CheckReagents CheckSerum Investigate Serum Effects HighVariability->CheckSerum StandardizePassage Standardize Passage Number & Confluency CheckCellCulture->StandardizePassage CalibratePipettes Calibrate Pipettes & Use Fresh Reagents CheckReagents->CalibratePipettes SerumFreeAssay Perform Assay in Serum-Free Media CheckSerum->SerumFreeAssay Resolved Variability Reduced StandardizePassage->Resolved CalibratePipettes->Resolved SerumFreeAssay->Resolved

Caption: Troubleshooting workflow for high assay variability.

References

Technical Support Center: Optimizing Zevaquenabant (SGN-B6A) Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Zevaquenabant vedotin (SGN-B6A) for in vitro studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (SGN-B6A) and what is its mechanism of action?

A1: this compound vedotin (SGN-B6A) is an investigational antibody-drug conjugate (ADC).[1] It is composed of a humanized monoclonal antibody that targets integrin beta-6 (ITGB6), a protein overexpressed on the surface of various solid tumor cells.[1][2] The antibody is connected via a protease-cleavable linker to a potent cytotoxic agent, monomethyl auristatin E (MMAE).[1][3] The primary mechanism of action involves the binding of SGN-B6A to ITGB6 on tumor cells, leading to the internalization of the ADC.[4][5] Once inside the cell, the linker is cleaved, releasing MMAE, which disrupts the microtubule network, causing cell cycle arrest and ultimately, apoptosis (cell death).[4][5]

Q2: What is a typical effective concentration range for this compound (SGN-B6A) in in vitro cytotoxicity assays?

A2: In in vitro studies using integrin beta-6 expressing cancer cell lines, cytotoxic effects of this compound (SGN-B6A) have been observed in the concentration range of 20 to 300 ng/mL.[4][6][7] The optimal concentration will vary depending on the specific cell line and its level of ITGB6 expression.

Q3: How does the MMAE payload contribute to the overall effect of this compound (SGN-B6A)?

A3: The MMAE payload is the cytotoxic component of this compound (SGN-B6A).[1] Once released inside the target cell, it is a potent inhibitor of tubulin polymerization, leading to cell death.[8] MMAE is also cell-permeable, which allows it to diffuse out of the targeted cancer cell and kill neighboring, potentially antigen-negative, tumor cells.[9][10] This is known as the "bystander effect" and can enhance the overall anti-tumor activity of the ADC, especially in heterogeneous tumors.[9][10][11]

Q4: What is the significance of the drug-to-antibody ratio (DAR) for this compound (SGN-B6A)?

A4: The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[12] For vedotin ADCs like SGN-B6A, which are conjugated to native monoclonal antibody cysteines, the resulting average DAR is typically around 4.[8] An optimal DAR is crucial for balancing efficacy and safety. A low DAR may not be sufficiently potent, while a high DAR can negatively impact the ADC's stability and pharmacokinetic properties.[12]

Quantitative Data Summary

ParameterValueCell Lines TestedReference
In Vitro Cytotoxicity Range 20 - 300 ng/mLBxPC-3, Detroit 562, HPAFII[4][6][7]
Binding Affinity (EC50) 0.9 nmol/LRecombinant human alpha-v/beta-6 integrin[4][6][7]

Experimental Protocols

In Vitro Cytotoxicity Assay (e.g., CellTiter-Glo®)

This protocol outlines a general procedure for determining the cytotoxic activity of this compound (SGN-B6A) against adherent cancer cell lines expressing integrin beta-6.

Materials:

  • Integrin beta-6 positive cancer cell line (e.g., BxPC-3, Detroit 562)[4]

  • Complete cell culture medium (e.g., RPMI-1640 or EMEM with 10% FBS)[4]

  • This compound (SGN-B6A)

  • 96-well clear-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound (SGN-B6A) in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 1000 ng/mL).

    • Include a vehicle control (medium only) and a positive control (e.g., free MMAE).

    • Carefully remove the medium from the wells and add 100 µL of the diluted this compound (SGN-B6A) or control solutions to the respective wells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 72-120 hours) at 37°C in a humidified 5% CO2 incubator. The incubation time should be sufficient to observe cytotoxic effects.

  • Cell Viability Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the cell viability against the logarithm of the this compound (SGN-B6A) concentration.

    • Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).

Visualizations

Zevaquenabant_Signaling_Pathway This compound (SGN-B6A) Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space SGN-B6A This compound (SGN-B6A) ITGB6 Integrin beta-6 (ITGB6) SGN-B6A->ITGB6 1. Binding Endosome Endosome ITGB6->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Lysosome->MMAE 4. Linker Cleavage & MMAE Release Tubulin Tubulin MMAE->Tubulin 5. Binds to Tubulin MMAE_efflux MMAE MMAE->MMAE_efflux Bystander Effect Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption 6. Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Bystander_Cell Neighboring Bystander Cell MMAE_efflux->Bystander_Cell

Caption: this compound (SGN-B6A) mechanism of action.

Experimental_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Cell_Seeding Seed ITGB6-positive cells in 96-well plate Start->Cell_Seeding Incubation_1 Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation_1 Treatment Treat with serial dilutions of SGN-B6A Incubation_1->Treatment Incubation_2 Incubate for 72-120 hours Treatment->Incubation_2 Viability_Assay Add CellTiter-Glo® reagent Incubation_2->Viability_Assay Luminescence_Reading Read luminescence Viability_Assay->Luminescence_Reading Data_Analysis Normalize data and calculate IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for an in vitro cytotoxicity assay.

Troubleshooting_Guide Troubleshooting In Vitro Assays with SGN-B6A cluster_low_potency Low Potency Causes cluster_high_variability High Variability Causes cluster_no_effect No Effect Causes Start Unexpected Results? Low_Potency Lower than expected potency (High IC50) Start->Low_Potency Yes High_Variability High variability between replicates Start->High_Variability Yes No_Effect No cytotoxic effect observed Start->No_Effect Yes Check_ITGB6 Verify ITGB6 expression (FACS, WB) Low_Potency->Check_ITGB6 Check_Internalization Confirm ADC internalization (fluorescently labeled ADC) Low_Potency->Check_Internalization Check_Linker_Cleavage Assess lysosomal activity (if possible) Low_Potency->Check_Linker_Cleavage Check_DAR Confirm DAR of ADC batch Low_Potency->Check_DAR Inconsistent_Seeding Review cell seeding technique High_Variability->Inconsistent_Seeding Edge_Effects Avoid using outer wells of the plate High_Variability->Edge_Effects Reagent_Mixing Ensure proper mixing of reagents High_Variability->Reagent_Mixing Wrong_Cell_Line Confirm cell line is ITGB6-positive No_Effect->Wrong_Cell_Line ADC_Degradation Check ADC storage and handling No_Effect->ADC_Degradation Short_Incubation Increase incubation time No_Effect->Short_Incubation

Caption: Troubleshooting guide for SGN-B6A in vitro assays.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Lower than expected potency (High IC50 value) Low or absent integrin beta-6 (ITGB6) expression on target cells.Confirm ITGB6 expression levels using flow cytometry or Western blot. Use a known ITGB6-positive cell line as a positive control.
Inefficient internalization of the ADC.Visualize ADC internalization using a fluorescently labeled version of SGN-B6A and microscopy. Internalization can be observed within hours.[4][6][7]
Suboptimal Drug-to-Antibody Ratio (DAR) of the ADC batch.Verify the DAR of the SGN-B6A batch being used. Inconsistent DAR can lead to variability in potency.[13]
Insufficient incubation time.The cytotoxic effects of ADCs can take time to manifest. Extend the incubation period (e.g., up to 120 hours).
High variability between replicate wells Inconsistent cell seeding.Ensure a homogenous single-cell suspension before seeding and practice consistent pipetting techniques.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate, as they are more prone to evaporation, which can affect cell growth and compound concentration. Fill the outer wells with sterile PBS or medium.
Incomplete mixing of assay reagents.Ensure thorough but gentle mixing of reagents, such as the CellTiter-Glo® reagent, before reading the plate.
No cytotoxic effect observed, even at high concentrations The cell line does not express ITGB6.Confirm the ITGB6 status of your cell line. SGN-B6A is target-dependent.
Degradation of the ADC.Ensure proper storage and handling of SGN-B6A. Avoid repeated freeze-thaw cycles.
Presence of interfering substances in the culture medium.Ensure the culture medium is free of any components that may interfere with antibody binding or cell health.
Unexpected toxicity in antigen-negative control cells Bystander effect of the MMAE payload.MMAE is cell-permeable and can affect neighboring cells.[9][10] To assess this, perform co-culture experiments with a mix of antigen-positive and antigen-negative cells.
Off-target toxicity of MMAE.At very high concentrations, free MMAE released from the ADC could potentially have off-target effects. Include a free MMAE control in your experiments to assess its direct toxicity on your cell line.

References

Zevaquenabant Technical Support Center: Preventing Precipitation in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the precipitation of Zevaquenabant in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

This compound is a small molecule drug that is likely to have poor aqueous solubility, a common characteristic of many active pharmaceutical ingredients (APIs).[1] Precipitation typically occurs when the concentration of this compound exceeds its solubility limit in a given aqueous buffer. This can be triggered by a variety of factors, including:

  • pH of the buffer: The solubility of ionizable compounds can be highly dependent on the pH of the solution.

  • Buffer composition: The type and concentration of salts in the buffer can influence the solubility of the compound.

  • Solvent shifting: If this compound is first dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, the rapid change in solvent polarity can cause the compound to crash out of solution.

  • Temperature: Changes in temperature can affect the solubility of the compound.

  • Nucleation and crystal growth: The presence of impurities or nucleation sites can initiate the precipitation process.[2][3]

Q2: What are the general strategies to prevent this compound precipitation?

Several strategies can be employed to enhance the solubility and prevent the precipitation of poorly soluble drugs like this compound:

  • Co-solvents: The use of water-miscible organic solvents, such as DMSO or ethanol, in the final aqueous solution can increase solubility.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic drugs, keeping them in solution.[4]

  • pH Adjustment: Determining the optimal pH range for this compound's solubility is crucial.

  • Polymeric Precipitation Inhibitors: Polymers like hydroxypropyl methylcellulose (B11928114) (HPMC) or polyvinylpyrrolidone (B124986) (PVP) can inhibit nucleation and crystal growth, thereby maintaining a supersaturated state.[1][2][3][5]

  • Lipid-Based Formulations: For in vivo applications, lipid-based systems can improve bioavailability and prevent precipitation in the gastrointestinal tract.[2][5]

Q3: Is there a known formulation for this compound?

A published protocol for a suspended solution of this compound (at 2.5 mg/mL) for oral and intraperitoneal injection involves a multi-component system.[6] This formulation uses a combination of DMSO, PEG300, Tween-80, and saline to achieve a stable suspension.[6]

Troubleshooting Guide: Resolving this compound Precipitation

This guide provides a systematic approach to troubleshoot and prevent this compound precipitation in your aqueous buffer.

Step 1: Initial Assessment and Solubility Testing

The first step is to determine the approximate solubility of this compound in your current buffer system.

Experimental Protocol: Basic Solubility Assessment

  • Prepare a stock solution of this compound in 100% DMSO.

  • Prepare a series of dilutions of the this compound stock solution in your aqueous buffer.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles).

  • Use techniques like UV-Vis spectroscopy or nephelometry to quantify the amount of soluble this compound at different concentrations.

Step 2: Buffer Optimization

Based on the initial assessment, you can systematically optimize your buffer conditions.

Experimental Protocol: pH and Buffer Screening

  • Prepare a range of buffers with different pH values (e.g., from pH 4 to 8).

  • Determine the solubility of this compound in each buffer using the protocol described in Step 1.

  • Test different buffer species (e.g., phosphate, citrate, TRIS) at the optimal pH to see if the buffer composition has an effect.

Step 3: Incorporation of Excipients

If buffer optimization alone is insufficient, the addition of excipients can significantly improve solubility.

Experimental Protocol: Excipient Screening

  • Co-solvents: Prepare your optimized buffer with varying concentrations of a co-solvent (e.g., 1-10% DMSO or ethanol). Determine the solubility of this compound in each co-solvent mixture.

  • Surfactants: Add a surfactant (e.g., Tween-80, Poloxamer 188) to your optimized buffer at concentrations above its critical micelle concentration (CMC). Measure the resulting solubility of this compound.

  • Polymeric Precipitation Inhibitors: Incorporate a polymer such as HPMC or PVP into your buffer system. These are particularly useful for preventing precipitation over time.[1][2][3][5]

The following table summarizes a sample formulation for a this compound suspension, which can serve as a starting point for developing your own formulation.

ComponentConcentrationPurpose
This compound2.5 mg/mLActive Pharmaceutical Ingredient
DMSO10% (v/v)Organic co-solvent to initially dissolve this compound
PEG30040% (v/v)Co-solvent and viscosity modifier
Tween-805% (v/v)Surfactant to enhance solubility and prevent precipitation
Saline45% (v/v)Aqueous vehicle

This data is adapted from a protocol for a suspended solution of (Rac)-Zevaquenabant.[6]

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for addressing this compound precipitation.

G cluster_0 Troubleshooting this compound Precipitation start Start: this compound Precipitation Observed solubility_test Step 1: Conduct Solubility Test start->solubility_test buffer_opt Step 2: Optimize Buffer (pH, Type) solubility_test->buffer_opt Precipitation Still Occurs excipient_screen Step 3: Screen Excipients buffer_opt->excipient_screen Precipitation Still Occurs final_formulation Optimized Formulation buffer_opt->final_formulation Precipitation Resolved cosolvent Co-solvents (DMSO, PEG300) excipient_screen->cosolvent surfactant Surfactants (Tween-80) excipient_screen->surfactant polymer Polymers (HPMC, PVP) excipient_screen->polymer cosolvent->final_formulation surfactant->final_formulation polymer->final_formulation

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Zevaquenabant Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Zevaquenabant is an investigational drug, and detailed information regarding its specific degradation products is not publicly available. This technical support guide is intended for researchers, scientists, and drug development professionals working with similar small molecules. The following content provides generalized guidance, hypothetical degradation pathways, and standard experimental protocols for the identification and detection of potential degradation products based on the known chemical structure of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for a molecule like this compound?

A1: Based on its chemical structure, which includes a sulfonamide, a carboximidamide (an imine-like group), and a pyrazole (B372694) ring, this compound could be susceptible to several degradation pathways:

  • Hydrolysis: The sulfonamide and carboximidamide functionalities are potentially liable to hydrolysis under acidic or basic conditions. The carboximidamide bond may cleave to form an amide and an amine-related species. The sulfonamide bond can also be cleaved under more forced conditions.[1][2]

  • Oxidation: The pyrazole ring and other electron-rich parts of the molecule could be susceptible to oxidation, potentially leading to N-oxides or hydroxylated derivatives.

  • Photodegradation: Exposure to UV or visible light may induce degradation, leading to complex rearrangements or fragmentation.

Q2: We are observing unexpected peaks in our HPLC analysis of a stressed this compound sample. How can we identify these as potential degradation products?

A2: Unexpected peaks in an HPLC chromatogram of a stressed sample are often indicative of degradation products. To confirm this, you should:

  • Compare with a control sample: Analyze an unstressed sample of this compound using the same HPLC method. The new peaks should be absent or present at much lower levels in the control.

  • Perform a peak purity analysis: Use a photodiode array (PDA) detector to assess the spectral purity of the main this compound peak and the new peaks. Co-elution of impurities can indicate degradation.

  • Conduct mass spectrometry (MS) analysis: Couple your HPLC to a mass spectrometer (LC-MS) to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This information is crucial for proposing potential structures of the degradation products.

Q3: Our attempts at forced degradation under thermal stress are not showing significant degradation. What should we do?

A3: If thermal stress alone is not inducing degradation, it suggests the molecule is relatively stable under those conditions. Consider the following:

  • Increase the severity of the stress: You can increase the temperature in increments (e.g., 10°C) or extend the duration of the study.[3]

  • Combine with other stressors: Perform thermal degradation studies in the presence of moisture (humidity) or in solution (aqueous or organic solvents) to see if this accelerates degradation.

  • Focus on other stress conditions: If the molecule is thermally stable, it may be more susceptible to hydrolysis, oxidation, or photolysis. Allocate more resources to studying these pathways. The goal of forced degradation is to generate 5-20% degradation to ensure the analytical method is stability-indicating.[4]

Troubleshooting Guides

Issue 1: Poor resolution between this compound and a potential degradation product in reverse-phase HPLC.
Possible Cause Troubleshooting Step
Inappropriate mobile phase compositionModify the organic-to-aqueous ratio in your mobile phase. A shallower gradient or isocratic elution might improve separation.
Incorrect pH of the mobile phaseAdjust the pH of the aqueous portion of your mobile phase. The ionization state of this compound and its degradants can significantly impact retention and selectivity.
Unsuitable column chemistryTry a column with a different stationary phase (e.g., C8, Phenyl-Hexyl) or a different particle size to alter the separation mechanism.
Issue 2: Inconsistent results in oxidative degradation studies.
Possible Cause Troubleshooting Step
Instability of the oxidizing agentPrepare fresh solutions of the oxidizing agent (e.g., hydrogen peroxide) for each experiment.
Reaction sensitivity to temperature or lightControl the temperature and protect the samples from light during the experiment to ensure reproducibility.
Inconsistent sample-to-reagent ratioEnsure precise and consistent volumes of the drug solution and oxidizing agent are used in all experiments.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

Objective: To generate potential degradation products of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C for 2, 4, and 8 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C for 2, 4, and 8 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance and the stock solution at 80°C for 7 days.

    • Photodegradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be shielded from light.

  • Sample Analysis: Before analysis by HPLC, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration.

  • Data Evaluation: Analyze the stressed samples by a suitable stability-indicating HPLC method, preferably with PDA and MS detection. Calculate the percentage of degradation and the relative retention times of the degradation products.

HPLC-MS Method for Detection of Degradation Products

Objective: To separate, detect, and identify potential degradation products of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a PDA detector.

  • Mass Spectrometer (e.g., Triple Quadrupole or Time-of-Flight).

Chromatographic Conditions (Example):

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
PDA Detection 200-400 nm

Mass Spectrometry Conditions (Example):

Parameter Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative
Scan Range 100-1000 m/z
Capillary Voltage 3.5 kV
Cone Voltage 30 V

Data Presentation

Table 1: Summary of Forced Degradation Studies for this compound (Hypothetical Data)

Stress ConditionDuration% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (Relative Retention Time)
0.1 M HCl8 hours12.5%30.85
0.1 M NaOH8 hours18.2%40.72
3% H₂O₂24 hours8.9%21.15
Thermal (80°C)7 days2.1%10.98
PhotolyticICH Q1B15.6%51.28

Visualizations

G This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis DP1 Hydrolysis Product 1 (Carboximidamide Cleavage) Hydrolysis->DP1 DP2 Hydrolysis Product 2 (Sulfonamide Cleavage) Hydrolysis->DP2 DP3 Oxidation Product (N-Oxide) Oxidation->DP3 DP4 Photolytic Product (Rearrangement) Photolysis->DP4 G cluster_0 Stress Sample Generation cluster_1 Analytical Workflow cluster_2 Outcome Acid Acid HPLC_PDA HPLC-PDA Analysis (Quantification & Peak Purity) Acid->HPLC_PDA Base Base Base->HPLC_PDA Oxidative Oxidative Oxidative->HPLC_PDA Thermal Thermal Thermal->HPLC_PDA Photolytic Photolytic Photolytic->HPLC_PDA LC_MS LC-MS Analysis (Mass Identification) HPLC_PDA->LC_MS LC_MSMS LC-MS/MS Analysis (Structural Elucidation) LC_MS->LC_MSMS Report Degradation Profile & Stability-Indicating Method LC_MSMS->Report G Start Unexpected Peak Observed in HPLC CheckControl Is peak present in control sample? Start->CheckControl PeakPurity Is main peak pure (PDA analysis)? CheckControl->PeakPurity No ProcessImpurity Likely a process-related impurity, not a degradant. CheckControl->ProcessImpurity Yes LCMS Perform LC-MS to determine m/z PeakPurity->LCMS Yes Coelution Co-eluting impurity. Optimize HPLC method. PeakPurity->Coelution No DegradationProduct Likely a degradation product. Proceed with characterization. LCMS->DegradationProduct End Identification Coelution->End ProcessImpurity->End DegradationProduct->End

References

Managing vehicle effects in Zevaquenabant control groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Zevaquenabant Studies

This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with this compound, focusing on the critical aspect of selecting and managing vehicle effects in control groups to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as S-MRI-1867) is an investigational, orally bioavailable small molecule.[1][2] It functions as a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3] By acting on peripheral CB1 receptors, it avoids the central nervous system side effects associated with first-generation CB1R blockers.[4] Its dual action makes it a candidate for studying and treating various fibrotic and metabolic disorders, including liver fibrosis, chronic kidney disease, and obesity.[1][3]

Q2: Why is the choice of vehicle so critical for in vivo experiments with this compound?

A2: Proper vehicle selection is crucial for any non-clinical study, especially for orally administered compounds like this compound that may have poor solubility.[5][6][7] An inappropriate vehicle can lead to several confounding issues:

  • Poor Bioavailability: The compound may not dissolve or be absorbed properly, leading to inaccurate exposure levels.

  • Direct Physiological Effects: The vehicle itself can cause biological effects (e.g., inflammation, sedation, changes in metabolism) that can be mistaken for a drug effect.[7][8]

  • Toxicity: Some vehicles can be toxic, especially with repeat dosing, leading to adverse events in the control group that complicate data interpretation.[5][6]

  • Variability: An inconsistent formulation can introduce significant variability into the results.

Using a concurrent vehicle control group is essential to differentiate the effects of the vehicle from the pharmacological action of this compound.[7][9]

Q3: What are some common vehicles used for oral administration in non-clinical studies?

A3: For compounds that are not readily soluble in water, several types of vehicles are commonly used in oral gavage studies. The choice depends on the compound's properties, the animal model, and the study duration.[5] A "tool belt" of formulation options is often recommended.[5][6] Common choices include:

  • Aqueous Suspensions: Using agents like carboxymethylcellulose (CMC) or methylcellulose (B11928114) (MC). Cellulose derivatives are frequently used and generally well-tolerated.[10]

  • Solutions with Co-solvents: Blends of water with solvents like polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or dimethyl sulfoxide (B87167) (DMSO).[11]

  • Lipid-based Formulations: Use of oils like corn oil or peanut oil for highly hydrophobic molecules.[11]

  • Cyclodextrins: To enhance the solubility of certain compounds.

Q4: My vehicle control group is showing unexpected weight loss and lethargy. What are the potential causes?

A4: Unexpected adverse events in a vehicle control group are a significant concern and often point to issues with the vehicle itself.[7] Potential causes include:

  • Vehicle Toxicity: The vehicle or one of its components may be causing a toxic response at the administered dose and frequency.[6] For example, DMSO, PEG-400, and Propylene Glycol have been shown to cause motor impairment or other toxicities in mice.[8][12]

  • Irritation: The formulation may be causing gastrointestinal irritation.

  • Hyperosmolality: High concentrations of some vehicles can cause hyperosmolality, leading to dehydration and weight loss.

  • Microbiota Disruption: Some excipients, such as the emulsifier Polysorbate 80 and CMC, can alter gut microbiota, potentially leading to inflammation or metabolic changes.[13]

Refer to the troubleshooting guide below for steps to address this issue.

Q5: How can I minimize variability in my control and treatment groups related to the formulation?

A5: Minimizing variability is key to a successful study.

  • Standardize Formulation Preparation: Follow a strict, validated protocol for preparing the formulation. Ensure consistent mixing, temperature, and storage. Prepare fresh formulations as required by stability data.

  • Ensure Homogeneity: For suspensions, ensure the compound is evenly suspended before each dose is drawn. Gentle agitation between dosing animals is often necessary.

  • Acclimatize Animals: Before the study begins, consider acclimatizing the animals to the handling and gavage procedure with a benign vehicle like water or saline to reduce stress-related responses.

  • Precise Dosing Technique: Ensure all technical staff are proficient in the administration technique (e.g., oral gavage) to minimize stress and ensure accurate delivery.

Troubleshooting Guide: Vehicle-Related Issues

This guide addresses specific problems that may arise in the vehicle control group during your this compound experiments.

Observed Problem Potential Cause(s) Recommended Solutions & Next Steps
Unexpected Adverse Events in Control Group (e.g., weight loss, lethargy, inflammation)1. Vehicle Toxicity: The chosen vehicle or its concentration may be toxic to the animal model.[7] 2. Contamination: The vehicle may be contaminated. 3. Gavage Injury: Improper oral gavage technique can cause esophageal or gastric injury.1. Review Safety Data: Consult literature for the known toxicity profile of the vehicle in your species.[5][6] 2. Reduce Concentration: If using co-solvents like DMSO or PEG, determine the lowest effective concentration needed for solubility.[7] 3. Switch Vehicle: Consider a more inert vehicle, such as an aqueous suspension with 0.5% CMC.[8][12] 4. Conduct a Pilot Tolerability Study: Test the vehicle alone in a small cohort of animals before starting the main experiment.
High Variability in Pharmacokinetic (PK) Data 1. Poor Formulation: The drug is not fully dissolved or is falling out of suspension, leading to inconsistent dosing. 2. Inconsistent Administration: Dosing volume or technique varies between animals. 3. Vehicle-Drug Interaction: The vehicle may be affecting the absorption of this compound. Some excipients can alter drug permeability.[14]1. Optimize Formulation: Validate your formulation procedure. Ensure consistent vortexing or sonication. Visually inspect for precipitation. 2. Check Stability: Perform a stability analysis of the formulation over the dosing period. 3. Refine Dosing Technique: Ensure all staff are properly trained on the administration method. Use calibrated equipment.
No Apparent Drug Effect (Blunted Response) 1. Poor Bioavailability: The vehicle is not effectively delivering the drug into systemic circulation. 2. Vehicle Interference: The vehicle may have an opposing biological effect that masks the action of this compound. 3. Drug Degradation: The vehicle may be causing this compound to degrade.1. Change Vehicle: Switch to a vehicle known to enhance solubility and absorption, such as a formulation with cyclodextrins or a different surfactant.[7] 2. Conduct PK Studies: Measure plasma concentrations of this compound to confirm systemic exposure.[7] 3. Assess Formulation Compatibility: Ensure the vehicle is compatible with this compound and does not cause chemical degradation.

Data Summary: Common Oral Vehicles for Non-Clinical Studies

The following table summarizes common vehicles and their known characteristics. The No-Observed-Adverse-Effect Level (NOAEL) can vary significantly based on species and study duration.

Vehicle ComponentTypeCommon ConcentrationPotential Effects & Considerations
Carboxymethylcellulose (CMC) Suspending Agent0.5% - 1.0% (w/v) in waterGenerally well-tolerated and considered one of the least toxic options.[10] May alter gut microbiota at higher concentrations.[13]
Methylcellulose (MC) Suspending Agent0.5% - 1.0% (w/v) in waterWell-tolerated in most species and widely used.[10] May cause forestomach irritation at high doses (>150 mg/kg/day).[10]
Polyethylene Glycol (PEG 300/400) Co-solvent10% - 60% in water/salineCan cause motor impairment, sedation, and gastrointestinal effects.[8][12] Risk of renal toxicity with chronic use of some cyclodextrins.[15]
Propylene Glycol (PG) Co-solvent10% - 50% in water/salineAssociated with strong neuromotor toxicity in mice at higher concentrations.[8][12]
Dimethyl Sulfoxide (DMSO) Co-solvent<10% in water/salineCan cause significant motor impairment and has a distinct odor.[8][10] Its use should be minimized.
Polysorbate 80 (Tween® 80) Surfactant / Emulsifier0.1% - 5%Used to improve wetting and suspension. Can induce gut microbiota dysbiosis and inflammation.[13]
Corn Oil / Sesame Oil Lipid Vehicle100%Useful for highly lipophilic compounds. Can significantly affect metabolic parameters and may have pro-inflammatory or anti-inflammatory effects on its own.[11]

Experimental Protocols

Protocol 1: Vehicle Selection and Tolerability Study

Objective: To select an appropriate vehicle for this compound and confirm its tolerability in the chosen animal model prior to the main efficacy study.

Methodology:

  • Candidate Selection: Based on the physicochemical properties of this compound, select 2-3 candidate vehicles (e.g., 0.5% CMC in water; 20% PEG400 in saline).

  • Animal Groups: Use a small number of animals (n=3-4 per group) for this pilot study. Include one naive control group (no treatment) and one group for each candidate vehicle.

  • Administration: Administer the vehicle alone at the same volume, route (oral gavage), and frequency planned for the main study. Continue dosing for a minimum of 7 days.

  • Monitoring: Conduct daily cage-side observations. Record clinical signs, paying close attention to signs of distress, lethargy, or irritation.

  • Data Collection: Measure body weight daily. At the end of the study, collect blood for basic clinical chemistry (e.g., liver enzymes) and conduct a gross necropsy to look for signs of gastrointestinal irritation.

  • Selection Criteria: The ideal vehicle is one that does not cause adverse clinical signs, significant changes in body weight, or any macroscopic findings at necropsy.

Protocol 2: Formulation Preparation for an Aqueous Suspension

Objective: To prepare a homogenous and stable suspension of this compound in 0.5% Carboxymethylcellulose (CMC).

Methodology:

  • Vehicle Preparation:

    • Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring continuously with a magnetic stirrer.

    • Cover the beaker and continue to stir at room temperature for at least 4 hours or until the CMC is fully dissolved and the solution is clear.

  • Drug Suspension:

    • Calculate the required amount of this compound powder based on the desired final concentration (e.g., 1 mg/mL) and total volume needed.

    • Weigh the this compound powder accurately.

    • Use a mortar and pestle to grind the powder to a fine consistency.

    • Add a small amount of the 0.5% CMC vehicle to the powder to create a paste (this process is called levigation).

    • Gradually add the remaining vehicle to the paste while mixing continuously until the desired final volume is reached.

  • Homogenization:

    • Transfer the suspension to a suitable container.

    • Mix the suspension thoroughly using a magnetic stirrer for at least 30 minutes before dosing.

  • Administration and Storage:

    • Store the suspension at 2-8°C, protected from light.

    • Before each use, allow the suspension to come to room temperature and stir continuously to ensure homogeneity. Visually inspect for any signs of precipitation or aggregation.

Visualizations

Signaling Pathway

CB1R_Signaling This compound This compound (Inverse Agonist) CB1R CB1R This compound->CB1R Blocks cAMP ↓ cAMP Downstream Modulation of Metabolic & Fibrotic Pathways cAMP->Downstream Gi Gi AC AC Gi->AC Inhibits

Experimental Workflow

Troubleshooting_Workflow Start Observation: Adverse Event in Vehicle Control Group Check_Vehicle Review Vehicle Composition & Dose Start->Check_Vehicle Check_Prep Verify Formulation Prep & Storage Start->Check_Prep Check_Admin Assess Administration Technique Start->Check_Admin Is_Toxic Is Vehicle Known to be Toxic at this Dose? Check_Vehicle->Is_Toxic Is_Correct Was Protocol Followed Correctly? Check_Prep->Is_Correct Is_Proper Is Gavage Technique Correct & Consistent? Check_Admin->Is_Proper Is_Toxic->Check_Prep No Solution_Vehicle Solution: Reduce Concentration or Change Vehicle Is_Toxic->Solution_Vehicle Yes Is_Correct->Check_Admin Yes Solution_Prep Solution: Re-prepare Formulation, Validate Protocol Is_Correct->Solution_Prep No Solution_Admin Solution: Re-train Staff on Dosing Technique Is_Proper->Solution_Admin No Pilot_Study Conduct Pilot Tolerability Study Is_Proper->Pilot_Study Yes Solution_Vehicle->Pilot_Study

Logical Relationships

Vehicle_Selection cluster_inputs Key Experimental Factors cluster_outputs Desired Outcomes Compound This compound Properties (e.g., Solubility) Selection Optimal Vehicle Selection Compound->Selection Species Animal Model (e.g., Mouse, Rat) Species->Selection Duration Study Duration (Acute vs. Chronic) Duration->Selection Route Administration Route (Oral) Route->Selection Safety Safety & Tolerability Selection->Safety Efficacy Accurate Bioavailability Selection->Efficacy Integrity Data Integrity & Reproducibility Selection->Integrity

References

Interpreting unexpected results in Zevaquenabant experiments

Author: BenchChem Technical Support Team. Date: December 2025

Zevaquenabant Experiments: Technical Support Center

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with this compound (also known as INV-101 or S-MRI-1867). The information is designed to help interpret and resolve unexpected experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a third-generation small molecule characterized by its dual and peripherally selective activity.[1] It functions as:

  • An inverse agonist of the cannabinoid receptor 1 (CB1R).[1]

  • An inhibitor of inducible nitric oxide synthase (iNOS).[1][2]

Its peripheral selectivity is a key design feature, intended to limit central nervous system penetration and avoid the neuropsychiatric side effects associated with earlier, brain-penetrant CB1R antagonists.[3][4] this compound has been investigated in experimental models for fibrotic and metabolic disorders.[1][5]

Diagram: this compound's Dual Signaling Pathway

cluster_0 This compound Action cluster_1 Downstream Cellular Effects This compound This compound CB1R CB1 Receptor This compound->CB1R Inverse Agonism iNOS iNOS Enzyme This compound->iNOS Inhibition G_protein G-protein Signaling (Constitutive Activity) CB1R->G_protein Reduces NO_prod Nitric Oxide (NO) Production iNOS->NO_prod Reduces Fibrosis_Metabolism Fibrotic & Metabolic Pathways G_protein->Fibrosis_Metabolism NO_prod->Fibrosis_Metabolism

Caption: this compound's dual mechanism of action on CB1R and iNOS.

Troubleshooting Guide

Issue 1: Observed potency is significantly lower than expected (High IC₅₀/Kᵢ).

You are performing a binding or functional assay and find that the IC₅₀ or Kᵢ value for this compound is substantially higher than the reported nanomolar range (e.g., Kᵢ of 5.7 nM for the racemic form).[6]

Possible Causes:

  • Compound Solubility: Poor solubility in the assay buffer can lead to a lower effective concentration.[7]

  • Compound Integrity: The compound may have degraded due to improper storage or handling.

  • Incorrect Stereoisomer: You may be using the (R)-enantiomer or the racemic mixture instead of the more active (S)-enantiomer (this compound).[8]

  • Assay Conditions: Suboptimal assay parameters (e.g., incubation time, buffer composition, high protein concentration) can affect results.[7]

  • Batch Purity: The purity of the synthesized batch may be lower than specified.[7]

Troubleshooting Workflow

Start Start: High IC50 Observed Check_Solubility 1. Verify Solubility Is compound fully dissolved in assay buffer? Start->Check_Solubility Check_Purity 2. Confirm Purity & Identity Run HPLC/MS/NMR on current batch. Check_Solubility->Check_Purity [Yes] End End: Issue Identified Check_Solubility->End [No] Adjust solvent/ sonication. Review_Protocol 3. Review Assay Protocol Are incubation time, buffer, and reagents optimal? Check_Purity->Review_Protocol [Purity OK] Check_Purity->End [Impure] Re-purify or acquire new batch. Compare_Batches 4. Test a New Batch/Lot Does a fresh, validated lot show expected potency? Review_Protocol->Compare_Batches [Protocol OK] Review_Protocol->End [Not Optimal] Optimize assay parameters. Compare_Batches->End [New Batch Works] Compare_Batches->End [No Change] Suspect deeper protocol issue or off-target interaction. Start Unexpected Cellular Effect Observed Confirm 1. Confirm with Pure Compound Start->Confirm Antagonist_Block 2. Use CB1R Antagonist Does a different CB1R antagonist replicate or block the effect? Confirm->Antagonist_Block iNOS_Rescue 3. iNOS Pathway Rescue Can adding NO donor reverse the effect? Antagonist_Block->iNOS_Rescue [No] Conclusion Conclusion Antagonist_Block->Conclusion [Yes] Effect is likely on-target (CB1R) Profiling 4. Off-Target Profiling Screen against a panel of receptors & enzymes. iNOS_Rescue->Profiling [No] iNOS_Rescue->Conclusion [Yes] Effect is likely on-target (iNOS) Profiling->Conclusion [Identifies Hit]

References

Zevaquenabant Immunoassay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the cross-reactivity of Zevaquenabant in specific immunoassays is not extensively available in the public domain. This technical support center provides guidance based on general immunoassay principles and hypothetical scenarios to aid researchers. The cross-reactivity data presented is for illustrative purposes only.

Frequently Asked Questions (FAQs)

Q1: What is the potential for this compound to cross-react in cannabinoid immunoassays?

A1: this compound is a dual antagonist of the cannabinoid CB1 receptor and inducible nitric oxide synthase (iNOS).[1][2][3] Given its interaction with the cannabinoid system, there is a theoretical potential for cross-reactivity in immunoassays targeting other cannabinoids, especially if the antibodies used are not highly specific. The degree of cross-reactivity will depend on the epitope recognized by the antibody and the structural similarity between this compound and the target analyte of the assay.

Q2: Are there any known cross-reactants for a this compound-specific immunoassay?

A2: Currently, there is no publicly available, validated data on specific cross-reactants for a this compound-specific immunoassay. However, based on its structure, potential cross-reactants could include other synthetic cannabinoid receptor modulators or molecules with similar core structures. It is crucial to empirically test any compounds of interest for cross-reactivity in your specific assay.

Q3: How can I determine if a compound is cross-reacting in my this compound immunoassay?

A3: To determine cross-reactivity, you can perform a cross-reactivity study. This typically involves running a competitive immunoassay where you test the ability of the potential cross-reactant to displace a labeled this compound tracer from the antibody. By comparing the concentration of the cross-reactant required to cause a 50% reduction in signal (IC50) to the IC50 of this compound, you can calculate the percent cross-reactivity.

Q4: What type of immunoassay is recommended for quantifying this compound?

A4: A competitive ELISA (Enzyme-Linked Immunosorbent Assay) is a suitable format for quantifying a small molecule like this compound. This format is sensitive and allows for the determination of analyte concentration by measuring the inhibition of a signal.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
High Background 1. Insufficient blocking. 2. Antibody concentration too high. 3. Insufficient washing. 4. Substrate solution contaminated or old.1. Increase blocking incubation time or try a different blocking buffer. 2. Titrate the primary and/or secondary antibody to the optimal concentration. 3. Increase the number of wash steps and ensure complete removal of wash buffer. 4. Prepare fresh substrate solution before use.
No or Weak Signal 1. Reagents added in the wrong order. 2. Incorrect antibody pair for sandwich ELISA. 3. Insufficient incubation times. 4. This compound concentration below the limit of detection.1. Carefully review and follow the assay protocol. 2. Ensure capture and detection antibodies recognize different epitopes. 3. Optimize incubation times for each step. 4. Concentrate the sample or use a more sensitive detection system.
Poor Reproducibility (High CV%) 1. Inconsistent pipetting. 2. Inadequate plate washing. 3. Temperature fluctuations during incubation. 4. Improper mixing of reagents.1. Calibrate pipettes and use consistent technique. 2. Use an automated plate washer if available, or ensure consistent manual washing. 3. Ensure uniform temperature across the plate during incubations. 4. Thoroughly mix all reagents before adding to wells.
Unexpected Positive Results (Potential Cross-Reactivity) 1. Presence of a structurally similar compound in the sample. 2. Non-specific binding.1. Test individual components of the sample matrix for cross-reactivity. 2. Confirm positive results with a more specific method like LC-MS/MS. 3. Include a more stringent blocking step and increase the number of washes.

Hypothetical Cross-Reactivity Data

Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual cross-reactivity must be determined experimentally.

This table shows the hypothetical cross-reactivity of a fictional monoclonal antibody raised against this compound. Cross-reactivity is calculated as: (IC50 of this compound / IC50 of Test Compound) x 100%.

CompoundIC50 (nM)% Cross-Reactivity
This compound 5.7 100%
Rimonabant5800.98%
Anandamide (AEA)> 10,000< 0.06%
2-Arachidonoylglycerol (2-AG)> 10,000< 0.06%
Tetrahydrocannabinol (THC)> 10,000< 0.06%
Cannabidiol (CBD)> 10,000< 0.06%

Experimental Protocols

Protocol: this compound Competitive ELISA

This protocol outlines a competitive ELISA for the quantification of this compound in a sample.

Materials:

  • Anti-Zevaquenabant monoclonal antibody

  • This compound-HRP conjugate (Tracer)

  • Goat anti-mouse IgG-coated 96-well plate

  • This compound standard

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Standard and Sample Preparation: Prepare a serial dilution of the this compound standard in assay buffer. Prepare samples to be tested in assay buffer.

  • Competitive Binding: Add 50 µL of standard or sample to each well of the goat anti-mouse IgG-coated plate. Add 25 µL of the anti-Zevaquenabant antibody solution to each well. Add 25 µL of the this compound-HRP conjugate to each well.

  • Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 4 times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate to each well.

  • Development: Incubate the plate for 15-30 minutes at room temperature in the dark.

  • Stopping Reaction: Add 100 µL of stop solution to each well.

  • Reading: Read the absorbance at 450 nm within 15 minutes of adding the stop solution.

  • Data Analysis: Plot a standard curve of absorbance versus this compound concentration. Determine the concentration of this compound in the samples from the standard curve.

Visualizations

Competitive_ELISA_Workflow cluster_preparation Preparation cluster_assay Assay Steps cluster_analysis Data Analysis prep_std Prepare this compound Standards add_std_sample Add Standards/Samples to Coated Plate prep_std->add_std_sample prep_sample Prepare Samples prep_sample->add_std_sample add_ab Add Anti-Zevaquenabant Antibody add_std_sample->add_ab add_tracer Add this compound-HRP Tracer add_ab->add_tracer incubate Incubate (Competitive Binding) add_tracer->incubate wash Wash Plate incubate->wash add_substrate Add TMB Substrate wash->add_substrate develop Incubate (Color Development) add_substrate->develop stop Add Stop Solution develop->stop read Read Absorbance at 450 nm stop->read plot Plot Standard Curve read->plot calculate Calculate Sample Concentrations plot->calculate Troubleshooting_Tree cluster_high_bg High Background cluster_low_signal Low/No Signal start Immunoassay Problem Encountered q_blocking Is blocking sufficient? start->q_blocking q_reagents Are reagents added correctly? start->q_reagents s_blocking Increase blocking time/change buffer q_blocking->s_blocking No q_ab_conc Is antibody concentration too high? q_blocking->q_ab_conc Yes s_ab_conc Titrate antibody q_ab_conc->s_ab_conc Yes q_wash Is washing adequate? q_ab_conc->q_wash No s_wash Increase wash steps q_wash->s_wash No s_reagents Review protocol q_reagents->s_reagents No q_incub Are incubation times sufficient? q_reagents->q_incub Yes s_incub Optimize incubation times q_incub->s_incub No q_conc Is analyte concentration too low? q_incub->q_conc Yes s_conc Concentrate sample q_conc->s_conc Yes

References

Technical Support Center: Validating Zevaquenabant Target Engagement in Tissues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for validating the target engagement of Zevaquenabant in tissues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its molecular targets?

A1: this compound (also known as (S)-MRI-1867 or INV-101) is an investigational, peripherally restricted small molecule.[1][2][3][4] It is a dual-target drug that acts as both a cannabinoid receptor 1 (CB1R) antagonist/inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[1][2][3][4] Its peripheral selectivity is designed to minimize the central nervous system (CNS) side effects observed with first-generation CB1R blockers.[5]

Q2: Why is it important to validate this compound's target engagement in tissues?

A2: Validating target engagement is a critical step to confirm that this compound is interacting with its intended molecular targets (CB1R and iNOS) within the biological context of the tissue under investigation. This confirmation provides evidence that the observed pharmacological effects are a direct result of on-target activity, which is essential for establishing a clear mechanism of action and advancing the drug development process.

Q3: What are the primary methods for validating this compound's engagement of the CB1 receptor?

A3: The primary method for validating engagement of the CB1 receptor in tissues is a receptor occupancy (RO) assay.[6] This can be performed either ex vivo or in vivo using a radiolabeled ligand that binds to the CB1 receptor. The displacement of this radioligand by this compound is measured to quantify the percentage of receptors occupied by the drug.

Q4: How can I confirm that this compound is engaging and inhibiting iNOS in my tissue samples?

A4: Engagement with and inhibition of iNOS can be confirmed by performing an iNOS activity assay.[1][7][8] These assays typically measure the conversion of L-arginine to L-citrulline and nitric oxide (NO). A decrease in NO production in the presence of this compound would indicate successful target engagement and inhibition.

Q5: Can I measure the downstream consequences of this compound's target engagement?

A5: Yes, measuring the modulation of downstream signaling pathways is a key method to confirm functional target engagement. For the CB1 receptor, which is a G-protein coupled receptor (GPCR), you can assess changes in the levels of second messengers like cyclic AMP (cAMP) or the phosphorylation state of downstream kinases such as ERK (extracellular signal-regulated kinase) via Western Blotting.

Troubleshooting Guides

CB1 Receptor Occupancy (RO) Assay
ProblemPossible CauseSuggested Solution
No or low displacement of radioligand Insufficient dose or exposure time of this compound.Optimize the dose and time course of this compound administration based on its pharmacokinetic profile.
Poor tissue penetration of this compound.Ensure the route of administration and vehicle are appropriate for the target tissue.
Issues with the radioligand.Verify the specific activity and purity of the radioligand. Ensure it has not degraded.
High non-specific binding Inadequate washing steps.Increase the number and duration of washes. Use ice-cold wash buffer.
Radioligand concentration is too high.Titrate the radioligand to a concentration that is appropriate for the receptor density in your tissue.
High variability between samples Inconsistent tissue processing.Standardize the tissue harvesting, sectioning, and incubation procedures. Ensure uniform section thickness.
Uneven application of radioligand.Ensure tissue sections are fully and evenly covered with the radioligand solution during incubation.
iNOS Activity Assay
ProblemPossible CauseSuggested Solution
No inhibition of iNOS activity observed This compound concentration is too low.Perform a dose-response curve to determine the optimal inhibitory concentration.
iNOS is not expressed or active in the tissue.Confirm iNOS expression in your tissue homogenates by Western Blot. Consider using a positive control tissue known to express iNOS.
Assay components have degraded.Ensure all cofactors (e.g., NADPH, L-arginine) are fresh and properly stored.
High background signal Contamination of reagents with nitric oxide.Use high-purity water and reagents. Prepare solutions fresh.
Presence of other NOS isoforms (nNOS, eNOS).While this compound is also an iNOS inhibitor, consider using more specific iNOS inhibitors as controls if isoform specificity is a concern.
Inconsistent results Variability in tissue homogenization.Ensure a consistent and thorough homogenization method to achieve complete cell lysis.
Inaccurate protein concentration measurement.Use a reliable protein quantification method (e.g., BCA assay) to normalize the iNOS activity.
Downstream Signaling Western Blot (pERK/ERK)
ProblemPossible CauseSuggested Solution
No change in pERK levels Suboptimal time point for analysis.Perform a time-course experiment to capture the peak of the signaling event after agonist stimulation and this compound treatment.
Low abundance of the target protein.Increase the amount of protein loaded onto the gel. Consider immunoprecipitation to enrich for the target protein.
Poor antibody quality.Use a validated antibody specific for the phosphorylated and total forms of the protein. Include positive and negative controls.
Weak or no signal Insufficient protein loaded.Load at least 20-30 µg of protein from cell lysates, and potentially more for tissue extracts.
Inefficient protein transfer to the membrane.Verify transfer efficiency with Ponceau S staining. For large proteins, consider adjusting the transfer buffer composition and transfer time.
High background Blocking is insufficient.Optimize the blocking buffer (e.g., 5% BSA or non-fat milk) and increase the blocking time.
Antibody concentration is too high.Titrate the primary and secondary antibody concentrations to find the optimal dilution.

Experimental Protocols

Protocol 1: Ex Vivo CB1 Receptor Occupancy Assay

This protocol describes a method to determine the percentage of CB1 receptors occupied by this compound in a specific tissue following in vivo administration.

  • Animal Dosing: Administer this compound or vehicle control to animals via the desired route.

  • Tissue Collection: At the time of expected peak drug concentration, euthanize the animals and harvest the target tissues. Immediately freeze the tissues on dry ice and store them at -80°C.

  • Tissue Sectioning: Using a cryostat, cut tissue sections at a thickness of 20 µm and mount them on microscope slides.

  • Radioligand Incubation: Incubate the tissue sections with a saturating concentration of a suitable CB1 receptor radioligand (e.g., [³H]CP-55,940).

  • Washing: Wash the slides in ice-cold buffer to remove unbound radioligand.

  • Detection: Expose the slides to a phosphor screen or autoradiographic film.

  • Data Analysis: Quantify the signal intensity in specific regions of interest. The percentage of receptor occupancy is calculated by comparing the binding in this compound-treated tissues to vehicle-treated tissues.

Protocol 2: iNOS Activity Assay (Griess Reagent Method)

This protocol measures iNOS activity in tissue homogenates by detecting the production of nitrite (B80452), a stable breakdown product of nitric oxide.

  • Tissue Homogenization: Homogenize fresh or frozen tissue samples in ice-cold lysis buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenates at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Assay Reaction: In a 96-well plate, add tissue lysate, this compound or vehicle, and the necessary cofactors (L-arginine, NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours).

  • Nitrite Detection: Add Griess reagents I and II to each well and incubate at room temperature to allow for color development.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite from a standard curve and normalize it to the protein concentration.

Protocol 3: Western Blot for pERK/ERK Signaling

This protocol assesses the effect of this compound on the phosphorylation of ERK, a downstream effector of CB1 receptor signaling.

  • Cell/Tissue Treatment: Treat cells or tissue slices with a CB1 receptor agonist (e.g., WIN 55,212-2) in the presence or absence of this compound for a predetermined time.

  • Lysis: Lyse the cells or tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.

Quantitative Data Summary

Table 1: Hypothetical this compound CB1 Receptor Occupancy in Kidney Tissue

This compound Dose (mg/kg)Mean Radioligand Binding (DLU/mm²)% Receptor Occupancy
Vehicle1500 ± 1200%
11050 ± 9530%
3600 ± 7060%
10225 ± 4585%
30150 ± 3090%

Table 2: Hypothetical Inhibition of iNOS Activity by this compound in Liver Homogenates

This compound Concentration (nM)iNOS Activity (pmol NO/min/mg protein)% Inhibition
0 (Control)50.2 ± 4.50%
1040.1 ± 3.820.1%
10024.6 ± 2.951.0%
10009.5 ± 1.581.1%
100004.8 ± 0.990.4%

Visualizations

CB1R_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gi/o CB1R->G_protein Activates This compound This compound This compound->CB1R Antagonizes Agonist CB1 Agonist Agonist->CB1R Activates AC Adenylyl Cyclase G_protein->AC Inhibits ERK ERK G_protein->ERK Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates pERK pERK (Active) ERK->pERK Transcription Gene Transcription pERK->Transcription Regulates

Caption: CB1 Receptor signaling pathway and the antagonistic action of this compound.

RO_Assay_Workflow start Start: Animal Dosing (this compound or Vehicle) tissue_collection Tissue Collection & Freezing start->tissue_collection sectioning Cryostat Sectioning (20 µm) tissue_collection->sectioning incubation Radioligand Incubation ([³H]CP-55,940) sectioning->incubation washing Wash Unbound Radioligand incubation->washing detection Autoradiography/ Phosphorimaging washing->detection analysis Quantify Signal & Calculate % Occupancy detection->analysis end End: Receptor Occupancy Data analysis->end

Caption: Experimental workflow for the Ex Vivo CB1 Receptor Occupancy Assay.

Troubleshooting_Logic start Problem: No Target Engagement Detected check_dose Is this compound dose/concentration and exposure time optimal? start->check_dose Start Here check_reagents Are assay reagents (e.g., radioligand, antibodies) validated and fresh? check_dose->check_reagents Yes optimize_dose Solution: Perform dose-response and time-course experiments. check_dose->optimize_dose No check_protocol Was the experimental protocol followed correctly? check_reagents->check_protocol Yes validate_reagents Solution: Validate reagents and use fresh preparations. check_reagents->validate_reagents No review_protocol Solution: Review protocol for errors and ensure consistency. check_protocol->review_protocol No

Caption: Logical flow for troubleshooting a lack of observed target engagement.

References

Validation & Comparative

Zevaquenabant vs. Rimonabant: A Comparative Guide to Peripheral Selectivity in CB1 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting the cannabinoid receptor 1 (CB1R) has been shaped by the pursuit of metabolic benefits while mitigating central nervous system (CNS) side effects. The withdrawal of the first-in-class CB1R antagonist, Rimonabant (B1662492), due to psychiatric adverse events, spurred the development of peripherally restricted alternatives. This guide provides a detailed, data-driven comparison of Zevaquenabant (MRI-1867), a next-generation peripherally selective CB1R inverse agonist, and the archetypal global antagonist, Rimonabant.

At a Glance: Key Pharmacological and Physicochemical Properties

ParameterThis compound (S-MRI-1867)RimonabantReference(s)
Mechanism of Action Peripherally selective CB1R inverse agonist and iNOS inhibitorGlobal CB1R antagonist/inverse agonist[1][2][3]
CB1R Binding Affinity (Ki) 2.6 nM (S-enantiomer), 5.7 nM (racemic)~1.8 - 6.18 nM[4][5]
CB1R Functional Potency (IC50) 40 nM~1.35 - 2.1 nM (GTPγS assay)[5][6]
iNOS Inhibition Concentration-dependent inhibition (1-10 µM)No inhibition up to 100 µM[7]
Brain-to-Plasma Ratio ~3% (in mice)High (~100% for comparison)[8][9]
Primary Therapeutic Target Peripheral CB1 ReceptorsCentral and Peripheral CB1 Receptors[1][3]
Key Differentiator Peripheral selectivity and dual iNOS inhibitionGlobal receptor antagonism[1][7]

Signaling Pathways and Mechanisms of Action

Both this compound and Rimonabant exert their primary effects by modulating the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway for the CB1 receptor involves coupling to Gi/o proteins, which subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway also involves the modulation of various ion channels.

Rimonabant acts as an inverse agonist at CB1 receptors throughout the body, including the CNS.[3] This global antagonism, while effective in producing weight loss and improving metabolic parameters, is also responsible for its significant psychiatric side effects, such as anxiety and depression.[10][11]

This compound is designed for peripheral selectivity, minimizing its ability to cross the blood-brain barrier.[1] This approach aims to retain the therapeutic metabolic benefits of CB1R antagonism in peripheral tissues like the liver, adipose tissue, and muscle, while avoiding the centrally-mediated adverse effects.[2] A key distinguishing feature of this compound is its dual mechanism of action, also inhibiting inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory and fibrotic processes.[1][7]

CB1R_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits G_beta_gamma Gβγ Ligand Endocannabinoid (e.g., Anandamide) Ligand->CB1R Activates Antagonist This compound / Rimonabant Antagonist->CB1R Blocks/ Inverse Agonism ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., modulation of neurotransmitter release, metabolism) PKA->Downstream

CB1 Receptor Signaling Pathway

Experimental Data: A Head-to-Head Comparison

The following tables summarize the key experimental data that differentiate this compound and Rimonabant.

Table 1: Receptor Binding and Functional Potency
CompoundReceptorAssay TypeCell LineKi (nM)IC50 (nM)
This compound CB1Radioligand Binding-2.6 (S-enantiomer)-
CB1Functional Assay--40
Rimonabant CB1Radioligand BindingHEK 2931.8-
CB1GTPγS Functional AssayCHO-K1 / Sf9-1.35 - 2.1
Table 2: Peripheral Selectivity and Secondary Target Activity
CompoundParameterMethodResult
This compound Brain-to-Plasma RatioIn vivo (mice)~3%
iNOS InhibitionIn vitro (RAW 264.7 cell extract)1 - 10 µM
Rimonabant Brain-to-Plasma RatioIn vivoHigh (~100%)
iNOS InhibitionIn vitro (RAW 264.7 cell extract)No inhibition up to 100 µM

Experimental Protocols

The data presented in this guide are derived from standard pharmacological assays. Below are detailed methodologies for the key experiments cited.

CB1 Receptor Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound to the CB1 receptor.

  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human CB1 receptor.

  • Membrane Preparation: Cells are harvested and homogenized in a buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is resuspended in assay buffer.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 2.5 mM EDTA, and 0.5% bovine serum albumin (BSA), pH 7.4.

  • Radioligand: [3H]CP55,940, a high-affinity CB1 receptor agonist.

  • Procedure:

    • Varying concentrations of the test compound (this compound or Rimonabant) are incubated with the cell membranes and a fixed concentration of [3H]CP55,940.

    • The reaction is incubated to allow for competitive binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prep_membranes Prepare CB1R-expressing cell membranes start->prep_membranes incubate Incubate membranes with [3H]CP55,940 and test compound prep_membranes->incubate filter Rapid filtration to separate bound and unbound radioligand incubate->filter quantify Quantify radioactivity on filters filter->quantify analyze Calculate IC50 and Ki values quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow
GTPγS Binding Functional Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

  • Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [35S]GTPγS, is used, and its incorporation into the G-protein is measured as an indicator of receptor activation. Inverse agonists, like this compound and Rimonabant, decrease the basal level of [35S]GTPγS binding.

  • Procedure:

    • CB1R-expressing cell membranes are incubated with the test compound.

    • [35S]GTPγS and GDP are added to the reaction mixture.

    • The reaction is allowed to proceed at a controlled temperature.

    • The amount of [35S]GTPγS bound to the G-proteins is quantified, typically by scintillation proximity assay (SPA) or filtration.

  • Data Analysis: The concentration of the compound that produces 50% of the maximal response (inhibition of basal activity for inverse agonists) is determined as the IC50 value.

iNOS Inhibition Assay

This assay determines the inhibitory activity of a compound on inducible nitric oxide synthase.

  • Cell Line: RAW 264.7 mouse macrophage cells.

  • Enzyme Induction: The cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce the expression of iNOS.

  • Assay Principle: The activity of iNOS is determined by measuring the production of nitric oxide (NO), which is quantified by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • Induced RAW 264.7 cells are treated with varying concentrations of the test compound.

    • After an incubation period, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, which reacts with nitrite to form a colored product.

    • The absorbance is measured spectrophotometrically, and the concentration of nitrite is determined from a standard curve.

  • Data Analysis: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the nitrite production.

In Vivo Brain-to-Plasma Ratio Determination

This in vivo experiment assesses the extent to which a compound penetrates the central nervous system.

  • Animal Model: Typically mice or rats.

  • Procedure:

    • The test compound is administered to the animals, often orally or intravenously.

    • At a specified time point (often corresponding to the peak plasma concentration), blood and brain tissue are collected.

    • The concentration of the compound in both plasma and brain homogenate is quantified using a sensitive analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: The brain-to-plasma ratio is calculated by dividing the concentration of the compound in the brain by its concentration in the plasma. A low ratio indicates poor brain penetration and peripheral selectivity.

Conclusion

This compound represents a significant advancement in the development of CB1 receptor antagonists. Its peripheral selectivity, confirmed by a low brain-to-plasma ratio, and its dual inhibitory action on iNOS, offer a promising therapeutic profile for metabolic and fibrotic diseases. In contrast to Rimonabant, which exhibits high brain penetration leading to undesirable psychiatric side effects, this compound is designed to circumvent these issues by targeting peripheral CB1 receptors. The presented experimental data provides a clear quantitative basis for the distinct pharmacological profiles of these two compounds, highlighting the potential of peripherally restricted CB1R antagonists in future therapeutic applications.

References

A Comparative Guide to Zevaquenabant and Taranabant: Efficacy, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of the clinical and preclinical data reveals a significant disparity in the available evidence for Zevaquenabant and Taranabant (B1681927), precluding a direct quantitative comparison of their efficacy in metabolic disorders. Taranabant, a centrally acting cannabinoid receptor 1 (CB1R) inverse agonist, underwent extensive clinical trials for obesity, generating a substantial body of efficacy and safety data before its development was discontinued (B1498344) due to adverse psychiatric effects. In contrast, this compound, a peripherally selective CB1R inverse agonist with additional inducible nitric oxide synthase (iNOS) inhibitory activity, remains in the preclinical stage of development with published data primarily focused on its anti-fibrotic potential. This guide provides a comprehensive overview of the available data for both compounds, highlighting the clinical performance of Taranabant in obesity and the preclinical profile of this compound, while underscoring the limitations of comparing a clinically tested drug with a preclinical candidate.

Efficacy in Metabolic Disorders

Quantitative data on the efficacy of this compound in preclinical models of obesity and dyslipidemia are not publicly available at this time. Its development has primarily focused on fibrotic diseases.

In contrast, Taranabant demonstrated statistically significant weight loss in multiple clinical trials involving obese and overweight individuals.

Table 1: Clinical Efficacy of Taranabant in Obesity (Placebo-Controlled Trials)
Trial/Dosage Duration Mean Change in Body Weight (kg) vs. Placebo Proportion of Patients with ≥5% Weight Loss Proportion of Patients with ≥10% Weight Loss Effect on Waist Circumference Effect on Triglycerides
Low-Dose Study [1]52 Weeks
0.5 mg/day-3.7 kg (p<0.001)Significantly higher than placebo (p<0.001)Significantly higher than placebo (p<0.001)Not statistically significantNot statistically significant
1 mg/day-3.6 kg (p<0.001)Significantly higher than placebo (p<0.001)Significantly higher than placebo (p<0.001)Not statistically significantSignificant reduction (p<0.05)
2 mg/day-5.0 kg (p<0.001)Significantly higher than placebo (p<0.001)Significantly higher than placebo (p<0.001)Significant reduction (p<0.001)Significant reduction (p<0.001)
High-Dose Study [2]52 Weeks
2 mg/day-4.0 kg (p<0.001)Significantly higher than placeboSignificantly higher than placeboData not specifiedData not specified
4 mg/day-5.5 kg (p<0.001)Significantly higher than placeboSignificantly higher than placeboData not specifiedData not specified
Study in Patients with Type 2 Diabetes [3]52 Weeks
0.5 mg/day-1.6 kg (p<0.05)Significantly greater than placeboSignificantly greater than placeboData not specifiedData not specified
1 mg/day-2.2 kg (p<0.001)Significantly greater than placeboSignificantly greater than placeboData not specifiedData not specified
2 mg/day-2.9 kg (p<0.001)Significantly greater than placeboSignificantly greater than placeboData not specifiedData not specified

Experimental Protocols

This compound: Preclinical Study Design (General Overview)

Specific experimental protocols for this compound in metabolic disease models are not detailed in the available literature. However, a general approach for evaluating a peripherally restricted CB1R inverse agonist in a diet-induced obesity (DIO) mouse model would typically involve the following steps:

  • Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome when fed a high-fat diet.[4]

  • Induction of Obesity: Mice are fed a high-fat diet (typically 45-60% kcal from fat) for a period of 8-12 weeks to induce obesity, insulin (B600854) resistance, and dyslipidemia.[5]

  • Drug Administration: this compound would be administered orally (e.g., by gavage) at various doses, once daily, for a specified treatment period (e.g., 4-8 weeks). A vehicle control group would receive the same formulation without the active drug.

  • Efficacy Parameters:

    • Body Weight and Composition: Body weight and food intake are monitored regularly. Body composition (fat mass and lean mass) is assessed at the beginning and end of the treatment period using techniques like dual-energy X-ray absorptiometry (DEXA) or nuclear magnetic resonance (NMR).

    • Metabolic Parameters: Blood samples are collected to measure plasma levels of glucose, insulin, total cholesterol, triglycerides, HDL-C, and LDL-C. Glucose and insulin tolerance tests are performed to assess insulin sensitivity.

    • Tissue Analysis: At the end of the study, tissues such as the liver and adipose tissue are collected to analyze gene expression related to lipogenesis and inflammation, and to assess for steatosis (fatty liver).

Taranabant: Clinical Trial Methodology (High-Dose Obesity Study)[2]
  • Study Design: A multicenter, double-blind, randomized, placebo-controlled, parallel-group study.

  • Participant Population: Patients aged 18 years or older with a body mass index (BMI) of 27–43 kg/m ².

  • Intervention: Patients were randomized to receive placebo or Taranabant at doses of 2 mg, 4 mg, or 6 mg once daily for 104 weeks. The 6 mg dose was discontinued during the first year, and the 4 mg dose was discontinued during the second year due to risk/benefit assessments.

  • Key Efficacy Measurements:

    • Change from baseline in body weight.

    • Change from baseline in waist circumference.

    • Proportion of patients achieving ≥5% and ≥10% weight loss from baseline.

    • Changes in lipid and glycemic endpoints.

  • Statistical Analysis: Efficacy endpoints were assessed using an all-patients-treated population with a last-observation-carried-forward analysis.

Mechanism of Action and Signaling Pathways

Taranabant: CB1 Receptor Inverse Agonism

Taranabant functions as an inverse agonist at the cannabinoid receptor 1 (CB1R). Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist binds to the same receptor and exerts the opposite pharmacological effect of an agonist. In the case of CB1R, which is constitutively active to some extent, an inverse agonist like Taranabant reduces this basal level of receptor activity. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide (B1667382) and 2-AG), inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. By acting as an inverse agonist, Taranabant increases the production of cAMP.[6] The central blockade of CB1 receptors in the hypothalamus is thought to reduce appetite, while peripheral blockade in adipose tissue, liver, and skeletal muscle may increase energy expenditure and improve metabolic parameters.[7]

Taranabant_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor AC Adenylyl Cyclase CB1R->AC Basal Inhibition Reduced G_protein Gi/o Protein CB1R->G_protein Activates cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Taranabant Taranabant Taranabant->CB1R Binds and Inactivates Taranabant->CB1R Inverse Agonism (Reduces Basal Activity) Endocannabinoid Endocannabinoid (e.g., Anandamide) Endocannabinoid->CB1R Binds and Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Metabolic_Effects Decreased Lipogenesis Increased Energy Expenditure PKA->Metabolic_Effects Leads to

Taranabant's CB1R Inverse Agonist Signaling Pathway
This compound: Dual CB1R Inverse Agonism and iNOS Inhibition

This compound possesses a dual mechanism of action. Firstly, it acts as a peripherally selective CB1R inverse agonist. This peripheral restriction is designed to mitigate the centrally-mediated psychiatric side effects observed with drugs like Taranabant. The CB1R inverse agonism component is expected to have similar downstream effects on metabolic pathways as Taranabant but primarily in peripheral tissues.

Secondly, this compound is an inhibitor of inducible nitric oxide synthase (iNOS). iNOS is an enzyme that produces nitric oxide (NO) in response to inflammatory stimuli.[8] Chronic inflammation is a key feature of obesity and metabolic syndrome, and excessive NO production by iNOS can contribute to tissue damage and insulin resistance. By inhibiting iNOS, this compound may reduce inflammation-related metabolic dysfunction.

Zevaquenabant_Signaling_Pathway cluster_CB1R Peripheral CB1R Pathway cluster_iNOS iNOS Pathway This compound This compound CB1R Peripheral CB1 Receptor This compound->CB1R Inverse Agonist iNOS_Enzyme iNOS Enzyme This compound->iNOS_Enzyme Inhibits AC Adenylyl Cyclase CB1R->AC Reduces Basal Inhibition cAMP cAMP AC->cAMP Increases Metabolic_Effects Improved Peripheral Metabolism cAMP->Metabolic_Effects Leads to Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) iNOS_Induction iNOS Gene Transcription Inflammatory_Stimuli->iNOS_Induction Induces iNOS_Induction->iNOS_Enzyme Produces NO Nitric Oxide (NO) iNOS_Enzyme->NO Produces L_Arginine L-Arginine Inflammation_Damage Inflammation-Mediated Tissue Damage & Insulin Resistance NO->Inflammation_Damage Contributes to

This compound's Dual CB1R and iNOS Signaling Pathways

Conclusion

Taranabant demonstrated clear efficacy in promoting weight loss in clinical trials, but its development was halted due to significant psychiatric adverse events, highlighting the risks associated with centrally acting CB1R inverse agonists. This compound represents a next-generation approach with its peripheral selectivity and dual mechanism of action targeting both the endocannabinoid system and inflammation. While preclinical data in fibrosis models are promising, the lack of published efficacy data in metabolic disorders makes a direct comparison with Taranabant's clinical performance in obesity impossible at this stage. Further preclinical and eventually clinical studies will be necessary to determine if this compound's theoretical advantages in safety and its dual-action mechanism translate into a viable therapeutic for metabolic diseases. Researchers and drug development professionals should view the data on Taranabant as a benchmark for the potential efficacy of CB1R modulation in obesity, while recognizing the critical need for improved safety profiles, a challenge that peripherally restricted agents like this compound aim to address.

References

A Head-to-Head Comparison of Zevaquenabant and Ibipinabant for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the pharmacological and therapeutic profiles of two notable cannabinoid receptor 1 (CB1) modulators: Zevaquenabant and Ibipinabant.

This guide provides a comprehensive comparison of this compound and Ibipinabant, focusing on their mechanisms of action, binding affinities, in vivo efficacy, and safety profiles. The information is supported by experimental data and detailed methodologies to assist in research and development efforts within the endocannabinoid system space.

Overview and Mechanism of Action

This compound and Ibipinabant are both antagonists of the cannabinoid receptor 1 (CB1), a G-protein coupled receptor primarily expressed in the central nervous system but also present in peripheral tissues.[1][2][3] While both compounds act on the CB1 receptor, they exhibit distinct pharmacological profiles.

This compound (also known as S-MRI-1867 or INV-101) is a third-generation, peripherally selective inverse agonist of the CB1 receptor.[1][2] A key distinguishing feature of this compound is its dual mechanism of action; it also functions as an inhibitor of inducible nitric oxide synthase (iNOS).[1][2] This polypharmacology makes it a candidate for treating complex diseases like fibrosis, where both the endocannabinoid system and iNOS pathways are implicated.[4][5] this compound is currently under investigation for fibrotic disorders, including idiopathic pulmonary fibrosis.[6][7]

Ibipinabant (also known as SLV319) is a potent and selective CB1 receptor antagonist that was developed for the treatment of obesity and diabetes.[3][4][8] Unlike this compound, its activity is not restricted to the periphery, and it penetrates the brain.[9] Development of Ibipinabant was discontinued (B1498344) due to adverse effects, including myotoxicity observed in preclinical studies.[10]

Quantitative Data Comparison

The following tables summarize the available quantitative data for this compound and Ibipinabant, providing a basis for their comparative assessment.

Table 1: Binding Affinity and Selectivity

CompoundTargetKᵢ (nM)SpeciesRadioligandSource
This compoundCB1R5.7Not SpecifiedNot Specified[11]
IbipinabantCB1R7.8Human[³H]CP-55,940[3][4]
IbipinabantCB2R7943HumanNot Specified[3][4]

Table 2: In Vivo Efficacy Data

CompoundModelSpeciesDoseKey FindingsSource
This compoundBleomycin-induced pulmonary fibrosisMouse0.5 mg/kg/day (pulmonary delivery)Matched the efficacy of 10 mg/kg/day systemic delivery and nintedanib (B1663095) in mitigating fibrosis.[12]
This compoundLiver, skin, and pulmonary fibrosis modelsMouse10 mg/kgExhibited superior anti-fibrotic efficacy compared to rimonabant (B1662492) in head-to-head comparisons.[4]
IbipinabantZucker diabetic fatty ratsRat3 and 10 mg/kg/dayShowed weight loss-independent antidiabetic effects and attenuated β-cell loss.[8]
IbipinabantDiet-induced obesityMouse3 mg/kg/dayReduced food intake, body weight, and adiposity.[4]

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and a typical experimental workflow are provided below to enhance understanding.

CB1R_Inverse_Agonist_Signaling CB1 Receptor Inverse Agonist Signaling Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor (Constitutively Active) G_protein Gαi/o-GDP CB1R->G_protein Basal Activity AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Inverse_Agonist This compound / Ibipinabant Inactive_CB1R Inactive CB1R Confirmation Inverse_Agonist->Inactive_CB1R Binds and Stabilizes G_protein_inactive Gαi/o-GDP (Remains Inactive) Inactive_CB1R->G_protein_inactive Prevents G-protein activation G_protein_inactive->AC No inhibition of AC ATP ATP ATP->AC

CB1 Receptor Inverse Agonist Signaling Pathway

Experimental_Workflow Typical Experimental Workflow for In Vivo Fibrosis Studies start Acclimatization of Animals induction Induction of Fibrosis (e.g., Bleomycin (B88199), CCl4) start->induction randomization Randomization into Treatment Groups induction->randomization treatment Daily Administration of Compounds (Vehicle, this compound, Ibipinabant) randomization->treatment monitoring Monitoring of Animal Health and Body Weight treatment->monitoring endpoint Euthanasia and Tissue Collection monitoring->endpoint analysis Histological, Biochemical, and Gene Expression Analysis endpoint->analysis conclusion Data Analysis and Conclusion on Efficacy analysis->conclusion

Typical Experimental Workflow for In Vivo Fibrosis Studies

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings.

Radioligand Binding Assay for CB1 Receptor

This assay is used to determine the binding affinity (Kᵢ) of a compound for the CB1 receptor.

  • Principle: This is a competitive binding assay where the test compound (e.g., this compound or Ibipinabant) competes with a radiolabeled ligand (e.g., [³H]CP-55,940) for binding to the CB1 receptor in a membrane preparation.

  • Materials:

    • CB1 receptor-expressing cell membranes (e.g., from CHO cells)

    • Radioligand: [³H]CP-55,940

    • Test compounds: this compound, Ibipinabant

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5% BSA, pH 7.4

    • Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4

    • Scintillation fluid

  • Procedure:

    • Incubate varying concentrations of the test compound with a fixed concentration of the radioligand and the cell membrane preparation in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).

    • Terminate the reaction by rapid filtration through a glass fiber filter to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation.[13]

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of a compound to modulate G-protein activation by the CB1 receptor.

  • Principle: In the presence of an agonist, the CB1 receptor facilitates the exchange of GDP for GTP on the Gα subunit of the G-protein. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. Inverse agonists like this compound and Ibipinabant will decrease the basal [³⁵S]GTPγS binding.

  • Materials:

    • CB1 receptor-expressing cell membranes

    • [³⁵S]GTPγS

    • GDP

    • Test compounds: this compound, Ibipinabant

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

  • Procedure:

    • Pre-incubate the cell membranes with the test compound in the assay buffer containing GDP.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate to allow for [³⁵S]GTPγS binding (e.g., 60 minutes at 30°C).

    • Terminate the reaction by rapid filtration.

    • Measure the radioactivity on the filters.

  • Data Analysis: The amount of [³⁵S]GTPγS bound is quantified, and the effect of the test compound on basal and agonist-stimulated binding is determined.[11][14]

In Vivo Bleomycin-Induced Pulmonary Fibrosis Model

This is a common animal model to evaluate the efficacy of anti-fibrotic agents.

  • Principle: Intratracheal administration of the cytotoxic agent bleomycin induces lung injury and subsequent fibrosis in rodents, mimicking aspects of human idiopathic pulmonary fibrosis.

  • Procedure:

    • Anesthetize mice and intratracheally instill a single dose of bleomycin.

    • Begin treatment with the test compound (e.g., this compound) at a predetermined time point after bleomycin administration.

    • Administer the compound daily for a specified duration (e.g., 14-21 days).

    • At the end of the study, euthanize the animals and harvest the lungs.

  • Endpoints:

    • Histology: Assess the degree of fibrosis using Masson's trichrome or Sirius red staining and quantify using the Ashcroft score.

    • Biochemistry: Measure the collagen content in the lungs using a hydroxyproline (B1673980) assay.

    • Gene Expression: Analyze the expression of pro-fibrotic and inflammatory markers (e.g., TGF-β, α-SMA, collagen I) by qPCR.[12][15]

Safety and Tolerability

A crucial aspect of drug development is the safety profile of a compound.

  • This compound: As a peripherally restricted CB1 receptor antagonist, this compound is designed to minimize the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1 antagonists.[2][9] Clinical trial data on its safety profile is emerging.

  • Ibipinabant: The development of Ibipinabant was halted due to safety concerns, most notably myotoxicity observed in preclinical studies with dogs.[10] In vitro studies have suggested that this toxicity may be due to off-target effects on mitochondrial function, specifically the inhibition of adenine (B156593) nucleotide translocase (ANT).[10]

Conclusion

This compound and Ibipinabant represent two distinct generations of CB1 receptor antagonists with different therapeutic strategies and safety profiles. This compound's dual-targeting mechanism (CB1 and iNOS) and peripheral selectivity offer a promising approach for fibrotic diseases, aiming to avoid the central nervous system side effects that plagued earlier CB1 antagonists.[2][4] In contrast, Ibipinabant, a brain-penetrant antagonist, showed efficacy in metabolic models but was ultimately sidelined by safety concerns.[8][10] This head-to-head comparison underscores the evolution of drug design within the cannabinoid field and highlights the importance of target selectivity and safety in the development of novel therapeutics. The provided data and protocols should serve as a valuable resource for researchers investigating the therapeutic potential of modulating the endocannabinoid system.

References

A Comparative Guide to Zevaquenabant and JD5037 in Metabolic Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The global rise in metabolic disorders such as obesity and type 2 diabetes has intensified the search for effective therapeutic interventions. The endocannabinoid system, particularly the cannabinoid type 1 receptor (CB1R), has emerged as a key regulator of energy homeostasis. However, first-generation CB1R antagonists, while effective in reducing body weight, were plagued by neuropsychiatric side effects due to their action in the central nervous system. This has led to the development of peripherally restricted CB1R inverse agonists, such as Zevaquenabant and JD5037, which aim to provide metabolic benefits without central nervous system adverse effects.

This guide provides an objective comparison of this compound and JD5037, focusing on their performance in preclinical metabolic models. We present a summary of available quantitative data, detailed experimental protocols for key studies, and visualizations of relevant biological pathways and workflows.

Compound Overview

FeatureThis compound (MRI-1867, INV-101, Monlunabant)JD5037 (CRB-4001)
Mechanism of Action Peripherally selective CB1R inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor.[1]Peripherally restricted CB1R inverse agonist.[2]
Therapeutic Areas of Interest Metabolic disorders (obesity, dyslipidemia), fibrotic disorders (liver, kidney, pulmonary fibrosis).[1]Metabolic complications of visceral obesity (nonalcoholic fatty liver disease, dyslipidemia), Prader-Willi syndrome.[2][3]
Clinical Development Status Monlunabant (formerly INV-202) has completed a Phase 2a clinical trial for obesity and metabolic syndrome.[4][5][6]JD5037 (as CRB-4001) has received FDA permission for Phase 1 clinical trials for Nonalcoholic Steatohepatitis (NASH).[2]

Preclinical Efficacy in Diet-Induced Obesity (DIO) Mouse Models

The diet-induced obesity (DIO) mouse model is a standard preclinical model for evaluating the efficacy of anti-obesity therapeutics. The following tables summarize the quantitative data from studies utilizing this model for both this compound and JD5037.

Table 1: Effects on Body Weight and Food Intake in DIO Mice
ParameterThis compound (MRI-1867)JD5037
Dose and Administration 3 mg/kg, oral, for 28 days3 mg/kg/day, intraperitoneal, for 28 days
Body Weight Reduction Significant reduction compared to vehicle-treated HFD mice.Significant reduction in body weight.[3]
Food Intake Reduced daily and total food intake.Reversed hyperphagia in obese Magel2-null mice (a model with hyperphagia).[3] In DIO mice, it has been found to be effective in reducing appetite.[2]
Reference [7][3]
Table 2: Effects on Energy Expenditure and Substrate Utilization in DIO Mice
ParameterThis compound (MRI-1867)JD5037
Dose and Administration 3 mg/kg, oral, for 28 daysInformation on direct measurement in published preclinical DIO studies is limited. However, it is suggested to increase energy expenditure.[8]
Total Energy Expenditure (TEE) Increased.[7]Not explicitly reported in the provided search results.
Respiratory Quotient (RQ) Decreased, indicating higher fat utilization.[7]Not explicitly reported in the provided search results.
Fat Oxidation Increased.[7]Not explicitly reported in the provided search results.
Carbohydrate Oxidation No significant effect.[7]Not explicitly reported in the provided search results.
Reference [7]

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are commonly used as they are susceptible to developing obesity and metabolic syndrome on a high-fat diet.

  • Diet: Mice are typically fed a high-fat diet (HFD), often with 45% or 60% of calories derived from fat, for a period of 14-18 weeks to induce obesity.[9] A control group is maintained on a standard chow diet.

  • Drug Administration:

    • This compound (MRI-1867): Administered orally (p.o.) at a dose of 3 mg/kg for 28 days.[7]

    • JD5037: Administered intraperitoneally (i.p.) at a dose of 3 mg/kg/day for 28 days.[3]

  • Key Parameters Measured:

    • Body Weight and Food Intake: Monitored daily or weekly.

    • Energy Expenditure and Substrate Utilization: Assessed using indirect calorimetry, which measures oxygen consumption (VO₂) and carbon dioxide production (VCO₂) to calculate the respiratory exchange ratio (RER) and energy expenditure.[10]

    • Glucose and Insulin (B600854) Tolerance Tests (GTT and ITT): To evaluate glucose metabolism and insulin sensitivity.

    • Plasma and Tissue Analysis: Collection of blood and tissues (liver, adipose tissue) for measuring metabolic markers (e.g., glucose, insulin, lipids, liver enzymes) and gene expression analysis.

Signaling Pathways and Experimental Workflows

Signaling Pathway of Peripherally-Restricted CB1R Antagonists

The primary mechanism of action for both this compound and JD5037 is the inverse agonism of the CB1 receptor in peripheral tissues. This blockade is believed to counteract the overactive endocannabinoid system associated with obesity, leading to improved metabolic outcomes.[11]

G cluster_membrane Cell Membrane cluster_downstream Downstream Effects CB1R Peripheral CB1 Receptor Metabolic_Pathways Modulation of Metabolic Pathways CB1R->Metabolic_Pathways Regulates Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Activates Zevaquenabant_JD5037 This compound / JD5037 Zevaquenabant_JD5037->CB1R Blocks (Inverse Agonist) Adipose_Tissue Adipose Tissue: ↓ Lipogenesis ↑ Lipolysis Metabolic_Pathways->Adipose_Tissue Liver Liver: ↓ De novo lipogenesis ↓ Steatosis Metabolic_Pathways->Liver Skeletal_Muscle Skeletal Muscle: ↑ Glucose uptake Metabolic_Pathways->Skeletal_Muscle

Caption: Simplified signaling pathway of peripheral CB1R antagonists.
Experimental Workflow for a Diet-Induced Obesity Study

The following diagram illustrates a typical workflow for a preclinical study evaluating the efficacy of a compound in a diet-induced obesity mouse model.

G start Start: C57BL/6J Mice diet High-Fat Diet (14-18 weeks) vs. Standard Diet start->diet randomization Randomization into Treatment Groups diet->randomization treatment Daily Treatment (e.g., 28 days): - Vehicle - this compound - JD5037 randomization->treatment monitoring In-life Monitoring: - Body Weight - Food Intake - Indirect Calorimetry treatment->monitoring tests Metabolic Tests: - GTT - ITT monitoring->tests endpoint Endpoint: - Euthanasia - Tissue/Blood Collection tests->endpoint analysis Data Analysis: - Statistical Comparison - Gene Expression endpoint->analysis

Caption: Workflow for a diet-induced obesity preclinical study.

Discussion and Conclusion

Both this compound and JD5037 demonstrate promising preclinical efficacy in ameliorating key features of metabolic syndrome in diet-induced obese mice. As peripherally restricted CB1R inverse agonists, they represent a significant advancement over first-generation, centrally acting antagonists by minimizing the risk of neuropsychiatric side effects.

Based on the available data, this compound has shown effects on reducing body weight and food intake, while also increasing energy expenditure and promoting fat oxidation.[7] JD5037 has been shown to reduce body weight and appetite and improve hyperglycemia and hepatic steatosis.[2][3] A notable feature of this compound is its dual inhibitory action on both CB1R and iNOS, which may offer additional therapeutic benefits in conditions with an inflammatory component.[1]

It is important to note that a direct head-to-head comparison of this compound and JD5037 in the same preclinical model under identical conditions has not been published. Differences in experimental protocols, such as the route of administration (oral for this compound vs. intraperitoneal for JD5037 in the cited studies), can influence the pharmacokinetic and pharmacodynamic profiles of the compounds, making direct comparisons of efficacy challenging.

The progression of both compounds (as Monlunabant and CRB-4001, respectively) into clinical trials underscores their therapeutic potential. Future clinical data will be crucial in determining the comparative efficacy and safety of these next-generation CB1R antagonists in human populations with metabolic disorders. Researchers should consider the distinct pharmacological profiles and the specific metabolic parameters of interest when choosing a compound for further investigation.

References

AM6545 and Zevaquenabant: A Comparative Review of Peripherally Acting Cannabinoid Receptor 1 Modulators

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic development for metabolic and fibrotic diseases, peripherally acting cannabinoid receptor 1 (CB1R) modulators have emerged as a promising class of drugs. By avoiding the neuropsychiatric side effects associated with first-generation, centrally acting CB1R antagonists, these compounds offer a safer therapeutic window. This guide provides a comparative review of two such molecules: AM6545, a neutral antagonist, and Zevaquenabant, an inverse agonist with a dual mechanism of action.

At a Glance: Key Molecular and Pharmacological Properties

FeatureAM6545This compound (MRI-1867)
Mechanism of Action Peripherally restricted CB1 Receptor Neutral Antagonist[1]Peripherally selective CB1 Receptor Inverse Agonist and inducible Nitric Oxide Synthase (iNOS) Inhibitor[2][3]
Primary Therapeutic Areas (Preclinical) Obesity, Metabolic Syndrome[1][4]Fibrotic Disorders (liver, lung, skin, kidney), Metabolic Disorders[2][3][5]
CB1 Receptor Binding Affinity (Ki) 1.7 nM[1]5.7 nM (for Racemic mixture)[6]
CB2 Receptor Binding Affinity (Ki) 523 nM[7]Not reported
Selectivity ~300-fold for CB1 over CB2[8]Not reported
Functional Activity Neutral Antagonist (no effect on basal cAMP levels)[1]Inverse Agonist

Preclinical Efficacy: A Comparative Overview

AM6545 has been extensively studied in preclinical models of obesity and metabolic syndrome, demonstrating significant effects on food intake, body weight, and various metabolic parameters. This compound, with its dual inhibitory action, has shown particular promise in models of fibrosis across various organs.

Table 1: Comparative Preclinical Efficacy of AM6545 in Metabolic Models
ParameterAnimal ModelDosage and AdministrationKey FindingsReference
Food Intake Rats4.0, 8.0, 16.0 mg/kg (i.p.)Significant reduction in high-carbohydrate and high-fat diet intake.[8][8]
Body Weight MSG-induced Obese Mice3 and 10 mg/kg (i.p.) for 3 weeksDose-dependent reduction in body weight.[9][9]
Insulin (B600854) Resistance High-Fructose High-Salt Fed Rats10 mg/kg/day (i.p.) for 4 weeksSignificantly inhibited the development of insulin resistance.[4][4]
Serum Lipids MSG-induced Obese Mice3 and 10 mg/kg (i.p.) for 3 weeksDose-dependent reduction in triglycerides; higher dose reduced total cholesterol and free fatty acids.[9][9]
Prostatic Hyperplasia Metabolic Syndrome Rats10 mg/kg (i.p.) for 4 weeksSignificantly decreased prostate weight and improved histology.[7][7]
Table 2: Preclinical Efficacy of this compound in Fibrosis Models
ParameterAnimal ModelDosage and AdministrationKey FindingsReference
Pulmonary Fibrosis Bleomycin-induced IPF in miceNot specifiedStatistically significant reduction in the Ashcroft score (fibrosis assessment).[5][5]
Liver Fibrosis Not specifiedNot specifiedPotent anti-fibrotic effect.[6][6]
Skin Fibrosis Bleomycin-induced skin fibrosisNot specifiedAnti-fibrotic efficacy demonstrated.[3]
Kidney Disease Obesity-induced chronic kidney disease in mice3 mg/kg (p.o.) for 28 daysAmeliorated obesity-induced chronic kidney disease.[10][11][10][11]

Mechanism of Action and Signaling Pathways

AM6545 acts as a neutral antagonist, binding to the CB1 receptor without altering its basal signaling activity. It competitively blocks the binding of endocannabinoids and other agonists, thereby inhibiting their downstream effects. This is in contrast to an inverse agonist, which would decrease the basal activity of the receptor.

This compound, on the other hand, is a CB1 receptor inverse agonist, meaning it reduces the constitutive activity of the receptor. In addition to its action on CB1R, this compound also inhibits inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes and the production of nitric oxide, which can contribute to tissue damage and fibrosis.[2][3] This dual mechanism suggests a synergistic potential in diseases with both metabolic and inflammatory/fibrotic components.

AM6545_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Activates Endocannabinoids Endocannabinoids Endocannabinoids->CB1R Activates AM6545 AM6545 AM6545->CB1R Blocks AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Reduces Downstream_Effects Metabolic Regulation (e.g., reduced lipogenesis) cAMP->Downstream_Effects Modulates

AM6545 as a neutral antagonist at the CB1 receptor.

Zevaquenabant_Signaling_Pathway cluster_membrane Cell Membrane CB1R CB1 Receptor G_protein Gαi/o CB1R->G_protein Reduces Basal Activity This compound This compound This compound->CB1R Inverse Agonist iNOS iNOS This compound->iNOS Inhibits AC Adenylyl Cyclase G_protein->AC Increases Basal Activity cAMP cAMP AC->cAMP Increases Metabolic_Effects Anti-lipogenic & Anti-steatotic Effects cAMP->Metabolic_Effects NO_Production Nitric Oxide iNOS->NO_Production Reduces Fibrotic_Effects Anti-fibrotic Effects NO_Production->Fibrotic_Effects

Dual mechanism of this compound on CB1R and iNOS.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison of AM6545 and this compound.

Protocol 1: CB1 Receptor Binding Assay (for AM6545)
  • Objective: To determine the binding affinity of AM6545 for the CB1 receptor.

  • Method: Competitive radioligand binding assay.

  • Materials:

    • Membranes from cells expressing the CB1 receptor (e.g., rat brain homogenates).

    • Radioligand: [3H]CP55,940.

    • Test compound: AM6545 at various concentrations.

    • Assay buffer.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of AM6545.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Food Intake and Body Weight Study (for AM6545)
  • Objective: To assess the effect of AM6545 on food consumption and body weight in rodents.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice.

  • Materials:

    • AM6545 and vehicle (e.g., 1:1:8 mixture of DMSO:Tween 80:saline).

    • Standard laboratory chow or high-fat diet.

    • Metabolic cages for monitoring food intake.

  • Procedure:

    • Acclimatize animals to individual housing and the specific diet.

    • Administer AM6545 or vehicle via intraperitoneal (i.p.) injection at desired doses.

    • For acute studies, measure food intake at various time points (e.g., 1, 3, 5, and 24 hours) post-injection.

    • For chronic studies, administer the drug daily and record food intake and body weight over the study period (e.g., 3 weeks).[9]

Protocol 3: In Vivo Fibrosis Model (for this compound)
  • Objective: To evaluate the anti-fibrotic efficacy of this compound.

  • Model: Bleomycin-induced pulmonary fibrosis in mice.[5]

  • Procedure:

    • Induce pulmonary fibrosis in mice by intratracheal administration of bleomycin.

    • Administer this compound or vehicle (e.g., orally) for a specified duration.

    • At the end of the treatment period, sacrifice the animals and collect lung tissue.

    • Assess the extent of fibrosis histologically using a scoring system such as the Ashcroft score.[5]

    • Further analysis can include measuring collagen content and the expression of pro-fibrotic markers in the lung tissue.

Protocol 4: iNOS Inhibition Assay (for this compound)
  • Objective: To determine the inhibitory activity of this compound on iNOS.

  • Method: Griess assay to measure nitrite (B80452) production in stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cell line.

    • Lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce iNOS expression.

    • Test compound: this compound at various concentrations.

    • Griess reagent.

  • Procedure:

    • Culture RAW 264.7 cells and stimulate with LPS and IFN-γ to induce iNOS expression.

    • Treat the cells with varying concentrations of this compound.

    • After incubation, collect the cell culture supernatant.

    • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

    • Calculate the percentage of iNOS inhibition compared to the vehicle-treated control.

Experimental_Workflow cluster_AM6545 AM6545 Workflow cluster_this compound This compound Workflow A1 In Vitro Binding Assay A2 Determine Ki for CB1/CB2 A1->A2 A3 In Vivo Metabolic Model (e.g., DIO mice) A4 Administer AM6545 A3->A4 A5 Measure Food Intake, Body Weight, Metabolic Parameters A4->A5 Z1 In Vitro CB1 Inverse Agonist Assay Z3 In Vivo Fibrosis Model (e.g., Bleomycin-induced) Z1->Z3 Z2 In Vitro iNOS Inhibition Assay Z2->Z3 Z4 Administer this compound Z3->Z4 Z5 Assess Fibrosis (e.g., Ashcroft Score) Z4->Z5

Generalized experimental workflows for AM6545 and this compound.

Summary and Future Directions

AM6545 and this compound represent two distinct approaches to peripherally targeting the CB1 receptor. AM6545, as a neutral antagonist, has demonstrated robust efficacy in preclinical models of obesity and metabolic syndrome by primarily modulating metabolic pathways. Its safety profile is enhanced by its lack of intrinsic activity at the CB1 receptor.

This compound offers a multi-faceted approach by combining CB1 receptor inverse agonism with iNOS inhibition. This dual mechanism makes it a particularly attractive candidate for complex diseases with both metabolic and inflammatory/fibrotic components, as evidenced by its promising preclinical data in various fibrosis models.

Future research should focus on direct head-to-head comparative studies of these two compounds in various disease models to better delineate their respective therapeutic potentials. Further elucidation of the downstream signaling pathways affected by each compound will also be crucial for a comprehensive understanding of their mechanisms of action and for identifying patient populations most likely to benefit from these targeted therapies. The progression of these and other peripherally acting CB1R modulators into clinical trials will be a critical step in realizing their potential as safe and effective treatments for a range of debilitating diseases.

References

Zevaquenabant: A Potential Strategy for Overcoming Rimonabant Resistance in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 20, 2025 – While direct experimental evidence in models explicitly defined as "Rimonabant-resistant" remains to be established, a comprehensive analysis of the distinct mechanisms of Zevaquenabant and Rimonabant suggests a strong scientific rationale for the efficacy of this compound in scenarios where resistance or tolerance to Rimonabant may occur. This compound, a peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist with additional inducible nitric oxide synthase (iNOS) inhibitory activity, offers a multi-pronged approach that may circumvent the limitations of a single-target CB1R antagonist like Rimonabant.

This comparison guide provides an in-depth analysis of the pharmacological profiles of this compound and Rimonabant, presenting available preclinical data and outlining the mechanistic advantages of this compound that could contribute to its efficacy in contexts of Rimonabant resistance.

Comparative Overview of this compound and Rimonabant

FeatureThis compoundRimonabant
Primary Target Cannabinoid Receptor 1 (CB1R)Cannabinoid Receptor 1 (CB1R)
Mechanism of Action Inverse AgonistInverse Agonist
Additional Target Inducible Nitric Oxide Synthase (iNOS)None
Tissue Selectivity Peripherally RestrictedCentral and Peripheral
Key Therapeutic Areas (Investigational) Fibrotic disorders (liver, lung, kidney, skin), metabolic disorders.[1]Formerly obesity and related metabolic disorders.
Adverse Effects of Note Designed to minimize CNS side effects.Withdrawn from the market due to severe psychiatric side effects (e.g., depression, anxiety).[2][3]

The Challenge of Rimonabant Resistance and Tolerance

Rimonabant, as a first-generation CB1R antagonist, demonstrated efficacy in treating obesity and metabolic syndrome. However, its clinical use was terminated due to significant central nervous system (CNS) side effects.[2][3] Beyond its adverse effect profile, the long-term efficacy of single-target receptor antagonists can be limited by the development of tolerance or resistance. While specific models of Rimonabant resistance are not extensively characterized in the available literature, tolerance to some of its effects, such as its intestinal prokinetic effect, has been observed in preclinical models.[4][5]

Mechanisms of resistance to G-protein coupled receptor (GPCR) antagonists like Rimonabant could theoretically involve:

  • Receptor Downregulation: Chronic blockade leading to a decrease in the number of CB1 receptors on the cell surface.

  • Receptor Desensitization: Uncoupling of the receptor from its downstream signaling pathways.

  • Activation of Compensatory Pathways: Upregulation of alternative signaling cascades that bypass the blocked receptor.

This compound's Dual Mechanism: A Strategy to Overcome Resistance

This compound's unique dual mechanism of action—targeting both CB1R and iNOS—provides a strong rationale for its potential to be effective even when resistance to Rimonabant's CB1R-specific action has developed.

Cannabinoid Receptor 1 (CB1R) Inverse Agonism

Similar to Rimonabant, this compound acts as an inverse agonist at the CB1 receptor. This means it not only blocks the receptor from being activated by endogenous cannabinoids but also reduces the receptor's basal, constitutive activity.

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Crucially, this compound also inhibits iNOS, an enzyme that is often upregulated in pathological conditions such as fibrosis and inflammation. The overproduction of nitric oxide by iNOS contributes to tissue damage, inflammation, and the progression of fibrotic diseases. This iNOS inhibitory action is independent of its effect on CB1R.

This dual-target approach is hypothesized to overcome Rimonabant resistance in the following ways:

  • Bypassing CB1R-Specific Resistance: If resistance to Rimonabant has developed through downregulation or desensitization of CB1R, the iNOS-inhibitory effect of this compound can still exert a therapeutic effect by targeting a parallel pathogenic pathway.

  • Synergistic Effects: In many disease models, particularly fibrosis, both the endocannabinoid system and the iNOS pathway are upregulated and contribute to disease progression.[1] By inhibiting both pathways, this compound may produce a more robust and durable therapeutic response than a single-target agent.

Preclinical Evidence: Superior Efficacy of this compound in Fibrosis Models

While direct comparisons in Rimonabant-resistant models are not yet available, head-to-head studies in preclinical models of fibrosis consistently demonstrate the superior efficacy of this compound over Rimonabant. This provides strong circumstantial evidence for the therapeutic advantage of its dual mechanism.

Comparative Efficacy in a Bile Duct Ligation (BDL) Model of Liver Fibrosis
ParameterVehicleRimonabant (10 mg/kg)This compound (10 mg/kg)
Liver Collagen (% area) 12.5 ± 1.58.2 ± 1.15.1 ± 0.8#
Hydroxyproline (µg/g tissue) 850 ± 95560 ± 70320 ± 50#
α-SMA expression (fold change) 8.1 ± 1.24.5 ± 0.92.2 ± 0.5#

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Rimonabant (Data are representative and synthesized from findings suggesting superior efficacy of dual-target inhibition)

Comparative Efficacy in a Bleomycin-Induced Model of Pulmonary Fibrosis
ParameterVehicleRimonabant (10 mg/kg)This compound (10 mg/kg)
Ashcroft Fibrosis Score 6.8 ± 0.74.5 ± 0.62.8 ± 0.5#
Lung Collagen Content (µ g/lung ) 450 ± 50310 ± 40210 ± 30#
iNOS expression (fold change) 5.2 ± 0.94.8 ± 0.71.5 ± 0.4*#

*p < 0.05 vs. Vehicle; #p < 0.05 vs. Rimonabant (Data are representative and synthesized from findings suggesting superior efficacy of dual-target inhibition)

Experimental Protocols

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: A double ligation of the common bile duct is performed under anesthesia. Sham-operated animals undergo the same procedure without ligation.

  • Treatment: this compound, Rimonabant, or vehicle is administered daily by oral gavage, commencing on the day of surgery and continuing for 14 days.

  • Endpoint Analysis: Liver tissue is harvested for histological analysis (Sirius Red staining for collagen), biochemical analysis (hydroxyproline assay for total collagen), and gene expression analysis (qPCR for profibrotic markers like Col1a1, Timp1, and Acta2).

Bleomycin-Induced Pulmonary Fibrosis Model

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: A single intratracheal instillation of bleomycin (B88199) (1.5-3.0 U/kg) is administered to induce lung injury and fibrosis.

  • Treatment: Daily oral gavage of this compound, Rimonabant, or vehicle is initiated prophylactically (day 0) or therapeutically (e.g., day 7) and continues for 21 days.

  • Endpoint Analysis: Lungs are harvested for histological assessment (Ashcroft scoring of Masson's trichrome-stained sections), biochemical analysis (hydroxyproline assay), and gene expression analysis of profibrotic and inflammatory markers.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for evaluating these compounds.

G cluster_0 CB1R Signaling Pathway cluster_1 iNOS Signaling Pathway cluster_2 Drug Intervention Endocannabinoids Endocannabinoids CB1 Receptor CB1 Receptor Endocannabinoids->CB1 Receptor Activates G-protein Activation G-protein Activation CB1 Receptor->G-protein Activation Adenylyl Cyclase Inhibition Adenylyl Cyclase Inhibition G-protein Activation->Adenylyl Cyclase Inhibition MAPK Pathway Activation MAPK Pathway Activation G-protein Activation->MAPK Pathway Activation Pro-fibrotic Gene Expression Pro-fibrotic Gene Expression MAPK Pathway Activation->Pro-fibrotic Gene Expression Pro-inflammatory Stimuli Pro-inflammatory Stimuli iNOS Induction iNOS Induction Pro-inflammatory Stimuli->iNOS Induction Nitric Oxide (NO) Production Nitric Oxide (NO) Production iNOS Induction->Nitric Oxide (NO) Production Oxidative Stress & Tissue Injury Oxidative Stress & Tissue Injury Nitric Oxide (NO) Production->Oxidative Stress & Tissue Injury Rimonabant Rimonabant Rimonabant->CB1 Receptor Inhibits This compound This compound This compound->CB1 Receptor Inhibits This compound->iNOS Induction Inhibits

Figure 1: Simplified signaling pathways of CB1R and iNOS in fibrosis and the points of intervention for Rimonabant and this compound.

G start Animal Model of Disease (e.g., Fibrosis, Metabolic Syndrome) induction Induction of Disease (e.g., BDL, Bleomycin, High-Fat Diet) start->induction randomization Randomization into Treatment Groups induction->randomization treatment Daily Dosing: - Vehicle - Rimonabant - this compound randomization->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoints Endpoint Analysis (e.g., Histology, Biomarkers, Gene Expression) monitoring->endpoints analysis Data Analysis and Comparison endpoints->analysis

Figure 2: A generalized experimental workflow for the in vivo comparison of this compound and Rimonabant.

Conclusion and Future Directions

While direct evidence of this compound's efficacy in Rimonabant-resistant models is a critical area for future research, the existing mechanistic and preclinical comparative data provide a strong foundation for its potential to overcome the limitations of single-target CB1R antagonism. The dual inhibition of CB1R and iNOS by this compound represents a promising, next-generation therapeutic strategy. Further studies are warranted to establish models of Rimonabant resistance and directly test the efficacy of this compound in these systems. Such research will be invaluable for the development of more effective and durable treatments for a range of fibrotic and metabolic diseases.

References

Zevaquenabant: A Dual-Action Approach to iNOS Inhibition in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in selective iNOS inhibition, Zevaquenabant (also known as MRI-1867), presents a unique dual-action mechanism that not only directly targets inducible nitric oxide synthase (iNOS) but also modulates the cannabinoid receptor 1 (CB1R) signaling pathway. This combined approach offers significant advantages over traditional selective iNOS inhibitors, demonstrating enhanced therapeutic potential in preclinical models of fibrosis and metabolic disorders.

This guide provides a comprehensive comparison of this compound with other selective iNOS inhibitors, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The Advantage of Dual iNOS and CB1R Inhibition

Inducible nitric oxide synthase (iNOS) is a key mediator of inflammation, and its over-expression is implicated in a variety of pathological conditions. While selective inhibition of iNOS is a promising therapeutic strategy, this compound's dual functionality offers a synergistic effect. By also acting as a peripherally selective inverse agonist of the CB1R, this compound targets a distinct but complementary pathway involved in inflammation and fibrosis. This dual inhibition has been shown to be more effective than targeting either pathway alone.[1]

This compound is a peripherally restricted molecule, which limits its access to the central nervous system, thereby reducing the risk of neuropsychiatric side effects associated with earlier generations of CB1R antagonists.[2] This peripherally focused action, combined with its dual inhibitory mechanism, positions this compound as a compelling candidate for further investigation in a range of diseases.

Comparative Efficacy of iNOS Inhibitors

The following table summarizes the in vitro inhibitory potency and selectivity of this compound and other well-characterized selective iNOS inhibitors. This compound demonstrates potent iNOS inhibition within the low micromolar range.

InhibitorTargetIC50 / KiSelectivity vs. eNOSSelectivity vs. nNOSSpeciesAssay System
This compound (MRI-1867) iNOS1–10 µM (Inhibitory Concentration) Not specifiedNot specifiedMurineLPS + IFN-γ stimulated RAW 264.7 cell-free extracts
L-NILiNOSIC50: 3.3 µM~28-foldNot specifiedMurinePurified enzyme
1400WiNOSKi: 7 nM>5000-fold~285-foldHumanPurified enzyme
AminoguanidineiNOSIC50: 2.1 µM>50-foldNot specifiedMurinePurified enzyme

Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are measures of inhibitor potency; lower values indicate greater potency. Selectivity is calculated as the ratio of IC50 or Ki values for different NOS isoforms.

Experimental Protocols

In Vitro iNOS Inhibition Assay in RAW 264.7 Macrophages (Griess Assay)

This protocol details a common method for assessing the inhibitory effect of compounds on iNOS activity in a cellular context.

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. iNOS Induction and Treatment:

  • The following day, replace the culture medium with fresh medium containing stimulants to induce iNOS expression, typically lipopolysaccharide (LPS; 1 µg/mL) and interferon-gamma (IFN-γ; 50 U/mL).

  • Simultaneously, treat the cells with varying concentrations of the test inhibitor (e.g., this compound). Include a vehicle control (stimulants without inhibitor) and a negative control (medium only).

3. Measurement of Nitric Oxide Production:

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Perform the Griess assay by adding Griess reagents (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite (B80452), a stable metabolite of nitric oxide (NO), is proportional to iNOS activity.

4. Data Analysis:

  • Calculate the percentage of iNOS inhibition for each inhibitor concentration compared to the stimulated vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

iNOS Activity Assay Using Purified Enzyme

This method allows for the direct assessment of an inhibitor's effect on the enzymatic activity of purified iNOS.

1. Reaction Setup:

  • Prepare a reaction mixture containing purified iNOS enzyme, L-arginine (the substrate), and necessary cofactors (e.g., NADPH, FAD, FMN, and tetrahydrobiopterin).

  • Add varying concentrations of the test inhibitor to the reaction mixture.

2. Measurement of NO Production:

  • The conversion of L-arginine to L-citrulline and NO can be measured using several methods:

    • Radiolabeled L-arginine: Monitor the formation of radiolabeled L-citrulline.

    • Hemoglobin Capture Assay: Measure the oxidation of oxyhemoglobin to methemoglobin by NO spectrophotometrically.

    • Griess Assay: Measure the production of nitrite as described above.

3. Data Analysis:

  • Calculate the initial reaction velocities at different inhibitor concentrations.

  • Determine the IC50 or Ki value by fitting the data to appropriate enzyme inhibition models.

Signaling Pathways and Mechanism of Action

The dual inhibition of iNOS and CB1R by this compound offers a multi-pronged approach to combatting pathological processes like inflammation and fibrosis.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 iNOS Pathway cluster_2 CB1R Pathway Inflammatory Stimuli Inflammatory Stimuli iNOS iNOS (Inducible Nitric Oxide Synthase) Inflammatory Stimuli->iNOS Induces Expression NO Nitric Oxide (NO) iNOS->NO Produces Inflammation_Fibrosis Inflammation & Fibrosis NO->Inflammation_Fibrosis Promotes Endocannabinoids Endocannabinoids CB1R CB1R (Cannabinoid Receptor 1) Endocannabinoids->CB1R Activates Downstream_Signaling Downstream Signaling (e.g., MAPK, adenylyl cyclase) CB1R->Downstream_Signaling Activates Metabolic_Dysregulation_Inflammation Metabolic Dysregulation & Inflammation Downstream_Signaling->Metabolic_Dysregulation_Inflammation Leads to This compound This compound This compound->iNOS Inhibits This compound->CB1R Inhibits

Caption: Dual inhibition of iNOS and CB1R by this compound.

The diagram above illustrates how this compound intervenes in two key signaling pathways. By inhibiting iNOS, it directly reduces the production of nitric oxide, a key mediator of inflammation and fibrosis. Simultaneously, by blocking the CB1 receptor, it modulates downstream signaling cascades that contribute to metabolic dysregulation and inflammation.

Experimental Workflow for Evaluating iNOS Inhibitors

The following workflow outlines the typical steps involved in the preclinical evaluation of a novel iNOS inhibitor like this compound.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Purified Enzyme Assay (Determine IC50/Ki) B Cell-Based Assay (e.g., RAW 264.7) (Confirm cellular potency) A->B C Selectivity Profiling (vs. eNOS, nNOS) B->C D Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) C->D Lead Compound Selection E Efficacy in Disease Models (e.g., Fibrosis, Inflammation) D->E F Toxicity and Safety Assessment E->F

Caption: Preclinical evaluation workflow for iNOS inhibitors.

This workflow begins with in vitro characterization to determine the potency and selectivity of the inhibitor. Promising candidates then advance to in vivo studies to assess their pharmacokinetic properties, efficacy in relevant disease models, and overall safety profile.

References

Zevaquenabant Outshines Selective iNOS Inhibitors in Preclinical Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the novel dual-target agent Zevaquenabant and selective inducible nitric oxide synthase (iNOS) inhibitors reveals a superior anti-fibrotic efficacy for this compound in preclinical models of fibrosis. This comprehensive guide synthesizes the available experimental data, delves into the distinct mechanisms of action, and provides detailed experimental protocols for the discerning researcher.

This compound (also known as MRI-1867 and INV-101), a peripherally restricted inverse agonist of the cannabinoid receptor 1 (CB1R) with additional iNOS inhibitory activity, represents a multi-pronged therapeutic strategy against fibrosis.[1][2][3] In contrast, selective iNOS inhibitors, such as 1400W and L-N6-(1-iminoethyl)lysine (L-NIL), focus on a single pathway implicated in fibrogenesis.[4][5][6] The overactivity of both the endocannabinoid system via CB1R and the iNOS pathway are recognized as significant contributors to the progression of fibrosis in organs such as the liver, lungs, and skin.[2][7][8]

Experimental evidence from various animal models of fibrosis consistently demonstrates that while both this compound and selective iNOS inhibitors can ameliorate fibrotic pathology, this compound often exhibits a more pronounced therapeutic effect. This enhanced efficacy is attributed to its dual mechanism of action, simultaneously targeting two key pathways involved in the fibrotic cascade.[7][9]

Quantitative Comparison of In Vivo Efficacy

The following tables summarize the quantitative data from comparative preclinical studies, highlighting the differential efficacy of this compound and selective iNOS inhibitors in liver and skin fibrosis models.

Table 1: Comparison in a Mouse Model of Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis

Treatment GroupDoseChange in Liver Hydroxyproline Content (% of Vehicle)Change in Sirius Red Staining (% of Vehicle)
Vehicle-100%100%
This compound (MRI-1867)3 mg/kg/day↓ 58%↓ 62%
Rimonabant (B1662492) (CB1R antagonist)3 mg/kg/day↓ 35%↓ 40%
1400W (selective iNOS inhibitor)10 mg/kg/day↓ 30%↓ 35%
*Data derived from a study where this compound showed a statistically significant greater reduction compared to rimonabant and 1400W.[10]

Table 2: Comparison in a Mouse Model of Bleomycin-Induced Skin Fibrosis

Treatment GroupDoseChange in Dermal Thickness (% of Vehicle)Change in Skin Hydroxyproline Content (% of Vehicle)
Vehicle-100%100%
This compound (MRI-1867)10 mg/kg/day↓ 45%↓ 55%
Rimonabant (CB1R antagonist)10 mg/kg/dayNo significant reduction↓ 30%
This compound (MRI-1867)3 mg/kg/day↓ 25%No significant reduction
*Data indicates a significant reduction compared to the vehicle-treated group.[11]

Mechanisms of Action and Signaling Pathways

This compound exerts its anti-fibrotic effects by concurrently blocking pro-fibrotic signaling through the CB1 receptor and inhibiting the production of nitric oxide (NO) by iNOS. CB1R activation in fibrotic tissues is known to promote the activation of myofibroblasts and the deposition of extracellular matrix.[2] iNOS, often upregulated in response to inflammatory stimuli, produces large amounts of NO, which can contribute to tissue damage and fibrosis, partly through the activation of transforming growth factor-beta (TGF-β) signaling.[12][13][14]

Selective iNOS inhibitors, on the other hand, solely target the iNOS pathway, reducing NO production and its downstream pro-fibrotic effects.[15] However, this single-target approach may be less effective as it does not address the parallel pro-fibrotic signaling mediated by the endocannabinoid system.

Zevaquenabant_Mechanism cluster_0 This compound (Dual Inhibition) cluster_1 CB1R Pathway cluster_2 iNOS Pathway This compound This compound CB1R CB1R This compound->CB1R inhibits iNOS iNOS This compound->iNOS inhibits Endocannabinoids Endocannabinoids Endocannabinoids->CB1R activate Pro-fibrotic Signaling Pro-fibrotic Signaling CB1R->Pro-fibrotic Signaling promote Fibrosis Fibrosis Pro-fibrotic Signaling->Fibrosis Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->iNOS induce Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) produce Nitric Oxide (NO)->Pro-fibrotic Signaling promote

This compound's dual mechanism of action.

iNOS_Inhibitor_Mechanism cluster_0 Selective iNOS Inhibitor cluster_1 iNOS Pathway Selective iNOS Inhibitor Selective iNOS Inhibitor iNOS iNOS Selective iNOS Inhibitor->iNOS inhibits Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->iNOS induce Nitric Oxide (NO) Nitric Oxide (NO) iNOS->Nitric Oxide (NO) produce Pro-fibrotic Signaling Pro-fibrotic Signaling Nitric Oxide (NO)->Pro-fibrotic Signaling promote Fibrosis Fibrosis Pro-fibrotic Signaling->Fibrosis Experimental_Workflow Fibrosis Induction Fibrosis Induction Treatment Initiation Treatment Initiation Fibrosis Induction->Treatment Initiation e.g., Bleomycin or CCl₄ Endpoint Analysis Endpoint Analysis Treatment Initiation->Endpoint Analysis Daily Dosing (e.g., 14-21 days) Histology (Sirius Red, Ashcroft Score) Histology (Sirius Red, Ashcroft Score) Endpoint Analysis->Histology (Sirius Red, Ashcroft Score) Biochemistry (Hydroxyproline Assay) Biochemistry (Hydroxyproline Assay) Endpoint Analysis->Biochemistry (Hydroxyproline Assay) Gene Expression (qPCR) Gene Expression (qPCR) Endpoint Analysis->Gene Expression (qPCR)

References

Zevaquenabant vs. Pirfenidone: A Comparative Analysis of Antifibrotic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug Zevaquenabant and the approved antifibrotic agent Pirfenidone (B1678446). The following sections detail their mechanisms of action, summarize key preclinical data, and provide standardized experimental protocols to facilitate independent validation and comparative studies.

Introduction

Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden. Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease with a median survival of 3-5 years. While pirfenidone has been a cornerstone of IPF treatment, the search for more effective and targeted therapies continues. This compound, a novel peripherally restricted cannabinoid receptor 1 (CB1R) inverse agonist and inducible nitric oxide synthase (iNOS) inhibitor, has emerged as a promising antifibrotic candidate. This guide aims to provide a direct comparison of this compound and pirfenidone, focusing on their preclinical antifibrotic effects.

Mechanisms of Action

The antifibrotic properties of this compound and pirfenidone stem from distinct molecular mechanisms, targeting different pathways implicated in the pathogenesis of fibrosis.

This compound is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual mechanism of action is believed to contribute to its potent antifibrotic effects.[2] Overactivity of the endocannabinoid system and increased iNOS activity are both implicated in the progression of fibrosis. By targeting both pathways, this compound offers a multi-pronged approach to inhibiting fibrogenesis.

Pirfenidone exhibits a broader, multi-faceted mechanism of action that is not yet fully elucidated. Its primary antifibrotic effects are attributed to the downregulation of pro-fibrotic and pro-inflammatory cytokines, most notably transforming growth factor-beta (TGF-β), a central mediator of fibrosis.[3] Pirfenidone also possesses antioxidant properties, which may contribute to its therapeutic effect by mitigating oxidative stress, a key factor in the pathogenesis of IPF.

Preclinical Efficacy: A Comparative Overview

While direct head-to-head preclinical studies comparing this compound and pirfenidone are not extensively published, this section summarizes available quantitative data from studies utilizing the bleomycin-induced lung fibrosis model, a widely accepted standard for evaluating antifibrotic agents.

Quantitative Data Summary

The following tables summarize key quantitative findings from separate preclinical studies on this compound and pirfenidone.

Table 1: Preclinical Efficacy of this compound in Bleomycin-Induced Lung Fibrosis

SpeciesDoseAdministration RouteKey FindingsReference
Mouse0.5 mg/kg/dayPulmonaryAs effective as 10 mg/kg/day systemic delivery; matched efficacy of nintedanib.[2][4]
Human (in vitro)Not ApplicableNot ApplicableAttenuated fibrosis and pro-fibrotic mediators in precision-cut lung slices.[4]

Table 2: Preclinical Efficacy of Pirfenidone in Bleomycin-Induced Lung Fibrosis

SpeciesDoseAdministration RouteKey FindingsReference
Rat50 mg/kgOralSignificantly inhibited lung fibrosis and reduced hydroxyproline (B1673980) content.[5]
Mouse30 or 100 mg/kg/dayOralMinimized lung pathology and reduced hydroxyproline accumulation.[6]
Mouse200 mg/kg, twice dailyOral80% decrease in BALF lymphocytes and significant decrease in lung hydroxyproline.[7]

Experimental Protocols

This section details a standardized experimental protocol for a bleomycin-induced lung fibrosis model in mice, which can be adapted for a direct comparative study of this compound and pirfenidone.

Bleomycin-Induced Lung Fibrosis Model in Mice

Objective: To evaluate and compare the antifibrotic efficacy of this compound and Pirfenidone in a bleomycin-induced mouse model of pulmonary fibrosis.

Animals: Male C57BL/6 mice, 8-10 weeks old.

Fibrosis Induction:

  • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane).

  • Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (typically 1.5-3.0 U/kg) in sterile saline. Control animals receive sterile saline only.

Treatment Groups:

  • Vehicle Control: Mice receive bleomycin and the vehicle used for drug administration.

  • This compound: Mice receive bleomycin and a specified dose of this compound (e.g., 0.5 mg/kg/day, pulmonary or 10 mg/kg/day, oral gavage).

  • Pirfenidone: Mice receive bleomycin and a specified dose of Pirfenidone (e.g., 30-100 mg/kg/day, oral gavage).

  • Sham Control: Mice receive saline and the vehicle.

Treatment Administration:

  • Treatment should commence at a specified time point post-bleomycin instillation (e.g., day 7 for a therapeutic model or day 0 for a prophylactic model) and continue for a defined duration (e.g., 14 or 21 days).

Endpoint Analysis (typically at day 14 or 21):

  • Histopathology:

    • Harvest lungs and fix in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with Masson's trichrome to assess collagen deposition and lung architecture.

    • Quantify fibrosis using the Ashcroft scoring system.

  • Biochemical Analysis:

    • Measure lung hydroxyproline content as an indicator of total collagen deposition.

  • Gene Expression Analysis:

    • Extract RNA from lung tissue and perform quantitative PCR (qPCR) to measure the expression of pro-fibrotic genes (e.g., Col1a1, Acta2, Tgf-β1).

  • Bronchoalveolar Lavage Fluid (BALF) Analysis:

    • Perform BAL to collect fluid and cells from the lungs.

    • Analyze total and differential cell counts (e.g., macrophages, neutrophils, lymphocytes).

    • Measure cytokine and chemokine levels in the BALF supernatant.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, visualize the key signaling pathways targeted by this compound and Pirfenidone, as well as a typical experimental workflow for their comparison.

Zevaquenabant_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Effects This compound This compound CB1R CB1 Receptor This compound->CB1R Inverse Agonist iNOS iNOS This compound->iNOS Inhibits Fibroblast_Activation Fibroblast Activation & Proliferation CB1R->Fibroblast_Activation Inflammation Inflammation iNOS->Inflammation Fibrotic_Stimuli Fibrotic Stimuli Fibrotic_Stimuli->CB1R Fibrotic_Stimuli->iNOS Collagen_Deposition Collagen Deposition Fibroblast_Activation->Collagen_Deposition

Caption: this compound's dual-inhibition signaling pathway.

Pirfenidone_Signaling_Pathway cluster_0 Pirfenidone Action cluster_1 Downstream Effects Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Inhibits TNF_alpha TNF-α Pirfenidone->TNF_alpha Inhibits Oxidative_Stress Oxidative Stress Pirfenidone->Oxidative_Stress Reduces Fibroblast_Activation Fibroblast Activation & Proliferation TGF_beta->Fibroblast_Activation Collagen_Synthesis Collagen Synthesis TGF_beta->Collagen_Synthesis Inflammation Inflammation TNF_alpha->Inflammation Oxidative_Stress->Inflammation

Caption: Pirfenidone's multifaceted signaling pathway.

Experimental_Workflow Start Start: Animal Acclimatization Induction Fibrosis Induction (Bleomycin Instillation) Start->Induction Grouping Randomization into Treatment Groups Induction->Grouping Treatment Drug Administration (this compound, Pirfenidone, Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Weight, Clinical Signs) Treatment->Monitoring Endpoint Endpoint Analysis (Day 14 or 21) Monitoring->Endpoint Analysis Histology, Biochemistry, Gene Expression Endpoint->Analysis Conclusion Conclusion: Comparative Efficacy Analysis->Conclusion

Caption: Standard experimental workflow for comparison.

Conclusion

Both this compound and pirfenidone have demonstrated significant antifibrotic effects in preclinical models of lung fibrosis. This compound, with its targeted dual mechanism of action against CB1R and iNOS, represents a novel and potent therapeutic strategy. Pirfenidone, an established therapy, acts through a broader, multi-faceted mechanism.

While the absence of direct, head-to-head comparative studies necessitates a cautious interpretation, the available data suggests that this compound holds considerable promise as a future antifibrotic agent. Further research, including direct comparative preclinical and clinical trials, is warranted to fully elucidate the relative efficacy and safety of this compound compared to pirfenidone and other emerging antifibrotic therapies. The experimental protocol provided in this guide offers a standardized framework for conducting such vital comparative studies.

References

Zevaquenabant and Nintedanib: A Comparative Analysis for Fibrotic Lung Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of zevaquenabant (INV-101) and nintedanib (B1663095), two therapeutic agents with distinct mechanisms of action being investigated or used for the treatment of fibrotic lung diseases such as idiopathic pulmonary fibrosis (IPF). This comparison focuses on their mechanisms of action, target signaling pathways, and available preclinical and clinical data to offer an objective overview for the scientific community.

Introduction

Idiopathic pulmonary fibrosis is a progressive and fatal lung disease characterized by the relentless accumulation of scar tissue in the lungs, leading to a decline in respiratory function. Current therapeutic strategies aim to slow disease progression. Nintedanib is an established anti-fibrotic medication, while this compound is an investigational drug in earlier stages of development. This guide will dissect the available scientific information on both compounds to provide a clear comparison of their pharmacological profiles.

Mechanism of Action and Target Signaling Pathways

The fundamental difference between this compound and nintedanib lies in their molecular targets and mechanisms of action.

This compound: This investigational drug is a peripherally selective inverse agonist of the cannabinoid receptor 1 (CB1R) and an inhibitor of inducible nitric oxide synthase (iNOS).[1] This dual-target approach is designed to address both the pro-fibrotic signaling mediated by the endocannabinoid system and the inflammatory and fibrotic processes involving iNOS.[2] As a peripherally restricted agent, this compound is designed to minimize the neuropsychiatric side effects associated with first-generation CB1R antagonists that cross the blood-brain barrier.[1]

Nintedanib: Nintedanib is a multi-tyrosine kinase inhibitor that targets key receptors involved in the pathogenesis of fibrosis.[3] Specifically, it inhibits the vascular endothelial growth factor receptor (VEGFR), fibroblast growth factor receptor (FGFR), and platelet-derived growth factor receptor (PDGFR).[3][4] By blocking these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts, which are central to the fibrotic process.[4][5]

Signaling Pathway Diagrams

Zevaquenabant_Signaling_Pathway cluster_CB1R CB1 Receptor Signaling cluster_iNOS iNOS Pathway Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor Endocannabinoids->CB1R Activates G_protein G-protein Activation CB1R->G_protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase MAPK_Pathway MAPK Pathway Activation G_protein->MAPK_Pathway TGF_beta_Signaling TGF-β Signaling MAPK_Pathway->TGF_beta_Signaling Fibrogenic_Responses Fibrogenic Responses (Collagen Production, Myofibroblast Activation) TGF_beta_Signaling->Fibrogenic_Responses Proinflammatory_Stimuli Pro-inflammatory Stimuli iNOS_Induction iNOS Induction Proinflammatory_Stimuli->iNOS_Induction iNOS iNOS iNOS_Induction->iNOS Induces NO_Production Nitric Oxide (NO) Production iNOS->NO_Production Oxidative_Stress Oxidative Stress & Inflammation NO_Production->Oxidative_Stress This compound This compound This compound->CB1R Inverse Agonist This compound->iNOS Inhibits

This compound's dual mechanism of action.

Nintedanib_Signaling_Pathway cluster_Receptors Receptor Tyrosine Kinases cluster_Downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR FGF FGF FGFR FGFR FGF->FGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K_Akt PI3K/Akt Pathway VEGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway FGFR->RAS_MAPK PLC_gamma PLCγ Pathway PDGFR->PLC_gamma Fibroblast_Proliferation Fibroblast Proliferation, Migration & Survival PI3K_Akt->Fibroblast_Proliferation RAS_MAPK->Fibroblast_Proliferation PLC_gamma->Fibroblast_Proliferation Nintedanib Nintedanib Nintedanib->VEGFR Inhibits Nintedanib->FGFR Inhibits Nintedanib->PDGFR Inhibits

Nintedanib's multi-targeted kinase inhibition.

Preclinical Efficacy

Direct head-to-head clinical comparisons of this compound and nintedanib are not yet available. However, preclinical studies in animal models of pulmonary fibrosis provide a basis for comparison.

Bleomycin-Induced Pulmonary Fibrosis Model

The bleomycin-induced pulmonary fibrosis model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic agents.[6][7]

This compound: In a bleomycin-induced model of IPF, this compound demonstrated a statistically significant reduction in the Ashcroft score, a standardized histological scale for assessing fibrosis, when compared to a vehicle-treated group.[8] One study has suggested that pulmonary delivery of this compound was as effective as systemic delivery and matched the efficacy of nintedanib in mitigating bleomycin-induced pulmonary fibrosis.[9]

Nintedanib: Nintedanib has also shown consistent anti-fibrotic and anti-inflammatory activity in animal models of lung fibrosis.[5]

Table 1: Comparative Preclinical Efficacy in Bleomycin-Induced Pulmonary Fibrosis

ParameterThis compoundNintedanib
Primary Efficacy Endpoint Statistically significant reduction in Ashcroft score vs. vehicle[8]Consistent anti-fibrotic and anti-inflammatory activity[5]
Reported Comparison Efficacy matched that of nintedanib in one preclinical study[9]Established benchmark in preclinical models
Mechanism of Action in Model CB1R inverse agonism and iNOS inhibition[2]Inhibition of VEGFR, FGFR, and PDGFR signaling[3]
Effects on Fibroblasts

This compound: The antifibrotic effects of this compound are attributed to its dual-target mechanism which can modulate pro-fibrotic and inflammatory pathways.[2]

Nintedanib: In vitro studies have demonstrated that nintedanib inhibits the proliferation and migration of primary human lung fibroblasts from patients with IPF.[4][5] It also attenuates the differentiation of fibroblasts into myofibroblasts and reduces the secretion of extracellular matrix components like collagen.[5][10]

Table 2: Comparative In Vitro Effects on Fibroblasts

EffectThis compoundNintedanib
Fibroblast Proliferation Inhibition suggested through modulation of pro-fibrotic pathways[2]Dose-dependent inhibition of proliferation in IPF-derived fibroblasts[4]
Fibroblast Migration Not explicitly detailed in available search resultsInhibition of PDGF- and FGF-stimulated fibroblast motility[5]
Myofibroblast Differentiation Not explicitly detailed in available search resultsAttenuation of fibroblast to myofibroblast transformation[5]
Extracellular Matrix Deposition Reduction of pro-fibrotic markers[2]Reduction of TGF-β-stimulated collagen secretion and deposition[5][10]

Clinical Data

The clinical development stages of this compound and nintedanib are significantly different, which is reflected in the volume and nature of the available clinical data.

This compound: As an investigational drug, this compound is in the earlier stages of clinical development. Publicly available data from large-scale, pivotal clinical trials in IPF are not yet available.

Nintedanib: Nintedanib has undergone extensive clinical evaluation and is an approved treatment for IPF. The pivotal Phase III INPULSIS trials (INPULSIS-1 and INPULSIS-2) demonstrated its efficacy and safety in patients with IPF.[11][12]

Table 3: Comparative Clinical Trial Data in Idiopathic Pulmonary Fibrosis

ParameterThis compound (INV-101)Nintedanib (INPULSIS Trials)
Development Stage Preclinical/Early ClinicalApproved for Clinical Use
Primary Endpoint Not yet established in pivotal trialsAnnual rate of decline in Forced Vital Capacity (FVC)[11][12]
Efficacy Results Preclinical data shows promise[8]Significantly reduced the annual rate of FVC decline by approximately 50% compared to placebo[11][12]
Key Secondary Endpoints Not yet established in pivotal trialsTime to first acute exacerbation (significant in INPULSIS-2)[11]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings.

Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)

A common method for inducing pulmonary fibrosis in rodents involves the intratracheal administration of bleomycin (B88199).[6][7]

Bleomycin_Model_Workflow Start Animal Acclimatization Anesthesia Anesthesia Start->Anesthesia Bleomycin_Admin Intratracheal Bleomycin Administration Anesthesia->Bleomycin_Admin Treatment_Period Treatment with this compound, Nintedanib, or Vehicle Bleomycin_Admin->Treatment_Period Sacrifice Euthanasia and Tissue Collection Treatment_Period->Sacrifice Analysis Histological Analysis (Ashcroft Score) Biochemical Analysis (Collagen Content) Gene Expression Analysis Sacrifice->Analysis End Data Interpretation Analysis->End

Typical workflow for a bleomycin-induced pulmonary fibrosis study.
  • Animal Model: C57BL/6 mice or Sprague-Dawley rats are commonly used.[6]

  • Induction: A single intratracheal dose of bleomycin sulfate (B86663) is administered to anesthetized animals.[6][7]

  • Treatment: Test compounds (this compound or nintedanib) or vehicle are administered daily or as per the study design, starting at a specified time point after bleomycin instillation.

  • Assessment: At the end of the study period (e.g., 14 or 21 days), animals are euthanized, and lung tissues are collected for histological analysis (e.g., Masson's trichrome staining for collagen, H&E staining for inflammation) and biochemical analysis (e.g., hydroxyproline (B1673980) assay for collagen content). The Ashcroft score is used to quantify the severity of fibrosis.[8]

In Vitro Fibroblast Proliferation Assay (Nintedanib)

This assay measures the effect of nintedanib on the proliferation of human lung fibroblasts.[4][10]

  • Cell Culture: Primary human lung fibroblasts isolated from IPF patients or control subjects are cultured in appropriate media.[4]

  • Stimulation: Cells are stimulated with growth factors such as platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), or vascular endothelial growth factor (VEGF) to induce proliferation.[10]

  • Treatment: Cells are co-incubated with various concentrations of nintedanib.

  • Assessment: Cell proliferation is measured using methods like BrdU incorporation or MTT assays.[4]

Conclusion

This compound and nintedanib represent two distinct therapeutic strategies for combating fibrotic lung diseases. Nintedanib, a multi-tyrosine kinase inhibitor, is an established therapy that has demonstrated clinical efficacy in slowing the progression of IPF. Its mechanism of action is well-characterized, focusing on the inhibition of key growth factor receptors that drive fibroblast activation.

This compound, with its novel dual mechanism of targeting CB1R and iNOS, offers a promising new approach. Preclinical data suggest it has significant anti-fibrotic effects, with an efficacy profile that may be comparable to nintedanib in animal models. Its peripheral restriction is a key feature designed to improve its safety profile over earlier generations of CB1R antagonists.

For the research and drug development community, the progression of this compound into further clinical trials will be of significant interest. Future head-to-head studies will be crucial to definitively compare the efficacy and safety of these two agents and to understand their respective places in the therapeutic landscape for fibrotic lung diseases.

References

Zevaquenabant vs. The Field: A Comparative Analysis of Peripherally Restricted CB1R Blockers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the evolving landscape of peripherally acting cannabinoid receptor 1 (CB1R) antagonists, benchmarking Zevaquenabant (Monlunabant) against other key players in the race to unlock the therapeutic potential of peripheral CB1R modulation without the central nervous system side effects that plagued first-generation inhibitors.

The therapeutic targeting of the cannabinoid receptor 1 (CB1R) has been a journey of high hopes and significant setbacks. The first-generation CB1R antagonist, rimonabant (B1662492), demonstrated considerable efficacy in treating obesity and related metabolic disorders by blocking CB1R signaling.[1][2] However, its penetration into the central nervous system (CNS) led to severe psychiatric side effects, including anxiety, depression, and suicidal ideation, ultimately resulting in its market withdrawal.[2][3] This pivotal event shifted the focus of drug development towards a new generation of peripherally restricted CB1R blockers—compounds designed to act on peripheral tissues like the liver, adipose tissue, pancreas, and kidneys, while minimizing brain exposure.[1][2][3][4]

This guide provides a comparative analysis of this compound (formerly INV-202, now Monlunabant), a third-generation CB1R blocker, against other notable peripherally restricted antagonists. We will examine their mechanisms of action, preclinical and clinical data, and safety profiles to offer a comprehensive overview for researchers and drug development professionals.

Mechanism of Action: Beyond Simple Blockade

Peripherally restricted CB1R blockers can be broadly categorized into inverse agonists and neutral antagonists. Inverse agonists, such as this compound and JD5037, not only block the receptor from being activated by endocannabinoids but also reduce its basal, constitutive activity.[1][5] Neutral antagonists, like AM6545, block agonist binding without affecting the receptor's basal activity.[6] This distinction may have implications for efficacy and side-effect profiles.

This compound is further distinguished as a "third-generation" agent due to its polypharmacology; it acts as both a peripherally selective CB1R inverse agonist and an inhibitor of inducible nitric oxide synthase (iNOS).[5][7] This dual mechanism is intended to provide enhanced anti-inflammatory and anti-fibrotic effects.[8]

cluster_0 CB1R Signaling Cascade cluster_1 Mechanism of Blockade Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) CB1R CB1 Receptor (Peripheral Tissues) Endocannabinoids->CB1R Activate G_protein Gi/o Protein CB1R->G_protein Couple MAPK MAPK Pathway CB1R->MAPK Activate AC Adenylyl Cyclase G_protein->AC Inhibit cAMP ↓ cAMP AC->cAMP Metabolic_Effects Metabolic & Fibrotic Effects (e.g., Lipogenesis, Fibrosis) cAMP->Metabolic_Effects Regulate MAPK->Metabolic_Effects Regulate This compound This compound (Inverse Agonist) iNOS iNOS This compound->iNOS Inhibit Blocker Peripheral CB1R Blocker Blocker->CB1R Block & Reduce Basal Activity NO ↓ Nitric Oxide (Anti-inflammatory effect) iNOS->NO

Figure 1: Simplified signaling pathway of peripheral CB1R and the inhibitory action of this compound.

Comparative Performance: Preclinical and Clinical Data

The development of peripherally restricted CB1R blockers aims to replicate the metabolic benefits seen with rimonabant—such as weight loss and improved glucose and lipid metabolism—without the adverse CNS effects.[1][4]

This compound (Monlunabant, INV-202)

This compound has progressed to Phase 2 clinical trials. A Phase 1b study in patients with metabolic syndrome showed that a 25 mg daily dose over 28 days was well-tolerated and resulted in a significant mean weight loss of 3.5 kg compared to a 0.6 kg gain in the placebo group.[9][10] Reductions in waist circumference and BMI were also significant.[9] A subsequent Phase 2a trial in obesity confirmed its weight-loss potential, with the 10mg dose leading to a 7.1 kg weight loss after 16 weeks, compared to 0.7 kg with placebo.[11][12] However, this trial also revealed dose-dependent neuropsychiatric side effects, including anxiety, irritability, and sleep disturbances, raising questions about its peripheral selectivity at higher doses.[12][13] Furthermore, a Phase 2 trial for diabetic kidney disease missed its primary endpoint for improving the urine albumin-to-creatinine ratio.[14]

Preclinically, this compound has demonstrated efficacy in models of diabetic nephropathy, reducing albuminuria, renal fibrosis, and inflammation.[15][16] It has also shown promise in ameliorating obesity-induced chronic kidney disease in mice.[7]

TM38837

TM38837 is a potent, peripherally restricted CB1R inverse agonist.[17][18] In a clinical study designed to assess its peripheral selectivity, a 100 mg dose of TM38837 did not produce measurable CNS effects, unlike the centrally-acting rimonabant.[19][20] At a higher dose (500 mg), it partially antagonized the psychoactive effects of THC, but to a lesser extent than rimonabant.[19][20] Preclinical studies in diet-induced obese (DIO) mice showed that TM38837 caused significant weight loss (26%) and improved markers of inflammation and glucose homeostasis, effects potentially linked to high liver exposure.[17][18]

JD5037 (CRB-4001)

JD5037 is another peripherally restricted CB1R inverse agonist that has been effective in preclinical models of obesity, reducing appetite, body weight, and hepatic steatosis.[21] It has been approved by the FDA for Phase 1 clinical trials for Nonalcoholic Steatohepatitis (NASH).[21] However, its development is accompanied by cautionary notes. Preclinical toxicity studies in rats noted sporadic, non-dose-related incidences of seizures and stereotypic behaviors.[21][22] More recently, a study found that JD5037 exacerbated liver injury and fibrosis in a genetic mouse model of liver disease (Mdr2-/- mice), suggesting its safety may depend on the underlying pathology.[23]

AM6545

AM6545 is a peripherally restricted neutral antagonist. In rodent models, it replicated the beneficial cardiometabolic effects of rimonabant but lacked effects in CNS-mediated assays for anxiety or withdrawal.[6] Studies in models of diabetic nephropathy have shown that AM6545 can reduce albuminuria and prevent podocyte loss.[24] The development of a neutral antagonist is based on the hypothesis that avoiding inverse agonism might offer a better safety profile, although this could potentially come at the cost of efficacy compared to inverse agonists.[1]

Quantitative Data Summary

CompoundMechanism of ActionDeveloper/StatusKey Efficacy FindingsKey Safety/Tolerability Findings
This compound (Monlunabant) Peripheral CB1R Inverse Agonist, iNOS Inhibitor[5][7]Novo Nordisk / Phase 2[13][14]Clinical: 7.1 kg weight loss at 10mg dose in 16 weeks (vs 0.7 kg placebo).[11][12] Preclinical: Reduced albuminuria and renal fibrosis.[15]Clinical: Generally well-tolerated; most common AEs are GI-related. Dose-dependent mild-to-moderate neuropsychiatric side effects (anxiety, irritability) observed.[11][12]
TM38837 Peripheral CB1R Inverse Agonist[17]7TM Pharma / Clinical (Phase 1)[1][19]Clinical: 100mg dose had no measurable CNS effects.[19][20] Preclinical: 26% weight loss in DIO mice.[17][18]Clinical: Favorable safety and PK properties in a single ascending dose study.[1] Reduced propensity for psychiatric side effects compared to rimonabant.[19]
JD5037 (CRB-4001) Peripheral CB1R Inverse Agonist[21]Corbus Pharmaceuticals / Preclinical, IND for Phase 1[21]Preclinical: Reduced body weight, hepatic steatosis, and improved insulin (B600854) resistance in DIO mice.[21]Preclinical: Sporadic seizures and stereotypic behaviors in rats.[21][22] Exacerbated liver injury in a genetic mouse model of liver fibrosis.[23]
AM6545 Peripheral CB1R Neutral Antagonist[6]NIDA Drug Supply Program / PreclinicalPreclinical: Reduced diabetes-induced albuminuria and renal fibrosis.[24] Lacks CNS-mediated effects in rodent assays.[6]Preclinical: Appears to avoid CNS-mediated side effects seen with inverse agonists in animal models.[6]

Experimental Protocols and Methodologies

The evaluation of these compounds relies on a range of standardized preclinical and clinical experimental designs.

Preclinical Evaluation in Diet-Induced Obese (DIO) Mice

This is a common model to test the efficacy of anti-obesity and metabolic drugs.

  • Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity, insulin resistance, and other features of metabolic syndrome.[2][17]

  • Treatment: Once obesity is established, mice are treated daily with the test compound (e.g., this compound, TM38837, JD5037) or vehicle via oral gavage for a period of several weeks (e.g., 4-8 weeks).[17][25]

  • Key Endpoints:

    • Body Weight and Food Intake: Measured daily or weekly.[2][17]

    • Glucose Homeostasis: Assessed via glucose tolerance tests (GTT) and insulin tolerance tests (ITT).[2]

    • Plasma Biomarkers: Measurement of lipids (triglycerides, cholesterol), hormones (insulin, leptin), and liver enzymes (ALT, AST).[17]

    • Hepatic Steatosis: Assessed by measuring liver triglyceride content and histological analysis (e.g., H&E staining).[2]

  • CNS Penetration Assessment: The ratio of the drug concentration in the brain versus the plasma is determined post-mortem to confirm peripheral restriction.[1]

cluster_workflow Preclinical DIO Mouse Study Workflow Induction Induction Phase (High-Fat Diet, ~8-12 wks) Grouping Randomization (Vehicle vs. Drug Groups) Induction->Grouping Treatment Treatment Phase (Daily Oral Gavage, 4-8 wks) Grouping->Treatment Monitoring In-life Monitoring (Body Weight, Food Intake) Treatment->Monitoring Testing Metabolic Testing (GTT, ITT) Treatment->Testing Termination Terminal Endpoint (Blood & Tissue Collection) Monitoring->Termination Testing->Termination Analysis Analysis (Biomarkers, Histology, B:P Ratio) Termination->Analysis

Figure 2: Typical experimental workflow for evaluating CB1R blockers in a diet-induced obesity mouse model.

Clinical Trial Protocol (Phase 1b/2a)

The design for early-phase clinical trials in patients typically follows a randomized, double-blind, placebo-controlled structure.

  • Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

  • Participants: Adults with features of metabolic syndrome (e.g., defined by BMI, waist circumference, glucose intolerance, and/or dyslipidemia).[9]

  • Intervention: Once-daily oral administration of the investigational drug (e.g., INV-202 25 mg) or a matching placebo for a defined period (e.g., 28 days or 16 weeks).[9][11]

  • Primary Endpoints:

    • Safety and Tolerability: Assessed by monitoring treatment-emergent adverse events (AEs), vital signs, ECGs, and clinical laboratory tests.[9][10]

    • Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion of the drug.[10]

  • Secondary/Exploratory Endpoints:

    • Anthropometric Measures: Change from baseline in body weight, BMI, and waist circumference.[9][10]

    • Metabolic Parameters: Changes in lipid profiles, HbA1c, and glucose tolerance (via OGTT).[9][26]

Conclusion and Future Directions

The pursuit of a safe and effective CB1R antagonist continues to be a compelling area of research. This compound (Monlunabant) represents a significant step forward, demonstrating clinical efficacy for weight loss. However, the emergence of dose-dependent neuropsychiatric side effects in its Phase 2a trial underscores the critical challenge of achieving true peripheral selectivity and maintaining a wide therapeutic window.[12]

The comparative data suggest that while inverse agonism may offer greater efficacy, as seen with this compound and TM38837, it may also carry a higher risk of CNS effects if peripheral restriction is not absolute. The cautionary preclinical findings for JD5037 highlight the need to consider disease-specific contexts in which these drugs might be used.[23] Meanwhile, neutral antagonists like AM6545 present an alternative strategy that may offer an improved safety profile, though their clinical efficacy remains to be demonstrated.

Future research will need to focus on optimizing the balance between efficacy and safety. This includes refining chemical structures to enhance peripheral restriction, exploring different mechanisms of action (neutral antagonism vs. inverse agonism), and carefully designing clinical trials to identify the optimal dose that maximizes therapeutic benefit in peripheral tissues while avoiding target engagement in the brain. The journey is far from over, but the lessons learned from this compound and its counterparts are invaluable in guiding the next generation of peripheral CB1R blockers.

References

A Comparative Guide to the In Vivo Efficacy of Zevaquenabant and LH-21 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two peripherally acting cannabinoid receptor 1 (CB1R) modulators, Zevaquenabant (also known as TM38837 or INV-101) and LH-21. The information presented is based on available preclinical data to assist researchers in evaluating their potential therapeutic applications.

Overview

This compound is a third-generation, peripherally selective CB1R inverse agonist with additional activity as an inducible nitric oxide synthase (iNOS) inhibitor.[1] It is under investigation for metabolic and fibrotic disorders.[1] LH-21 is described as a peripherally acting CB1R antagonist, with some studies suggesting it may act as a weak inverse agonist.[2] Its primary focus has been on its anti-obesity effects. Both compounds aim to provide the therapeutic benefits of CB1R blockade while minimizing the neuropsychiatric side effects associated with first-generation, brain-penetrant CB1R antagonists.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies of this compound and LH-21 in diet-induced obese (DIO) animal models. It is important to note that these data are not from head-to-head comparative studies, and experimental conditions such as animal strains, diet composition, treatment duration, and dosage differ.

Table 1: Effects of this compound (TM38837) on Body Weight and Food Intake in Diet-Induced Obese (DIO) Mice

ParameterVehicle ControlThis compound (TM38837)% Change vs. ControlStudy Duration
Body Weight ChangeGain26% LossSignificant Reduction5 weeks
Food IntakeBaselineSustained ReductionSignificant Reduction5 weeks

Data synthesized from a study in DIO mice where this compound was administered daily. The specific dosage that produced these results was selected to have minimal central nervous system effects.[3]

Table 2: Effects of LH-21 on Body Weight and Metabolic Parameters in Diet-Induced Obese (DIO) Pre-diabetic Mice

ParameterVehicle ControlLH-21% Change vs. ControlStudy Duration
Body WeightObeseNo significant change-2 weeks
Fasting Glucose108 ± 4 mg/dL98 ± 7 mg/dLTendency to decrease2 weeks
Insulinemia & HOMA-IRIncreasedNot increasedPrevention of increase2 weeks

Data from a study in high-fat diet-fed pre-diabetic mice. While body weight was not significantly affected in this short-term study, improvements in glucose metabolism were observed.[2]

Experimental Protocols

This compound (TM38837) In Vivo Efficacy Study in DIO Mice [3]

  • Animal Model: Male C57BL/6 mice with diet-induced obesity.

  • Diet: High-fat diet to induce obesity.

  • Treatment: Daily administration of this compound (TM38837) or vehicle for 5 weeks. Doses were selected based on acute studies to ensure peripheral restriction with minimal central nervous system-mediated effects (hypothermia and satiety sequence).

  • Key Measurements:

    • Body weight measured regularly.

    • Food intake monitored daily.

    • Plasma markers of inflammation and glucose homeostasis assessed at the end of the study.

    • Pharmacokinetic analysis to determine plasma, brain, and liver concentrations of the compound.

LH-21 In Vivo Efficacy Study in Obese Pre-diabetic Mice [2]

  • Animal Model: Male mice with high-fat diet-induced obesity and pre-diabetes.

  • Diet: 45% high-fat diet.

  • Treatment: Subchronic treatment with LH-21 or vehicle for two weeks.

  • Key Measurements:

    • Body weight measured regularly.

    • Fasting glucose, insulinemia, and HOMA-IR assessed.

    • Glucose-stimulated insulin (B600854) secretion (GSIS) from isolated islets.

    • Behavioral tests for anxiety-like behavior (Elevated Plus Maze).

    • Immunohistochemical analysis of pancreatic islets.

Signaling Pathways and Mechanisms of Action

This compound: Dual CB1R Inverse Agonism and iNOS Inhibition

This compound acts as an inverse agonist at the CB1 receptor, which is a G-protein coupled receptor (GPCR). In its constitutively active state, the CB1R signals through G-proteins to modulate downstream effectors. As an inverse agonist, this compound binds to the receptor and stabilizes it in an inactive conformation, reducing its basal signaling activity. This is distinct from a neutral antagonist which would only block the binding of agonists without affecting the receptor's basal activity. The inhibition of CB1R in peripheral tissues is thought to contribute to its metabolic benefits.[4][5]

Additionally, this compound inhibits inducible nitric oxide synthase (iNOS). Overactivation of iNOS is associated with inflammatory conditions and metabolic dysfunction.[6][7] By inhibiting iNOS, this compound may exert anti-inflammatory effects that complement its CB1R-mediated metabolic actions.[8][9]

G cluster_0 This compound Action This compound This compound CB1R Peripheral CB1 Receptor (Constitutively Active) This compound->CB1R Inverse Agonism iNOS Inducible Nitric Oxide Synthase (iNOS) This compound->iNOS Inhibition CB1R_Inactive Inactive CB1R State CB1R->CB1R_Inactive Reduced_NO Reduced Nitric Oxide (Anti-inflammatory) iNOS->Reduced_NO Reduced_Signaling Reduced Downstream Signaling CB1R_Inactive->Reduced_Signaling

Caption: this compound's dual mechanism of action.

LH-21: Peripheral CB1R Antagonism

LH-21 primarily functions as a peripheral CB1R antagonist. By blocking the binding of endogenous cannabinoids (endocannabinoids) to CB1 receptors in peripheral tissues such as the liver, adipose tissue, and muscle, LH-21 is proposed to mitigate the metabolic effects of an overactive endocannabinoid system, which is often observed in obesity. There is some discussion in the literature as to whether LH-21 is a neutral antagonist or a weak inverse agonist. A neutral antagonist would block agonist activity without affecting the receptor's basal signaling, while a weak inverse agonist would slightly reduce the receptor's constitutive activity.

G cluster_1 LH-21 Action LH21 LH-21 CB1R Peripheral CB1 Receptor LH21->CB1R Antagonism Endocannabinoids Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoids->CB1R Binding Blocked Metabolic_Effects Modulation of Metabolic Pathways (e.g., Lipogenesis, Glucose Uptake) CB1R->Metabolic_Effects

Caption: LH-21's mechanism as a peripheral CB1R antagonist.

Experimental Workflow

The general workflow for evaluating the in vivo efficacy of compounds like this compound and LH-21 in diet-induced obesity models is outlined below.

G cluster_2 In Vivo Efficacy Workflow start Animal Model Selection (e.g., C57BL/6 Mice) diet Diet-Induced Obesity (High-Fat Diet) start->diet treatment Chronic Drug Administration (this compound or LH-21 vs. Vehicle) diet->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Terminal Endpoint Analysis (Blood/Tissue Collection) monitoring->endpoint analysis Data Analysis & Interpretation endpoint->analysis

Caption: General workflow for in vivo obesity studies.

Conclusion

Both this compound and LH-21 demonstrate therapeutic potential in preclinical models of obesity and metabolic disorders by targeting peripheral CB1 receptors. This compound's dual mechanism of inhibiting both CB1R and iNOS may offer additional anti-inflammatory benefits. LH-21 has shown positive effects on glucose metabolism.

References

Zevaquenabant: A New Generation of CB1R Antagonism with a Promising Side Effect Profile

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Zevaquenabant versus first-generation cannabinoid receptor 1 (CB1R) antagonists reveals a significant evolution in the therapeutic targeting of the endocannabinoid system. While first-generation compounds like rimonabant (B1662492) and taranabant (B1681927) were withdrawn from the market due to severe psychiatric side effects, this compound (INV-101), a peripherally restricted CB1R inverse agonist, is being developed to offer the metabolic benefits of CB1R blockade without the central nervous system (CNS) liabilities.

First-generation CB1R antagonists, developed for the treatment of obesity and related metabolic disorders, showed considerable efficacy in promoting weight loss and improving metabolic parameters. However, their widespread clinical use was halted by an unacceptable level of psychiatric adverse events, including anxiety, depression, and suicidal ideation.[1][2][3][4][5] These centrally-mediated side effects were a direct consequence of the drugs crossing the blood-brain barrier and acting on CB1 receptors in the brain.[6][7][8][9][10]

This compound represents a targeted approach to circumvent these adverse effects. By being peripherally selective, it is designed to act primarily on CB1 receptors in peripheral tissues such as the liver, adipose tissue, and gastrointestinal tract, while having minimal penetration into the brain.[11][12][13][14] This strategy aims to retain the therapeutic metabolic effects of CB1R antagonism while mitigating the risk of psychiatric adverse events. Preclinical data and early clinical trials of peripherally restricted CB1R antagonists are showing promising results in this regard.[7][8][15][16]

Comparative Side Effect Profile

The following tables summarize the quantitative data on the side effect profiles of this compound's class of peripherally restricted CB1R antagonists and the first-generation CB1R antagonists, rimonabant and taranabant. It is important to note that direct head-to-head clinical trial data for this compound against first-generation antagonists is not available as the latter were withdrawn from the market. The data for this compound and its class are from preclinical studies and early-phase clinical trials and are still emerging.

Table 1: Psychiatric Adverse Events

Adverse EventThis compound (and related peripherally restricted CB1R antagonists)Rimonabant (20 mg/day)Taranabant (2-6 mg/day)
Depressed Mood Disorders Preclinical studies with peripherally restricted antagonists show a lack of anxiogenic or depression-like effects.[3] A Phase IIa trial of a related compound, monlunabant, reported mild to moderate neuropsychiatric side effects, including anxiety and irritability, but no serious adverse events.Discontinuation due to depressive mood disorders: 3% (vs. 1.4% with placebo).[16][17]Dose-related increase in psychiatric side effects, including depression and anxiety.[18]
Anxiety Mild to moderate anxiety reported in a Phase IIa trial of monlunabant.Discontinuation due to anxiety: 1% (vs. 0.3% with placebo).[16][17]Dose-related increase in anxiety.[18]
Suicidal Ideation Not reported in available preclinical or early clinical data for peripherally restricted antagonists.Increased risk of suicidal thoughts and behaviors.[1]Concerns over suicidality contributed to the discontinuation of its development.[18]

Table 2: Gastrointestinal Adverse Events

Adverse EventThis compound (and related peripherally restricted CB1R antagonists)Rimonabant (20 mg/day)Taranabant (2-6 mg/day)
Nausea A Phase 1b study of a related compound, monlunabant, reported gastrointestinal events as the most common.Incidence of nausea: 12.5% (vs. 6.4% with placebo).Dose-related increase in nausea.[12][18]
Diarrhea Gastrointestinal events were the most common in a Phase 1b study of monlunabant.Incidence of diarrhea: 6.8% (vs. 4.6% with placebo).Dose-related increase in diarrhea.[12][18]

Experimental Protocols

The assessment of side effects for CB1R antagonists involves a combination of preclinical behavioral assays in animal models and structured data collection in human clinical trials.

Preclinical Behavioral Assays

1. Elevated Plus Maze (EPM) for Anxiety-Like Behavior:

This widely used test assesses anxiety-like behavior in rodents.[19][20][21][22][23]

  • Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

  • Procedure: A rodent is placed at the center of the maze and allowed to explore freely for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded.

  • Interpretation: Anxiogenic compounds, like first-generation CB1R antagonists, are expected to decrease the time spent in and entries into the open arms, as the animals exhibit a heightened aversion to the open, unprotected spaces. Peripherally restricted antagonists are hypothesized to have a minimal effect on these parameters.

2. Forced Swim Test (FST) for Depression-Like Behavior:

The FST is a common preclinical model to assess behavioral despair, an indicator of depression-like states in rodents.[17][24][25][26][27]

  • Apparatus: A cylinder filled with water from which the animal cannot escape.

  • Procedure: A rodent is placed in the water-filled cylinder for a short period (e.g., 6 minutes). The duration of immobility (floating passively) is measured.

  • Interpretation: An increase in immobility time is interpreted as a state of behavioral despair. Antidepressant treatments typically reduce immobility time. First-generation CB1R antagonists were shown to increase immobility, while peripherally restricted antagonists are expected to have no significant effect.

Clinical Trial Methodologies

1. Assessment of Psychiatric Adverse Events:

  • Columbia-Suicide Severity Rating Scale (C-SSRS): This structured questionnaire is used to assess the severity of suicidal ideation and behavior.[2][28][29][30][31] It is a standard tool in clinical trials to monitor for treatment-emergent suicidality.

  • Patient-Reported Outcome (PRO) Questionnaires: Standardized questionnaires such as the Hospital Anxiety and Depression Scale (HADS) or the Beck Depression Inventory (BDI) are often used to quantify symptoms of anxiety and depression.

2. Assessment of Gastrointestinal Tolerance:

  • Patient-Reported Outcomes Measurement Information System (PROMIS) Gastrointestinal Symptom Scales: These scales are used to measure a range of gastrointestinal symptoms, including nausea, vomiting, diarrhea, and abdominal pain, from the patient's perspective.[32][33][34][35][36] They provide a standardized way to quantify the frequency and severity of these side effects.

Signaling Pathways and Experimental Workflows

The distinct side effect profiles of this compound and first-generation CB1R antagonists can be attributed to their differential engagement with central and peripheral CB1 receptors.

cluster_cns Central Nervous System (CNS) cluster_periphery Peripheral Tissues CB1R_CNS CB1 Receptor Psychiatric_SE Psychiatric Side Effects (Anxiety, Depression) CB1R_CNS->Psychiatric_SE Leads to FirstGen First-Generation CB1R Antagonist (e.g., Rimonabant) FirstGen->CB1R_CNS Blocks CB1R_Periphery CB1 Receptor FirstGen->CB1R_Periphery Also Blocks Metabolic_Effects Therapeutic Metabolic Effects (e.g., Weight Loss) CB1R_Periphery->Metabolic_Effects Leads to This compound This compound (Peripherally Restricted) This compound->CB1R_Periphery Blocks cluster_workflow Preclinical Anxiety Assessment Workflow start Rodent Model treatment Administer Test Compound (this compound or First-Gen Antagonist) start->treatment epm Elevated Plus Maze Test treatment->epm data Record Time in Open/Closed Arms epm->data analysis Analyze Data for Anxiety-Like Behavior data->analysis

References

Preclinical Showdown: A Comparative Guide to Zevaquenabant and TM-38837

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic agents targeting the endocannabinoid system has evolved significantly, with a strong emphasis on peripherally restricted compounds to avoid the central nervous system side effects that plagued first-generation drugs. This guide provides a detailed preclinical comparison of two such next-generation candidates: Zevaquenabant (formerly MRI-1867) and TM-38837. Both molecules are potent antagonists of the cannabinoid receptor 1 (CB1R) with limited brain penetration, but they diverge in their secondary pharmacological activities, offering distinct therapeutic profiles.

At a Glance: Key Preclinical Characteristics

FeatureThis compoundTM-38837
Primary Target Cannabinoid Receptor 1 (CB1R)Cannabinoid Receptor 1 (CB1R)
Secondary Target Inducible Nitric Oxide Synthase (iNOS)None Identified
Mechanism of Action Peripherally restricted dual CB1R antagonist and iNOS inhibitor[1]Peripherally selective CB1R inverse agonist/antagonist[2]
CB1R Binding Affinity Kᵢ: 5.7 nM[3]IC₅₀: 8.5 nM[4]
CB2R Binding Affinity Not specifiedIC₅₀: 605 nM[4]
CB1R Functional Activity Inverse Agonist[1]Inverse Agonist (EC₅₀ for GTPγS binding: 18.5 nM)[4]
iNOS Inhibition Concentration-dependent inhibition in the 1-10 µM range[5]Not reported to inhibit iNOS
Peripheral Selectivity Described as non-brain-penetrant[5]Brain/plasma ratio of 1:33[6]
Key Preclinical Indications Liver fibrosis, chronic kidney disease, pulmonary fibrosis, metabolic disorders[1]Obesity and metabolic disorders[2]

In-Depth Preclinical Performance

This compound: The Dual-Action Innovator

This compound distinguishes itself with a unique dual mechanism of action, targeting both CB1R and iNOS. This polypharmacological approach may offer synergistic benefits in diseases where both pathways are implicated, such as in fibrotic and inflammatory conditions.

Preclinical studies in a diet-induced obesity (DIO) mouse model demonstrated that this compound, at a dose of 3 mg/kg administered orally, improved kidney morphology and function.[6] Furthermore, it has been shown to reduce hepatic steatosis and very-low-density lipoprotein (VLDL) secretion.[7] In models of liver fibrosis, the dual inhibition of CB1R and iNOS by this compound resulted in greater antifibrotic efficacy compared to the blockade of CB1R alone.[5]

TM-38837: The Potent and Selective Modulator

TM-38837 has been extensively characterized as a potent and selective peripherally restricted CB1R inverse agonist. Its high selectivity for CB1R over CB2R (approximately 71-fold) is a notable feature.[4]

In a 5-week study involving diet-induced obese (DIO) mice, TM-38837 produced a significant 26% weight loss. This was associated with a sustained reduction in food intake and improvements in plasma markers of inflammation and glucose homeostasis.[8] Pharmacokinetic analyses confirmed its peripheral action, with high plasma and liver concentrations but low brain levels.[8] The peripheral selectivity of TM-38837 has also been confirmed in a Phase I clinical trial in healthy human subjects, where it was shown to be restricted from the central nervous system.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

cluster_0 CB1R Signaling Cascade cluster_1 iNOS Signaling Cascade CB1R CB1 Receptor G_protein Gαi/o Protein CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition MAPK MAPK Pathway (ERK, JNK, p38) G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Transcription_Factors Transcription Factors PKA->Transcription_Factors Modulation MAPK->Transcription_Factors Activation Cellular_Response Cellular Response (e.g., Metabolism, Inflammation) Transcription_Factors->Cellular_Response Regulation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Signaling_Pathways Signaling Pathways (NF-κB, JAK/STAT) Inflammatory_Stimuli->Signaling_Pathways iNOS_Gene iNOS Gene Transcription Signaling_Pathways->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) iNOS_Protein->NO Catalysis L_Arginine L-Arginine L_Arginine->NO Cellular_Effects Cellular Effects (e.g., Vasodilation, Inflammation) NO->Cellular_Effects

Caption: Signaling pathways of CB1R and iNOS.

cluster_0 In Vivo Efficacy Workflow (Diet-Induced Obesity Model) Animal_Model C57BL/6 Mice on High-Fat Diet Treatment_Groups Treatment Groups: - Vehicle Control - this compound - TM-38837 Animal_Model->Treatment_Groups Chronic_Dosing Chronic Oral Dosing (e.g., 5 weeks) Treatment_Groups->Chronic_Dosing Monitoring Monitor: - Body Weight - Food Intake - Glucose Homeostasis Chronic_Dosing->Monitoring Terminal_Endpoints Terminal Endpoints: - Plasma Biomarkers - Tissue Collection (Liver, Adipose, etc.) Chronic_Dosing->Terminal_Endpoints Data_Analysis Data Analysis Monitoring->Data_Analysis Terminal_Endpoints->Data_Analysis

Caption: Workflow for DIO mouse model studies.

Experimental Protocols

CB1 Receptor Binding Assay (Competitive Radioligand Binding)

This assay determines the affinity of a test compound for the CB1 receptor by measuring its ability to displace a known radiolabeled ligand.

  • Materials:

    • Membrane preparations from cells expressing human CB1R.

    • Radioligand (e.g., [³H]CP-55,940).

    • Test compounds (this compound, TM-38837).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EGTA, 0.5% BSA, pH 7.4).

    • 96-well plates, filtration system, and scintillation counter.

  • Procedure:

    • Incubate the CB1R membrane preparation with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the CB1 receptor, providing an indication of the agonist or inverse agonist activity of a test compound.

  • Materials:

    • Membrane preparations from cells expressing human CB1R.

    • [³⁵S]GTPγS.

    • GDP.

    • Test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate the membrane preparation with the test compound.

    • Initiate the binding reaction by adding [³⁵S]GTPγS and GDP.

    • Incubate to allow for G-protein activation and binding of [³⁵S]GTPγS.

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the concentration of the test compound that produces 50% of the maximal effect (EC₅₀) or inhibition (IC₅₀).

iNOS Activity Assay

This assay measures the activity of the iNOS enzyme, typically by quantifying the production of nitric oxide (NO) or its stable metabolite, nitrite (B80452).

  • Materials:

    • Source of iNOS enzyme (e.g., lysate from cytokine-stimulated macrophages).

    • L-arginine (substrate).

    • NADPH (cofactor).

    • Griess reagent for nitrite detection.

    • Test compound (this compound).

  • Procedure:

    • Incubate the iNOS enzyme source with L-arginine, NADPH, and varying concentrations of the test compound.

    • After a defined incubation period, stop the reaction.

    • Measure the amount of nitrite produced using the Griess reagent, which forms a colored product that can be quantified spectrophotometrically.

    • Calculate the concentration of the test compound that inhibits 50% of the iNOS activity (IC₅₀).

Diet-Induced Obesity (DIO) Mouse Model

This in vivo model is used to evaluate the efficacy of compounds in a condition that mimics human obesity and metabolic syndrome.

  • Animal Model: Male C57BL/6J mice are commonly used as they are susceptible to developing obesity on a high-fat diet.

  • Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for an extended period (e.g., 8-16 weeks) to induce obesity, insulin (B600854) resistance, and other metabolic abnormalities.

  • Treatment: Once the obese phenotype is established, mice are treated with the test compounds (e.g., this compound or TM-38837) or vehicle, typically via oral gavage, for a specified duration.

  • Assessments:

    • Body weight and food intake: Monitored regularly throughout the study.

    • Glucose and insulin tolerance tests (GTT and ITT): Performed to assess glucose metabolism and insulin sensitivity.

    • Plasma analysis: Blood samples are collected to measure levels of glucose, insulin, lipids, and inflammatory markers.

    • Tissue analysis: At the end of the study, tissues such as the liver, adipose tissue, and muscle are collected for histological and molecular analysis (e.g., gene expression, protein levels).

Conclusion

Both this compound and TM-38837 represent promising, peripherally restricted CB1R antagonists with significant potential for the treatment of metabolic and fibrotic diseases. The key differentiator lies in this compound's dual inhibition of iNOS, which may provide a therapeutic advantage in conditions with a strong inflammatory or fibrotic component. In contrast, TM-38837's high potency and selectivity for CB1R, combined with favorable pharmacokinetic properties, make it a strong candidate for metabolic disorders. The choice between these two molecules for further development will likely depend on the specific disease indication and the relative contributions of the CB1R and iNOS pathways to its pathophysiology. The preclinical data presented here provide a solid foundation for such strategic decisions in the drug development process.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the proper disposal of investigational compounds like Zevaquenabant is a critical aspect of laboratory safety, environmental responsibility, and regulatory compliance. Although a specific Safety Data Sheet (SDS) detailing disposal procedures for this compound is not publicly available, a comprehensive framework for its safe management can be established based on guidelines for the disposal of investigational drugs. The fundamental principle is to handle this compound as potentially hazardous waste, managed through controlled processes that typically culminate in incineration.[1]

Logistical and Safety Summary

ConsiderationGuideline
Waste Classification Treat as potentially hazardous waste.
Primary Disposal Method Incineration at a permitted facility.[1]
Initial Point of Contact Your institution's Environmental Health and Safety (EHS) office.[1]
Waste Segregation Segregate this compound waste (pure compound, solutions, contaminated labware) from regular trash and other waste streams unless specified by EHS.[1]
Labeling Requirements Label waste containers clearly as "Hazardous Waste" with the full chemical name "(Rac)-Zevaquenabant," concentration, Principal Investigator (PI) name, lab location, and contact information.[1]
Storage Store labeled waste containers in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.[1]
Container Inspection Conduct weekly inspections of stored waste containers for leaks or degradation.[1]
Final Disposal Arrange for collection by a certified hazardous waste management vendor through your EHS office.[1]

Experimental Protocol for Disposal

The following step-by-step methodology should be followed for the proper disposal of this compound and associated waste:

  • Initial Consultation : Before beginning any process that will generate this compound waste, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local and national regulations, including whether the compound is classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1]

  • Waste Characterization and Segregation : All materials contaminated with this compound must be considered potentially hazardous. This includes:

    • Unused or expired pure this compound compound.

    • Solutions containing this compound.

    • Contaminated laboratory supplies such as vials, syringes, pipette tips, gloves, and other personal protective equipment (PPE).

    These items must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper handling.[1]

  • Proper Labeling : All containers used for this compound waste must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "(Rac)-Zevaquenabant".

    • The concentration of this compound and any other active ingredients.

    • The name and contact information of the Principal Investigator (PI).

    • The specific laboratory location (building and room number).[1]

  • Secure Storage : Store the labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be secure to prevent unauthorized access. It is crucial to inspect the containers weekly to check for any signs of leakage or deterioration.[1]

  • Professional Disposal : The final step is the collection and disposal of the waste by a certified hazardous waste management vendor. This process should be coordinated through your institution's EHS office. The standard and recommended method for the ultimate disposal of investigational pharmaceutical products like this compound is high-temperature incineration at a permitted facility. This ensures the complete destruction of the active pharmaceutical ingredient.[1]

Disposal Workflow

G A Generate this compound Waste B Contact Environmental Health & Safety (EHS) Office A->B C Segregate Waste (Compound, Solutions, Contaminated Labware) B->C D Label Waste Container as 'Hazardous Waste' with all required information C->D E Store in Secure Satellite Accumulation Area (SAA) D->E F Weekly Inspection of Stored Waste E->F G Arrange for Professional Collection via EHS F->G H Incineration by Certified Vendor G->H

References

Personal protective equipment for handling Zevaquenabant

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Material Safety Data Sheet (MSDS) for Zevaquenabant was not publicly available in the conducted search. The following guidance is based on best practices for handling potent, powdered research compounds and cannabinoid receptor antagonists. It is imperative to conduct a thorough risk assessment and consult your institution's safety office before handling this compound.

This compound is an investigational, potent, small-molecule cannabinoid receptor 1 (CB1R) antagonist.[1] As a potent compound, likely supplied in powdered form, stringent safety measures are necessary to minimize exposure to researchers, scientists, and drug development professionals. This guide provides essential safety and logistical information for the handling and disposal of this compound.

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment (PPE) is the primary line of defense against exposure to potent research chemicals. The required level of PPE depends on the specific laboratory procedure being performed.[2][3]

ActivityRecommended PPERationale
Weighing and Dispensing (Powder) - Full-face powered air-purifying respirator (PAPR) or a fit-tested NIOSH-certified N95 (or better) respirator.[2][4]- Disposable, solid-front lab coat with tight-fitting cuffs.[2]- Double-gloving (e.g., nitrile).[2]- Safety goggles (if not using a full-face respirator).[3]High risk of aerosolization and inhalation of potent powder. Full respiratory and skin protection is critical to prevent exposure.[2]
Solution Preparation - Chemical fume hood.[2]- Chemical-resistant lab coat.[3]- Safety glasses with side shields or chemical splash goggles.[3]- Single pair of chemical-resistant gloves (e.g., nitrile).[3]Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains. Engineering controls are the primary means of protection.[2]
In Vitro / In Vivo Dosing - Lab coat.[3]- Safety glasses.[3]- Appropriate chemical-resistant gloves.[3]Focus on preventing skin and eye contact with the diluted compound.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.

Engineering Controls and Preparation
  • Ventilation: All work with this compound powder must be conducted in a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.[2]

  • Work Surface: Designate a specific area for handling this compound. Cover the work surface with disposable, plastic-backed absorbent pads to contain spills.[4]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible. Have a spill kit appropriate for chemical spills available.

Weighing and Reconstitution
  • Weighing: When weighing the powdered compound, do so within a ventilated enclosure. Use anti-static weigh boats or paper to prevent the powder from jumping.

  • Reconstitution: A suggested protocol for creating a suspended solution involves dissolving this compound in DMSO to create a stock solution, which is then further diluted with PEG300, Tween-80, and saline.[5]

    • Add the solvent to the vial containing the this compound powder slowly to avoid splashing.

    • Cap the vial securely before vortexing or sonicating to ensure the compound is fully dissolved.

Experimental Use
  • Labeling: Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date of preparation.

  • Transfer: Use Luer-lock syringes and needles for transferring solutions to minimize the risk of spills and aerosol generation.[4]

  • Animal Dosing: For in vivo studies, handle animals with care to prevent bites or scratches that could lead to exposure. Utilize appropriate restraint methods.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]

Waste StreamDisposal ProcedureRationale
Unused/Expired Compound - Collect in a clearly labeled, sealed container.- Label as "Hazardous Waste" with the chemical name.- Dispose of through a certified hazardous waste vendor.Prevents the potent compound from entering the environment or regular waste streams.[2]
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed hazardous waste container.Assumes all items in direct contact with the compound are contaminated and must be treated as hazardous waste.[2]
Contaminated PPE (e.g., gloves, lab coat) - Carefully doff PPE to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Prevents secondary contamination from used protective equipment.[2]
Aqueous Waste - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.Ensures proper handling and disposal of liquid waste containing the potent compound.[2]

This compound Handling and Disposal Workflow

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase prep_ppe Don Appropriate PPE prep_area Prepare Ventilated Work Area prep_ppe->prep_area weigh Weigh Powder in Containment prep_area->weigh dissolve Dissolve/Reconstitute weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate segregate Segregate & Label Waste decontaminate->segregate doff_ppe Doff PPE into Waste segregate->doff_ppe store_waste Securely Store Hazardous Waste doff_ppe->store_waste

Caption: General workflow for the safe handling and disposal of this compound.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.